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  • Product: 5-Bromo-2-oxo-1,2-dihydropyridine-3-carbaldehyde
  • CAS: 1227603-42-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 5-Bromo-2-oxo-1,2-dihydropyridine-3-carbaldehyde: A Versatile Scaffold in Modern Drug Discovery

Introduction: Unveiling a Key Heterocyclic Building Block In the landscape of medicinal chemistry and pharmaceutical development, the strategic design of novel molecular entities hinges on the availability of versatile a...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Key Heterocyclic Building Block

In the landscape of medicinal chemistry and pharmaceutical development, the strategic design of novel molecular entities hinges on the availability of versatile and reactive chemical scaffolds. 5-Bromo-2-oxo-1,2-dihydropyridine-3-carbaldehyde (CAS No. 1227603-42-0) has emerged as a significant heterocyclic building block, offering researchers a powerful tool for constructing complex molecular architectures.[1][2] Its structure is distinguished by a pyridinone core, a bromine atom at the 5-position, and a reactive carbaldehyde group at the 3-position. This unique combination of functional groups provides a rich platform for a multitude of chemical transformations, making it an invaluable intermediate in the synthesis of potential drug candidates.[2][3]

The pyridine ring is a privileged scaffold, frequently found in FDA-approved drugs and natural products, valued for its ability to engage in hydrogen bonding and other critical intermolecular interactions.[4] The strategic placement of a bromine atom serves as a versatile handle for advanced synthetic manipulations, particularly transition metal-catalyzed cross-coupling reactions.[3] Simultaneously, the aldehyde functionality allows for classical transformations to build diverse side chains and introduce new heterocyclic systems. This guide provides a comprehensive technical overview of the properties, reactivity, and applications of this compound, designed for researchers, scientists, and drug development professionals seeking to leverage its synthetic potential.

Physicochemical and Structural Properties

The fundamental properties of 5-Bromo-2-oxo-1,2-dihydropyridine-3-carbaldehyde are summarized below. This data is critical for experimental design, including reaction setup, solvent selection, and purification strategies.

PropertyValueSource(s)
CAS Number 1227603-42-0[1][5][6]
Molecular Formula C₆H₄BrNO₂[1][5][7]
Molecular Weight 202.01 g/mol [1][5]
Appearance Yellow solid[2]
Purity Typically ≥95%[1]
Storage Conditions 2-8°C, Refrigerator, under inert gas[2]
SMILES O=CC1=CC(Br)=CNC1=O[5][7][8]
InChI Key CNDLEYZYBXPMKV-UHFFFAOYSA-N

Structural Elucidation & Spectral Data

Structural confirmation is paramount for any research chemical. While specific spectra for this compound are proprietary to suppliers, its structure is routinely verified using standard analytical techniques.[1][2] Based on its molecular architecture, the following spectral characteristics are expected.

  • ¹H NMR Spectroscopy : The proton NMR spectrum would reveal distinct signals corresponding to the protons on the pyridine ring and the aldehyde. The aldehyde proton (-CHO) is expected to appear as a singlet at a significantly downfield chemical shift (typically δ 9-10 ppm). The two protons on the pyridine ring would likely appear as doublets in the aromatic region, with their coupling constants providing information about their relative positions. The N-H proton of the pyridinone would appear as a broad singlet.

  • Infrared (IR) Spectroscopy : The IR spectrum provides key information about the functional groups. Expected characteristic absorption bands include a strong C=O stretch for the aldehyde (around 1680-1700 cm⁻¹), another strong C=O stretch for the cyclic amide (lactam) functionality of the pyridinone ring (around 1640-1680 cm⁻¹), an N-H stretching vibration (around 3200-3400 cm⁻¹), and C-H stretches.[9]

  • Mass Spectrometry (MS) : High-resolution mass spectrometry would confirm the molecular weight of 202.01 g/mol .[5] A key diagnostic feature would be the isotopic pattern of the molecular ion peak. Due to the presence of a single bromine atom, there will be two prominent peaks of nearly equal intensity (M+ and M+2) separated by two mass units, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Synthesis and Chemical Reactivity

Plausible Synthetic Pathway

While specific patented synthesis routes for this exact molecule are not publicly detailed, a logical synthetic approach can be inferred from established methodologies for related brominated pyridine aldehydes.[10] A common strategy involves the formylation of a pre-functionalized pyridine ring. One plausible route could start from 5-bromo-2-hydroxypyridine, followed by a formylation reaction such as the Vilsmeier-Haack or Duff reaction to introduce the aldehyde group at the ortho position to the hydroxyl group.

G cluster_synthesis Proposed Synthetic Workflow Start 5-Bromo-2-hydroxypyridine Product 5-Bromo-2-oxo-1,2-dihydropyridine- 3-carbaldehyde Start->Product Formylation Reagent1 Vilsmeier Reagent (POCl₃, DMF) Reagent1->Product

Caption: Proposed synthetic workflow for the target compound.

Core Reactivity: A Dual-Handle Scaffold

The synthetic utility of 5-bromo-2-oxo-1,2-dihydropyridine-3-carbaldehyde stems from its two primary reactive sites: the aldehyde group and the bromine atom. This dual functionality allows for sequential or orthogonal chemical modifications, making it a cornerstone for building molecular diversity.

G cluster_reactivity Key Reaction Sites and Transformations Core 5-Bromo-2-oxo-1,2-dihydropyridine-3-carbaldehyde Aldehyde Group (C3) Bromo Group (C5) Aldehyde_Rxns Condensation (e.g., Knoevenagel) Oxidation to Carboxylic Acid Reductive Amination Wittig Reaction Core:f1->Aldehyde_Rxns Electrophilic Carbon Bromo_Rxns Suzuki Coupling Sonogashira Coupling Buchwald-Hartwig Amination Heck Reaction Core:f2->Bromo_Rxns Cross-Coupling Handle

Caption: Key reactive sites for chemical diversification.

  • Reactions of the Aldehyde Group : The electrophilic aldehyde is amenable to a wide array of classical transformations. It can readily participate in condensation reactions with active methylene compounds, undergo reductive amination to form substituted amines, be oxidized to the corresponding carboxylic acid, or be converted to an alkene via the Wittig reaction. These transformations are fundamental for elaborating side chains and building larger molecular frameworks.

  • Reactions of the Bromo Group : The bromine atom is an excellent leaving group for transition metal-catalyzed cross-coupling reactions. This is arguably its most powerful feature for drug discovery applications.[3] It enables the efficient formation of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of aryl, heteroaryl, alkyl, and amino groups. The ability to use robust and well-established reactions like the Suzuki-Miyaura coupling makes it an ideal starting material for constructing compound libraries for high-throughput screening.[3]

  • Tautomerism : It is important to recognize that the 2-oxo-dihydropyridine core exists in a tautomeric equilibrium with its 2-hydroxypyridine form. In most conditions, the oxo (lactam) form is predominant, but the presence of the lactim tautomer can influence reactivity, particularly at the ring nitrogen.

Applications in Medicinal Chemistry and Drug Discovery

The true value of 5-bromo-2-oxo-1,2-dihydropyridine-3-carbaldehyde lies in its application as a versatile intermediate for synthesizing biologically active molecules.[2]

  • Scaffold for Novel Therapeutics : It serves as a key starting material for pharmaceuticals targeting a range of diseases. Its derivatives are explored for potential antimicrobial, antiviral, and anti-inflammatory properties.[2] The pyridinone core is a recognized pharmacophore that can be decorated with various substituents to optimize binding affinity, selectivity, and pharmacokinetic properties.

  • Combinatorial Chemistry and Library Synthesis : The orthogonal reactivity of the aldehyde and bromo groups makes this compound exceptionally well-suited for combinatorial chemistry. One functional group can be reacted selectively while the other remains intact for a subsequent transformation, allowing for the rapid generation of a large library of analogues for structure-activity relationship (SAR) studies.

  • Fragment-Based Drug Design (FBDD) : As a functionalized heterocyclic fragment, it can be used in FBDD campaigns. The core structure can be docked into a protein's active site, and the reactive handles can then be used to "grow" the fragment into a more potent lead compound by adding functionalities that interact with adjacent binding pockets.

Safety, Handling, and Storage

As with all laboratory reagents, 5-Bromo-2-oxo-1,2-dihydropyridine-3-carbaldehyde should be handled with appropriate care in a well-ventilated fume hood.[11]

  • Personal Protective Equipment (PPE) : Always wear protective gloves, safety glasses, and a lab coat.

  • Handling : Avoid inhalation of dust and direct contact with skin and eyes. While specific toxicity data is not available, related brominated and aldehydic compounds can be irritants.[12]

  • Storage : For maximum stability and to prevent degradation, the compound should be stored in a tightly sealed container in a refrigerator (2-8°C) under an inert atmosphere (e.g., argon or nitrogen).[2]

Conclusion

5-Bromo-2-oxo-1,2-dihydropyridine-3-carbaldehyde is more than just a chemical intermediate; it is a strategic tool for innovation in drug discovery. Its well-defined reactive sites—the aldehyde and the bromine atom—provide chemists with a reliable and versatile platform for synthesizing diverse and complex molecules. The inherent value of the pyridinone core, combined with the synthetic flexibility afforded by its functional groups, ensures that this compound will continue to be a valuable asset in the quest for novel therapeutic agents. Its application facilitates the efficient exploration of chemical space, accelerating the journey from initial hit identification to lead optimization.

References

  • Synthonix. (n.d.). 5-Bromo-2-oxo-1,2-dihydropyridine-3-carbaldehyde. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 5-Bromo-2-oxo-1,2-dihydropyridine-3-carbaldehyde. Retrieved from [Link]

  • Google Patents. (n.d.). CN107628990B - Synthesis method of 5-bromopyridine-3-formaldehyde.
  • ResearchGate. (n.d.). Vibrational Spectrum of 5-Bromo,2,4(1H,3H)-Pyrimidinedione Molecules. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-2-fluoro-3-pyridinecarboxaldehyde. Retrieved from [Link]

  • Corteva. (2023). Safety Data Sheet. Retrieved from [Link]

  • MDPI. (n.d.). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Retrieved from [Link]

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Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-2-pyridinecarboxaldehyde

A Note on Nomenclature: This guide focuses on the compound 5-bromo-2-pyridinecarboxaldehyde (CAS No. 31181-90-5).

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Nomenclature: This guide focuses on the compound 5-bromo-2-pyridinecarboxaldehyde (CAS No. 31181-90-5). The topic requested was "5-bromo-2-pyridone-3-carbaldehyde." However, extensive database searches revealed no readily available information for a compound with this specific "pyridone" structure. In chemical nomenclature, a "pyridone" contains a carbonyl group within the pyridine ring itself, which is distinct from the aromatic "pyridine" scaffold. Given the prevalence of data for 5-bromo-2-pyridinecarboxaldehyde, a structurally related and synthetically crucial compound, it is highly probable that this is the molecule of interest. This guide has been developed to provide comprehensive data on this widely documented and utilized chemical.

Introduction and Strategic Importance

5-Bromo-2-pyridinecarboxaldehyde is a highly functionalized heterocyclic building block of significant interest to researchers in medicinal chemistry, agrochemicals, and materials science.[1] Its strategic value stems from the orthogonal reactivity of its constituent functional groups: a pyridine ring, a bromine atom, and an aldehyde. The pyridine core imparts specific electronic properties and serves as a common scaffold in bioactive molecules. The bromine atom at the 5-position is an excellent handle for transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[2][3] Concurrently, the aldehyde group at the 2-position provides a gateway for a multitude of chemical transformations, including nucleophilic additions, condensations, and oxidations/reductions.[4] This trifecta of reactivity makes it an exceptionally versatile intermediate for constructing complex molecular architectures and for the synthesis of novel pharmaceutical candidates and functional materials.[1]

Core Physicochemical Properties

The fundamental physical and chemical properties of 5-bromo-2-pyridinecarboxaldehyde dictate its handling, reactivity, and analytical characterization. These properties are summarized in the table below.

PropertyValueSource(s)
IUPAC Name 5-bromopyridine-2-carbaldehyde[1]
Synonyms 5-Bromopicolinaldehyde, 5-Bromo-2-formylpyridine[5]
CAS Number 31181-90-5[5]
Molecular Formula C₆H₄BrNO[5]
Molecular Weight 186.01 g/mol [5]
Appearance White to light yellow or light orange crystalline solid/powder
Melting Point 91-98 °C
Boiling Point 70 °C at 26 mmHg[6][7]
Solubility Insoluble in water. Soluble in methanol, ethanol, DMSO, ethyl acetate.[6]
pKa (Predicted) 1.36 ± 0.10[6]
Storage Store at 2-8°C under an inert atmosphere.
Sensitivity Air sensitive.[6]

Spectroscopic and Chromatographic Characterization

Elucidation and confirmation of the structure and purity of 5-bromo-2-pyridinecarboxaldehyde rely on a combination of spectroscopic and chromatographic techniques. Each method provides unique insights into the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for structural confirmation, providing detailed information about the hydrogen and carbon environments within the molecule.

  • ¹H NMR (Proton NMR): The proton spectrum is characterized by distinct signals in the aromatic and aldehyde regions. The electron-withdrawing nature of the nitrogen atom and the aldehyde group significantly deshields the adjacent protons.

    • Aldehyde Proton (CHO): A singlet is expected far downfield, typically around δ 10.0 ppm, which is characteristic of an aldehyde proton.[6]

    • Pyridine Ring Protons: Three protons on the pyridine ring will appear in the aromatic region (δ 7.5-9.0 ppm). The proton at the 6-position (ortho to both the nitrogen and the aldehyde) will be the most deshielded. The protons at positions 3 and 4 will show coupling to each other. A representative spectrum in CDCl₃ shows peaks at δ 10.03 (s, 1H), 8.85 (d, 1H), 8.02 (dd, 1H), and 7.85 (d, 1H).[6]

  • ¹³C NMR (Carbon NMR): The carbon spectrum complements the proton data, confirming the carbon skeleton.

    • Carbonyl Carbon (C=O): The aldehyde carbonyl carbon is highly deshielded and appears as a distinct peak in the δ 190-195 ppm region.[6]

    • Pyridine Ring Carbons: Five distinct signals are expected for the pyridine ring carbons. The carbon bearing the bromine (C5) and the carbon adjacent to the nitrogen (C6) will have their chemical shifts influenced by these substituents. A reported spectrum shows peaks at δ 192.4, 151.7, 151.3, 140.0, 126.3, and 122.8 ppm.[6]

The choice of solvent and acquisition parameters is critical for obtaining high-quality NMR data. Deuterated chloroform (CDCl₃) is a common choice due to the compound's good solubility and the solvent's minimal interference in the regions of interest.

  • Sample Preparation: Dissolve 5-10 mg of 5-bromo-2-pyridinecarboxaldehyde in approximately 0.6-0.7 mL of CDCl₃ in a standard 5 mm NMR tube.

  • Instrument Setup: Use a spectrometer operating at a frequency of 300 MHz or higher for optimal resolution.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 0-12 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. The spectral width is typically 0-220 ppm.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak (CDCl₃: δH 7.26 ppm, δC 77.16 ppm).

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in the molecule by detecting their characteristic vibrational frequencies.

  • C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the range of 1700-1720 cm⁻¹ . This is a highly characteristic peak for an aromatic aldehyde.

  • Aromatic C-H Stretch: Weak to medium bands are expected just above 3000 cm⁻¹ .

  • Aldehyde C-H Stretch: Two characteristic weak bands are expected around 2820-2850 cm⁻¹ and 2720-2750 cm⁻¹ . The latter, lower frequency band is often particularly diagnostic for aldehydes.

  • Pyridine Ring Vibrations (C=C and C=N stretches): Multiple sharp bands of variable intensity are expected in the 1400-1600 cm⁻¹ region.

  • C-Br Stretch: A band in the far-infrared region, typically around 500-600 cm⁻¹ , can be attributed to the carbon-bromine bond.[8]

ATR-FTIR is a rapid and convenient method for analyzing solid samples without extensive preparation.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove interferences from atmospheric CO₂ and water vapor.

  • Sample Analysis: Place a small amount of the crystalline 5-bromo-2-pyridinecarboxaldehyde powder onto the ATR crystal. Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to produce a spectrum with a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.[9]

  • Data Processing: The software automatically performs a background subtraction. Analyze the resulting spectrum by identifying the positions (in cm⁻¹) and relative intensities of the absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and offers structural clues based on the fragmentation pattern of the molecule upon ionization.

  • Molecular Ion (M⁺): The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, the molecular ion will appear as a pair of peaks of almost equal intensity at m/z 185 and 187 . This doublet is a definitive indicator of a monobrominated compound.

  • Key Fragmentation Pathways: Common fragmentation patterns for aromatic aldehydes include:

    • [M-H]⁺: Loss of the aldehydic hydrogen radical, resulting in a peak at m/z 184/186.

    • [M-CHO]⁺: Loss of the formyl radical (•CHO), leading to a significant peak at m/z 156/158. This corresponds to the 5-bromopyridyl cation.

    • Loss of Bromine: Cleavage of the C-Br bond would result in a fragment at m/z 106.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of 5-bromo-2-pyridinecarboxaldehyde. A reversed-phase method is typically employed.

This protocol provides a framework for assessing the purity of the compound. The specific column and mobile phase may require optimization.

  • System: A standard HPLC system equipped with a UV detector, pump, and autosampler.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is a suitable starting point.

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile (or methanol) and water. A common starting point is a 65:35 mixture of acetonitrile and water.[4]

  • Detection: UV detection at 360 nm is appropriate for the DNPH-derivatized aldehyde, but for the underivatized compound, detection at a lower wavelength (e.g., 254 nm or 280 nm) where the pyridine ring absorbs would be suitable.

  • Sample Preparation: Prepare a stock solution of the compound in the mobile phase or acetonitrile at a concentration of approximately 1 mg/mL. Dilute further to an appropriate concentration for analysis (e.g., 0.1 mg/mL).

  • Analysis: Inject 10-20 µL of the sample solution and run the chromatogram. The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.

Chemical Reactivity and Synthetic Utility

The synthetic power of 5-bromo-2-pyridinecarboxaldehyde lies in its ability to undergo selective transformations at its bromine and aldehyde functionalities.

Reactions at the Bromine Atom: Cross-Coupling

The C(sp²)-Br bond is a prime site for palladium-catalyzed cross-coupling reactions, allowing for the introduction of various aryl, heteroaryl, or alkyl groups.

  • Suzuki-Miyaura Coupling: This is one of the most powerful methods for forming C-C bonds. The bromine atom can be coupled with a wide range of boronic acids or esters in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃) and a base (e.g., K₃PO₄, K₂CO₃).[3] This reaction is fundamental for building biaryl structures common in pharmaceuticals.

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Reactions at the Aldehyde Group

The aldehyde group is a versatile functional handle for various transformations.

  • Condensation Reactions: It readily undergoes condensation with active methylene compounds (e.g., malononitrile, creatinine) in Knoevenagel condensations, or with amines to form imines (Schiff bases).[4] These reactions are crucial for extending carbon chains and forming new heterocyclic rings.

  • Nucleophilic Addition: The aldehyde is susceptible to attack by nucleophiles like Grignard reagents or organolithium compounds to form secondary alcohols.

  • Redox Reactions: The aldehyde can be easily oxidized to the corresponding carboxylic acid (5-bromo-2-pyridinecarboxylic acid) or reduced to the primary alcohol (5-bromo-2-pyridinemethanol).

Caption: Key reaction pathways of the aldehyde group.

Synthesis Pathway

A common laboratory-scale synthesis of 5-bromo-2-pyridinecarboxaldehyde involves the formylation of a Grignard or organolithium reagent derived from 2,5-dibromopyridine.

Protocol: Synthesis from 2,5-Dibromopyridine

This protocol is based on a common synthetic route involving a halogen-metal exchange followed by quenching with an electrophilic formylating agent like N,N-dimethylformamide (DMF).[6]

  • Inert Atmosphere: Set up a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen or argon inlet.

  • Dissolution: Dissolve 2,5-dibromopyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C using a dry ice/acetone bath.

  • Halogen-Metal Exchange: Slowly add a solution of n-butyllithium (n-BuLi) or isopropyl magnesium chloride (i-PrMgCl) (approx. 1.1 eq) to the cooled solution via the dropping funnel. The exchange occurs selectively at the more acidic 2-position.

  • Formylation: After stirring for 30-60 minutes at low temperature, add N,N-dimethylformamide (DMF) (approx. 1.5 eq) dropwise.

  • Quenching and Work-up: Allow the reaction to slowly warm to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the final product.[6]

Synthesis_Workflow start 2,5-Dibromopyridine in anhydrous THF step1 Cool to -78 °C start->step1 step2 Add n-BuLi or i-PrMgCl (Halogen-Metal Exchange) step1->step2 step3 Add DMF (Formylation) step2->step3 step4 Quench with NH₄Cl(aq) step3->step4 step5 Aqueous Work-up & Organic Extraction step4->step5 step6 Purify via Column Chromatography step5->step6 end Pure 5-Bromo-2- pyridinecarboxaldehyde step6->end

Caption: General workflow for the synthesis.

Safety and Handling

As a laboratory chemical, 5-bromo-2-pyridinecarboxaldehyde requires careful handling to minimize risk.

  • GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. When handling the powder outside of a fume hood, a dust mask (e.g., N95) is recommended.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. It is reported to be air-sensitive, so handling under an inert atmosphere (nitrogen or argon) is best practice for maintaining purity and preventing degradation.[6]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials. Refrigeration (2-8 °C) is recommended for long-term storage.

Conclusion

5-Bromo-2-pyridinecarboxaldehyde is a pivotal synthetic intermediate whose value is derived from its well-defined physicochemical properties and the versatile reactivity of its functional groups. A thorough understanding of its spectroscopic signature, stability, and reaction profile is essential for its effective use in the complex synthetic campaigns undertaken in modern drug discovery and materials science. This guide provides a consolidated technical overview to support researchers in the safe and efficient application of this important chemical building block.

References

  • Littke, A. F., Dai, C., & Fu, G. C. (2000). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 122(17), 4020-4028.
  • PubChem. 5-Bromopyridine-2-carbaldehyde. [Link]

  • ResearchGate. IR spectra of 2-pyridinecarboxaldehyde and Schiff-base ligand L 2. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • YouTube. Suzuki Coupling Mechanism and Applications. [Link]

  • MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

  • ResearchGate. The MS and MS 2 spectra (a, b) and proposed fragmentation pathway (c).... [Link]

  • National Institutes of Health. Structure, Vibrational Spectra, and Cryogenic MatrixPhotochemistry of 6-Bromopyridine-2-carbaldehyde: From the Single Molecule of the Compound to the Neat Crystalline Material. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Chemguide. mass spectra - fragmentation patterns. [Link]

  • BIOSYNCE. 5-Bromopicolinaldehyde CAS 31181-90-5. [Link]

  • Indian Journal of Pure & Applied Physics. FT-Raman, FTIR spectra and normal coordinate analysis of 5-bromo-2-nitropyridine. [Link]

  • Fiveable. Mass spectral fragmentation patterns | Spectroscopy Class Notes. [Link]

  • ResearchGate. FT-Raman, FTIR spectra and normal coordinate analysis of 5-bromo-2-nitropyridine. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • 001CHEMICAL. CAS No. 31181-90-5, 5-Bromopicolinaldehyde. [Link]

  • Reagentia. 5-Bromopicolinaldehyde (CAS/ID No. 31181-90-5). [Link]

  • University of Damascus Journal for Basic Sciences. Knoevenagel condensation of some 5-substituted furan-2-carboxaldehyde with creatinine and their antimicrobial Screening. [Link]

  • ResearchGate. Investigation of Structures, FTIR, FT-Raman, In Vivo Anti-Inflammatory, Molecular Docking and Molecular Characteristics of 2-Amino-3-Pyridine Carboxaldehyde and Its Copper(II) Complex Using Experimental and Theoretical Approach. [Link]

  • SpectraBase. 5-Bromo-2-thiophenecarboxaldehyde - Optional[FTIR] - Spectrum. [Link]

  • ResearchGate. Kinetic studies of the condensation of aromatic aldehydes with 5- N-benzoylamino-1,3,4-thiadiazole-2-acetonitrile, and their spectrophotometric determination. [Link]

  • IndiaMART. 5- Bromo Pyridine-2-carboxaldehyde(31181-90-5), Grade Standard. [Link]

  • MDPI. On the Mechanism of Random Handedness Generation in the Reactions of Heterocyclic Aldehydes with Diallylboronates. [Link]

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Foundational

An In-Depth Technical Guide to the ¹H NMR Spectrum of 5-Bromo-2-oxo-1,2-dihydropyridine-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract Introduction: The Significance of 5-Bromo-2-oxo-1,2-dihydropyridine-3-carbaldehyde 5-Bromo-2-oxo-...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Introduction: The Significance of 5-Bromo-2-oxo-1,2-dihydropyridine-3-carbaldehyde

5-Bromo-2-oxo-1,2-dihydropyridine-3-carbaldehyde, also known as 5-bromo-2-hydroxynicotinaldehyde, belongs to the versatile class of substituted pyridinones. The presence of multiple reactive functional groups—a bromo substituent, a pyridinone ring, and an aldehyde—makes it a valuable intermediate in medicinal chemistry and materials science. The pyridinone core is a common scaffold in numerous biologically active compounds, exhibiting a wide range of therapeutic properties. The aldehyde and bromo functionalities provide convenient handles for further chemical modifications, allowing for the construction of diverse molecular architectures. Accurate structural characterization is the foundation of any research and development endeavor, and ¹H NMR spectroscopy provides the most direct insight into the proton environment of the molecule.

Predicted ¹H NMR Spectrum: A Detailed Analysis

The ¹H NMR spectrum of 5-Bromo-2-oxo-1,2-dihydropyridine-3-carbaldehyde is predicted to exhibit four distinct signals corresponding to the four protons in the molecule: the two aromatic protons on the pyridinone ring (H4 and H6), the aldehyde proton (CHO), and the amine proton (NH). The analysis of the predicted spectrum is based on the electronic environment of each proton, which influences its chemical shift, and the through-bond interactions with neighboring protons, which determine the signal's multiplicity.

Molecular Structure and Proton Numbering

Caption: Molecular structure of 5-Bromo-2-oxo-1,2-dihydropyridine-3-carbaldehyde with proton numbering.

Predicted ¹H NMR Data (in DMSO-d₆ at 400 MHz)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)
NH~12.5br s-
CHO~10.2s-
H4~8.4d~3.0
H6~8.1d~3.0
Analysis of Chemical Shifts (δ)

The chemical shift of a proton is primarily determined by the local electron density. Electron-withdrawing groups deshield protons, causing them to resonate at a higher chemical shift (downfield), while electron-donating groups shield protons, shifting their resonance to a lower chemical shift (upfield).

  • Aldehyde Proton (CHO, δ ≈ 10.2 ppm): Aldehydic protons are characteristically found in the downfield region of the spectrum (9-10 ppm) due to the strong deshielding effect of the carbonyl group's magnetic anisotropy.

  • Amide Proton (NH, δ ≈ 12.5 ppm): The proton attached to the nitrogen in the pyridinone ring is expected to be a broad singlet and significantly downfield. Its acidic nature and involvement in hydrogen bonding with the solvent (like DMSO-d₆) contribute to this deshielding.

  • Ring Proton H4 (δ ≈ 8.4 ppm): This proton is situated ortho to the electron-withdrawing aldehyde group and meta to the bromine atom. The combined deshielding effects of the adjacent carbonyl group and the nitrogen atom in the ring are expected to shift this proton significantly downfield.

  • Ring Proton H6 (δ ≈ 8.1 ppm): This proton is ortho to the bromine atom and para to the aldehyde group. The deshielding influence of the electronegative bromine and the nitrogen atom will also result in a downfield chemical shift, though likely slightly upfield compared to H4 due to the lesser influence of the distant aldehyde group.

Analysis of Spin-Spin Coupling (J-Coupling)

Spin-spin coupling arises from the interaction of the magnetic moments of neighboring non-equivalent protons, transmitted through the intervening chemical bonds. This interaction splits the NMR signal into a multiplet.

Caption: Predicted coupling interactions in 5-Bromo-2-oxo-1,2-dihydropyridine-3-carbaldehyde.

  • H4 and H6 Protons: These two protons are on the same aromatic ring and are separated by four bonds. In pyridine and its derivatives, a four-bond coupling (⁴J) between protons at positions 4 and 6 is commonly observed, with a typical magnitude of 2-3 Hz. Therefore, the signal for H4 is expected to be a doublet due to coupling with H6, and reciprocally, the signal for H6 will be a doublet due to coupling with H4.

  • Aldehyde (CHO) and Amide (NH) Protons: The aldehyde proton is not expected to show any significant coupling to the ring protons. The amide proton signal is often broad due to quadrupole broadening from the adjacent nitrogen atom and chemical exchange with the solvent, which typically obscures any fine coupling.

Experimental Protocol for ¹H NMR Spectrum Acquisition

To obtain a high-quality, interpretable ¹H NMR spectrum of 5-Bromo-2-oxo-1,2-dihydropyridine-3-carbaldehyde, the following protocol is recommended. This protocol is designed to be a self-validating system, ensuring data integrity and reproducibility.

Sample Preparation
  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent. Its high polarity effectively dissolves the compound, and its high boiling point allows for variable temperature experiments if needed. Furthermore, the chemical shifts of residual protons in DMSO-d₆ are well-documented and do not typically interfere with the signals of the analyte.[1]

  • Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of DMSO-d₆. This concentration is optimal for obtaining a good signal-to-noise ratio on most modern NMR spectrometers.

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H NMR, with its signal defined as 0.00 ppm. A small amount can be added, although modern spectrometers can lock onto the deuterium signal of the solvent, making an internal standard optional for chemical shift referencing.

NMR Instrument Parameters (400 MHz Spectrometer)
  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is sufficient.

    • Number of Scans: 16 to 64 scans should provide an excellent signal-to-noise ratio.

    • Receiver Gain: An automatic receiver gain setting is usually appropriate.

    • Acquisition Time: An acquisition time of at least 4 seconds is recommended to ensure good resolution.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is generally adequate.

  • Temperature: The experiment should be conducted at a constant temperature, typically 298 K (25 °C).

Data Processing
  • Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3 Hz before Fourier transformation to improve the signal-to-noise ratio without significantly compromising resolution.

  • Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption lineshapes. Apply an automatic baseline correction to ensure accurate integration.

  • Referencing: Reference the spectrum by setting the TMS signal to 0.00 ppm or the residual DMSO peak to 2.50 ppm.

  • Integration: Integrate all signals to determine the relative number of protons corresponding to each resonance. The expected ratio for this molecule is 1:1:1:1.

Conclusion

This guide provides a detailed predictive analysis of the ¹H NMR spectrum of 5-Bromo-2-oxo-1,2-dihydropyridine-3-carbaldehyde, a crucial intermediate in synthetic chemistry. The predicted chemical shifts and coupling constants are based on a thorough understanding of the molecule's electronic and structural properties, supported by data from analogous compounds. The provided experimental protocol offers a robust framework for obtaining a high-quality spectrum, which is essential for unambiguous structural confirmation. This in-depth guide serves as a valuable resource for researchers, enabling them to confidently identify and characterize this important synthetic building block.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

Sources

Exploratory

Mass Spectrometry of 5-bromo-2-oxo-1,2-dihydropyridine-3-carbaldehyde: A Technical Guide for Drug Discovery

Introduction: The Analytical Imperative for a Versatile Pharmaceutical Building Block 5-bromo-2-oxo-1,2-dihydropyridine-3-carbaldehyde is a heterocyclic compound of significant interest in medicinal chemistry and drug de...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for a Versatile Pharmaceutical Building Block

5-bromo-2-oxo-1,2-dihydropyridine-3-carbaldehyde is a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] Its unique molecular architecture, featuring a brominated pyridinone core and a reactive aldehyde group, renders it a valuable intermediate for the synthesis of a diverse range of potential therapeutic agents, including those with antimicrobial, antiviral, or anti-inflammatory properties.[1] The precise characterization of this molecule is paramount to ensure the identity, purity, and stability of both the intermediate itself and the subsequent drug candidates derived from it. Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, offering unparalleled sensitivity and structural elucidation capabilities.

This in-depth technical guide provides a comprehensive overview of the mass spectrometric analysis of 5-bromo-2-oxo-1,2-dihydropyridine-3-carbaldehyde. We will explore the predictable behavior of this molecule under various ionization techniques, delve into its characteristic fragmentation patterns, and present a robust analytical workflow. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to leverage mass spectrometry for the unambiguous characterization of this important synthetic intermediate.

Molecular Profile and Isotopic Signature

A foundational aspect of the mass spectrometric analysis of 5-bromo-2-oxo-1,2-dihydropyridine-3-carbaldehyde is a clear understanding of its elemental composition and the resulting isotopic distribution.

PropertyValueSource
Molecular FormulaC₆H₄BrNO₂[2][3]
Molecular Weight202.01 g/mol [2][3]
Monoisotopic Mass200.94255 DaCalculated
Isotopic Abundance79Br (50.69%), 81Br (49.31%)[4]

The near-equal natural abundance of the 79Br and 81Br isotopes is the most defining feature in the mass spectrum of this compound. This results in a characteristic isotopic pattern for the molecular ion (and any bromine-containing fragment), with two peaks of nearly equal intensity separated by two mass-to-charge units (m/z), referred to as the M and M+2 peaks.[4] This distinctive signature is a powerful diagnostic tool for confirming the presence of bromine in the molecule.

Ionization Techniques: A Deliberate Choice for Optimal Analysis

The selection of an appropriate ionization method is critical for the successful mass spectrometric analysis of 5-bromo-2-oxo-1,2-dihydropyridine-3-carbaldehyde. The two most relevant techniques for this molecule are Electrospray Ionization (ESI) and Electron Ionization (EI).

Electrospray Ionization (ESI): The Gentle Approach for Intact Molecular Ions

ESI is a soft ionization technique that is particularly well-suited for polar molecules and is the method of choice when analyzing samples from liquid chromatography (LC-MS). Given the presence of the polar pyridinone ring, ESI is expected to be highly effective.

In positive-ion mode, the molecule is likely to be protonated, primarily on the nitrogen or the carbonyl oxygen, to generate a protonated molecule, [M+H]⁺.[5][6] This will result in a prominent isotopic doublet at m/z 201.9 and 203.9. The gentle nature of ESI minimizes in-source fragmentation, making it ideal for accurate molecular weight determination and quantification.

Experimental Protocol: LC-ESI-MS

  • Sample Preparation: Dissolve 1 mg of 5-bromo-2-oxo-1,2-dihydropyridine-3-carbaldehyde in 1 mL of a suitable solvent such as methanol or acetonitrile. Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition.

  • Chromatographic Separation (Optional but Recommended):

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 5-10% B, increasing to 95% B over 5-10 minutes.

    • Flow Rate: 0.2-0.4 mL/min.

  • Mass Spectrometer Settings (Positive ESI Mode):

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Cone Voltage: 20 - 40 V (can be optimized to induce fragmentation if desired).

    • Source Temperature: 120 - 150 °C.

    • Desolvation Gas Flow: 600 - 800 L/hr.

    • Desolvation Temperature: 350 - 450 °C.

    • Mass Range: m/z 50 - 300.

Electron Ionization (EI): The Energetic Method for Structural Elucidation

EI is a "hard" ionization technique that involves bombarding the molecule with high-energy electrons (typically 70 eV).[7] This high energy leads to extensive fragmentation, providing a detailed "fingerprint" of the molecule's structure. EI is most commonly used with gas chromatography (GC-MS), which would require derivatization of the polar analyte to increase its volatility.

The initial ionization event creates a radical cation, M⁺•, which will also exhibit the characteristic M/M+2 isotopic pattern. This molecular ion then undergoes a series of fragmentation reactions, which are invaluable for structural confirmation.

Predicting the Fragmentation Pathway: A Roadmap to the Molecule's Core

Understanding the likely fragmentation pathways is key to interpreting the mass spectrum and confirming the structure of 5-bromo-2-oxo-1,2-dihydropyridine-3-carbaldehyde.

Key Fragmentation Mechanisms
  • Loss of Carbon Monoxide (CO): A common fragmentation pathway for carbonyl-containing compounds, especially in cyclic systems, is the neutral loss of CO (28 Da).[8]

  • Loss of the Aldehyde Group: The aldehyde group can be lost as a formyl radical (•CHO, 29 Da) or through decarbonylation (loss of CO).

  • Loss of Bromine: The bromine atom can be lost as a bromine radical (•Br, 79/81 Da).

  • Ring Cleavage: The heterocyclic ring can undergo various cleavage reactions, often involving the loss of small neutral molecules like HCN.

Visualizing the Fragmentation

The following diagram illustrates the predicted fragmentation pathway for the molecular ion of 5-bromo-2-oxo-1,2-dihydropyridine-3-carbaldehyde under EI conditions.

fragmentation_pathway M [M]+• m/z 201/203 F1 [M-CO]+• m/z 173/175 M->F1 - CO F2 [M-CHO]+ m/z 172/174 M->F2 - •CHO F3 [M-Br]+ m/z 122 M->F3 - •Br F4 [M-CO-HCN]+• m/z 146/148 F1->F4 - HCN

Caption: Predicted EI fragmentation pathway for 5-bromo-2-oxo-1,2-dihydropyridine-3-carbaldehyde.

Data Interpretation: A Self-Validating System

A robust analysis of 5-bromo-2-oxo-1,2-dihydropyridine-3-carbaldehyde relies on the convergence of multiple pieces of mass spectrometric evidence.

IonExpected m/z (79Br/81Br)InterpretationIonization Mode
[M+H]⁺201.9 / 203.9Protonated MoleculeESI
[M]⁺•201 / 203Molecular IonEI
[M-CO]⁺•173 / 175Loss of Carbon MonoxideEI
[M-CHO]⁺172 / 174Loss of Formyl RadicalEI
[M-Br]⁺122Loss of Bromine RadicalEI
[M-CO-HCN]⁺•146 / 148Sequential loss of CO and HCNEI

The presence of the M/M+2 isotopic pattern in the molecular ion and fragments like [M-CO]⁺• and [M-CHO]⁺, coupled with the disappearance of this pattern in the [M-Br]⁺ fragment, provides a multi-layered confirmation of the elemental composition and structure of the analyte. High-resolution mass spectrometry (HRMS) can further bolster confidence by providing exact mass measurements, allowing for the unambiguous determination of elemental formulas for the parent ion and its fragments.

Conclusion

The mass spectrometric analysis of 5-bromo-2-oxo-1,2-dihydropyridine-3-carbaldehyde is a powerful and essential tool for its characterization in the context of drug discovery and development. A judicious choice of ionization technique—ESI for molecular weight determination and LC-MS applications, and EI for detailed structural elucidation—provides a comprehensive analytical picture. By understanding the characteristic isotopic signature conferred by the bromine atom and predicting the logical fragmentation pathways, researchers can confidently verify the identity and purity of this versatile synthetic intermediate, ensuring the integrity of their downstream applications.

References

Foundational

A Technical Guide to the Tautomeric Equilibrium of 5-bromo-3-formyl-2-pyridone

For Researchers, Scientists, and Drug Development Professionals Abstract Tautomerism, the dynamic equilibrium between readily interconverting structural isomers, is a critical phenomenon in medicinal chemistry that profo...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tautomerism, the dynamic equilibrium between readily interconverting structural isomers, is a critical phenomenon in medicinal chemistry that profoundly influences a molecule's physicochemical properties, receptor interactions, and metabolic fate.[1][2][3][4] This guide provides an in-depth technical analysis of the tautomeric landscape of 5-bromo-3-formyl-2-pyridone, a substituted heterocyclic compound. We explore the canonical 2-pyridone ⇌ 2-hydroxypyridine equilibrium, analyzing how it is uniquely influenced by the electronic effects of the bromo and formyl substituents. This document details a multi-pronged approach, combining theoretical predictions with empirical spectroscopic verification, to authoritatively determine the predominant tautomeric form. We provide field-proven, step-by-step protocols for computational analysis using Density Functional Theory (DFT) and experimental characterization via Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and UV-Visible (UV-Vis) spectroscopy. The synthesis of these data provides a robust framework for understanding how the specific tautomeric state of 5-bromo-3-formyl-2-pyridone dictates its properties, offering crucial insights for its application in drug discovery and development.

The Principle of Tautomerism in Heterocyclic Systems

General Introduction to Tautomerism

Tautomers are structural isomers that are distinct chemical species in a dynamic equilibrium.[5] This interconversion, most commonly the result of proton migration (prototropy), can dramatically alter a molecule's pharmacophoric features.[1][2] Consequently, a comprehensive understanding of a compound's tautomeric preferences is not merely academic but a fundamental necessity in drug design, impacting everything from solubility and bioavailability to target binding affinity and toxicity.[1][2][6]

The 2-Pyridone ⇌ 2-Hydroxypyridine Equilibrium: A Canonical Case

The tautomerism between 2-pyridone (the lactam form) and 2-hydroxypyridine (the lactim form) is a classic and extensively studied equilibrium in heterocyclic chemistry.[7][8][9] In the gas phase, the aromatic 2-hydroxypyridine tautomer is generally more stable.[8][10] However, in polar solvents and the solid state, the equilibrium overwhelmingly favors the 2-pyridone form.[7][10][11] This shift is attributed to the greater polarity of the 2-pyridone tautomer and its ability to form strong, stabilizing intermolecular hydrogen-bonded dimers.[7][11][12]

Introducing 5-bromo-3-formyl-2-pyridone: The Impact of Substituents

The tautomeric balance of the parent 2-pyridone ring is sensitive to the electronic nature of its substituents. In 5-bromo-3-formyl-2-pyridone, the ring is decorated with two powerful electron-withdrawing groups (EWGs): a bromine atom at the 5-position and a formyl (aldehyde) group at the 3-position.

  • Bromo Group (-Br): Inductively withdrawing, deactivating the ring.

  • Formyl Group (-CHO): Both inductively and resonantly withdrawing, strongly deactivating the ring.

These EWGs are expected to increase the acidity of the N-H proton in the pyridone form and the O-H proton in the hydroxypyridine form. Studies have shown that electron-withdrawing substituents can significantly affect the tautomeric equilibrium, often favoring the less polar hydroxypyridine tautomer.[13][14] Therefore, predicting the dominant form of 5-bromo-3-formyl-2-pyridone is non-trivial and requires a systematic investigation.

Theoretical & Computational Assessment of Tautomeric Stability

Rationale for Computational Analysis

Before undertaking laboratory work, computational chemistry provides an invaluable, resource-efficient method to predict the relative stabilities of tautomers. By calculating the ground-state energies of each isomer, we can hypothesize the position of the tautomeric equilibrium. Density Functional Theory (DFT) is a robust method for such predictions.[15][16][17]

Protocol: Predicting Tautomer Ratios via Density Functional Theory (DFT)

This protocol outlines a standard procedure for calculating the relative energies of the 5-bromo-3-formyl-2-pyridone and 5-bromo-3-formyl-2-hydroxypyridine tautomers.

Objective: To determine the computationally predicted lowest-energy tautomer in both the gas phase and a polar solvent (e.g., water).

Methodology:

  • Structure Generation: Build the 3D structures of both tautomers (the 2-pyridone and 2-hydroxypyridine forms) in a molecular modeling software (e.g., Avogadro, GaussView).

  • Conformational Search (Optional but Recommended): For the formyl group, perform a preliminary conformational search to identify the lowest energy rotamer.

  • Geometry Optimization:

    • Select a widely used functional and basis set, such as B3LYP/6-311++G(d,p), which is well-established for studying tautomerism.[15][16]

    • Perform a full geometry optimization for each tautomer in the gas phase.

  • Frequency Calculation:

    • Perform a frequency calculation on each optimized structure at the same level of theory.

    • Self-Validation: Confirm that no imaginary frequencies are present. The absence of imaginary frequencies indicates that the structure is a true energy minimum.

    • The output provides the zero-point vibrational energy (ZPVE) and Gibbs free energy (G).

  • Solvation Modeling:

    • To simulate a polar environment, re-run the optimization and frequency calculations using a continuum solvation model, such as the Polarizable Continuum Model (PCM), with water as the solvent.[18]

  • Energy Analysis:

    • Compare the Gibbs free energies (G) of the two tautomers in both the gas phase and the solvated phase. The tautomer with the lower free energy is predicted to be the more stable and thus the predominant form.

Interpreting Computational Results: A Table of Predicted Energies

The primary output for comparison is the relative Gibbs free energy (ΔG).

TautomerPhaseRelative Gibbs Free Energy (ΔG) in kcal/molPredicted Predominance
5-bromo-3-formyl-2-pyridoneGasHypothetical Value: 1.5Minor
5-bromo-3-formyl-2-hydroxypyridineGasHypothetical Value: 0.0Major
5-bromo-3-formyl-2-pyridoneWater (PCM)Hypothetical Value: 0.0Major
5-bromo-3-formyl-2-hydroxypyridineWater (PCM)Hypothetical Value: 3.0Minor
Note: These are hypothetical values for illustrative purposes. Actual calculations must be performed to obtain real data.
Visualizing the Tautomeric Equilibrium

Caption: Tautomeric equilibrium between the lactam and lactim forms.

Experimental Verification of the Dominant Tautomer

While computational methods provide a strong hypothesis, empirical data from spectroscopic analysis is required for definitive confirmation.[19]

The Necessity of Empirical Evidence

Spectroscopic techniques probe the molecular structure directly. The distinct functional groups and electronic environments of the 2-pyridone and 2-hydroxypyridine tautomers give rise to unique, identifiable spectral signatures.

Protocol: ¹H NMR Spectroscopic Analysis

Objective: To distinguish between the N-H proton of the pyridone and the O-H proton of the hydroxypyridine.

Rationale: The chemical environment of the labile proton (on N vs. O) is significantly different, leading to distinct chemical shifts. Furthermore, the choice of solvent can shift the equilibrium.

Methodology:

  • Sample Preparation: Prepare two samples of the compound (~5-10 mg) in 0.5 mL of NMR solvent.

    • Solvent 1 (Aprotic): Deuterated dimethyl sulfoxide (DMSO-d₆). DMSO is a strong hydrogen bond acceptor and can stabilize both N-H and O-H protons, making them observable.[20]

    • Solvent 2 (Aprotic, Less Polar): Deuterated chloroform (CDCl₃). A less polar solvent may favor the less polar tautomer.[7]

  • Data Acquisition: Acquire a standard ¹H NMR spectrum for each sample.

  • D₂O Exchange (Self-Validation): Add one drop of deuterium oxide (D₂O) to each NMR tube, shake, and re-acquire the spectrum. The signal corresponding to the labile proton (N-H or O-H) will broaden or disappear upon exchange with deuterium.[21]

  • Data Analysis:

    • Pyridone Form (N-H): Expect a broad singlet in the range of δ 11-13 ppm in DMSO-d₆.

    • Hydroxypyridine Form (O-H): Expect a broad singlet, typically more downfield than a standard alcohol, potentially in the δ 9-12 ppm range, which is highly dependent on concentration and solvent.

    • Aromatic Protons: Analyze the shifts and coupling constants of the aromatic protons. The electronic distribution differs between the two tautomers, which can subtly alter the chemical shifts of the ring protons.

Protocol: FT-IR Spectroscopic Analysis

Objective: To identify the presence of a carbonyl (C=O) group versus a hydroxyl (O-H) group.

Rationale: The vibrational frequencies of C=O and O-H bonds are distinct and appear in well-characterized regions of the IR spectrum.

Methodology:

  • Sample Preparation: Prepare a sample for solid-state analysis, typically using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Acquire an FT-IR spectrum from approximately 4000 to 400 cm⁻¹.

  • Data Analysis:

    • Pyridone Form (C=O): Look for a strong, sharp absorption band in the region of 1640-1680 cm⁻¹ corresponding to the C=O stretch.[17] Also, look for an N-H stretching band in the 2800-3100 cm⁻¹ region.[17]

    • Hydroxypyridine Form (O-H): Look for the absence of a strong C=O band and the presence of a broad O-H stretching band around 3200-3600 cm⁻¹.

Protocol: UV-Vis Spectrophotometric Analysis

Objective: To compare the electronic transitions of the compound with known pyridone/hydroxypyridine systems.

Rationale: The two tautomers have different chromophoric systems. The 2-pyridone form typically has a λmax at a longer wavelength (~290-330 nm) compared to the 2-hydroxypyridine form (~270 nm).[7][22]

Methodology:

  • Sample Preparation: Prepare dilute solutions of the compound in two different solvents.

    • Solvent 1 (Polar Protic): Ethanol or Water.

    • Solvent 2 (Non-polar): Cyclohexane or Dioxane.

  • Data Acquisition: Acquire the UV-Vis absorption spectrum for each solution from ~200 to 400 nm.

  • Data Analysis:

    • Identify the λmax in each solvent.

    • A shift in λmax upon changing solvent polarity can be indicative of a shift in the tautomeric equilibrium. The pyridone form is favored in polar solvents, while the hydroxypyridine form is favored in non-polar solvents.[7][12]

Data Synthesis: A Comparative Table of Spectroscopic Signatures
TechniqueSignature for 5-bromo-3-formyl-2-pyridone (Keto)Signature for 5-bromo-3-formyl-2-hydroxypyridine (Enol)
¹H NMR Broad singlet, δ ~11-13 ppm (N-H), exchanges with D₂OBroad singlet, δ ~9-12 ppm (O-H), exchanges with D₂O
FT-IR Strong, sharp C=O stretch at ~1650 cm⁻¹; N-H stretch at ~3000 cm⁻¹Absence of strong C=O band; Broad O-H stretch at ~3400 cm⁻¹
UV-Vis λmax ~300-330 nm in polar solventsλmax ~270 nm in non-polar solvents

Integrated Workflow for Tautomer Assignment

A Logic-Driven Approach

The definitive assignment of the dominant tautomer relies on the convergence of evidence from all methods. Discrepancies between computational predictions and experimental results often highlight the critical role of intermolecular forces, such as dimerization and specific solvent interactions, which are not always perfectly captured by standard computational models.

Workflow Diagram

workflow cluster_exp Spectroscopic Verification start Hypothesize Tautomers (Keto vs. Enol) comp Computational Analysis (DFT Energy Calculation) start->comp exp Experimental Analysis (NMR, FT-IR, UV-Vis) start->exp compare Synthesize & Compare Data (Theory vs. Experiment) comp->compare nmr ¹H NMR (Observe N-H vs O-H) ir FT-IR (Detect C=O vs O-H) uv UV-Vis (Compare λmax) nmr->compare ir->compare uv->compare assign Assign Dominant Tautomer compare->assign implications Assess Implications for Drug Development assign->implications

Caption: Integrated workflow for tautomer assignment.

Implications for Medicinal Chemistry and Drug Development

The tautomeric state of an active pharmaceutical ingredient (API) is not a trivial detail; it is a critical determinant of its behavior as a drug.[6]

  • Receptor Binding: The two tautomers of 5-bromo-3-formyl-2-pyridone present different hydrogen bond donor/acceptor patterns. The pyridone has an N-H donor and a C=O acceptor, while the hydroxypyridine has an O-H donor and a ring nitrogen acceptor. This difference will fundamentally alter how the molecule docks into a target protein's active site, directly affecting its potency and efficacy.[1][2]

  • Physicochemical Properties: Tautomers have different physical properties.[4] The more polar 2-pyridone form is likely to have higher water solubility but potentially lower membrane permeability compared to the less polar 2-hydroxypyridine form. These properties govern the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate.[23]

  • pKa and Ionization: The acidity of the two tautomers is different.[6] This affects the ionization state of the molecule at physiological pH (7.4), which in turn influences solubility, cell penetration, and interaction with biological targets.

  • Solid-State Properties: The dominant tautomer in the solid state dictates crystal packing, which can lead to different polymorphs with varying stability and dissolution rates, impacting formulation and shelf-life.[2]

Conclusion

The determination of the predominant tautomer of 5-bromo-3-formyl-2-pyridone is a multifaceted challenge that requires a synergistic application of computational and experimental techniques. The strong electron-withdrawing nature of the bromo and formyl groups complicates simple predictions based on the parent 2-pyridone system. By following the integrated workflow detailed in this guide—from DFT calculations to rigorous spectroscopic analysis—researchers can unambiguously identify the dominant tautomeric form. This knowledge is paramount for drug development professionals, as it provides the accurate structural information necessary to understand structure-activity relationships, optimize physicochemical properties, and ultimately design more effective and safer therapeutic agents.

References

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  • 2-Pyridone. (n.d.). Wikipedia. [Link]

  • 2-Hydroxypyridine ↔ 2-Pyridone Tautomerization: Catalytic Influence of Formic Acid. (2007). The Journal of Physical Chemistry A. [Link]

  • Determination of Solvent Effects on Keto—Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR. (2008). Journal of Chemical Education. [Link]

  • Dhaked, D. K., & Nicklaus, M. C. (2024). What impact does tautomerism have on drug discovery and development?. Expert Opinion on Drug Discovery. [Link]

  • 2-Hydroxypyridine-Tautomerism. (n.d.). ChemTube3D. [Link]

  • Solvent effects on the rate of the keto–enol interconversion of 2-nitrocyclohexanone. (2004). Organic & Biomolecular Chemistry. [Link]

  • Kuzuya, M., Noguchi, A., & Okuda, T. (1985). Quantum Chemical Consideration of Substituent Effects on Tautomeric Properties of 2-Pyridones–2-Pyridinols. Chemical and Pharmaceutical Bulletin. [Link]

  • Dhaked, D. K., & Nicklaus, M. C. (2024). What impact does tautomerism have on drug discovery and development?. Expert Opinion on Drug Discovery. [Link]

  • Theoretical investigation of solvent effect on the keto–enol tautomerization of pentane-2,4-dione and a comparison between experimental data and theoretical calculations. (2014). Canadian Journal of Chemistry. [Link]

  • Importance of tautomerism in drugs. (2023). Drug Discovery Today. [Link]

  • Deuterated solvent effects in the kinetics and thermodynamics of keto-enol tautomerization of ETFAA. (2022). Journal of Emerging Investigators. [Link]

  • What impact does tautomerism have on drug discovery and development?. (2024). Taylor & Francis Online. [Link]

  • Tautomers Definition - Organic Chemistry Key Term. (n.d.). Fiveable. [Link]

  • Altomare, C., Cellamare, S., Summo, L., Fossa, P., Mosti, L., & Carotti, A. (2000). Ionization behaviour and tautomerism-dependent lipophilicity of pyridine-2(1H)-one cardiotonic agents. Bioorganic & Medicinal Chemistry. [Link]

  • Hansen, P. E., Darugar, V., Vakili, M., & Kamounah, F. S. (2023). Tautomerism of pyridinylbutane-1,3-diones: An NMR and DFT study. Magnetic Resonance in Chemistry. [Link]

  • Hansen, P. E., Darugar, V., Vakili, M., & Kamounah, F. S. (2023). Tautomerism of pyridinylbutane-1,3-diones: An NMR and DFT study. Magnetic Resonance in Chemistry. [Link]

  • Tautomeric Equilibria of Substituted 2-Pyridone/2-Hydroxypyridine in the Gas and Aqueous Phases. (n.d.). International Journal of ChemTech Research. [Link]

  • Ab Initio/DFT and AIM Studies on Dual Hydrogen-Bonded Complexes of 2-Hydroxypyridine/2-Pyridone Tautomerism. (2005). The Journal of Physical Chemistry A. [Link]

  • Bharatam, P. V., et al. (2023). Importance of tautomerism in drugs. Drug Discovery Today. [Link]

  • The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. (n.d.). Semantic Scholar. [Link]

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  • How about Tautomers?. (n.d.). RCS Research Chemistry Services. [Link]

  • Theoretical Calculations of the Substituent Effects on the Tautomeric Equilibrium of 6-X-2(1H)-pyridones. (n.d.). Journal of the Chinese Chemical Society. [Link]

  • Al-Majid, A. M., et al. (2024). Crystal structure, spectroscopy, DFT, and thermal studies of 3-cyano-2(1H)-pyridones as potential anticancer agents. RSC Advances. [Link]

  • Martin, Y. C. (2009). Let's not forget tautomers. Journal of Computer-Aided Molecular Design. [Link]

  • Theorectical Study of Tautomerism, Physicochemical and ADMET Properties of 2-Pyridone Derivatives. (2021). Algerian Journal of Engineering and Technology. [Link]

  • Spinner, E., & Yeoh, G. B. (1971). Effect of unsaturated electron-withdrawing substituents on the tautomerism of 2-hydroxypyridines. Journal of the Chemical Society B: Physical Organic. [Link]

  • Al-Noor, T. H., & Shanshal, M. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. International Journal of Molecular Sciences. [Link]

  • Huc, I., & Pieters, R. J. (1999). Role of lactam vs. lactim tautomers in 2(1H)-pyridone catalysis of aromatic nucleophilic substitution. Chemical Communications. [Link]

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The Ascendant Therapeutic Potential of 5-Bromo-2-Pyridone Derivatives: A Technical Guide to Biological Activity

For Researchers, Scientists, and Drug Development Professionals The pyridone scaffold is a privileged structure in medicinal chemistry, renowned for its presence in numerous biologically active compounds.[1] Among its va...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyridone scaffold is a privileged structure in medicinal chemistry, renowned for its presence in numerous biologically active compounds.[1] Among its various substituted forms, 5-bromo-2-pyridone derivatives have emerged as a particularly promising class, exhibiting a diverse range of pharmacological activities. This technical guide provides an in-depth exploration of the biological activities of these compounds, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. By synthesizing current research, this guide aims to equip researchers and drug development professionals with a comprehensive understanding of the therapeutic potential and underlying mechanisms of 5-bromo-2-pyridone derivatives.

Anticancer Activity: A Multi-pronged Assault on Malignancy

5-Bromo-2-pyridone derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.[2][3] Their efficacy has been observed across a range of cancer cell lines, highlighting their broad-spectrum antiproliferative capabilities.

Mechanism of Action: Orchestrating Cell Cycle Arrest and Apoptosis

A key mechanism underlying the anticancer activity of 5-bromo-2-pyridone derivatives is their ability to induce cell cycle arrest, primarily at the G2/M phase, and to trigger apoptosis.[4] This is often achieved through the modulation of critical signaling pathways involved in cell proliferation and survival.

One of the central pathways implicated is the upregulation of the tumor suppressor protein p53 and its downstream target, the cyclin-dependent kinase inhibitor p21.[4] This activation leads to a halt in the cell cycle, preventing cancer cells from dividing and proliferating. Furthermore, these derivatives have been shown to activate the c-Jun N-terminal kinase (JNK) signaling pathway, a key regulator of apoptosis.[4] The induction of JNK phosphorylation contributes to the programmed cell death of cancer cells.[4] Some pyridine derivatives have also been suggested to act as inhibitors of histone deacetylases (HDACs), Cdc7 kinase, and vascular endothelial growth factor receptor (VEGFR), representing additional avenues for their anticancer effects.[4]

Diagram 1: Anticancer Mechanism of 5-Bromo-2-Pyridone Derivatives

anticancer_mechanism cluster_pathways Intracellular Signaling Pathways cluster_outcomes Cellular Outcomes 5-Bromo-2-Pyridone Derivative 5-Bromo-2-Pyridone Derivative Cancer Cell Cancer Cell 5-Bromo-2-Pyridone Derivative->Cancer Cell Enters p53/p21 Pathway p53/p21 Pathway Cancer Cell->p53/p21 Pathway Activates JNK Pathway JNK Pathway Cancer Cell->JNK Pathway Activates Other Targets (HDAC, Cdc7, VEGFR) Other Targets (HDAC, Cdc7, VEGFR) Cancer Cell->Other Targets (HDAC, Cdc7, VEGFR) Inhibits G2/M Cell Cycle Arrest G2/M Cell Cycle Arrest p53/p21 Pathway->G2/M Cell Cycle Arrest Apoptosis Apoptosis JNK Pathway->Apoptosis Other Targets (HDAC, Cdc7, VEGFR)->Apoptosis

Caption: A simplified diagram illustrating the primary anticancer mechanisms of 5-bromo-2-pyridone derivatives.

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic potential of 5-bromo-2-pyridone derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes the IC50 values of representative compounds against various cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
5-Bromo-7-azaindolin-2-one derivative 23pHepG2 (Liver)2.357[3]
A549 (Lung)3.012[3]
Skov-3 (Ovarian)2.874[3]
2-pyridone derivative 4eHEPG2 (Liver)19.2[2]
2-pyridone derivative with 4H-pyranMCF-7 (Breast)8[4]
HepG2 (Liver)11.9[4]
A549 (Lung)15.8[4]
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of novel compounds.[5]

Diagram 2: MTT Assay Workflow

mtt_assay_workflow start Start seed_cells 1. Seed cancer cells in a 96-well plate start->seed_cells end End incubate1 2. Incubate for 24h for cell adherence seed_cells->incubate1 add_compound 3. Treat cells with various concentrations of 5-bromo-2-pyridone derivative incubate1->add_compound incubate2 4. Incubate for 24-72h add_compound->incubate2 add_mtt 5. Add MTT solution to each well incubate2->add_mtt incubate3 6. Incubate for 3-4h to allow formazan formation add_mtt->incubate3 solubilize 7. Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals incubate3->solubilize measure 8. Measure absorbance at ~570 nm solubilize->measure analyze 9. Calculate cell viability and IC50 values measure->analyze analyze->end

Caption: Step-by-step workflow of the MTT assay for evaluating cytotoxicity.

Detailed Steps:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[5]

  • Compound Treatment: Prepare serial dilutions of the 5-bromo-2-pyridone derivative in culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[5]

  • Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours).[5]

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[5]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[6]

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Certain 5-bromo-2-pyridone derivatives have demonstrated promising antimicrobial properties, positioning them as potential leads for the development of new anti-infective agents. Their activity spans both bacteria and fungi.

Mechanism of Action: Disruption of Essential Cellular Processes

The antimicrobial mechanism of action for some brominated compounds, such as 5-bromo-5-nitro-1,3-dioxane, involves the oxidation of essential protein thiols within microbial cells.[7][8] This disruption of critical enzyme activity ultimately leads to the inhibition of microbial growth.[7][8] While the specific molecular targets for many 5-bromo-2-pyridone derivatives are still under investigation, this general mechanism provides a plausible starting point for further mechanistic studies.

Quantitative Data: In Vitro Antimicrobial Susceptibility

The antimicrobial efficacy of these compounds is typically assessed by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound ClassMicroorganismMIC (µg/mL)Reference
Thiochroman-4-one/Chroman-4-one SpiropyrrolidinesBacillus subtilis32[9]
Staphylococcus epidermidis32[9]
Triterpene GlucosidesKlebsiella pneumoniae17.38 - 21.26[10]
Pseudomonas aeruginosa18.78 - 29.06[10]
Candida albicans32.67[10]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[11][12]

Diagram 3: Broth Microdilution Workflow

broth_microdilution_workflow start Start prep_compound 1. Prepare serial dilutions of 5-bromo-2-pyridone derivative in a 96-well plate start->prep_compound end End prep_inoculum 2. Prepare a standardized microbial inoculum (0.5 McFarland) prep_compound->prep_inoculum inoculate 3. Inoculate each well with the microbial suspension prep_inoculum->inoculate incubate 4. Incubate the plate under appropriate conditions (e.g., 37°C for 18-24h) inoculate->incubate read_mic 5. Determine the MIC by observing the lowest concentration with no visible growth incubate->read_mic read_mic->end

Caption: A streamlined workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Detailed Steps:

  • Compound Dilution: Prepare a two-fold serial dilution of the 5-bromo-2-pyridone derivative in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[11]

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland turbidity standard.[11]

  • Inoculation: Inoculate each well of the microtiter plate with the standardized microbial suspension.[12]

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 18-24 hours).[13]

  • MIC Determination: After incubation, visually inspect the wells for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.[13]

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Several 5-bromo-2-pyridone derivatives have exhibited notable anti-inflammatory properties, suggesting their potential in treating a variety of inflammatory conditions.[14]

Mechanism of Action: Targeting Key Inflammatory Mediators

The anti-inflammatory effects of pyridone derivatives are often attributed to their ability to inhibit key enzymes and signaling pathways involved in the inflammatory response. A primary mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is responsible for the production of pro-inflammatory prostaglandins.[14][15] By selectively inhibiting COX-2, these compounds can reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors.

Furthermore, some derivatives may also modulate the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and various interleukins (ILs), and interfere with the nuclear factor-kappa B (NF-κB) signaling pathway, a master regulator of inflammation.[15][16]

Quantitative Data: In Vitro Anti-inflammatory Activity

The anti-inflammatory potency of these compounds can be expressed as their IC50 values for the inhibition of inflammatory enzymes or as the percentage of inhibition of inflammatory responses in cellular assays.

CompoundTarget/AssayPotencyReference
Pyridinium salt 49aCOX-2 InhibitionIC50 = 1.95 µM[15][17]
Pyridazinone derivative 5aCOX-2 InhibitionIC50 = 0.77 µM[18]
Pyridazinone derivative 5fCOX-2 InhibitionIC50 = 1.89 µM[18]
Experimental Protocol: In Vitro COX-2 Inhibition Assay

A common method to assess the anti-inflammatory potential of compounds is to measure their ability to inhibit the activity of the COX-2 enzyme.

Diagram 4: COX-2 Inhibition Assay Workflow

cox2_inhibition_workflow start Start prep_reagents 1. Prepare assay buffer, COX-2 enzyme, arachidonic acid (substrate), and test compound start->prep_reagents end End pre_incubate 2. Pre-incubate COX-2 enzyme with the 5-bromo-2-pyridone derivative prep_reagents->pre_incubate initiate_reaction 3. Initiate the reaction by adding arachidonic acid pre_incubate->initiate_reaction incubate_reaction 4. Incubate for a specific time at a controlled temperature initiate_reaction->incubate_reaction stop_reaction 5. Stop the reaction incubate_reaction->stop_reaction measure_product 6. Measure the amount of prostaglandin produced (e.g., via ELISA) stop_reaction->measure_product calculate_inhibition 7. Calculate the percentage of COX-2 inhibition and IC50 value measure_product->calculate_inhibition calculate_inhibition->end

Caption: A general workflow for an in vitro COX-2 inhibition assay.

Detailed Steps:

  • Reagent Preparation: Prepare all necessary reagents, including assay buffer, purified COX-2 enzyme, the substrate arachidonic acid, and various concentrations of the 5-bromo-2-pyridone derivative.

  • Enzyme and Inhibitor Pre-incubation: In a suitable reaction vessel (e.g., a microplate well), pre-incubate the COX-2 enzyme with the test compound for a defined period to allow for binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

  • Reaction Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific duration.

  • Reaction Termination: Stop the reaction, typically by adding a quenching agent.

  • Product Quantification: Measure the amount of prostaglandin E2 (PGE2) or other prostanoids produced using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.

Conclusion and Future Directions

5-Bromo-2-pyridone derivatives represent a versatile and promising scaffold for the development of novel therapeutics. Their demonstrated anticancer, antimicrobial, and anti-inflammatory activities, coupled with a growing understanding of their mechanisms of action, underscore their significant potential. Future research should focus on elucidating the specific molecular targets for each biological activity to enable rational drug design and optimization. Structure-activity relationship (SAR) studies will be crucial in identifying derivatives with enhanced potency and selectivity. Furthermore, in vivo studies are necessary to validate the preclinical efficacy and safety of these promising compounds, paving the way for their potential clinical translation.

References

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Foundational

An In-depth Technical Guide to the Reactivity of the Aldehyde Group in 3-Formyl-2-Pyridones

Abstract The 2-pyridone ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[1][2][3][4][5] When functionalized with an aldehyde group at the C3 position,...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-pyridone ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[1][2][3][4][5] When functionalized with an aldehyde group at the C3 position, the resulting 3-formyl-2-pyridone becomes a highly versatile synthetic intermediate. This guide provides an in-depth exploration of the reactivity of this crucial aldehyde group. We will move beyond simple reaction lists to dissect the underlying electronic and steric factors governed by the 2-pyridone core that modulate the aldehyde's behavior. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique synthetic potential of this heterocycle. We will cover key reaction classes, provide field-tested experimental protocols, and discuss the strategic application of these transformations in the synthesis of complex, biologically active molecules.

Introduction: The Unique Electronic Nature of 3-Formyl-2-Pyridones

The 2-pyridone scaffold is a cornerstone in drug discovery, valued for its ability to act as a hydrogen bond donor and acceptor and to serve as a bioisostere for various functional groups, which can improve drug-like properties such as solubility and metabolic stability.[3][5] The introduction of a formyl group at the C3 position creates a synthon with a fascinating and synthetically useful dichotomy in reactivity.

The reactivity of an aldehyde is primarily dictated by the electrophilicity of its carbonyl carbon. In 3-formyl-2-pyridone, this electrophilicity is significantly influenced by the electronic interplay with the pyridone ring. The nitrogen heteroatom and the exocyclic oxygen engage in resonance, creating a conjugated system that delocalizes electron density throughout the ring and onto the C3-substituent.

This electronic communication has two key consequences for the aldehyde group:

  • Activation through Electron Withdrawal: The pyridone ring, particularly due to the C2-carbonyl group, acts as an electron-withdrawing entity via resonance and inductive effects. This withdrawal of electron density increases the partial positive charge on the aldehyde's carbonyl carbon, enhancing its electrophilicity and making it more susceptible to nucleophilic attack compared to simple aromatic aldehydes.

  • Stabilization of Intermediates: The conjugated system can stabilize intermediates formed during reactions. For instance, in condensation reactions, the extended π-system helps to stabilize the developing negative charge in the transition state, thereby facilitating the reaction.

Diagram: Electronic Influence on the Aldehyde Group

The following diagram illustrates the key resonance structures, highlighting the electron-withdrawing nature of the 2-pyridone ring which enhances the electrophilicity of the C3-aldehyde.

Wittig_Workflow cluster_workflow Wittig Olefination Protocol start 1. Dissolve 3-Formyl-2-Pyridone in Anhydrous Toluene ylide 2. Add Stabilized Ylide (e.g., Ph3P=CHCO2Et) start->ylide reflux 3. Heat to Reflux (80-110 °C) ylide->reflux monitor 4. Monitor by TLC (2-12 h) reflux->monitor cool 5. Cool & Concentrate under Vacuum monitor->cool purify 6. Purify by Column Chromatography (Silica Gel) cool->purify product Isolated (E)-Alkene purify->product

Sources

Exploratory

An In-depth Technical Guide on the Role of Bromine in the Reactivity of 5-Bromo-2-Pyridones

Abstract Pyridone scaffolds are integral to medicinal chemistry, serving as versatile building blocks in drug discovery.[1][2][3][4] Their unique structure allows them to act as both hydrogen bond donors and acceptors, m...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Pyridone scaffolds are integral to medicinal chemistry, serving as versatile building blocks in drug discovery.[1][2][3][4] Their unique structure allows them to act as both hydrogen bond donors and acceptors, making them valuable in creating molecules with diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[1][2][5][6] This guide focuses on the 5-bromo-2-pyridone core, providing an in-depth analysis of how the bromine substituent at the 5-position governs the molecule's reactivity. We will explore its role in pivotal synthetic transformations, particularly in palladium-catalyzed cross-coupling reactions, and provide detailed, field-proven protocols for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the 5-Bromo-2-Pyridone Scaffold

The 2-pyridone ring is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs.[7] Its ability to mimic peptides and interact with biological targets is well-documented.[4] The introduction of a bromine atom at the 5-position creates a versatile synthetic handle, profoundly influencing the electronic properties and reactivity of the pyridone ring. This strategic placement of bromine opens up a vast chemical space for the synthesis of complex molecules through various functionalization strategies.

The bromine atom, being an electronegative yet polarizable halogen, exerts a dual electronic effect on the 2-pyridone ring:

  • Inductive Effect (-I): Bromine withdraws electron density from the ring through the sigma bond, leading to a general deactivation of the ring towards electrophilic attack.

  • Mesomeric Effect (+M): The lone pairs on the bromine atom can be delocalized into the pi-system of the ring, directing incoming electrophiles to the ortho and para positions (C4 and C6).

However, in the context of pyridones, which are already electron-deficient heterocycles, the overall effect is a nuanced modulation of reactivity that can be harnessed for selective chemical transformations.

The Pivotal Role of Bromine in Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond at the 5-position of the 2-pyridone ring is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a powerful method for creating biaryl and vinyl-substituted pyridones.[8][9][10][11] The reaction involves the coupling of the 5-bromo-2-pyridone with an organoboron reagent, typically a boronic acid or a boronic ester.

Mechanism Overview: The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst to the C-Br bond of the 5-bromo-2-pyridone.[10][11][12] This is followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.[10][11][12]

Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromo-2-pyridone with Phenylboronic Acid

  • Reagents:

    • 5-Bromo-2(1H)-pyridone (1.0 equiv)

    • Phenylboronic acid (1.2 equiv)

    • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

    • Triphenylphosphine (PPh₃, 0.08 equiv)

    • Potassium carbonate (K₂CO₃, 2.0 equiv)

    • Solvent: 1,4-Dioxane/Water (4:1 mixture)

  • Procedure:

    • To a flame-dried Schlenk flask, add 5-bromo-2(1H)-pyridone, phenylboronic acid, and potassium carbonate.

    • Evacuate and backfill the flask with argon three times.

    • Add palladium(II) acetate and triphenylphosphine.

    • Add the degassed 1,4-dioxane/water solvent mixture.

    • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the direct attachment of terminal alkynes to the 5-position of the 2-pyridone ring, a valuable transformation for generating precursors to more complex heterocyclic systems and for use in click chemistry.[13][14][15][16]

Mechanism Overview: This reaction is co-catalyzed by palladium and copper.[13][14] The palladium catalyst undergoes oxidative addition to the C-Br bond. Simultaneously, the copper(I) salt reacts with the terminal alkyne to form a copper acetylide, which then undergoes transmetalation with the palladium complex. Reductive elimination furnishes the alkynylated pyridone.[13][14]

Experimental Protocol: Sonogashira Coupling of 5-Bromo-2-pyridone with Phenylacetylene

  • Reagents:

    • 5-Bromo-2(1H)-pyridone (1.0 equiv)

    • Phenylacetylene (1.2 equiv)

    • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 equiv)

    • Copper(I) iodide (CuI, 0.05 equiv)

    • Triethylamine (TEA, 2.0 equiv)

    • Solvent: Tetrahydrofuran (THF)

  • Procedure:

    • In a Schlenk flask under an argon atmosphere, dissolve 5-bromo-2(1H)-pyridone in THF and triethylamine.

    • Add bis(triphenylphosphine)palladium(II) dichloride and copper(I) iodide.

    • Add phenylacetylene dropwise to the reaction mixture.

    • Stir the reaction at room temperature for 6-12 hours, monitoring for completion.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

    • Concentrate the filtrate and purify the residue by column chromatography.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful tool for synthesizing N-aryl and N-heteroaryl pyridones, which are common motifs in pharmaceuticals.[17][18][19][20][21] This reaction couples the 5-bromo-2-pyridone with a primary or secondary amine.

Mechanism Overview: The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by coordination of the amine and subsequent deprotonation by a base to form a palladium-amido complex.[17] Reductive elimination then yields the aminated product.[17]

Experimental Protocol: Buchwald-Hartwig Amination of 5-Bromo-2-pyridone with Aniline

  • Reagents:

    • 5-Bromo-2(1H)-pyridone (1.0 equiv)

    • Aniline (1.2 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 equiv)

    • Xantphos (0.02 equiv)

    • Sodium tert-butoxide (NaOtBu, 1.4 equiv)

    • Solvent: Toluene

  • Procedure:

    • To a glovebox, add 5-bromo-2(1H)-pyridone, sodium tert-butoxide, Pd₂(dba)₃, and Xantphos to a reaction vessel.

    • Add toluene, followed by aniline.

    • Seal the vessel and heat the mixture to 100-110 °C for 12-24 hours.

    • After cooling, dilute the reaction with ethyl acetate and filter through Celite®.

    • Wash the organic phase with water and brine, dry, and concentrate.

    • Purify by column chromatography.

Reactivity in Other Transformations

Beyond cross-coupling, the bromine atom at the 5-position influences other reactions.

Electrophilic Aromatic Substitution

While the pyridone ring is generally electron-deficient, the presence of the bromine atom and the amide functionality can direct electrophilic substitution. The bromine atom is an ortho, para-director. However, the overall reactivity is low, and harsh conditions are often required.[22][23][24][25][26] Nitration, for instance, typically requires strong acids and high temperatures.

Nucleophilic Aromatic Substitution

The electron-withdrawing nature of the bromine and the pyridone ring can make the 5-position susceptible to nucleophilic aromatic substitution, particularly if there are additional activating groups on the ring. However, this is generally less common than the palladium-catalyzed reactions.

Visualization of Key Processes

To better understand the flow of these synthetic transformations, the following diagrams illustrate the core concepts.

Suzuki_Miyaura_Coupling cluster_0 Catalytic Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Complex Ar-Pd(II)-Br(L2) OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation R-B(OR)2 Base PdII_Aryl Ar-Pd(II)-R(L2) Transmetalation->PdII_Aryl RedElim Reductive Elimination PdII_Aryl->RedElim Ar-R RedElim->Pd0

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Sonogashira_Coupling cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L2 Pd_OxAdd Ar-Pd(II)-Br(L2) Pd0->Pd_OxAdd Ar-Br Pd_RedElim Ar-Pd(II)-C≡CR(L2) Pd_OxAdd->Pd_RedElim Cu-C≡CR Product Ar-C≡CR Pd_RedElim->Product Alkyne H-C≡CR Cu_Acetylide Cu-C≡CR Alkyne->Cu_Acetylide CuI, Base Cu_Acetylide->Pd_OxAdd

Caption: Interconnected catalytic cycles of the Sonogashira coupling.

Data Summary

The following table summarizes typical reaction conditions and outcomes for the discussed cross-coupling reactions.

ReactionCatalyst SystemBaseSolventTemperature (°C)Typical Yield (%)
Suzuki-Miyaura Pd(OAc)₂ / PPh₃K₂CO₃Dioxane/H₂O80-9070-95
Sonogashira Pd(PPh₃)₂Cl₂ / CuITEATHFRoom Temp65-90
Buchwald-Hartwig Pd₂(dba)₃ / XantphosNaOtBuToluene100-11060-85

Conclusion

The bromine atom at the 5-position of the 2-pyridone ring is a master key that unlocks a vast array of synthetic possibilities. Its predictable reactivity in palladium-catalyzed cross-coupling reactions allows for the controlled and efficient construction of complex molecular architectures. This guide has provided a comprehensive overview of the role of bromine in directing the reactivity of 5-bromo-2-pyridones, complete with actionable protocols and mechanistic insights. For researchers in drug discovery and development, a thorough understanding of these principles is paramount for the rational design and synthesis of novel therapeutic agents.

References

  • Frontiers in Chemistry. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. [Link]

  • PubMed Central. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. [Link]

  • PubMed. (2021). Pyridones in drug discovery: Recent advances. [Link]

  • ResearchGate. (2021). Pyridones in drug discovery: Recent advances. [Link]

  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

  • Royal Society of Chemistry. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. [Link]

  • Organic Syntheses. (n.d.). 2H-Pyran-2-one, 3-bromo-. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Cambridge University Press. (n.d.). Suzuki Coupling. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Making Molecules. (2025). Electrophilic Aromatic Substitution. [Link]

  • YouTube. (2018). Suzuki Coupling Mechanism and Applications. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • NROChemistry. (n.d.). Sonogashira Coupling. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Beilstein Journal of Organic Chemistry. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

  • YouTube. (2020). (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. [Link]

  • PubMed Central. (2018). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. [Link]

  • ResearchGate. (2022). A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • PubMed Central. (2019). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. [Link]

  • Taylor & Francis Online. (2023). Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. [Link]

  • YouTube. (2019). Sonogashira coupling. [Link]

  • Royal Society of Chemistry. (2015). Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. [Link]

  • Royal Society of Chemistry. (2018). A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls. [Link]

  • NC State University Libraries. (n.d.). 16.1 Electrophilic Aromatic Substitution Reactions: Bromination. [Link]

Sources

Foundational

An In-depth Technical Guide to the Lipophilicity and Solubility of 5-bromo-2-oxo-1,2-dihydropyridine-3-carbaldehyde

Introduction: The Pivotal Role of Physicochemical Properties in Drug Discovery In the landscape of modern drug discovery and development, the adage "potency is not everything" has never been more resonant. The journey of...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pivotal Role of Physicochemical Properties in Drug Discovery

In the landscape of modern drug discovery and development, the adage "potency is not everything" has never been more resonant. The journey of a potential therapeutic agent from a laboratory curiosity to a clinical candidate is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, lipophilicity and aqueous solubility stand out as critical determinants of a compound's pharmacokinetic and pharmacodynamic profile.[1][2][3] This guide provides an in-depth examination of these two essential properties in the context of a specific heterocyclic building block: 5-bromo-2-oxo-1,2-dihydropyridine-3-carbaldehyde.

The pyridinone scaffold is a well-established "privileged structure" in medicinal chemistry, capable of interacting with a wide range of biological targets.[4][5][6][7] The specific substitutions on this core, in this case, a bromine atom and a carbaldehyde group, finely tune its properties, influencing its potential as a lead compound. This document is intended for researchers, medicinal chemists, and drug development professionals, offering a comprehensive overview of the theoretical underpinnings, computational prediction, and experimental determination of lipophilicity and solubility for 5-bromo-2-oxo-1,2-dihydropyridine-3-carbaldehyde.

Compound Profile: 5-bromo-2-oxo-1,2-dihydropyridine-3-carbaldehyde

  • IUPAC Name: 5-bromo-2-oxo-1,2-dihydropyridine-3-carbaldehyde

  • CAS Number: 1227603-42-0[8][9]

  • Molecular Formula: C₆H₄BrNO₂[8][9]

  • Molecular Weight: 202.01 g/mol [8][9]

  • SMILES: O=Cc1cc(Br)cnc1=O

Part 1: Lipophilicity - The Gatekeeper of Biological Membrane Permeation

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial factor governing a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1][3][10] It is most commonly quantified by the partition coefficient (P) between n-octanol and water, expressed in its logarithmic form, logP. For ionizable compounds, the distribution coefficient (logD) at a specific pH is a more physiologically relevant parameter.[11][12]

Theoretical Framework

A balanced lipophilicity is often a prerequisite for oral bioavailability. A compound that is too hydrophilic may have poor membrane permeability, while one that is excessively lipophilic may exhibit poor aqueous solubility, high plasma protein binding, and increased metabolic clearance.[2][13] The well-known Lipinski's Rule of Five suggests that for a compound to have drug-like properties, its logP should generally not exceed 5.[11][12]

Computational Prediction of logP

In the early stages of drug discovery, in silico prediction of logP is an invaluable tool for prioritizing compounds for synthesis and experimental testing.[14] Various computational models, ranging from fragment-based methods to those employing quantum mechanics, are available. For 5-bromo-2-oxo-1,2-dihydropyridine-3-carbaldehyde, we utilized the Molinspiration online property calculation service, which is based on a robust group contribution method.[1]

ParameterPredicted ValueComputational Method/Tool
miLogP 0.96Molinspiration

This predicted logP value of 0.96 suggests that 5-bromo-2-oxo-1,2-dihydropyridine-3-carbaldehyde has a relatively balanced lipophilicity, falling well within the range associated with favorable drug-like properties.

Experimental Determination of Lipophilicity: The Shake-Flask Method (LogD at pH 7.4)

The "gold standard" for experimental logP/logD determination is the shake-flask method.[11][12] This technique directly measures the partitioning of a compound between two immiscible phases, typically n-octanol and a buffered aqueous solution (e.g., phosphate-buffered saline, PBS, at pH 7.4 to mimic physiological conditions).

Caption: Workflow for experimental LogD determination.

  • Phase Preparation: Mix equal volumes of n-octanol and phosphate-buffered saline (PBS, pH 7.4) in a separatory funnel. Shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate completely before use.

  • Compound Preparation: Prepare a 10 mM stock solution of 5-bromo-2-oxo-1,2-dihydropyridine-3-carbaldehyde in dimethyl sulfoxide (DMSO).

  • Partitioning: In a glass vial, add a small aliquot of the DMSO stock solution to a mixture of the pre-saturated n-octanol and PBS (e.g., 1:1 v/v). The final concentration of the compound should be in a range that allows for accurate quantification in both phases.

  • Equilibration: Cap the vial tightly and shake on a mechanical shaker at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 24 hours).

  • Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

  • Sampling: Carefully withdraw a known volume from both the upper n-octanol layer and the lower aqueous layer.

  • Quantification: Determine the concentration of the compound in each phase using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve should be prepared for quantification.

  • Calculation: The LogD7.4 is calculated using the following formula: LogD7.4 = log10 ( [Concentration in n-octanol] / [Concentration in aqueous phase] )

Part 2: Aqueous Solubility - A Prerequisite for Absorption and Bioavailability

Aqueous solubility is another cornerstone of drug development, as a compound must be in solution to be absorbed from the gastrointestinal tract and to interact with its biological target. Poor aqueous solubility is a major hurdle for many new chemical entities.

Theoretical Framework

Solubility is influenced by a molecule's polarity, size, and crystal lattice energy. For ionizable compounds, solubility is also highly dependent on the pH of the medium.[4][5] Thermodynamic solubility represents the true equilibrium solubility of a compound in a saturated solution, and it is a critical parameter for formulation development.

Computational Prediction of Aqueous Solubility

Similar to lipophilicity, computational tools can provide early insights into a compound's solubility. These models often use topological descriptors and neural networks to predict the intrinsic aqueous solubility (logS). For 5-bromo-2-oxo-1,2-dihydropyridine-3-carbaldehyde, we used the ALOGPS 2.1 server.[8]

ParameterPredicted ValueComputational Method/Tool
logS -2.35ALOGPS 2.1
Molar Solubility (mol/L) 4.47 x 10⁻³ALOGPS 2.1
Solubility (mg/mL) 0.90ALOGPS 2.1

The predicted logS of -2.35 suggests that the compound is likely to have moderate aqueous solubility.

Experimental Determination of Thermodynamic Solubility

The shake-flask method is also the benchmark for determining thermodynamic solubility. This method involves agitating an excess of the solid compound in an aqueous buffer until equilibrium is reached.

Caption: Workflow for thermodynamic solubility assay.

  • Sample Preparation: Add an excess amount of solid 5-bromo-2-oxo-1,2-dihydropyridine-3-carbaldehyde to a glass vial. The excess solid should be visually apparent throughout the experiment.

  • Solvent Addition: Add a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4) to the vial.

  • Equilibration: Seal the vials tightly and place them on an orbital shaker. Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Phase Separation: After incubation, allow the samples to stand to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved compound.

  • Sampling and Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a low-binding filter (e.g., 0.45 µm PVDF) to remove any remaining solid particles.

  • Dilution and Quantification: Dilute the filtered saturated solution with the mobile phase to a concentration that falls within the range of a pre-established calibration curve. Analyze the diluted sample by HPLC-UV to determine its concentration.

  • Calculation: Multiply the measured concentration by the dilution factor to obtain the thermodynamic solubility of the compound in the test buffer.

Conclusion and Future Directions

This guide has provided a comprehensive framework for understanding, predicting, and experimentally determining the lipophilicity and aqueous solubility of 5-bromo-2-oxo-1,2-dihydropyridine-3-carbaldehyde. The computational predictions suggest that this compound possesses a favorable, balanced profile with a logP of 0.96 and a moderate aqueous solubility (logS of -2.35). These properties are encouraging for its potential as a starting point for drug discovery programs.

The provided experimental protocols for the shake-flask method represent the gold standard for obtaining reliable data. It is imperative for any research program involving this or similar compounds to perform these experimental validations. The interplay between lipophilicity and solubility is complex, and a thorough understanding of these parameters is essential for navigating the multifaceted challenges of drug development. The methodologies outlined herein provide a robust foundation for the physicochemical characterization of novel therapeutic candidates.

References

Exploratory

Unlocking Therapeutic Potential: A Technical Guide to 5-Bromo-2-Pyridone Scaffolds and Their Target Landscape

For the attention of: Researchers, Scientists, and Drug Development Professionals Abstract The 2-pyridone nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compou...

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-pyridone nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals. The introduction of a bromine atom at the 5-position creates the 5-bromo-2-pyridone scaffold, a versatile platform offering both specific target interactions and a synthetically accessible handle for library development. This in-depth technical guide provides a comprehensive overview of the potential therapeutic targets for 5-bromo-2-pyridone derivatives. We will delve into the mechanistic rationale for targeting key enzyme families, including protein kinases , histone deacetylases (HDACs) , and poly(ADP-ribose) polymerases (PARPs) . This guide will further provide detailed, field-proven experimental protocols for target validation and structure-activity relationship (SAR) elucidation, empowering researchers to accelerate their drug discovery programs.

The 5-Bromo-2-Pyridone Scaffold: A Privileged Starting Point in Drug Discovery

The 2-pyridone moiety is a six-membered nitrogen-containing heterocycle that has garnered significant attention in drug discovery due to its favorable physicochemical properties.[1][2] These include metabolic stability, aqueous solubility, and the ability to act as both a hydrogen bond donor and acceptor, facilitating strong and specific interactions with biological targets.[1][2] The strategic placement of a bromine atom at the 5-position of the pyridone ring confers several advantages:

  • Modulation of Electronic Properties: The electron-withdrawing nature of the bromine atom can influence the acidity of the N-H proton and the overall electron distribution of the ring, potentially enhancing binding affinities.

  • Steric Interactions: The bromine atom can occupy specific hydrophobic pockets within a target's active site, contributing to potency and selectivity.

  • Synthetic Handle: The carbon-bromine bond serves as a versatile anchor for a variety of cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination, enabling the facile synthesis of diverse chemical libraries for SAR studies.[3]

These attributes make the 5-bromo-2-pyridone scaffold an attractive starting point for the development of novel therapeutics across a range of disease areas, including oncology, inflammation, and neurodegenerative disorders.

Potential Therapeutic Target Classes for 5-Bromo-2-Pyridone Derivatives

Our analysis of the current scientific literature indicates that 5-bromo-2-pyridone scaffolds hold significant promise for targeting three major classes of enzymes implicated in a multitude of pathological conditions.

Protein Kinases: Modulating Cellular Signaling

Protein kinases are a large family of enzymes that play a central role in regulating virtually all cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer. The pyridine ring of the 5-bromo-2-pyridone scaffold is an excellent pharmacophoric element for interacting with the hinge region of the ATP-binding site of many kinases.[4]

Key Target Example: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2 is a receptor tyrosine kinase that is a key mediator of angiogenesis, the formation of new blood vessels.[5] In cancer, pathological angiogenesis is crucial for tumor growth and metastasis.[6] Inhibition of VEGFR-2 is a clinically validated anti-cancer strategy.

Signaling Pathway:

VEGFR2_Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis

Caption: VEGFR-2 Signaling Pathway.

Histone Deacetylases (HDACs): Epigenetic Regulation in Disease

HDACs are a class of enzymes that remove acetyl groups from lysine residues of histones and other non-histone proteins.[7] This activity leads to chromatin condensation and transcriptional repression.[7] Overexpression of certain HDAC isoforms is observed in many cancers, contributing to the silencing of tumor suppressor genes.[8]

Key Target Examples: HDAC1 and HDAC6

  • HDAC1: A class I HDAC primarily located in the nucleus, it is a key regulator of gene expression and is often overexpressed in cancer.[9]

  • HDAC6: A class IIb HDAC predominantly found in the cytoplasm, it has a unique substrate specificity, including α-tubulin, and is involved in protein degradation and cell motility.[4][10]

Pyridone-based HDAC inhibitors have been designed with a core pyridone ring, a zinc-binding group (such as a hydroxamic acid), and a "cap" group that interacts with the surface of the enzyme.[11] The 5-bromo substituent can be incorporated into the cap group to enhance interactions and selectivity.

Signaling Pathway:

HDAC_Signaling cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Histones Histones Gene_Expression Gene Expression (e.g., Tumor Suppressors) Histones->Gene_Expression Regulates HDAC1 HDAC1 HDAC1->Histones Deacetylation HAT HAT HAT->Histones Acetylation Tubulin α-Tubulin Microtubule_Dynamics Microtubule Dynamics & Cell Motility Tubulin->Microtubule_Dynamics Regulates HDAC6 HDAC6 HDAC6->Tubulin Deacetylation

Caption: Role of HDAC1 and HDAC6 in Cellular Processes.

Poly(ADP-ribose) Polymerases (PARPs): Exploiting DNA Repair Vulnerabilities

PARPs are a family of enzymes involved in various cellular processes, most notably DNA repair and programmed cell death.[1] PARP-1 is a key enzyme in the base excision repair (BER) pathway, which repairs single-strand DNA breaks.[1]

Key Target Example: PARP-1

Inhibition of PARP-1 has emerged as a powerful anti-cancer strategy, particularly for tumors with deficiencies in the homologous recombination (HR) pathway of DNA double-strand break repair (e.g., those with BRCA1/2 mutations).[1] This concept is known as synthetic lethality. Pyridine derivatives of nicotinamide have been shown to inhibit PARP-1 activity.[12]

Signaling Pathway:

PARP1_Signaling DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP-1 DNA_SSB->PARP1 Recruits & Activates PARP1->PARP1 NAD NAD+ PARP1->NAD Consumes PAR Poly(ADP-ribose) (PAR) NAD->PAR Synthesizes BER_Proteins Base Excision Repair (BER) Proteins PAR->BER_Proteins Recruits DNA_Repair DNA Repair BER_Proteins->DNA_Repair Mediate

Caption: PARP-1 Signaling in DNA Single-Strand Break Repair.

Experimental Protocols for Target Validation

The following protocols provide detailed, step-by-step methodologies for the in vitro validation of 5-bromo-2-pyridone derivatives against the identified target classes.

In Vitro Kinase Inhibition Assay (e.g., VEGFR-2)

This protocol describes a common method for determining the inhibitory potency of a compound against a purified kinase enzyme.[5]

Workflow Diagram:

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Kinase (VEGFR-2) - Substrate (e.g., Poly-Glu,Tyr) - ATP - Test Compound (5-bromo-2-pyridone derivative) Start->Prepare_Reagents Incubate Incubate Kinase, Substrate, & Test Compound Prepare_Reagents->Incubate Initiate_Reaction Initiate Reaction with ATP Incubate->Initiate_Reaction Incubate_Reaction Incubate at 30°C Initiate_Reaction->Incubate_Reaction Terminate_Reaction Terminate Reaction & Detect Signal Incubate_Reaction->Terminate_Reaction Data_Analysis Data Analysis: Calculate IC50 Terminate_Reaction->Data_Analysis End End Data_Analysis->End

Caption: In Vitro Kinase Inhibition Assay Workflow.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the 5-bromo-2-pyridone test compound in 100% DMSO.

    • Prepare serial dilutions of the test compound in assay buffer.

    • Prepare solutions of recombinant human VEGFR-2 enzyme, a suitable substrate (e.g., poly(Glu,Tyr) 4:1), and ATP in assay buffer.

  • Assay Procedure:

    • In a 96-well plate, add the VEGFR-2 enzyme, substrate, and diluted test compound or vehicle control (DMSO).

    • Incubate for 10-15 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Signal Detection:

    • Terminate the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as ADP-Glo™ Kinase Assay (Promega), which measures ADP production as a luminescent signal.

  • Data Analysis:

    • Subtract the background signal (no enzyme control).

    • Normalize the data to the vehicle control (100% activity).

    • Plot the percentage of inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Quantitative Data Summary Table:

Compound IDTarget KinaseIC50 (nM)
5-bromo-2-pyridone-X1VEGFR-2[Example Value]
5-bromo-2-pyridone-X2VEGFR-2[Example Value]
Staurosporine (Control)Pan-kinase[Example Value]
Cellular Histone Deacetylase (HDAC) Activity Assay

This protocol describes a method to measure the activity of HDACs within intact cells.[12]

Workflow Diagram:

HDAC_Assay_Workflow Start Start Seed_Cells Seed Cells in a 96-well Plate Start->Seed_Cells Treat_Cells Treat Cells with Test Compound Seed_Cells->Treat_Cells Incubate_Cells Incubate Cells Treat_Cells->Incubate_Cells Add_Substrate Add Cell-Permeable Fluorogenic HDAC Substrate Incubate_Cells->Add_Substrate Incubate_Substrate Incubate Add_Substrate->Incubate_Substrate Add_Developer Add Developer to Lyse Cells & Stop Reaction Incubate_Substrate->Add_Developer Measure_Fluorescence Measure Fluorescence Add_Developer->Measure_Fluorescence Data_Analysis Data Analysis: Calculate IC50 Measure_Fluorescence->Data_Analysis End End Data_Analysis->End

Caption: Cellular HDAC Activity Assay Workflow.

Methodology:

  • Cell Culture and Treatment:

    • Seed a suitable cancer cell line (e.g., HeLa or HCT116) in a 96-well plate and allow cells to adhere overnight.

    • Treat the cells with serial dilutions of the 5-bromo-2-pyridone test compound or a known HDAC inhibitor (e.g., Trichostatin A) as a positive control.

    • Incubate for a defined period (e.g., 24-48 hours).

  • Assay Procedure:

    • Add a cell-permeable, fluorogenic HDAC substrate to each well.

    • Incubate at 37°C to allow for substrate deacetylation by cellular HDACs.

    • Add a developer solution that lyses the cells and contains a reagent that generates a fluorescent signal from the deacetylated substrate.

  • Signal Detection:

    • Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).

  • Data Analysis:

    • Subtract the background fluorescence (no cell control).

    • Normalize the data to the vehicle control (100% activity).

    • Calculate the IC50 value as described for the kinase assay.

Quantitative Data Summary Table:

Compound IDCell LineCellular HDAC IC50 (µM)
5-bromo-2-pyridone-Y1HeLa[Example Value]
5-bromo-2-pyridone-Y2HCT116[Example Value]
Trichostatin A (Control)HeLa[Example Value]
In Vitro PARP-1 Enzyme Inhibition Assay

This protocol describes a method for measuring the inhibitory activity of compounds against purified PARP-1 enzyme.[6]

Workflow Diagram:

PARP_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - PARP-1 Enzyme - Activated DNA - Biotinylated NAD+ - Test Compound Start->Prepare_Reagents Incubate Incubate PARP-1, DNA, & Test Compound Prepare_Reagents->Incubate Initiate_Reaction Initiate Reaction with Biotinylated NAD+ Incubate->Initiate_Reaction Incubate_Reaction Incubate Initiate_Reaction->Incubate_Reaction Detect_Signal Detect Biotinylated PAR (e.g., ELISA-based) Incubate_Reaction->Detect_Signal Data_Analysis Data Analysis: Calculate IC50 Detect_Signal->Data_Analysis End End Data_Analysis->End

Caption: In Vitro PARP-1 Inhibition Assay Workflow.

Methodology:

  • Reagent Preparation:

    • Prepare stock and serial dilutions of the 5-bromo-2-pyridone test compound.

    • Prepare solutions of recombinant human PARP-1 enzyme, activated DNA (to stimulate PARP-1 activity), and biotinylated NAD+ in assay buffer.

  • Assay Procedure:

    • In a 96-well plate coated with histones (the acceptor protein for PARylation), add the PARP-1 enzyme, activated DNA, and diluted test compound or a known PARP inhibitor (e.g., Olaparib) as a positive control.

    • Incubate to allow for compound binding.

    • Initiate the reaction by adding biotinylated NAD+.

    • Incubate to allow for the PARylation reaction to occur.

  • Signal Detection:

    • Wash the plate to remove unbound reagents.

    • Add streptavidin-horseradish peroxidase (HRP) conjugate, which will bind to the biotinylated PAR chains.

    • Wash the plate again and add a chemiluminescent or colorimetric HRP substrate.

    • Measure the signal using a microplate reader.

  • Data Analysis:

    • Calculate the IC50 value as described previously.

Quantitative Data Summary Table:

Compound IDTarget EnzymeIC50 (nM)
5-bromo-2-pyridone-Z1PARP-1[Example Value]
5-bromo-2-pyridone-Z2PARP-1[Example Value]
Olaparib (Control)PARP-1[Example Value]
MTT Cell Viability Assay

This colorimetric assay is used to assess the cytotoxic or cytostatic effects of the 5-bromo-2-pyridone derivatives on cancer cell lines.[1][11]

Workflow Diagram:

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in a 96-well Plate Start->Seed_Cells Treat_Cells Treat Cells with Test Compound Seed_Cells->Treat_Cells Incubate_Cells Incubate Cells for 48-72h Treat_Cells->Incubate_Cells Add_MTT Add MTT Reagent Incubate_Cells->Add_MTT Incubate_MTT Incubate for 2-4h Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution (e.g., DMSO) Incubate_MTT->Solubilize Measure_Absorbance Measure Absorbance at 570 nm Solubilize->Measure_Absorbance Data_Analysis Data Analysis: Calculate GI50 Measure_Absorbance->Data_Analysis End End Data_Analysis->End

Caption: MTT Cell Viability Assay Workflow.

Methodology:

  • Cell Culture and Treatment:

    • Seed cancer cells in a 96-well plate and allow them to attach.

    • Treat the cells with a range of concentrations of the 5-bromo-2-pyridone test compound.

    • Incubate for 48-72 hours.

  • MTT Reaction:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Remove the medium and add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

    • Measure the absorbance at approximately 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the concentration of the compound that causes 50% growth inhibition (GI50).

Structure-Activity Relationship (SAR) and Future Directions

The 5-bromo-2-pyridone scaffold offers numerous avenues for chemical modification to optimize potency, selectivity, and pharmacokinetic properties. Key areas for SAR exploration include:

  • N-1 Substitution: Modification at the nitrogen atom of the pyridone ring can significantly impact target engagement and cellular permeability.

  • C-3 and C-4 Positions: Introduction of various substituents at these positions can be explored to probe for additional interactions with the target protein.

  • C-6 Position: Substitutions at this position can influence the overall conformation and properties of the molecule.

  • Bioisosteric Replacement of Bromine: While the bromine atom can be crucial for activity, its replacement with other halogens or functional groups can be investigated to fine-tune the compound's properties.

Future research should focus on the synthesis of focused libraries of 5-bromo-2-pyridone derivatives and their systematic evaluation against the identified target classes. The integration of computational modeling and structural biology, where possible, will be invaluable in guiding the rational design of next-generation inhibitors with improved therapeutic profiles. The crystal structure of a platinum(II) complex with a 2-(5-bromophenyl)pyridinato ligand has been reported, demonstrating the feasibility of obtaining structural data for compounds containing this scaffold.

Conclusion

The 5-bromo-2-pyridone scaffold represents a highly promising starting point for the development of novel therapeutics. Its inherent drug-like properties, coupled with its synthetic tractability, make it an attractive platform for targeting key enzymes involved in cancer and other diseases, such as protein kinases, HDACs, and PARPs. The detailed experimental protocols provided in this guide offer a robust framework for researchers to validate these targets and to explore the full therapeutic potential of this versatile chemical scaffold. Through a systematic approach to synthesis, biological evaluation, and SAR analysis, the 5-bromo-2-pyridone core can be leveraged to discover and develop the next generation of innovative medicines.

References

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • Chen, J., Lu, M. M., Liu, B., Chen, Z., Li, Q. B., Tao, L. J., & Hu, G. Y. (2012). Synthesis and structure-activity relationship of 5-substituent-2(1H)-pyridone derivatives as anti-fibrosis agents. Bioorganic & medicinal chemistry letters, 22(6), 2300–2302.
  • Cho, J., et al. (2013). Discovery of pyridone-based histone deacetylase inhibitors: approaches for metabolic stability. ChemMedChem, 8(11), 1879-1887.
  • BPS Bioscience. (n.d.). Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). Retrieved from [Link]

  • Frontiers in Molecular Biosciences. (2021). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Molecular Biosciences, 8, 783038.
  • Frontiers in Oncology. (2023). Mechanisms of HDACs in cancer development. Frontiers in Oncology, 13, 1185036.
  • International Journal of Molecular Sciences. (2020). The Role of HDACs in the Response of Cancer Cells to Cellular Stress and the Potential for Therapeutic Intervention. International Journal of Molecular Sciences, 21(22), 8824.
  • Journal of Medicinal Chemistry. (2014). Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents. Journal of Medicinal Chemistry, 57(7), 2846-2857.
  • Lee, J. H., et al. (2010). The Role of HDAC6 in Cancer.
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  • MDPI. (2015). Design, Synthesis and Biological Evaluation of Novel 5H-Chromenopyridines as Potential Anti-Cancer Agents. Molecules, 20(9), 16946-16961.
  • MDPI. (2017). Multifaceted Role of PARP-1 in DNA Repair and Inflammation: Pathological and Therapeutic Implications in Cancer and Non-Cancer Diseases. International Journal of Molecular Sciences, 18(11), 2384.
  • MDPI. (2018). The Role of Histone Deacetylase 6 and Histone Deacetylase 6 Inhibition in Colorectal Cancer. Cancers, 10(11), 416.
  • MDPI. (2012). 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine. Acta Crystallographica Section E: Structure Reports Online, 68(12), o3336.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Nature Reviews Molecular Cell Biology. (2015). The multifaceted roles of PARP1 in DNA repair and chromatin remodelling. Nature Reviews Molecular Cell Biology, 16(10), 610-621.
  • PLOS ONE. (2018). Functional Aspects of PARP1 in DNA Repair and Transcription. PLOS ONE, 13(3), e0194519.
  • PLOS ONE. (2019). Rapid Detection and Signaling of DNA Damage by PARP-1. PLOS ONE, 14(12), e0225921.
  • PubMed. (2022). A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones. European journal of medicinal chemistry, 232, 114199.
  • ResearchGate. (2022). (PDF) A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones. Retrieved from [Link]

  • ResearchGate. (n.d.). The molecular structure of VEGF/VEGFR-2. (A) Diagram of the VEGFR-2... Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Next-generation of selective histone deacetylase inhibitors. RSC Medicinal Chemistry, 10(8), 838-852.
  • Wikimedia Commons. (2021). File:The VEGFR2 signaling pathways in endothelial cells.png. Retrieved from [Link]

  • Wikipedia. (n.d.). PARP1. Retrieved from [Link]

  • Wiley Online Library. (2019). Balancing Histone Deacetylase (HDAC) Inhibition and Drug‐likeness: Biological and Physicochemical Evaluation of Class I Selective HDAC Inhibitors. ChemMedChem, 14(15), 1426-1439.
  • Bio-Rad. (n.d.). VEGF signaling via VEGFR2 - generic cascades Pathway Map. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Note & Protocol: A Guide to the Synthesis of 5-Bromo-2-oxo-1,2-dihydropyridine-3-carbaldehyde

Abstract: This document provides a comprehensive guide for the synthesis of 5-Bromo-2-oxo-1,2-dihydropyridine-3-carbaldehyde, a pivotal heterocyclic building block. This compound serves as a versatile intermediate in the...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the synthesis of 5-Bromo-2-oxo-1,2-dihydropyridine-3-carbaldehyde, a pivotal heterocyclic building block. This compound serves as a versatile intermediate in the development of novel pharmaceuticals, particularly those with potential antimicrobial, antiviral, or anti-inflammatory activities.[1] The protocol herein details a robust and reproducible method centered on the Vilsmeier-Haack formylation of 5-bromo-2-hydroxypyridine. We delve into the underlying reaction mechanism, provide a detailed step-by-step procedure, and outline methods for purification and characterization, ensuring scientific rigor and trustworthiness for researchers in organic synthesis and drug discovery.

Introduction and Significance

5-Bromo-2-oxo-1,2-dihydropyridine-3-carbaldehyde (CAS No: 1227603-42-0) is a highly functionalized pyridine derivative.[2][3] Its structure, featuring a reactive aldehyde, a bromine atom, and a pyridinone core, allows for extensive chemical modification. This makes it an invaluable precursor in the synthesis of complex molecular architectures for medicinal chemistry. The pyridinone scaffold is a common motif in pharmacologically active compounds, and the strategic placement of the bromo and formyl groups enables a wide range of subsequent reactions, such as nucleophilic additions, cross-coupling reactions, and condensations.[1][4] This guide provides a detailed protocol for its synthesis, empowering researchers to access this key intermediate reliably.

The Synthetic Strategy: Vilsmeier-Haack Formylation

The chosen synthetic route is the Vilsmeier-Haack reaction, a classic and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5][6] The substrate, 5-bromo-2-hydroxypyridine, is sufficiently activated by the electron-donating hydroxyl group (in its tautomeric 2-pyridone form) to undergo electrophilic substitution.

Overall Reaction:

Mechanism Spotlight

The Vilsmeier-Haack reaction proceeds in two main stages:

  • Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃) activates N,N-dimethylformamide (DMF) to form a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[7][8] This species is the key formylating agent.

  • Electrophilic Aromatic Substitution: The electron-rich 5-bromo-2-pyridone ring attacks the Vilsmeier reagent. This is followed by a workup step involving hydrolysis, which converts the resulting iminium intermediate into the final aldehyde product.[5][7]

Experimental Protocol

This protocol is designed to be a self-validating system, with clear steps for synthesis, purification, and characterization.

Materials and Equipment
Reagent/MaterialCAS No.Molecular FormulaMolecular Weight ( g/mol )
5-Bromo-2-hydroxypyridine13466-40-5C₅H₄BrNO174.00
Phosphorus oxychloride (POCl₃)10025-87-3POCl₃153.33
N,N-Dimethylformamide (DMF)68-12-2C₃H₇NO73.09
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93
Saturated Sodium Bicarbonate144-55-8NaHCO₃84.01
Anhydrous Sodium Sulfate7757-82-6Na₂SO₄142.04
Deionized Water7732-18-5H₂O18.02
  • Equipment: Round-bottom flasks, magnetic stirrer with heating mantle, dropping funnel, reflux condenser, ice bath, standard laboratory glassware, rotary evaporator, flash chromatography setup, NMR spectrometer, IR spectrometer.

Quantitative Data Summary
ReactantMol. Wt. ( g/mol )AmountMoles (mmol)Molar Equiv.
5-Bromo-2-hydroxypyridine174.005.00 g28.71.0
POCl₃153.335.26 g (3.2 mL)34.31.2
DMF73.0915 mL-Solvent
Step-by-Step Synthesis Procedure

Part A: Preparation of the Vilsmeier Reagent

  • In a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-Dimethylformamide (15 mL).

  • Cool the flask to 0 °C using an ice bath.

  • Slowly add phosphorus oxychloride (3.2 mL, 34.3 mmol) dropwise to the stirred DMF over 20-30 minutes. Causality: This addition must be slow and controlled as the reaction is exothermic. Maintaining a low temperature prevents the decomposition of the formed Vilsmeier reagent.[7]

  • After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. The formation of a pale yellow or colorless crystalline solid may be observed.

Part B: Formylation Reaction 5. To the freshly prepared Vilsmeier reagent, add 5-bromo-2-hydroxypyridine (5.00 g, 28.7 mmol) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 10 °C. 6. Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. 7. Heat the mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

Part C: Work-up and Isolation 8. After the reaction is complete, cool the mixture to room temperature and then carefully pour it into a beaker containing 200 g of crushed ice with vigorous stirring. Causality: This step quenches the reaction and hydrolyzes the iminium intermediate to the aldehyde. 9. Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the pH reaches ~7-8. Be cautious as this will cause gas evolution (CO₂). 10. A precipitate should form. Stir the suspension for 30 minutes in an ice bath to maximize precipitation. 11. Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water (3 x 50 mL). 12. Dry the crude product under vacuum. The expected appearance is a yellow solid.[1]

Part D: Purification 13. The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or isopropanol). 14. Alternatively, for higher purity, dissolve the crude product in a minimal amount of dichloromethane and purify using flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes. 15. Combine the pure fractions, and remove the solvent under reduced pressure using a rotary evaporator to yield the final product.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_prep Vilsmeier Reagent Preparation cluster_reaction Formylation cluster_workup Work-up & Isolation cluster_purification Purification & Analysis reagent reagent process process product product analysis analysis DMF DMF Prep 1. Add POCl₃ to DMF at 0°C DMF->Prep POCl3 POCl₃ POCl3->Prep Vilsmeier Vilsmeier Reagent Prep->Vilsmeier React 2. Add Starting Material 3. Heat to 80°C (4-6h) Vilsmeier->React StartMat 5-Bromo-2-hydroxypyridine StartMat->React CrudeMix Reaction Mixture React->CrudeMix Quench 4. Quench with Ice 5. Neutralize (NaHCO₃) CrudeMix->Quench Filter 6. Vacuum Filtration & Wash Quench->Filter CrudeProd Crude Yellow Solid Filter->CrudeProd Purify 7. Recrystallization or Column Chromatography CrudeProd->Purify FinalProd Pure 5-Bromo-2-oxo-1,2-dihydro- pyridine-3-carbaldehyde Purify->FinalProd Analyze 8. Characterization (NMR, MS, IR) FinalProd->Analyze

Caption: Experimental workflow for the synthesis of the target compound.

Characterization

To confirm the identity and purity of the synthesized 5-Bromo-2-oxo-1,2-dihydropyridine-3-carbaldehyde, the following characterization is recommended:

  • Appearance: Yellow solid.[1]

  • ¹H NMR: Expect characteristic signals for the aromatic protons on the pyridine ring and a downfield singlet (~9.5-10.5 ppm) corresponding to the aldehyde proton. The N-H proton will also be present.

  • ¹³C NMR: Expect signals for the carbonyl carbon of the aldehyde, the carbonyl carbon of the pyridone, and the carbons of the aromatic ring.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (202.01 g/mol ), with a characteristic isotopic pattern for a molecule containing one bromine atom.[2]

  • Infrared (IR) Spectroscopy: Look for characteristic absorption bands for the N-H stretch, the C=O stretch of the aldehyde, and the C=O stretch of the pyridone.[1]

Safety and Handling

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle only in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • N,N-Dimethylformamide (DMF): A potential skin irritant and teratogen. Avoid inhalation and skin contact.

  • Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Use only in a fume hood.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 5-Bromo-2-oxo-1,2-dihydropyridine-3-carbaldehyde via the Vilsmeier-Haack reaction. By explaining the rationale behind key experimental steps and providing clear instructions for purification and characterization, this guide serves as a valuable resource for researchers in organic and medicinal chemistry, facilitating the exploration of new chemical entities for drug discovery and development.

References

  • 5-Bromo-2-oxo-1,2-dihydropyridine-3-carbaldehyde. MySkinRecipes. [Link]

  • Vilsmeier–Haack reaction. Wikipedia. [Link]

  • Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. National Institutes of Health (NIH). [Link]

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • US Patent US4960896A - Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinic acids.
  • Some Derivatives of 5-hydroxy-2-pyridone(2,5-dihydroxypyridine). ResearchGate. [Link]

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Application

Application Note: Streamlining the Synthesis of N-Substituted 2-Pyridones via One-Pot Methodologies

Introduction: The Privileged Scaffold and the Synthetic Challenge The N-substituted 2-pyridone motif is a cornerstone in modern medicinal chemistry. Its unique combination of a hydrogen bond donor (N-H in the tautomeric...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold and the Synthetic Challenge

The N-substituted 2-pyridone motif is a cornerstone in modern medicinal chemistry. Its unique combination of a hydrogen bond donor (N-H in the tautomeric form or substituents) and acceptor (carbonyl oxygen), along with its ability to serve as a bioisostere for amides, phenyls, and other heterocycles, has cemented its status as a "privileged scaffold".[1][2] This structural unit is integral to a wide array of pharmaceuticals displaying diverse biological activities, including antiviral, anticancer, anti-inflammatory, and antibacterial properties.[3][4] Several FDA-approved drugs, such as the kinase inhibitor Palbociclib and the non-nucleoside reverse transcriptase inhibitor Doravirine, feature this core structure, underscoring its therapeutic relevance.[2][5]

Traditionally, the synthesis of these compounds involves multi-step sequences, often starting with the alkylation or arylation of a pre-formed 2-hydroxypyridine ring.[6] This classical approach, however, is frequently plagued by a significant challenge: the competition between N- and O-functionalization, as 2-hydroxypyridines are ambident nucleophiles.[4][7] Achieving high selectivity for the desired N-substituted product often requires carefully controlled conditions, protecting groups, or complex catalyst systems, leading to increased step counts and reduced overall efficiency.

One-pot synthesis, particularly through multicomponent reactions (MCRs), offers an elegant and powerful solution to these challenges.[2] By combining three or more starting materials in a single reaction vessel where the final product is formed in a cascade of reactions, MCRs enhance operational simplicity, reduce waste, save time and energy, and often allow for the rapid generation of molecular diversity.[2][8] This application note provides a detailed guide to the one-pot synthesis of N-substituted 2-pyridones, focusing on robust MCR strategies, mechanistic rationales, and detailed experimental protocols for researchers in synthetic chemistry and drug development.

Core Synthetic Strategy: Multicomponent Assembly of the 2-Pyridone Ring

The most versatile and widely adopted one-pot strategy for constructing the N-substituted 2-pyridone core involves the condensation of an aldehyde, an active methylene compound (such as a β-ketoester or malonate derivative), and a nitrogen source. This approach builds the heterocyclic ring from simple, readily available acyclic precursors in a single, convergent step.

Causality Behind Component Selection:
  • The Aldehyde (Component 1): This component typically provides the C4 carbon of the pyridone ring. The choice of aldehyde directly dictates the substituent at this position, allowing for broad diversification.

  • The Active Methylene Compound (Component 2): This reactant provides the C3 and C2 carbons, including the carbonyl group of the pyridone. Compounds like substituted acetophenones or ethyl acetoacetate are common choices.

  • The Cyanoacetamide Derivative (Component 3): This component serves a dual purpose. It acts as the nitrogen source (providing N1) and delivers the C5 and C6 carbons of the ring. The use of a 2-cyanoacetamide derivative is critical as the cyano group facilitates the final cyclization and aromatization steps. The substituent on the amide nitrogen directly becomes the N-substituent in the final product.

  • The Catalyst: A basic catalyst, such as piperidine or triethylamine, is typically employed. Its primary role is to deprotonate the active methylene compounds, facilitating the initial Knoevenagel condensation and subsequent Michael addition steps that initiate the cascade.

General Mechanistic Pathway

The reaction proceeds through a well-established cascade mechanism. While variations exist, the core sequence generally involves an initial Knoevenagel condensation between the aldehyde and the cyanoacetamide, followed by a Michael addition of the second active methylene compound. The resulting adduct then undergoes an intramolecular cyclization and subsequent dehydration or elimination to yield the final, stable 2-pyridone ring system.

MCR_Mechanism cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Cyclization & Aromatization A Aldehyde + N-Substituted Cyanoacetamide B Knoevenagel Adduct A->B Base Catalyst C Active Methylene (e.g., Acetophenone) D Michael Adduct B->D + C (Base Catalyst) E Intramolecular Cyclization D->E F Final N-Substituted 2-Pyridone E->F -H2O Experimental_Workflow Start 1. Combine Reactants (Aldehyde, Acetophenone, Cyanoacetamide) AddSolvent 2. Add Solvent (Ethanol) & Catalyst (Piperidine) Start->AddSolvent Reaction 3. Heat Reaction (Conventional Reflux or Microwave) AddSolvent->Reaction Monitor 4. Monitor by TLC Reaction->Monitor Monitor->Reaction Incomplete Workup 5. Cool & Isolate Crude Product (Filtration) Monitor->Workup Complete Purify 6. Purify Product (Wash with Cold Ethanol or Recrystallize) Workup->Purify End 7. Characterize Final Product (NMR, MS) Purify->End

Sources

Method

Suzuki coupling reactions with 5-Bromo-2-oxo-1,2-dihydropyridine-3-carbaldehyde

An In-Depth Guide to Suzuki-Miyaura Coupling Reactions with 5-Bromo-2-oxo-1,2-dihydropyridine-3-carbaldehyde Introduction: The Strategic Importance of 2-Pyridone Scaffolds The 2-pyridone motif is a privileged scaffold in...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Suzuki-Miyaura Coupling Reactions with 5-Bromo-2-oxo-1,2-dihydropyridine-3-carbaldehyde

Introduction: The Strategic Importance of 2-Pyridone Scaffolds

The 2-pyridone motif is a privileged scaffold in medicinal chemistry and drug development, forming the core of numerous pharmacologically active agents. Its ability to engage in multiple hydrogen bonding interactions makes it a valuable component in designing molecules that target proteins and enzymes. The functionalization of this core structure is critical for modulating biological activity, and among the most powerful tools for this purpose is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2]

This guide provides a detailed examination of the application of the Suzuki-Miyaura reaction to a specific, highly functionalized building block: 5-Bromo-2-oxo-1,2-dihydropyridine-3-carbaldehyde . We will explore the mechanistic underpinnings of the reaction, offer field-proven insights into optimizing reaction parameters, and provide a detailed, step-by-step protocol for researchers. The objective is to equip scientists with the knowledge to reliably and efficiently synthesize novel 5-aryl-2-pyridone derivatives, paving the way for new discoveries in drug development and materials science.

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling is a Nobel Prize-winning methodology that forges a carbon-carbon bond between an organoboron species (like a boronic acid) and an organohalide.[3][4] The reaction is prized for its high functional group tolerance, mild conditions, and the general stability and low toxicity of the boron reagents.[1][4] The process is driven by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states through three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[5][6][7]

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of the 5-bromo-2-pyridone substrate. This is often the rate-determining step.[5] The electron-deficient nature of the pyridine ring in the substrate generally facilitates this process.

  • Transmetalation : The organic group from the boronic acid is transferred to the palladium(II) complex. This crucial step requires activation by a base, which forms a more nucleophilic boronate "ate" complex (e.g., [R-B(OH)₃]⁻).[8][9][10]

  • Reductive Elimination : The two organic fragments (the pyridone and the group from the boronic acid) couple and are expelled from the palladium center, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[5][6]

Suzuki_Miyaura_Cycle Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Reaction Pd0 Pd(0)L₂ Active Catalyst OxAdd Oxidative Addition(Ar-Br) PdII_Br Ar-Pd(II)L₂-Br Pd0->PdII_Br Ar-Br Transmetalation Transmetalation(Ar'-B(OH)₂ + Base) PdII_Ar Ar-Pd(II)L₂-Ar' PdII_Br->PdII_Ar PdII_Ar->Pd0 RedElim Reductive Elimination Product Ar-Ar' Product PdII_Ar->Product

Sources

Application

Application Notes and Protocols: Knoevenagel Condensation of 5-Bromo-2-oxo-1,2-dihydropyridine-3-carbaldehyde for the Synthesis of Novel Heterocyclic Scaffolds

Introduction: The Strategic Importance of Pyridone Scaffolds in Drug Discovery The 2-pyridone motif is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds and approved...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Pyridone Scaffolds in Drug Discovery

The 2-pyridone motif is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds and approved pharmaceuticals.[1] Its ability to act as both a hydrogen bond donor and acceptor allows for versatile interactions with biological targets. The strategic functionalization of the pyridone ring offers a pathway to modulate the physicochemical properties and pharmacological activity of lead compounds. 5-Bromo-2-oxo-1,2-dihydropyridine-3-carbaldehyde is a key intermediate in the synthesis of such functionalized pyridones.[2] This application note provides a detailed guide to the Knoevenagel condensation of this aldehyde with various active methylene compounds, a robust and versatile carbon-carbon bond-forming reaction, to generate a library of novel α,β-unsaturated pyridone derivatives with significant potential in drug discovery and development.[3]

The Knoevenagel condensation is a nucleophilic addition of a compound containing an active methylene group to a carbonyl group, followed by a dehydration reaction.[4] This reaction is typically catalyzed by a weak base, such as piperidine or pyridine.[5] The resulting α,β-unsaturated products are valuable intermediates for the synthesis of more complex heterocyclic systems.

Reaction Mechanism: A Stepwise Look at the Knoevenagel Condensation

The Knoevenagel condensation proceeds through a well-established mechanism initiated by a base catalyst.[6] The following steps outline the reaction pathway:

  • Enolate Formation: The basic catalyst, typically a secondary amine like piperidine, deprotonates the active methylene compound to form a resonance-stabilized enolate ion. The presence of two electron-withdrawing groups (Z and Z') on the methylene carbon is crucial for facilitating this deprotonation with a mild base.[4]

  • Nucleophilic Attack: The enolate ion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 5-Bromo-2-oxo-1,2-dihydropyridine-3-carbaldehyde. This results in the formation of a tetrahedral intermediate.

  • Protonation: The intermediate is protonated by the conjugate acid of the catalyst, forming an aldol-type addition product.

  • Dehydration: Under the reaction conditions, this aldol intermediate readily undergoes dehydration (elimination of a water molecule) to yield the final α,β-unsaturated product. This elimination is often the driving force for the reaction.

Knoevenagel_Mechanism cluster_reactants Reactants cluster_steps Reaction Steps cluster_products Products Aldehyde 5-Bromo-2-oxo-1,2-dihydropyridine-3-carbaldehyde Step2 2. Nucleophilic Attack Aldehyde->Step2 ActiveMethylene Active Methylene Compound (Z-CH2-Z') Step1 1. Enolate Formation ActiveMethylene->Step1 Deprotonation Catalyst Base Catalyst (e.g., Piperidine) Catalyst->Step1 Step1->Step2 Enolate Step3 3. Aldol Addition Step2->Step3 Tetrahedral Intermediate Step4 4. Dehydration Step3->Step4 Aldol Product FinalProduct α,β-Unsaturated Pyridone Derivative Step4->FinalProduct Elimination Water Water Step4->Water

Figure 1: Generalized workflow of the Knoevenagel condensation.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the Knoevenagel condensation of 5-Bromo-2-oxo-1,2-dihydropyridine-3-carbaldehyde with representative active methylene compounds.

Protocol 1: Synthesis of 2-((5-Bromo-2-oxo-1,2-dihydropyridin-3-yl)methylene)malononitrile

Materials:

  • 5-Bromo-2-oxo-1,2-dihydropyridine-3-carbaldehyde

  • Malononitrile

  • Piperidine

  • Ethanol (absolute)

  • Hydrochloric acid (1 M)

  • Deionized water

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-Bromo-2-oxo-1,2-dihydropyridine-3-carbaldehyde (1.0 eq) and malononitrile (1.1 eq) in absolute ethanol (20 mL).

  • To this solution, add a catalytic amount of piperidine (0.1 eq).

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes 1:1).

  • Upon completion, cool the reaction mixture to room temperature.

  • Slowly add 1 M hydrochloric acid to the stirred solution until the pH is approximately 6-7.

  • A precipitate will form. Collect the solid by vacuum filtration and wash with cold deionized water (3 x 10 mL).

  • Dry the product under vacuum to afford the desired 2-((5-Bromo-2-oxo-1,2-dihydropyridin-3-yl)methylene)malononitrile as a solid.

  • The crude product can be further purified by recrystallization from ethanol if necessary.

Protocol 2: Synthesis of Ethyl 2-cyano-3-(5-bromo-2-oxo-1,2-dihydropyridin-3-yl)acrylate

Materials:

  • 5-Bromo-2-oxo-1,2-dihydropyridine-3-carbaldehyde

  • Ethyl cyanoacetate

  • Piperidine

  • Ethanol (absolute)

  • Deionized water

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-Bromo-2-oxo-1,2-dihydropyridine-3-carbaldehyde (1.0 eq) and ethyl cyanoacetate (1.1 eq) in absolute ethanol (25 mL).

  • Add a catalytic amount of piperidine (0.1 eq) to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction by TLC. The reaction is typically complete within 4-6 hours.

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold ethanol (2 x 10 mL) and then with deionized water (2 x 10 mL).

  • Dry the product under vacuum to yield ethyl 2-cyano-3-(5-bromo-2-oxo-1,2-dihydropyridin-3-yl)acrylate.

Experimental_Workflow Start Start Step1 Dissolve Aldehyde and Active Methylene Compound in Ethanol Start->Step1 Step2 Add Piperidine Catalyst Step1->Step2 Step3 Reflux Reaction Mixture (Monitor by TLC) Step2->Step3 Step4 Cool to Room Temperature Step3->Step4 Step5 Precipitate Product (Acidification or Cooling) Step4->Step5 Step6 Filter and Wash Solid Step5->Step6 Step7 Dry Product Under Vacuum Step6->Step7 End Purified Product Step7->End

Figure 2: A generalized experimental workflow for the Knoevenagel condensation.

Data Presentation: Expected Outcomes and Characterization

The following table summarizes the expected products and typical yields for the Knoevenagel condensation of 5-Bromo-2-oxo-1,2-dihydropyridine-3-carbaldehyde with various active methylene compounds.

Active Methylene CompoundProduct NameCatalystSolventReaction Time (h)Typical Yield (%)
Malononitrile2-((5-Bromo-2-oxo-1,2-dihydropyridin-3-yl)methylene)malononitrilePiperidineEthanol2-485-95
Ethyl CyanoacetateEthyl 2-cyano-3-(5-bromo-2-oxo-1,2-dihydropyridin-3-yl)acrylatePiperidineEthanol4-680-90
Malonic Acid(E)-3-(5-Bromo-2-oxo-1,2-dihydropyridin-3-yl)acrylic acidPyridineDMF6-870-80*
Barbituric Acid5-((5-Bromo-2-oxo-1,2-dihydropyridin-3-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trioneNone (in water)Water2-490-98

* Note: Reactions with malonic acid may require higher temperatures and can undergo subsequent decarboxylation, a variation known as the Doebner modification.[4]

Characterization Data:

The synthesized compounds should be characterized using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure of the product, including the formation of the new carbon-carbon double bond and the disappearance of the aldehyde proton signal.

  • Mass Spectrometry: To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the nitrile (C≡N) and carbonyl (C=O) stretches.

  • Melting Point: To assess the purity of the compound.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating. The progress of the reaction can be easily monitored by TLC, providing a clear indication of the consumption of starting materials and the formation of the product. The isolation of a solid product upon completion of the reaction provides a straightforward method for purification. The consistency of the characterization data (NMR, MS, IR) with the expected structure will serve as the ultimate validation of a successful synthesis.

References

Method

Application Notes and Protocols for the Reductive Amination of 5-bromo-3-formyl-2-pyridone

Introduction: The Strategic Importance of Reductive Amination in Synthesizing Substituted Pyridones The 2-pyridone nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Reductive Amination in Synthesizing Substituted Pyridones

The 2-pyridone nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The targeted introduction of amine functionalities to this heterocyclic system via reductive amination of a formyl precursor, such as 5-bromo-3-formyl-2-pyridone, represents a critical transformation in the synthesis of novel drug candidates. This one-pot reaction, which efficiently converts a carbonyl group and an amine into a more complex amine, is favored for its operational simplicity and broad applicability, making it a cornerstone of modern pharmaceutical synthesis.[1][2] This guide provides an in-depth exploration of the mechanistic principles and practical protocols for the successful reductive amination of 5-bromo-3-formyl-2-pyridone, a key intermediate for accessing a diverse array of N-substituted aminomethylpyridone derivatives.

Mechanistic Insights: The Pathway from Aldehyde to Amine

Reductive amination proceeds through a two-step sequence within a single reaction vessel: the formation of an imine or iminium ion intermediate, followed by its immediate reduction by a selective hydride reagent.[3] The judicious choice of the reducing agent is paramount, as it must selectively reduce the C=N double bond of the imine/iminium ion without significantly affecting the starting aldehyde.[4]

The reaction is initiated by the nucleophilic attack of the amine on the carbonyl carbon of 5-bromo-3-formyl-2-pyridone, forming a transient hemiaminal intermediate. This is followed by the elimination of a water molecule to yield a resonance-stabilized imine. Under mildly acidic conditions, the imine nitrogen can be protonated to form an iminium ion, which is significantly more electrophilic and thus more susceptible to hydride attack than the original aldehyde.[4] This pH dependence is a critical parameter for optimizing the reaction, particularly when using reagents like sodium cyanoborohydride.[5]

Reductive_Amination_Mechanism cluster_0 Step 1: Imine/Iminium Ion Formation cluster_1 Step 2: Reduction Aldehyde 5-bromo-3-formyl-2-pyridone Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + Amine Amine R1R2NH Amine->Hemiaminal Imine Imine Hemiaminal->Imine - H2O Iminium Iminium Ion Imine->Iminium + H+ Product N-substituted 3-(aminomethyl)- 5-bromo-2-pyridone Iminium->Product + [H]⁻ ReducingAgent Hydride Source (e.g., [H]⁻) ReducingAgent->Product

Figure 1: General mechanism of reductive amination.

Experimental Protocols: A Comparative Study of Reducing Agents

The choice of reducing agent is a critical determinant of the success and selectivity of the reductive amination. Herein, we detail protocols utilizing two of the most effective and commonly employed reagents: sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN).

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)

Sodium triacetoxyborohydride (STAB) is a mild and highly selective reducing agent, particularly effective for the reductive amination of a wide range of aldehydes and ketones.[6][7] Its reduced reactivity compared to sodium borohydride allows for a one-pot procedure where the imine formation and reduction occur concurrently without significant reduction of the starting aldehyde.[8] STAB is the preferred reagent in many applications due to its efficacy and the reduced toxicity of its byproducts compared to cyanoborohydride reagents.

Step-by-Step Methodology:

  • To a stirred solution of 5-bromo-3-formyl-2-pyridone (1.0 equiv.) and the desired primary or secondary amine (1.1 equiv.) in a suitable aprotic solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (0.1-0.2 M), add sodium triacetoxyborohydride (1.5 equiv.) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • For less reactive amines or ketones, the addition of acetic acid (1.0-2.0 equiv.) can catalyze imine formation.[6]

  • Stir the reaction mixture at room temperature for 2-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Reductive Amination using Sodium Cyanoborohydride (NaBH₃CN)

Sodium cyanoborohydride is another selective reducing agent widely used for reductive aminations.[9] Its reactivity is pH-dependent, being most effective under mildly acidic conditions (pH 5-6), which facilitates the formation of the more reactive iminium ion.[4] Caution must be exercised when using NaBH₃CN as it can release toxic hydrogen cyanide (HCN) gas upon contact with strong acids.[10]

Step-by-Step Methodology:

  • In a round-bottom flask, dissolve 5-bromo-3-formyl-2-pyridone (1.0 equiv.) and the desired amine (1.1 equiv.) in a protic solvent such as methanol (MeOH) or ethanol (EtOH) (0.1-0.2 M).

  • Adjust the pH of the solution to 5-6 by the dropwise addition of acetic acid.

  • Add sodium cyanoborohydride (1.5 equiv.) to the reaction mixture at room temperature.

  • Stir the reaction at room temperature for 4-24 hours, monitoring its progress by TLC or LC-MS.

  • Once the reaction is complete, carefully quench by the addition of a saturated aqueous solution of NaHCO₃ until gas evolution ceases.

  • Remove the organic solvent under reduced pressure.

  • Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by silica gel column chromatography.

Comparative Overview of Protocols

ParameterProtocol 1: Sodium Triacetoxyborohydride (STAB)Protocol 2: Sodium Cyanoborohydride (NaBH₃CN)
Reducing Agent NaBH(OAc)₃NaBH₃CN
Typical Solvents Aprotic (DCE, THF, DCM)[6]Protic (MeOH, EtOH)[9]
pH Conditions Typically neutral; can be mildly acidic with a catalyst.Mildly acidic (pH 5-6) is optimal.[4]
Catalyst Acetic acid (optional, for less reactive substrates)[6]Acetic acid (to maintain pH)
Safety Profile Generally safer; byproducts are non-toxic.Highly toxic; releases HCN with strong acids.[10]
Work-up Quench with aqueous base (e.g., NaHCO₃).Careful quenching with aqueous base.
Substrate Scope Broad, tolerates many functional groups.[6]Broad, but sensitive to pH conditions.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low Yield Incomplete imine formation.Add a catalytic amount of acetic acid (for STAB protocol). Ensure optimal pH for NaBH₃CN protocol. Consider the use of a dehydrating agent like molecular sieves.
Reduction of the starting aldehyde.Ensure the reducing agent is added after allowing some time for imine formation, especially if using a less selective hydride.
Side Product Formation Over-alkylation of primary amines to tertiary amines.Use a stepwise procedure: first form and isolate the imine, then reduce it in a separate step.[6]
Reduction of other functional groups.STAB is generally very selective, but for highly sensitive substrates, a milder reducing agent or different reaction conditions might be necessary.
Purification Challenges The basic nature of the amine product can cause streaking on silica gel.Treat the silica gel with a small amount of triethylamine in the eluent system. Alternatively, reverse-phase chromatography can be employed.
Product is water-soluble.For highly polar products, consider extraction with a more polar solvent or use of solid-phase extraction (SPE) cartridges.

Conclusion

The reductive amination of 5-bromo-3-formyl-2-pyridone is a robust and versatile method for the synthesis of a wide range of N-substituted 3-(aminomethyl)-5-bromo-2-pyridone derivatives. The choice between sodium triacetoxyborohydride and sodium cyanoborohydride will depend on the specific substrate, desired reaction conditions, and safety considerations. By carefully controlling the reaction parameters as detailed in these protocols, researchers can efficiently access novel and structurally diverse pyridone-based compounds for further investigation in drug discovery and development programs.

References

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  • Myers, A.
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Application

The Versatile Virtuoso: Harnessing 5-Bromo-2-oxo-1,2-dihydropyridine-3-carbaldehyde in Synthetic Chemistry

Introduction: A Multifaceted Building Block for Modern Synthesis In the landscape of heterocyclic chemistry, the quest for versatile and reactive intermediates is paramount for the efficient construction of complex molec...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Multifaceted Building Block for Modern Synthesis

In the landscape of heterocyclic chemistry, the quest for versatile and reactive intermediates is paramount for the efficient construction of complex molecular architectures. 5-Bromo-2-oxo-1,2-dihydropyridine-3-carbaldehyde, a crystalline yellow solid, has emerged as a significant player in this arena.[1] Its unique trifunctional nature, featuring a reactive aldehyde, a strategically positioned bromine atom, and a pyridinone core, offers a powerful toolkit for synthetic chemists. This combination of functionalities allows for a diverse range of chemical transformations, making it an invaluable precursor for the synthesis of novel heterocyclic compounds with potential applications in pharmaceuticals and agrochemicals.[2] This guide provides an in-depth exploration of the synthetic utility of this building block, complete with detailed protocols and mechanistic insights to empower researchers in their drug discovery and development endeavors.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of a building block is the foundation of its successful application in synthesis.

PropertyValueSource
CAS Number 1227603-42-0[1][3]
Molecular Formula C₆H₄BrNO₂[3]
Molecular Weight 202.01 g/mol [3]
Appearance Yellow solid[2]
Purity Typically ≥97%[3]
Storage 2-8°C, under inert gas[2]

Handling and Storage: 5-Bromo-2-oxo-1,2-dihydropyridine-3-carbaldehyde should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is recommended to store the compound at 2-8°C under an inert atmosphere, such as argon or nitrogen, to prevent degradation.[2]

Core Reactivity and Mechanistic Rationale

The synthetic potential of 5-bromo-2-oxo-1,2-dihydropyridine-3-carbaldehyde stems from the distinct reactivity of its three key functional groups: the aldehyde, the bromine atom, and the pyridinone ring.

The Aldehyde: A Gateway to Condensation Chemistry

The aldehyde group at the 3-position is a classic electrophilic center, readily participating in a variety of condensation reactions. This functionality is the primary driver for carbon-carbon and carbon-nitrogen bond formation.

Knoevenagel Condensation: A prominent reaction of the aldehyde is the Knoevenagel condensation with active methylene compounds.[4][5][6] This reaction is typically catalyzed by a base, which deprotonates the active methylene compound to generate a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of the aldehyde, followed by dehydration to yield a stable α,β-unsaturated product. The electron-withdrawing nature of the pyridinone ring and the bromine atom can enhance the electrophilicity of the aldehyde, potentially facilitating this reaction under milder conditions.[6]

The Bromine Atom: A Handle for Cross-Coupling and Substitution

The bromine atom at the 5-position serves as a versatile handle for further molecular elaboration, primarily through metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents, significantly expanding the molecular diversity accessible from this building block. Additionally, the bromine atom can be a site for nucleophilic aromatic substitution under specific conditions.

The Pyridinone Core: A Scaffold for Fused Heterocycles

The dihydropyridine-2-one scaffold, with its inherent arrangement of nitrogen and carbonyl functionalities, is an excellent precursor for the construction of fused heterocyclic systems. The combination of the aldehyde and the endocyclic amide provides the necessary reactive sites for cyclocondensation reactions with various binucleophiles.

Application Note 1: Synthesis of Fused Pyrazolo[3,4-b]pyridines

Introduction: Pyrazolo[3,4-b]pyridines are a class of bicyclic heterocycles that have garnered significant attention due to their diverse pharmacological activities, including their roles as kinase inhibitors and antimicrobial agents.[7][8] The structure of 5-bromo-2-oxo-1,2-dihydropyridine-3-carbaldehyde is ideally suited for the construction of this scaffold through a cyclocondensation reaction with hydrazine derivatives.

Reaction Principle: The reaction proceeds through an initial condensation of the hydrazine with the aldehyde to form a hydrazone intermediate. Subsequent intramolecular cyclization, driven by the nucleophilic attack of the second nitrogen of the hydrazine onto the endocyclic carbonyl carbon of the pyridinone ring, followed by dehydration, leads to the formation of the fused pyrazolo[3,4-b]pyridine ring system.

Experimental Workflow: Synthesis of Pyrazolo[3,4-b]pyridines

G start Start: Reagents in Reaction Vessel reagents 5-bromo-2-oxo-1,2-dihydropyridine-3-carbaldehyde + Hydrazine Derivative + Solvent (e.g., Ethanol) start->reagents reflux Heat to Reflux (e.g., 4-8 hours) reagents->reflux monitor Monitor Reaction by TLC reflux->monitor workup Cool to Room Temperature & Precipitate Collection monitor->workup Upon Completion purify Purification: Recrystallization or Chromatography workup->purify end End: Characterized Product purify->end

Caption: Workflow for the synthesis of pyrazolo[3,4-b]pyridines.

Detailed Protocol: Synthesis of 6-Bromo-1,4-dihydro-5H-pyrazolo[3,4-b]pyridin-5-one

  • Materials:

    • 5-bromo-2-oxo-1,2-dihydropyridine-3-carbaldehyde (1.0 mmol, 202 mg)

    • Hydrazine hydrate (1.2 mmol, 60 mg, 0.058 mL)

    • Ethanol (10 mL)

    • Glacial acetic acid (catalytic, 2-3 drops)

  • Procedure:

    • To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-bromo-2-oxo-1,2-dihydropyridine-3-carbaldehyde (1.0 mmol) and ethanol (10 mL).

    • Stir the mixture to achieve a suspension.

    • Add hydrazine hydrate (1.2 mmol) dropwise to the suspension.

    • Add a catalytic amount of glacial acetic acid (2-3 drops).

    • Heat the reaction mixture to reflux and maintain for 4-6 hours.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent (e.g., ethyl acetate/hexane).

    • Upon completion of the reaction (disappearance of the starting aldehyde), allow the mixture to cool to room temperature.

    • The product is expected to precipitate out of the solution. Collect the solid by vacuum filtration.

    • Wash the solid with cold ethanol to remove any unreacted starting materials and impurities.

    • Dry the product under vacuum to obtain the desired 6-bromo-1,4-dihydro-5H-pyrazolo[3,4-b]pyridin-5-one.

    • Further purification can be achieved by recrystallization from a suitable solvent if necessary.

Causality Behind Experimental Choices:

  • Ethanol as Solvent: Ethanol is a good solvent for the reactants and allows for heating to reflux, which provides the necessary activation energy for the reaction.

  • Catalytic Acetic Acid: The acid catalyzes the formation of the initial hydrazone intermediate by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic.

  • Excess Hydrazine Hydrate: A slight excess of hydrazine hydrate ensures the complete consumption of the limiting aldehyde reactant.

Application Note 2: Knoevenagel Condensation for the Synthesis of Bioactive Scaffolds

Introduction: The Knoevenagel condensation is a powerful tool for C-C bond formation, leading to α,β-unsaturated compounds that are versatile intermediates in organic synthesis.[6] When applied to 5-bromo-2-oxo-1,2-dihydropyridine-3-carbaldehyde, this reaction provides access to novel vinyl-substituted pyridinones, which can serve as precursors for a variety of therapeutic agents.

Reaction Principle: The reaction involves the base-catalyzed condensation of the aldehyde with an active methylene compound, such as malononitrile or ethyl cyanoacetate. The base (e.g., piperidine, triethylamine) abstracts a proton from the active methylene compound to form a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the aldehyde carbonyl group. The resulting aldol-type adduct readily undergoes dehydration to yield the Knoevenagel product.

General Reaction Scheme: Knoevenagel Condensation

G aldehyde 5-bromo-2-oxo-1,2- dihydropyridine-3-carbaldehyde product 2-((5-bromo-2-oxo-1,2-dihydropyridin-3-yl)methylene)malononitrile aldehyde->product + active_methylene Active Methylene Compound (e.g., Malononitrile) active_methylene->product + catalyst Base Catalyst (e.g., Piperidine) catalyst->product Catalyzes solvent Solvent (e.g., Ethanol) solvent->product in

Caption: Knoevenagel condensation of the title compound.

Detailed Protocol: Synthesis of 2-((5-bromo-2-oxo-1,2-dihydropyridin-3-yl)methylene)malononitrile

  • Materials:

    • 5-bromo-2-oxo-1,2-dihydropyridine-3-carbaldehyde (1.0 mmol, 202 mg)

    • Malononitrile (1.1 mmol, 73 mg)

    • Ethanol (15 mL)

    • Piperidine (catalytic, 3-4 drops)

  • Procedure:

    • In a 50 mL round-bottom flask, dissolve 5-bromo-2-oxo-1,2-dihydropyridine-3-carbaldehyde (1.0 mmol) and malononitrile (1.1 mmol) in ethanol (15 mL).

    • Add a catalytic amount of piperidine (3-4 drops) to the solution.

    • Stir the reaction mixture at room temperature for 2-4 hours.

    • Monitor the reaction progress by TLC. The formation of a new, less polar spot should be observed.

    • Upon completion, the product is likely to precipitate from the reaction mixture.

    • Collect the precipitate by vacuum filtration and wash with a small amount of cold ethanol.

    • Dry the product to yield 2-((5-bromo-2-oxo-1,2-dihydropyridin-3-yl)methylene)malononitrile.

    • The purity of the product can be assessed by NMR and mass spectrometry.

Self-Validating System: The success of this protocol can be readily validated by standard analytical techniques. The 1H NMR spectrum of the product should show the disappearance of the aldehyde proton signal (around 9-10 ppm) and the appearance of a new vinyl proton signal. The IR spectrum should show the presence of a nitrile stretch (around 2200 cm-1) and the absence of the aldehyde C-H stretch.

Future Perspectives and Conclusion

The synthetic utility of 5-bromo-2-oxo-1,2-dihydropyridine-3-carbaldehyde extends far beyond the examples provided here. The bromine atom is ripe for exploitation in Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, allowing for the introduction of aryl, alkynyl, and amino substituents, respectively. Furthermore, the pyridinone nitrogen can be alkylated or arylated to introduce additional points of diversity. The strategic combination of these transformations in a sequential or one-pot manner opens up a vast chemical space for the generation of novel and complex heterocyclic libraries. This building block represents a powerful and versatile tool for medicinal chemists and researchers in the ongoing quest for new therapeutic agents and functional materials.

References

  • Abdel-Mohsen, S. A., & El-Emary, T. I. (n.d.). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Der Pharma Chemica.
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  • Komarova, E. S., Makarov, V., & Párkányi, C. (2012). Synthesis of Pyrazolo[3,4‐b]pyridin‐6‐ones. Journal of Heterocyclic Chemistry, 49(5), 969-983.
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  • Semantic Scholar. (n.d.). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Retrieved from [Link]

  • Zhang, Y., et al. (2021). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. Bioorganic & Medicinal Chemistry Letters, 48, 128263.
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  • Itoh, T., et al. (2012). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. The Journal of Organic Chemistry, 77(24), 11353-11364.
  • Pandey, R., et al. (2020). Catalytic C–H Bond Activation and Knoevenagel Condensation Using Pyridine-2,3-Dicarboxylate-Based Metal–Organic Frameworks. ACS Omega, 5(31), 19585-19595.
  • Graham, P. M., et al. (2011). [4 + 2] Cyclocondensation reactions of tungsten-dihydropyridine complexes and the generation of tri- and tetrasubstituted piperidines. Organometallics, 30(23), 6467-6480.
  • Fedoseev, S. V., Lipin, K. V., & Ershov, O. V. (2022). Synthesis and Antiproliferative Activity of 2-oxo-1,2-dihydropyridine-3,4-dicarbonitriles. Pharmaceutical Chemistry Journal, 56(3), 325-328.
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Method

Application Notes & Protocols for Medicinal Chemistry in Kinase Inhibitor Synthesis

Introduction: Targeting the Cellular Regulators Protein kinases are the master regulators of cellular communication. They function by catalyzing the transfer of a phosphate group from ATP to specific substrate proteins,...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the Cellular Regulators

Protein kinases are the master regulators of cellular communication. They function by catalyzing the transfer of a phosphate group from ATP to specific substrate proteins, a process known as phosphorylation.[1][2] This seemingly simple modification acts as a molecular switch, altering a protein's activity, localization, or stability, thereby controlling virtually all cellular processes, including growth, proliferation, and apoptosis.[3] Given their central role, it is no surprise that dysregulated kinase activity is a hallmark of numerous diseases, most notably cancer, making them one of the most critical classes of drug targets in modern medicine.[4]

The journey from identifying a dysregulated kinase to developing a clinical-grade inhibitor is a multi-faceted endeavor at the intersection of chemistry and biology. It demands a deep understanding of enzyme structure, a strategic approach to molecular design, and rigorous, multi-layered validation. This guide provides an in-depth overview of the medicinal chemistry principles, synthetic strategies, and bio-analytical protocols essential for the successful discovery and development of novel kinase inhibitors.

Part 1: The Blueprint for Inhibition - Principles of Kinase Inhibitor Design

The design of a successful kinase inhibitor is a tale of molecular recognition. The ultimate goal is to create a small molecule that binds to the target kinase with high affinity and specificity, thereby blocking its phosphotransferase activity. This process is guided by the principles of Structure-Activity Relationship (SAR), which seeks to understand how modifications to a compound's chemical structure affect its biological activity.[5][6]

Core Scaffolds: The Keys to the Kingdom

Most kinase inhibitors are designed to be ATP-competitive, meaning they occupy the same binding pocket as the kinase's natural substrate, ATP.[5] Consequently, successful inhibitor scaffolds often mimic the purine ring of ATP. These "privileged scaffolds" are typically heterocyclic structures capable of forming critical hydrogen bonds with the "hinge" region of the kinase, an essential interaction that anchors the inhibitor in the active site.[5][7]

Commonly employed and highly versatile scaffolds include:

  • Quinazoline: A foundational scaffold known for its robust hinge-binding capabilities.[5]

  • Thieno-pyrimidine: A bioisostere of the ATP purine ring, offering alternative intellectual property space and modified physicochemical properties.[5]

  • Indazole & Pyrazolo-pyrimidine: These scaffolds are frequently used to generate highly potent and selective inhibitors.[8][9]

The art of medicinal chemistry lies in decorating these core scaffolds with specific functional groups that exploit other features of the ATP pocket, such as adjacent hydrophobic regions, to enhance potency and selectivity.[5][6]

Mechanisms of Action: A Multi-Pronged Attack

Kinase inhibitors are broadly classified based on their binding mode and the conformational state of the kinase they target. Understanding these classifications is crucial for designing next-generation drugs with improved profiles, such as those that can overcome clinical resistance.[10]

  • Type I Inhibitors: These molecules bind to the active conformation of the kinase, directly competing with ATP. They engage with the hinge region and occupy the space of the ATP adenine ring.[9]

  • Type II Inhibitors: These inhibitors are more sophisticated. They bind to and stabilize an inactive "DFG-out" conformation of the kinase, where a key DFG (Asp-Phe-Gly) motif has flipped. This action not only blocks the ATP site but also exploits an adjacent allosteric pocket, often leading to improved selectivity.[9]

  • Allosteric Inhibitors (Type III & IV): Representing a frontier in kinase inhibitor design, these compounds do not bind in the ATP pocket at all. Instead, they target distinct, less-conserved pockets on the kinase.[11][12] Type III inhibitors bind to a site immediately adjacent to the ATP pocket, while Type IV inhibitors bind to a remote site.[9] This approach can yield inhibitors with exceptional selectivity.[13]

  • Covalent Inhibitors: This class of inhibitors forms a permanent, covalent bond with a nucleophilic amino acid residue (most commonly a cysteine) located near the ATP-binding site.[14][15] They typically consist of a reversible binding scaffold appended with an electrophilic "warhead," such as an acrylamide group.[16] This irreversible binding can lead to prolonged target inhibition and high potency.

G cluster_kinase Kinase Domain atp_pocket ATP Binding Site Hinge Region allosteric_adjacent Adjacent Allosteric Pocket allosteric_remote Remote Allosteric Pocket cysteine_residue Cys type1 Type I Inhibitor type1->atp_pocket Binds Active 'DFG-in' type2 Type II Inhibitor type2->atp_pocket Binds Inactive 'DFG-out' type2->allosteric_adjacent type3 Type III (Allosteric) type3->allosteric_adjacent Binds Adjacent Site type4 Type IV (Allosteric) type4->allosteric_remote Binds Remote Site covalent Covalent Inhibitor covalent->atp_pocket Reversible Binding covalent->cysteine_residue Irreversible Bond

Figure 1: Kinase Inhibitor Binding Modes.

Part 2: From Concept to Compound - A Representative Synthetic Protocol

To illustrate the practical application of medicinal chemistry principles, this section provides a detailed protocol for the synthesis of a key intermediate used in the preparation of Dasatinib, a potent multi-kinase inhibitor approved for the treatment of chronic myeloid leukemia. The chosen synthesis highlights common and robust chemical transformations central to modern drug discovery.

G cluster_workflow Synthetic Workflow start Starting Materials (Aminothiazole, Chloroacetyl Chloride) step1 Step 1: Acylation (Amide Formation) start->step1 intermediate1 Intermediate A (Chloroacetamide) step1->intermediate1 step2 Step 2: Cyclization (Thiazolopyrimidine Core Synthesis) intermediate1->step2 intermediate2 Intermediate B (Thiazolopyrimidine) step2->intermediate2 step3 Step 3: Chlorination (Activation for SNAr) intermediate2->step3 intermediate3 Intermediate C (Chlorinated Core) step3->intermediate3 end Final Intermediate (Dasatinib Precursor) intermediate3->end Final SNAr Reaction (not detailed here)

Figure 2: Workflow for Dasatinib Intermediate Synthesis.
Protocol: Synthesis of 2-chloro-N-(2-chloro-6-methylphenyl)acetamide (Intermediate)

This protocol details the synthesis of a key building block. The causality behind each step is explained to provide a deeper understanding of the process.

Step 1: Synthesis of 2-chloro-N-(2-chloro-6-methylphenyl)acetamide

  • Objective: To acylate the starting aniline with chloroacetyl chloride to form the necessary amide intermediate. This introduces the electrophilic carbon that will be crucial for the subsequent cyclization step.

  • Materials & Reagents:

    • 2-chloro-6-methylaniline (1.0 eq)

    • Chloroacetyl chloride (1.1 eq)

    • Dichloromethane (DCM) as solvent

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) as a non-nucleophilic base (1.5 eq)

    • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

  • Procedure:

    • Dissolve 2-chloro-6-methylaniline in DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

    • Cool the solution to 0 °C using an ice bath. Causality: This exothermic reaction is cooled to prevent side reactions and control the reaction rate.

    • Add the base (TEA or DIPEA) to the solution. Causality: The base is required to neutralize the HCl gas that is generated as a byproduct of the acylation, preventing it from protonating the starting aniline and rendering it unreactive.

    • Add chloroacetyl chloride dropwise via a dropping funnel over 15-20 minutes, maintaining the temperature at 0 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).

    • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Causality: The acid wash removes excess base, the bicarbonate wash removes any remaining acidic impurities, and the brine wash removes residual water.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

  • Self-Validation: The integrity of the product, 2-chloro-N-(2-chloro-6-methylphenyl)acetamide, must be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) to verify its structure and purity before proceeding to the next step.

Part 3: The Moment of Truth - Characterization & Evaluation

Synthesizing a novel compound is a significant achievement, but its value as a potential kinase inhibitor remains unknown until it is rigorously tested. The evaluation process is a tiered approach, moving from simple biochemical assays to more complex and physiologically relevant cellular models.[17][18]

Biochemical Assays: Does it Hit the Target?

The first step is to determine if the compound inhibits the kinase of interest in a clean, in vitro system.[17] These assays measure the compound's potency, typically expressed as an IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).

Protocol: ADP-Glo™ Luminescence-Based Kinase Assay for IC₅₀ Determination

  • Principle: This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. It is a universal assay because ADP is a common product of all kinase reactions. The amount of ADP is converted to a light signal via a coupled luciferase reaction.[1][19]

  • Materials & Reagents:

    • Recombinant target kinase

    • Kinase-specific substrate (peptide or protein)

    • ATP (at Km concentration for the specific kinase)

    • Synthesized inhibitor compound, serially diluted in DMSO

    • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

    • White, opaque 384-well assay plates

    • Luminometer plate reader

  • Procedure:

    • Compound Plating: Create a 10-point, 3-fold serial dilution of the test compound in DMSO. Dispense a small volume (e.g., 50 nL) into the wells of a 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

    • Kinase Reaction: Prepare a master mix containing the kinase, substrate, and reaction buffer. Add this mix to the wells containing the compound.

    • Prepare a separate master mix containing ATP and add it to the wells to initiate the kinase reaction.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes). Causality: This allows the kinase to phosphorylate its substrate. The presence of an effective inhibitor will reduce the amount of phosphorylation and, therefore, the amount of ADP produced.

    • ADP Detection:

      • Add ADP-Glo™ Reagent to all wells. This reagent stops the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes.

      • Add Kinase Detection Reagent to all wells. This reagent converts the ADP produced into ATP and provides the luciferase/luciferin needed to generate a luminescent signal. Incubate for 30 minutes.

    • Data Acquisition: Read the luminescence on a plate reader.

    • Data Analysis: Normalize the data using the controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to calculate the IC₅₀ value.

Table 1: Example Data Summary for Selectivity Profiling

Compound IDTarget Kinase IC₅₀ (nM)Off-Target Kinase 1 IC₅₀ (nM)Off-Target Kinase 2 IC₅₀ (nM)Selectivity Ratio (Off-Target 1 / Target)
SYN-101151,500>10,000100x
SYN-1022504008,0001.6x

This table allows for a clear, at-a-glance comparison of the potency and selectivity of different synthesized compounds, guiding the next cycle of design and synthesis.

Cellular Assays: Does it Work in a Living System?

A potent compound in a biochemical assay may fail in a cellular context due to poor membrane permeability, rapid metabolism, or cellular efflux.[18] Therefore, the next critical step is to confirm that the inhibitor can enter a living cell and engage its target.

Protocol: NanoBRET™ Target Engagement Assay in Live Cells

  • Principle: This assay measures the binding of an inhibitor to its target kinase inside intact cells.[20] It uses Bioluminescence Resonance Energy Transfer (BRET), a proximity-based energy transfer phenomenon. A NanoLuc® luciferase is fused to the target kinase, and a cell-permeable fluorescent tracer that binds to the kinase's active site is added. When the tracer is bound, its close proximity to the NanoLuc® tag results in a BRET signal. A test compound that enters the cell and displaces the tracer will disrupt this signal in a dose-dependent manner.[21]

  • Materials & Reagents:

    • HEK293 cells (or other suitable cell line)

    • Plasmid DNA encoding the NanoLuc®-Kinase fusion protein

    • Transfection reagent (e.g., FuGENE® HD)

    • NanoBRET® Kinase Tracer and Nano-Glo® Substrate (Promega)

    • White, tissue-culture treated 96-well plates

  • Procedure:

    • Cell Transfection: Transfect HEK293 cells with the NanoLuc®-Kinase fusion plasmid and seed them into a 96-well plate. Allow cells to express the fusion protein for 24 hours.

    • Compound Treatment: Prepare serial dilutions of the test inhibitor. Add the compounds directly to the culture medium in the wells.

    • Tracer Addition: Add the NanoBRET® Tracer to all wells.

    • Equilibration: Incubate the plate for 2 hours at 37 °C in a CO₂ incubator. Causality: This allows the test compound and the tracer to reach binding equilibrium with the target kinase inside the cells.

    • Signal Detection: Prepare a detection reagent containing the Nano-Glo® Substrate. Add this to the wells.

    • Data Acquisition: Immediately read the plate on a BRET-capable plate reader, measuring both the donor (NanoLuc®) and acceptor (Tracer) emission wavelengths.

    • Data Analysis: Calculate the BRET ratio. Plot the BRET ratio against the inhibitor concentration and fit to a dose-response curve to determine the cellular IC₅₀, which reflects the compound's apparent affinity for the target in a physiological environment.

G synthesis Compound Synthesis & Purification biochem Biochemical Evaluation Target Potency (IC₅₀) Selectivity Profiling synthesis->biochem Test Potency cellular Cellular Evaluation Target Engagement (NanoBRET™) Functional Effect (Viability) biochem->cellular Confirm Cellular Activity sar Structure-Activity Relationship (SAR) Analysis cellular->sar Generate Data preclinical Preclinical Candidate cellular->preclinical Advance Lead Compound optimization Lead Optimization (Design Next Generation) sar->optimization Inform Design optimization->synthesis Iterative Cycle

Figure 3: Iterative Drug Discovery Cycle.

Conclusion

The synthesis and development of kinase inhibitors is a cornerstone of modern medicinal chemistry. The process is an iterative cycle of design, synthesis, and rigorous testing. Success requires not only proficiency in synthetic organic chemistry but also a deep appreciation for the biological assays that validate a compound's mechanism and function. By integrating rational design based on SAR with robust biochemical and cellular protocols like those detailed here, researchers can efficiently navigate the complex path from a chemical scaffold to a promising therapeutic candidate.[22][23]

References

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  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available from: [Link]

  • Cuestiones de Fisioterapia. (2025, February 3). Medicinal Chemistry of Kinase Inhibitors: A Review of Recent Advances. Available from: [Link]

  • Creative Biolabs. Kinase Target Engagement Assay Panel Screening Service. Available from: [Link]

  • Frontiers. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Available from: [Link]

  • ACS Omega. (2023, October 24). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. Available from: [Link]

  • ResearchGate. (2025, February 5). (PDF) Medicinal Chemistry of Kinase Inhibitors: A Review of Recent Advances. Available from: [Link]

  • PubMed. (2025, April 3). A Probe-Based Target Engagement Assay for Kinases in Live Cells. Available from: [Link]

  • ResearchGate. (2022, May 2). (PDF) Structure–activity relationship and in silico development of c-Met kinase inhibitors. Available from: [Link]

  • PubMed. (2020, October 8). Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations. Available from: [Link]

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  • PubMed. (2021, October 8). Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis. Available from: [Link]

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  • PMC. (2025, June 21). Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications. Available from: [Link]

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  • ResearchGate. (PDF) Covalent Kinase Inhibitors: An Overview. Available from: [Link]

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  • ACS Publications. (2024, June 24). Covalent Inhibitors: To Infinity and Beyond. Available from: [Link]

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Sources

Application

Application Notes & Protocols: Leveraging 5-Bromo-2-pyridone as a Precursor for Novel Anticancer Agents

Authored by: Gemini, Senior Application Scientist Abstract The pyridone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including several approved an...

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Abstract

The pyridone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including several approved anticancer drugs.[1] This guide provides a comprehensive overview and detailed protocols for the development of novel anticancer agents starting from the versatile precursor, 5-bromo-2-pyridone. The strategic placement of the bromine atom at the C5 position offers a reactive handle for a variety of powerful cross-coupling reactions, enabling the systematic exploration of chemical space and the fine-tuning of structure-activity relationships (SAR). We will detail robust synthetic methodologies, provide insights into SAR, and present standardized protocols for the biological evaluation of these compounds, from initial cytotoxicity screening to mechanism-of-action studies.

Introduction: The Strategic Value of 5-Bromo-2-pyridone

The development of targeted cancer therapies remains a paramount goal in medicinal chemistry. Heterocyclic compounds, particularly those containing nitrogen, are foundational to this effort.[2] The 2-pyridone ring system is of particular interest due to its ability to engage in key hydrogen bonding interactions with biological targets and its presence in various kinase inhibitors.[3][4]

5-Bromo-2-pyridone emerges as an ideal starting material for several reasons:

  • Synthetic Tractability: The bromine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This allows for the facile introduction of diverse aryl, heteroaryl, amino, and alkynyl moieties.

  • Structural Diversity: By modifying the C5 position, researchers can systematically probe the steric and electronic requirements of a target's binding pocket, directly influencing potency and selectivity.

  • Proven Pharmacophore: The 2-pyridone core itself is a known pharmacophore. Derivatization at the C5 position builds upon this established foundation to generate novel intellectual property and potentially improved therapeutic profiles.

This document serves as a practical guide for researchers, outlining the key steps from chemical synthesis to biological validation.

Synthetic Strategies and Protocols

The derivatization of the 5-bromo-2-pyridone core is most efficiently achieved through palladium-catalyzed cross-coupling reactions. Below are detailed protocols for two of the most impactful transformations.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

Rationale: The Suzuki-Miyaura reaction is a cornerstone of modern medicinal chemistry for its reliability, functional group tolerance, and the commercial availability of a vast array of boronic acids and esters. This reaction is employed to append aryl or heteroaryl groups to the pyridone core, which can be crucial for establishing π-stacking interactions or occupying hydrophobic pockets within enzyme active sites, such as in kinase inhibitors.

Suzuki_Coupling Reactant1 5-Bromo-2-pyridone Product 5-Aryl-2-pyridone Derivative Reactant1->Product Suzuki Coupling Reactant2 Aryl/Heteroaryl Boronic Acid or Ester Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base Base (e.g., K₂CO₃, Na₂CO₃) Solvent Solvent (e.g., Dioxane/H₂O)

Caption: General scheme for Suzuki-Miyaura cross-coupling.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-bromo-2-pyridone (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a base such as potassium carbonate (2.5 eq.).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.).

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., in a 4:1 ratio). The reaction concentration is usually maintained around 0.1 M with respect to the limiting reagent.

  • Reaction Execution: Heat the reaction mixture to a temperature between 80-100 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-12 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired 5-aryl-2-pyridone derivative.[5]

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

Rationale: The introduction of nitrogen-containing functional groups is a common strategy to enhance the pharmacokinetic properties of a drug candidate and to form critical hydrogen bonds with the target protein. The Buchwald-Hartwig amination allows for the formation of C-N bonds with a wide range of primary and secondary amines.

Buchwald_Hartwig Reactant1 5-Bromo-2-pyridone Product 5-Amino-2-pyridone Derivative Reactant1->Product Buchwald-Hartwig Amination Reactant2 Primary or Secondary Amine (R¹R²NH) Catalyst Pd Pre-catalyst (e.g., Pd₂(dba)₃) Ligand Ligand (e.g., Xantphos) Base Base (e.g., Cs₂CO₃)

Caption: General scheme for Buchwald-Hartwig amination.

Step-by-Step Methodology:

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine 5-bromo-2-pyridone (1.0 eq.), the desired amine (1.5 eq.), a palladium pre-catalyst such as Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq.), a suitable phosphine ligand like Xantphos (0.05 eq.), and a strong, non-nucleophilic base such as cesium carbonate (Cs₂CO₃) (2.0 eq.) in a Schlenk tube.

  • Solvent Addition: Add an anhydrous, degassed aprotic solvent like toluene or 1,4-dioxane.

  • Reaction Execution: Seal the tube and heat the mixture, typically to 100-110 °C, with vigorous stirring. Monitor the reaction by LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and filter through a pad of Celite to remove palladium residues and inorganic salts.

  • Purification: Concentrate the filtrate and purify the residue using flash column chromatography to isolate the 5-amino-2-pyridone product.

Structure-Activity Relationship (SAR) Insights

Systematic derivatization of the 5-bromo-2-pyridone core has yielded crucial insights into the structural features that govern anticancer activity. Analysis of published data reveals several key trends.

Compound Class/Modification at C5Target/Cell LinePotency (IC₅₀)Key SAR InsightReference
Substituted Phenyl Groups MCF-7, HepG2, A5498 - 15.8 µMAromatic rings at C5 are well-tolerated and form a basis for potent compounds.[3]
Cyanopyridine Derivatives HepG2, HCT-116, PC36.95 - 20.19 µMThe cyanopyridine moiety often confers potent, broad-spectrum cytotoxic activity. Compound 4d showed remarkable Pim-1 kinase inhibition.[4]
Pyridine-Ureas MCF-70.11 - 5.14 µMThe urea functionality can significantly enhance potency, with some derivatives exceeding the activity of doxorubicin. These often target kinases like VEGFR-2.[6]
Imidazo[4,5-b]pyridines MCF-7, HCT1160.63 - 1.32 µMFused heterocyclic systems derived from pyridine precursors can be potent CDK9 inhibitors.[7]
Electron-withdrawing Groups Various solid tumorsMedian IC₅₀ ~0.01-0.07 µMFor certain scaffolds like pyridophenoxazinones, electron-withdrawing groups (e.g., -NO₂, -CN) at specific positions dramatically increase cytotoxic activity.[8][9]

Expert Analysis: The data consistently show that extending the C5 position with aromatic or heteroaromatic systems capable of engaging in hydrogen bonding or hydrophobic interactions is a successful strategy.[10] For kinase inhibition, incorporating functionalities like ureas or amides that can act as hinge-binding motifs is particularly effective.[6] The choice of the appended group should be guided by the topology of the target enzyme's active site.

Protocols for Biological Evaluation

Once a library of derivatives has been synthesized, a tiered approach to biological evaluation is necessary to identify promising lead compounds.

Protocol 3: In Vitro Cytotoxicity Assessment (MTT Assay)

Rationale: The MTT assay is a colorimetric, high-throughput method to assess the metabolic activity of cells, which serves as a proxy for cell viability and proliferation. It is the standard initial screen to determine the concentration at which a compound exhibits cytotoxic effects (IC₅₀).

MTT_Workflow cluster_workflow MTT Assay Workflow A 1. Seed Cancer Cells in 96-well Plate B 2. Incubate (24h) for Adherence A->B C 3. Treat with Serial Dilutions of Test Compound B->C D 4. Incubate (48-72h) C->D E 5. Add MTT Reagent (Incubate 2-4h) D->E F 6. Solubilize Formazan Crystals (e.g., DMSO) E->F G 7. Read Absorbance (~570 nm) F->G H 8. Calculate IC₅₀ Values G->H

Caption: Workflow for the MTT in vitro cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7, HepG2, HCT-116) in a 96-well microtiter plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[4][11]

  • Compound Treatment: Prepare serial dilutions of the synthesized compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells for a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48 to 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. During this time, mitochondrial reductases in viable cells will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.[4]

Protocol 4: Mechanism of Action - Cell Cycle Analysis

Rationale: Many anticancer agents function by disrupting the cell cycle, leading to apoptosis.[3] Flow cytometry using a DNA-intercalating dye like Propidium Iodide (PI) allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M), revealing whether a compound induces arrest at a specific checkpoint.

Cell_Cycle_Effect cluster_control Control Cells cluster_treated Drug-Treated Cells G1_C G0/G1 S_C S G1_C->S_C Progression G2_C G2/M S_C->G2_C Progression G2_C->G1_C Progression G1_T G0/G1 S_T S G1_T->S_T G2_T G2/M (Accumulation) S_T->G2_T Arrest

Caption: Effect of a hypothetical drug causing G2/M cell cycle arrest.

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat them with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells (including floating cells in the supernatant) by trypsinization, then centrifuge to form a pellet.

  • Fixation: Wash the cell pellet with ice-cold PBS and fix the cells by resuspending them in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS and then resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is directly proportional to the DNA content.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a particular phase compared to the control indicates cell cycle arrest.[3]

Conclusion and Future Perspectives

5-Bromo-2-pyridone is an exceptionally valuable and cost-effective precursor for the generation of diverse libraries of potential anticancer agents. The synthetic protocols provided herein are robust and adaptable, allowing for the creation of compounds targeting a wide range of cancer-related proteins. The biological evaluation cascade, from broad cytotoxicity screening to specific mechanism-of-action studies, provides a clear path for identifying and advancing promising lead candidates.

Future work should focus on expanding the repertoire of chemical transformations applied to the scaffold, performing in-depth target identification and validation for the most active compounds, and initiating in vivo efficacy studies in relevant animal models to translate these promising in vitro findings toward clinical development.

References

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  • Structures of certain pyridine-based approved anticancer drugs, and the... (n.d.). ResearchGate. [Link]

  • Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity. (2025). Journal of Pharmaceutical Research International. [Link]

  • El-Badry, O. M., et al. (2018). Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. Bioorganic & Medicinal Chemistry. [Link]

  • Wang, Y., et al. (2014). Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents. Journal of Medicinal Chemistry. [Link]

  • Álvarez, R., et al. (2016). Pyridine Based Antitumour Compounds Acting at the Colchicine Site. Current Medicinal Chemistry. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (n.d.). National Institutes of Health. [Link]

  • 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. (n.d.). MDPI. [Link]

  • Antitumor Agents. 2. Synthesis, Structure-Activity Relationships, and Biological Evaluation of Substituted 5H-Pyridophenoxazin-5. (n.d.). IRIS Unibas. [Link]

  • Antitumor agents. 2. Synthesis, structure-activity relationships, and biological evaluation of substituted 5H-pyridophenoxazin-5-ones with potent antiproliferative activity. (2004). Journal of Medicinal Chemistry. [Link]

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Method

Application Notes and Protocols for the Preparation and Evaluation of Novel Antimicrobial Derivatives from 5-Bromo-2-oxo-1,2-dihydropyridine-3-carbaldehyde

Authored by: A Senior Application Scientist Abstract The escalating threat of antimicrobial resistance necessitates the urgent development of novel therapeutic agents. Heterocyclic compounds, particularly pyridine deriva...

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

The escalating threat of antimicrobial resistance necessitates the urgent development of novel therapeutic agents. Heterocyclic compounds, particularly pyridine derivatives, represent a promising scaffold in medicinal chemistry due to their diverse biological activities. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and antimicrobial evaluation of novel derivatives from 5-Bromo-2-oxo-1,2-dihydropyridine-3-carbaldehyde. We present detailed protocols for the synthesis of Schiff base and hydrazone derivatives, methodologies for their characterization, and standardized assays for the assessment of their antimicrobial efficacy. The underlying principles for experimental choices are elucidated to provide a robust framework for the discovery of new antimicrobial candidates.

Introduction: The Rationale for Pyridine-Based Antimicrobials

The pyridine ring is a fundamental structural motif in a vast number of pharmaceuticals and bioactive natural products. Its presence is associated with a wide spectrum of pharmacological properties, including antimicrobial, antiviral, anticancer, and anti-inflammatory activities. The unique electronic properties and the ability of the pyridine nitrogen to engage in hydrogen bonding are key to its versatile biological interactions.

The starting material, 5-Bromo-2-oxo-1,2-dihydropyridine-3-carbaldehyde, also known as 5-bromo-2-hydroxynicotinaldehyde, is a particularly attractive scaffold for the development of new antimicrobial agents. The aldehyde functionality serves as a versatile handle for the introduction of diverse chemical moieties, enabling the systematic exploration of the structure-activity relationship (SAR). Furthermore, the presence of a bromine atom can enhance the lipophilicity and, in some cases, the antimicrobial potency of the resulting derivatives.

This application note will focus on the preparation of two major classes of derivatives: Schiff bases and hydrazones. These derivatives are readily synthesized through condensation reactions and have been consistently reported to exhibit significant antimicrobial activities.[1][2][3]

Synthetic Protocols

The synthesis of antimicrobial derivatives from 5-Bromo-2-oxo-1,2-dihydropyridine-3-carbaldehyde is primarily centered around the condensation reaction of its aldehyde group with primary amines to form Schiff bases or with hydrazine derivatives to yield hydrazones.

General Considerations for Synthesis
  • Purity of Starting Material: Ensure the high purity of 5-Bromo-2-oxo-1,2-dihydropyridine-3-carbaldehyde (CAS No: 1227603-42-0)[4][5] as impurities can lead to side reactions and complicate purification.

  • Solvent Selection: Anhydrous ethanol or methanol are typically the solvents of choice due to their ability to dissolve the reactants and their relatively high boiling points, which are suitable for refluxing.

  • Catalysis: A few drops of glacial acetic acid are often added to catalyze the condensation reaction by protonating the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon.[2]

  • Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to determine the point of completion.

Synthesis of Schiff Base Derivatives

Schiff bases, characterized by the azomethine (-C=N-) group, are synthesized by reacting an aldehyde with a primary amine.[2][6][7] The selection of various substituted primary amines allows for the creation of a library of derivatives with diverse electronic and steric properties.

Protocol 2.2.1: General Procedure for Schiff Base Synthesis

  • In a round-bottom flask, dissolve 1 equivalent of 5-Bromo-2-oxo-1,2-dihydropyridine-3-carbaldehyde in absolute ethanol.

  • Add a solution of 1.1 equivalents of the desired primary amine in absolute ethanol to the flask.

  • Add 2-3 drops of glacial acetic acid to the reaction mixture.

  • The mixture is then refluxed for a period of 2-6 hours. The reaction progress should be monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The precipitated solid product is collected by filtration, washed with cold ethanol, and dried.

  • Recrystallization from a suitable solvent (e.g., ethanol, methanol) can be performed to obtain the pure Schiff base derivative.

Visualization of the Synthetic Workflow for Schiff Bases:

Schiff_Base_Synthesis Start Dissolve 5-Bromo-2-oxo-1,2-dihydropyridine-3-carbaldehyde in Ethanol AddAmine Add Primary Amine Solution Start->AddAmine AddCatalyst Add Glacial Acetic Acid AddAmine->AddCatalyst Reflux Reflux for 2-6 hours (Monitor by TLC) AddCatalyst->Reflux Cool Cool to Room Temperature Reflux->Cool Filter Filter and Wash with Cold Ethanol Cool->Filter Dry Dry the Product Filter->Dry Purify Recrystallize for Purification Dry->Purify End Pure Schiff Base Derivative Purify->End Hydrazone_Synthesis Reactants 5-Bromo-2-oxo-1,2-dihydropyridine-3-carbaldehyde Hydrazine Derivative Reaction Ethanol | Glacial Acetic Acid (cat.) | Reflux Reactants->Reaction Product Hydrazone Derivative Reaction->Product

Caption: General reaction scheme for hydrazone synthesis.

Characterization of Synthesized Derivatives

The structural confirmation and purity assessment of the synthesized compounds are critical. The following analytical techniques are recommended:

  • Melting Point: To determine the purity of the compound.

  • FT-IR Spectroscopy: To confirm the formation of the imine (-C=N) bond in Schiff bases (typically appearing in the 1650-1550 cm⁻¹ region) or the azomethine group in hydrazones.

  • ¹H and ¹³C NMR Spectroscopy: To elucidate the detailed chemical structure of the derivatives.

  • Mass Spectrometry: To confirm the molecular weight of the synthesized compounds.

  • Elemental Analysis: To determine the elemental composition (C, H, N) and further validate the purity.

Antimicrobial Activity Evaluation

The synthesized derivatives should be screened for their antimicrobial activity against a panel of pathogenic bacterial and fungal strains.

Test Microorganisms

A representative panel of microorganisms should include:

  • Gram-positive bacteria: Staphylococcus aureus, Bacillus subtilis

  • Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa

  • Fungi: Candida albicans, Aspergillus niger

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. [8]The broth microdilution method is a widely accepted standard for determining MIC values.

Protocol 3.2.1: Broth Microdilution Assay

  • Prepare a stock solution of each synthesized derivative in a suitable solvent like Dimethyl Sulfoxide (DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solutions in Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi) to achieve a range of concentrations.

  • Prepare a standardized microbial inoculum (approximately 5 x 10⁵ CFU/mL for bacteria and 0.5-2.5 x 10³ CFU/mL for fungi).

  • Add the inoculum to each well of the microtiter plate.

  • Include a positive control (broth with inoculum and no compound) and a negative control (broth only). A standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) should be tested as a reference.

  • Incubate the plates at 37°C for 18-24 hours for bacteria and at 28-30°C for 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound at which no visible turbidity is observed.

Visualization of the MIC Determination Workflow:

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Stock Prepare Stock Solutions of Derivatives in DMSO Dilutions Serial Dilutions in 96-well Plate Stock->Dilutions Inoculate Inoculate Wells Dilutions->Inoculate Inoculum Prepare Standardized Microbial Inoculum Inoculum->Inoculate Controls Include Positive, Negative, & Reference Controls Inoculate->Controls Incubate Incubate Plates Controls->Incubate Observe Observe for Turbidity Incubate->Observe Determine_MIC Determine MIC Value Observe->Determine_MIC

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Data Presentation and Interpretation

The results of the antimicrobial screening should be systematically organized for clear interpretation and comparison.

Table 1: Physicochemical and Yield Data for Synthesized Derivatives

Compound IDMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)
SB-1 e.g., C₁₃H₉BrN₂O₂e.g., 305.13e.g., 85e.g., 210-212
SB-2
HZ-1 e.g., C₁₂H₈BrN₃O₃e.g., 322.12e.g., 90e.g., >300
HZ-2
...
This table should be populated with the experimental data for each synthesized derivative.

Table 2: Minimum Inhibitory Concentration (MIC) of Synthesized Derivatives (in µg/mL)

Compound IDS. aureusB. subtilisE. coliP. aeruginosaC. albicansA. niger
SB-1
SB-2
HZ-1
HZ-2
Reference
...
This table should be populated with the experimentally determined MIC values.

Conclusion and Future Directions

This application note provides a detailed and practical framework for the synthesis and antimicrobial evaluation of novel derivatives from 5-Bromo-2-oxo-1,2-dihydropyridine-3-carbaldehyde. By following the outlined protocols, researchers can systematically generate and screen a library of new chemical entities. Promising candidates with low MIC values can be further investigated for their mechanism of action, cytotoxicity, and in vivo efficacy, paving the way for the development of the next generation of antimicrobial drugs. The structure-activity relationship data generated from these studies will be invaluable in guiding the rational design of more potent and selective antimicrobial agents.

References

  • [Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b]b[9][10]enzothiazole Derivatives via Microwave-Assisted Synthesis. (2022). MDPI.]([Link])

Sources

Application

Harnessing the Power of Multicomponent Reactions for Accelerated Drug Discovery

Introduction The landscape of modern drug discovery is characterized by an ever-present demand for novel molecular entities capable of modulating biological targets with high efficacy and specificity. However, the tradit...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The landscape of modern drug discovery is characterized by an ever-present demand for novel molecular entities capable of modulating biological targets with high efficacy and specificity. However, the traditional linear synthesis approach to generating such compounds is often a time-consuming, resource-intensive, and arduous process. Multicomponent reactions (MCRs) have emerged as a powerful and strategic alternative, offering a paradigm shift in the efficient construction of complex molecules.[1][2] This guide serves as a comprehensive application note for researchers, scientists, and drug development professionals, providing both the foundational principles and detailed protocols for leveraging MCRs to accelerate the discovery of new therapeutic agents.

The MCR Advantage in Drug Discovery: A Paradigm of Efficiency and Diversity

Multicomponent reactions are one-pot processes where three or more reactants combine to form a single product that incorporates a significant portion of the atoms from each starting material.[2][3] This convergent approach stands in stark contrast to traditional linear synthesis, which involves sequential steps of reaction and purification. The inherent nature of MCRs presents several profound advantages in the context of drug discovery:

  • Efficiency and Rapidity: By collapsing multiple synthetic steps into a single operation, MCRs dramatically reduce reaction times and the need for intermediate purification, leading to a more streamlined and faster discovery process.[2][4]

  • Atom and Pot Economy: MCRs are intrinsically "green" reactions. They maximize the incorporation of starting material atoms into the final product, minimizing waste.[4][5] The one-pot nature also reduces solvent usage and energy consumption.[2][5]

  • Exponential Molecular Diversity: The true power of MCRs in drug discovery lies in their ability to rapidly generate vast libraries of structurally diverse compounds. By systematically varying each of the starting components, an exponential number of unique products can be synthesized, providing a rich pool of molecules for high-throughput screening.[5][6][7]

  • Access to Complex and Privileged Scaffolds: MCRs often yield complex molecular architectures, including heterocyclic systems that are frequently found in approved drugs, in a single step.[1][6] This provides access to novel and "drug-like" chemical space.

MCR_Workflow cluster_Inputs Diverse Building Blocks A Component A (n variants) MCR Multicomponent Reaction (One-Pot) A->MCR B Component B (m variants) B->MCR C Component C (p variants) C->MCR Library Diverse Compound Library (n x m x p products) MCR->Library Rapid Assembly HTS High-Throughput Screening (HTS) Library->HTS Hit Hit Identification HTS->Hit LeadOpt Lead Optimization (SAR Studies) Hit->LeadOpt Iterative Modification Candidate Drug Candidate LeadOpt->Candidate

A generalized workflow for drug discovery using MCRs.

Key Multicomponent Reactions in Medicinal Chemistry: Protocols and Mechanisms

Several MCRs have become indispensable tools in the medicinal chemist's arsenal. The following sections detail the mechanisms and provide step-by-step protocols for three of the most prominent examples: the Ugi, Passerini, and Biginelli reactions.

The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a cornerstone of MCR chemistry, renowned for its ability to generate peptide-like molecules, or "peptidomimetics," from an aldehyde, an amine, a carboxylic acid, and an isocyanide.[6][8] This reaction is exceptionally valuable for creating libraries of compounds that can mimic the secondary structures of peptides, making them prime candidates for targeting protein-protein interactions.

Reaction Mechanism: The Ugi reaction is believed to proceed through the initial formation of an imine from the aldehyde and amine. The isocyanide then adds to the iminium ion, followed by nucleophilic attack of the carboxylate. The final, irreversible step is a Mumm rearrangement, which drives the reaction to completion, forming the stable bis-amide product.[3][9]

Ugi_Mechanism R1CHO Aldehyde (R1CHO) Imine Imine R1CHO->Imine R2NH2 Amine (R2NH2) R2NH2->Imine - H2O Iminium Iminium Ion Imine->Iminium R3COOH Carboxylic Acid (R3COOH) R3COOH->Iminium + H+ Adduct Intermediate Adduct R3COOH->Adduct Carboxylate Attack Nitrilium Nitrilium Ion Iminium->Nitrilium R4NC Isocyanide (R4NC) R4NC->Nitrilium Nucleophilic Attack Nitrilium->Adduct Mumm Mumm Rearrangement Adduct->Mumm Product α-Acylamino Amide (Final Product) Mumm->Product Irreversible

Simplified mechanism of the Ugi four-component reaction.

Application Note & Protocol: Synthesis of an Ugi Product Library

This protocol provides a general method for the parallel synthesis of an Ugi product library in a 48-well plate format, suitable for generating a diverse set of compounds for initial screening.

  • Materials:

    • Aldehyde stock solutions (1.0 M in methanol, 4 variants)

    • Amine stock solutions (1.0 M in methanol, 4 variants)

    • Carboxylic acid stock solutions (1.0 M in methanol, 3 variants)

    • Isocyanide stock solutions (1.0 M in methanol, 1 variant, e.g., tert-butyl isocyanide)

    • Methanol (anhydrous)

    • 48-well reaction block with sealing mat

  • Procedure:

    • To each well of the 48-well reaction block, add 100 µL of the desired aldehyde stock solution (0.1 mmol, 1.0 eq).

    • Add 100 µL of the corresponding amine stock solution (0.1 mmol, 1.0 eq) to each well.

    • Add 100 µL of the selected carboxylic acid stock solution (0.1 mmol, 1.0 eq) to each well.

    • Finally, add 100 µL of the isocyanide stock solution (0.1 mmol, 1.0 eq) to each well.

    • Seal the reaction block with a sealing mat and shake at room temperature for 24-48 hours. The reaction progress can be monitored by taking a small aliquot from a representative well and analyzing by LC-MS.

    • Upon completion, the solvent is removed from each well under a stream of nitrogen or using a centrifugal evaporator.

    • The resulting crude products can be dissolved in DMSO to create a stock solution plate for high-throughput screening. For hit confirmation, purification of the active compounds can be performed by preparative HPLC.

The Passerini Three-Component Reaction

The Passerini reaction is another isocyanide-based MCR that combines an aldehyde (or ketone), a carboxylic acid, and an isocyanide to form an α-acyloxy amide.[10] This reaction is highly atom-economical and provides a straightforward route to ester and amide-containing molecules, which are common motifs in bioactive compounds.

Reaction Mechanism: In aprotic solvents, the Passerini reaction is thought to proceed via a concerted mechanism where a hydrogen-bonded complex between the carbonyl compound and the carboxylic acid is attacked by the isocyanide. This is followed by an intramolecular acyl transfer to yield the final product.[11]

Passerini_Mechanism R1CHO Aldehyde (R1CHO) H_Complex Hydrogen-Bonded Complex R1CHO->H_Complex R2COOH Carboxylic Acid (R2COOH) R2COOH->H_Complex TransitionState Cyclic Transition State H_Complex->TransitionState R3NC Isocyanide (R3NC) R3NC->TransitionState Concerted Attack Nitrilium Nitrilium Intermediate TransitionState->Nitrilium AcylTransfer Intramolecular Acyl Transfer Nitrilium->AcylTransfer Product α-Acyloxy Amide (Final Product) AcylTransfer->Product

Proposed concerted mechanism of the Passerini reaction.

Application Note & Protocol: Synthesis of an α-Acyloxy Amide

This protocol describes a representative Passerini reaction in a standard laboratory setting.

  • Materials:

    • Aromatic aldehyde (e.g., benzaldehyde, 1.0 mmol, 1.0 eq)

    • Carboxylic acid (e.g., acetic acid, 1.2 mmol, 1.2 eq)

    • Isocyanide (e.g., cyclohexyl isocyanide, 1.1 mmol, 1.1 eq)

    • Dichloromethane (DCM), anhydrous (5 mL)

    • Saturated aqueous sodium bicarbonate solution

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • To a dry 25 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde (1.0 mmol) and the carboxylic acid (1.2 mmol).

    • Dissolve the components in anhydrous DCM (5 mL).

    • Add the isocyanide (1.1 mmol) dropwise to the stirred solution at room temperature.

    • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, wash the mixture with saturated aqueous sodium bicarbonate solution (2 x 10 mL) to remove excess carboxylic acid.

    • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure α-acyloxy amide.

The Biginelli Reaction

First reported in 1893, the Biginelli reaction is a classic MCR that produces 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from an aldehyde, a β-ketoester, and urea.[2][11] DHPMs are considered a "privileged scaffold" in medicinal chemistry due to their presence in a wide range of biologically active compounds, including calcium channel blockers.[2]

Reaction Mechanism: The mechanism of the Biginelli reaction is thought to begin with the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion. This electrophilic intermediate is then attacked by the enol of the β-ketoester. Subsequent cyclization and dehydration yield the final DHPM product.[2][5]

Biginelli_Mechanism Aldehyde Aldehyde Acyliminium N-Acyliminium Ion Aldehyde->Acyliminium Urea Urea Urea->Acyliminium Condensation + H+, - H2O Adduct Open-chain Adduct Acyliminium->Adduct Ketoester β-Ketoester Enol Enol form Ketoester->Enol Tautomerization Enol->Adduct Nucleophilic Attack Cyclization Cyclization Adduct->Cyclization Dehydration Dehydration Cyclization->Dehydration Product Dihydropyrimidinone (DHPM) Dehydration->Product - H2O

Sources

Method

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 5-Bromo-2-Pyridones

Introduction The 2-pyridone scaffold is a privileged structural motif found in a vast array of pharmaceuticals and biologically active compounds.[1] Its prevalence stems from its ability to act as a versatile pharmacopho...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 2-pyridone scaffold is a privileged structural motif found in a vast array of pharmaceuticals and biologically active compounds.[1] Its prevalence stems from its ability to act as a versatile pharmacophore, engaging in various biological interactions. The functionalization of the 2-pyridone core is therefore of paramount importance in drug discovery and development. Among the various synthetic strategies, palladium-catalyzed cross-coupling reactions have emerged as a powerful and indispensable tool for the construction of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds at the 5-position of the pyridone ring.[2] This guide provides an in-depth exploration of the palladium-catalyzed cross-coupling of 5-bromo-2-pyridones, offering detailed protocols, mechanistic insights, and practical troubleshooting advice for researchers, scientists, and drug development professionals.

The inherent challenge in the cross-coupling of pyridine-containing compounds, often termed the "2-pyridyl problem," arises from the coordination of the pyridine nitrogen's lone pair to the palladium catalyst, which can lead to catalyst deactivation.[3][4][5][6] However, the use of 2-halopyridines, such as 5-bromo-2-pyridone, as the electrophilic partner circumvents many of these issues, making them excellent substrates for a range of coupling reactions.[4][5][6]

Mechanistic Principles of Palladium-Catalyzed Cross-Coupling

A fundamental understanding of the catalytic cycle is crucial for optimizing reaction conditions and troubleshooting unforeseen challenges. The generalized mechanism for palladium-catalyzed cross-coupling reactions involves a sequence of elementary steps: oxidative addition, transmetalation (or related steps for other coupling reactions), and reductive elimination.[7][8]

The Catalytic Cycle

Catalytic Cycle Pd(0)L_n Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Ar-Br Pd(II)_Complex R-Pd(II)-X L_n Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation (e.g., Suzuki) Pd(II)_Complex->Transmetalation R'-M Pd(II)_Intermediate R-Pd(II)-R' L_n Transmetalation->Pd(II)_Intermediate - M-X Reductive_Elimination Reductive Elimination Pd(II)_Intermediate->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Catalyst Regeneration Product R-R' Reductive_Elimination->Product

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the 5-bromo-2-pyridone, forming a Pd(II) complex.[7][9] The electron-deficient nature of the pyridone ring enhances the reactivity of the C-Br bond towards oxidative addition.[10]

  • Transmetalation (for Suzuki Coupling): In the case of a Suzuki-Miyaura coupling, an organoboron reagent (e.g., a boronic acid or ester) transfers its organic group to the palladium center.[8] This step typically requires activation by a base to form a more nucleophilic "ate" complex.[11] For other coupling reactions like Buchwald-Hartwig amination, this step is replaced by coordination of the amine and subsequent deprotonation to form a palladium-amido complex.[7][9]

  • Reductive Elimination: The final step involves the formation of the new C-C, C-N, or C-O bond as the two organic fragments are eliminated from the palladium center, regenerating the active Pd(0) catalyst.[7][9]

The choice of ligand is critical for the success of these reactions. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are often employed to stabilize the palladium catalyst, prevent catalyst deactivation by the pyridine nitrogen, and promote the desired catalytic cycle.[3][12]

Application Protocols

The following protocols provide detailed, step-by-step methodologies for the most common palladium-catalyzed cross-coupling reactions of 5-bromo-2-pyridones. It is important to note that these are general guidelines, and optimization for specific substrates may be necessary.

Suzuki-Miyaura Coupling: For C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between 5-bromo-2-pyridones and various organoboron reagents.[10][13]

Experimental Workflow: Suzuki-Miyaura Coupling

Caption: Step-by-step workflow for Suzuki-Miyaura coupling.

Detailed Protocol:
  • Reaction Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the 5-bromo-2-pyridone (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄ or Cs₂CO₃; 2.0-3.0 equiv.).[3]

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Reagent Addition: Through the septum, add the degassed solvent (e.g., 1,4-dioxane/water mixture, 4:1 v/v).[13] Then, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol %) and stir the mixture.[13]

  • Reaction: Heat the reaction mixture to 85-110 °C with vigorous stirring.[13][14]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-aryl-2-pyridone.

Parameter Summary for Suzuki-Miyaura Coupling:
ParameterRecommended Reagents/ConditionsRationale
Palladium Source Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂[3][13]Precursors for the active Pd(0) catalyst.
Ligand PPh₃, XPhos, SPhos[3]Stabilizes the catalyst and promotes reductive elimination.
Base K₃PO₄, K₂CO₃, Cs₂CO₃[3][13]Activates the boronic acid for transmetalation.
Solvent 1,4-Dioxane/H₂O, Toluene, DMFSolubilizes reagents and facilitates the reaction.
Temperature 80-110 °CProvides sufficient energy for the reaction to proceed.
Buchwald-Hartwig Amination: For C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the synthesis of 5-amino-2-pyridones by coupling 5-bromo-2-pyridones with a wide range of primary and secondary amines.[7][9]

Detailed Protocol:
  • Reaction Setup: To a dry Schlenk tube, add the 5-bromo-2-pyridone (1.0 equiv.), the amine (1.2 equiv.), the base (e.g., Cs₂CO₃ or NaOtBu; 1.4 equiv.), the palladium precursor (e.g., Pd₂(dba)₃; 2 mol %), and the ligand (e.g., Xantphos or BINAP; 4 mol %).[9]

  • Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (repeat three times).[9]

  • Solvent Addition: Add anhydrous toluene or dioxane via syringe.[9]

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.[9]

  • Monitoring, Work-up, and Purification: Follow the procedures outlined in the Suzuki-Miyaura coupling protocol.

Parameter Summary for Buchwald-Hartwig Amination:
ParameterRecommended Reagents/ConditionsRationale
Palladium Source Pd₂(dba)₃, Pd(OAc)₂[9]Common Pd(0) and Pd(II) precursors.
Ligand Xantphos, BINAP, XPhos[9]Bulky, electron-rich ligands are crucial for this transformation.
Base Cs₂CO₃, NaOtBu, K₃PO₄Strong, non-nucleophilic bases are required to deprotonate the amine.
Solvent Toluene, Dioxane, THFAnhydrous, non-protic solvents are essential.
Temperature 90-120 °CHigher temperatures are often needed for less reactive amines.
C-O Coupling: For the Synthesis of 5-Aryloxy-2-pyridones

The palladium-catalyzed C-O coupling reaction allows for the synthesis of diaryl ethers, a valuable scaffold in medicinal chemistry, by coupling 5-bromo-2-pyridones with phenols or alcohols.[7]

Detailed Protocol:
  • Reaction Setup: In a glovebox or under an inert atmosphere, combine the 5-bromo-2-pyridone (1.0 equiv.), the phenol or alcohol (1.5 equiv.), a strong base (e.g., K₃PO₄ or Cs₂CO₃; 2.0 equiv.), a palladium precursor (e.g., Pd(OAc)₂; 2-5 mol %), and a suitable ligand (e.g., a bulky biarylphosphine ligand; 4-10 mol %).

  • Solvent and Reaction Conditions: Add a dry, high-boiling solvent such as toluene or xylene and heat the mixture to 100-130 °C.

  • Monitoring, Work-up, and Purification: Proceed as described in the previous protocols.

Troubleshooting Common Issues

Even with optimized protocols, challenges can arise. Below are some common issues and potential solutions.

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield - Catalyst deactivation (oxygen sensitivity, pyridine coordination)[3][12]- Inappropriate ligand choice[3]- Impure reagents or solvents- Ensure a rigorously inert atmosphere and use degassed solvents.[12]- Screen a variety of bulky, electron-rich ligands.[3][12]- Use freshly purified reagents and anhydrous solvents.
Formation of Palladium Black Catalyst decomposition and aggregation.[3][15]- Lower the reaction temperature.[15]- Increase the ligand-to-palladium ratio.[3]- Consider a more robust ligand, such as an N-heterocyclic carbene (NHC).[15]
Homocoupling of Boronic Acid Competing side reaction.- Use a Pd(0) source directly (e.g., Pd(PPh₃)₄).[12]- Lower the reaction temperature.[12]- Ensure slow addition of the base.
Protodebromination Reaction with trace water or protic solvents.- Use anhydrous solvents and reagents.- Ensure the inert atmosphere is maintained throughout the reaction.

Conclusion

Palladium-catalyzed cross-coupling reactions of 5-bromo-2-pyridones represent a cornerstone of modern synthetic chemistry, providing a versatile and efficient platform for the construction of a diverse range of functionalized 2-pyridone derivatives. A thorough understanding of the underlying mechanisms, careful selection of reaction parameters, and a systematic approach to troubleshooting are essential for success. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize these powerful transformations in their pursuit of novel molecules with therapeutic potential.

References

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Cook, X. A., Gombert, A., de la Cruz, J. F., & Willis, M. C. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition, 59(47), 20796-20813. Retrieved from [Link]

  • ResearchGate. (n.d.). Privileged ligands for palladium-catalyzed cross-coupling reactions. Retrieved from [Link]

  • Unknown Author. (n.d.). Ligand electronic influence in Pd-catalyzed C-C coupling processes. Retrieved from [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • He, J., & Wasa, M. (2017). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research, 50(12), 2936–2947. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Pazio, A. E., Tyszka-Gumkowska, A., Trzaskowski, B., & Kubicki, M. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 61(34), 13444–13459. Retrieved from [Link]

  • Ali, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 195. Retrieved from [Link]

  • Maciá, B., & Williams, J. M. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1928–1940. Retrieved from [Link]

  • DiVA portal. (n.d.). Synthesis of Substituted Ring- Fused 2-Pyridones and Applications in Chemical Biology. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5359–5363. Retrieved from [Link]

  • Cook, X. A., Gombert, A., de la Cruz, J. F., & Willis, M. C. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie, 132(47), 20972-20989. Retrieved from [Link]

  • Cook, X. A., Gombert, A., de la Cruz, J. F., & Willis, M. C. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition, 59(47), 20796-20813. Retrieved from [Link]

  • Cook, X. A., Gombert, A., de la Cruz, J. F., & Willis, M. C. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie, 132(47), 20972-20989. Retrieved from [Link]

  • Pazio, A. E., Tyszka-Gumkowska, A., Trzaskowski, B., & Kubicki, M. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 61(34), 13444–13459. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ResearchGate. (n.d.). Selected examples of the synthesis routes of 2-pyridones. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Retrieved from [Link]

  • Gate Chemistry. (2018, July 17). Suzuki Coupling Mechanism and Applications [Video]. YouTube. Retrieved from [Link]

  • Organic Chemistry Frontiers (RSC Publishing). (n.d.). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Retrieved from [Link]

  • Nobel Prize. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]

  • Tilley, J. W., & Zawoiski, S. (1988). A convenient palladium-catalyzed coupling approach to 2,5-disubstituted pyridines. The Journal of Organic Chemistry, 53(2), 386–390. Retrieved from [Link]

  • Al-Masri, H. (2016). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules, 21(9), 1211. Retrieved from [Link]

  • ResearchGate. (2022, January 22). Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions. Retrieved from [Link]

  • Reeve, C. G., S. G. P., & Willis, M. C. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science, 8(1), 717–721. Retrieved from [Link]

  • Tasker, S. Z., Standley, E. A., & Jamison, T. F. (2014). Recent advances in nickel-catalyzed cross-coupling. Nature, 509(7500), 299–309. Retrieved from [Link]

  • Maciá, B., & Williams, J. M. (2022). Pd-Catalyzed Cross-Couplings:On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. White Rose Research Online. Retrieved from [Link]

  • MDPI. (n.d.). Palladium-Catalyzed Reactions. Retrieved from [Link]

  • Hazari, A., & Moran, J. (2019). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Beilstein Journal of Organic Chemistry, 15, 2232–2238. Retrieved from [Link]

  • Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes. Retrieved from [Link]

  • Proton Guru. (2019, January 6). Proton Guru Practice V.4: Palladium Catalyzed Coupling Reactions [Video]. YouTube. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). An efficient synthesis of 2-thio-5-amino substituted benzoquinones via KI catalyzed cascade oxidation/Michael addition/oxidation starting from hydroquinone. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-Bromo-2-oxo-1,2-dihydropyridine-3-carbaldehyde

Welcome to the technical support center for the synthesis of 5-Bromo-2-oxo-1,2-dihydropyridine-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Bromo-2-oxo-1,2-dihydropyridine-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis, with a focus on improving yield and purity. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols based on established chemical principles.

Introduction to the Synthesis

5-Bromo-2-oxo-1,2-dihydropyridine-3-carbaldehyde is a valuable building block in medicinal chemistry, often utilized in the synthesis of complex heterocyclic compounds with potential therapeutic applications. The synthetic route to this molecule, while conceptually straightforward, can be fraught with challenges that lead to diminished yields and purification difficulties. A common and logical synthetic pathway involves two key transformations: the conversion of a suitable precursor to 5-bromo-2-pyridone, followed by a Vilsmeier-Haack formylation to introduce the aldehyde functionality. This guide will address the critical aspects of this synthetic sequence to empower you to optimize your experimental outcomes.

Visualizing the Synthetic Pathway

Synthetic_Pathway cluster_0 Step 1: Formation of 5-Bromo-2-pyridone cluster_1 Step 2: Vilsmeier-Haack Formylation 2-Amino-5-bromopyridine 2-Amino-5-bromopyridine Diazonium_Salt Intermediate Diazonium Salt 2-Amino-5-bromopyridine->Diazonium_Salt NaNO2, H2SO4 (Diazotization) 5-Bromo-2-pyridone 5-Bromo-2-pyridone Diazonium_Salt->5-Bromo-2-pyridone H2O, Heat Iminium_Intermediate Iminium Salt Intermediate 5-Bromo-2-pyridone->Iminium_Intermediate Electrophilic Attack Vilsmeier_Reagent Vilsmeier Reagent (POCl3, DMF) Vilsmeier_Reagent->Iminium_Intermediate Final_Product 5-Bromo-2-oxo-1,2-dihydropyridine-3-carbaldehyde Iminium_Intermediate->Final_Product Aqueous Workup (Hydrolysis)

Caption: Proposed two-step synthesis of 5-Bromo-2-oxo-1,2-dihydropyridine-3-carbaldehyde.

Troubleshooting Guide: Step-by-Step Problem Solving

This section is structured in a question-and-answer format to directly address potential issues you may encounter during the synthesis.

Part 1: Synthesis of 5-Bromo-2-pyridone from 2-Amino-5-bromopyridine

Question 1: My yield of 5-bromo-2-pyridone is consistently low after the diazotization of 2-amino-5-bromopyridine. What are the likely causes and how can I improve it?

Answer:

Low yields in the conversion of 2-amino-5-bromopyridine to 5-bromo-2-pyridone via diazotization are often attributed to several critical factors:

  • Incomplete Diazotization: The formation of the diazonium salt is highly dependent on temperature and the rate of addition of sodium nitrite. The reaction is typically conducted at low temperatures (0-5 °C) to ensure the stability of the diazonium intermediate. A temperature that is too high can lead to premature decomposition of the diazonium salt.

  • Side Reactions: The diazonium salt is a reactive intermediate and can participate in unwanted side reactions if not handled correctly. For instance, coupling reactions can occur if the concentration of the starting material is too high.

  • Inefficient Hydrolysis: The conversion of the diazonium salt to the pyridone requires controlled heating. If the temperature is too low, the hydrolysis will be incomplete. Conversely, if the temperature is too high, it can lead to the formation of tar-like byproducts.

Troubleshooting Workflow:

Troubleshooting_Step1 start Low Yield of 5-Bromo-2-pyridone check_temp Verify Diazotization Temperature (0-5 °C) start->check_temp check_addition Slow, Dropwise Addition of NaNO2 Solution? check_temp->check_addition Yes incomplete_diazotization Incomplete Diazonium Salt Formation check_temp->incomplete_diazotization No check_hydrolysis Controlled Heating During Hydrolysis? check_addition->check_hydrolysis Yes side_reactions Side Reactions (e.g., coupling) check_addition->side_reactions No poor_hydrolysis Inefficient Hydrolysis check_hydrolysis->poor_hydrolysis No solution1 Maintain Strict Temperature Control incomplete_diazotization->solution1 solution2 Ensure Slow Addition and Efficient Stirring side_reactions->solution2 solution3 Optimize Hydrolysis Temperature and Time poor_hydrolysis->solution3

Caption: Troubleshooting workflow for low yield of 5-Bromo-2-pyridone.

Recommended Protocol Adjustments:

ParameterStandard ConditionOptimized Condition for Higher YieldRationale
Diazotization Temperature 0-10 °C0-5 °C Minimizes decomposition of the unstable diazonium salt.
NaNO₂ Addition Rapid additionSlow, dropwise addition over 30-60 min Prevents localized overheating and reduces side reactions.
Stirring ModerateVigorous mechanical stirring Ensures homogenous reaction mixture and efficient heat dissipation.
Hydrolysis Temperature Rapid heating to refluxGradual heating to 80-90 °C Allows for controlled conversion to the pyridone and minimizes tar formation.

Question 2: I am observing a significant amount of a di-brominated impurity in my starting material, 2-amino-5-bromopyridine. How can I remove this and prevent its formation?

Answer:

The presence of 2-amino-3,5-dibromopyridine is a common issue arising from the bromination of 2-aminopyridine.[1] The amino group is strongly activating, making the pyridine ring susceptible to over-bromination.

  • Prevention: To minimize the formation of the di-brominated byproduct, it is crucial to control the stoichiometry of the brominating agent (e.g., N-bromosuccinimide or bromine) and the reaction temperature. Using a slight excess of 2-aminopyridine can also help.

  • Removal: Fortunately, the polarity of 2-amino-5-bromopyridine and 2-amino-3,5-dibromopyridine are different enough to allow for separation by column chromatography. A gradient elution with a mixture of hexane and ethyl acetate on silica gel is typically effective.

Part 2: Vilsmeier-Haack Formylation of 5-Bromo-2-pyridone

Question 3: The Vilsmeier-Haack formylation of my 5-bromo-2-pyridone is resulting in a very low yield of the desired aldehyde. What are the most common reasons for this failure?

Answer:

The Vilsmeier-Haack reaction is a powerful tool for formylating electron-rich aromatic and heteroaromatic compounds.[2] However, its success with pyridone substrates can be sensitive to several factors:

  • Purity of Reagents: The Vilsmeier reagent is formed in situ from phosphorus oxychloride (POCl₃) and a formamide, typically N,N-dimethylformamide (DMF). The purity of both POCl₃ and DMF is paramount. Old or improperly stored DMF can contain dimethylamine, which can react with the Vilsmeier reagent and reduce its effectiveness.

  • Reaction Temperature: The formation of the Vilsmeier reagent and the subsequent formylation are temperature-dependent. The initial formation of the reagent is often done at low temperatures (0 °C), followed by warming to facilitate the reaction with the pyridone. The optimal temperature for the formylation step can vary and may require optimization.

  • Substrate Reactivity: While the oxygen of the pyridone is electron-donating, the overall electron-deficient nature of the pyridine ring can make it less reactive towards electrophilic substitution compared to more electron-rich systems like pyrroles or anilines.[2]

  • Aqueous Workup: The final step of the Vilsmeier-Haack reaction is the hydrolysis of the iminium salt intermediate to the aldehyde. This is typically achieved by quenching the reaction mixture with ice-cold water or a basic solution. Incomplete hydrolysis will result in a low yield of the final product.

Troubleshooting Workflow:

Troubleshooting_Step2 start Low Yield of Aldehyde check_reagents Purity of POCl3 and DMF? start->check_reagents check_temp Optimized Reaction Temperature? check_reagents->check_temp Yes impure_reagents Reagent Degradation check_reagents->impure_reagents No check_workup Effective Aqueous Workup? check_temp->check_workup Yes suboptimal_temp Suboptimal Temperature Profile check_temp->suboptimal_temp No incomplete_hydrolysis Incomplete Hydrolysis of Iminium Salt check_workup->incomplete_hydrolysis No solution1 Use Freshly Distilled POCl3 and Anhydrous DMF impure_reagents->solution1 solution2 Screen a Range of Temperatures (e.g., RT to 80 °C) suboptimal_temp->solution2 solution3 Ensure Thorough Quenching and Stirring During Workup incomplete_hydrolysis->solution3

Caption: Troubleshooting workflow for the Vilsmeier-Haack formylation step.

Recommended Protocol Adjustments:

ParameterStandard ConditionOptimized Condition for Higher YieldRationale
DMF Quality Reagent grade from an old bottleAnhydrous DMF from a freshly opened bottle or distilled Prevents side reactions with dimethylamine impurities.
POCl₃ Quality Standard reagentFreshly distilled POCl₃ Ensures high reactivity of the Vilsmeier reagent.
Reaction Temperature Room temperatureScreening from RT to 80 °C Optimizes the rate of formylation for the less reactive pyridone substrate.
Aqueous Workup Addition of waterQuenching with ice-cold saturated NaHCO₃ solution Neutralizes acidic byproducts and facilitates complete hydrolysis of the iminium salt.

Question 4: After the aqueous workup of the Vilsmeier-Haack reaction, I am struggling to isolate and purify the final product, 5-Bromo-2-oxo-1,2-dihydropyridine-3-carbaldehyde. What purification strategies are most effective?

Answer:

The purification of polar aldehydes like the target molecule can be challenging due to their solubility and potential for decomposition on silica gel. Here are some effective strategies:

  • Extraction: After the aqueous workup, ensure thorough extraction of the product into an organic solvent like ethyl acetate or dichloromethane. Multiple extractions will be necessary to recover the polar product from the aqueous layer.

  • Bisulfite Adduct Formation: A highly effective method for purifying aldehydes is the formation of a water-soluble bisulfite adduct.[3][4] The crude product can be dissolved in a suitable solvent (e.g., THF or methanol) and treated with a saturated aqueous solution of sodium bisulfite. The bisulfite adduct will partition into the aqueous layer, while non-aldehydic impurities can be removed by extraction with an organic solvent. The aldehyde can then be regenerated by treating the aqueous layer with a base (e.g., NaHCO₃ or NaOH) and extracting it back into an organic solvent.[5]

  • Column Chromatography: If column chromatography is necessary, consider using a less acidic stationary phase, such as neutral alumina, to minimize decomposition of the aldehyde. A gradient elution with a mixture of dichloromethane and methanol is a good starting point.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be an excellent final purification step.

Experimental Protocol: Purification via Bisulfite Adduct Formation

  • Dissolve the crude reaction mixture in a minimal amount of a water-miscible solvent like THF or methanol.

  • Add a freshly prepared saturated aqueous solution of sodium bisulfite and stir vigorously for 1-2 hours at room temperature.

  • Add an immiscible organic solvent (e.g., ethyl acetate) and water. Separate the layers. The bisulfite adduct of the aldehyde will be in the aqueous layer.

  • Wash the aqueous layer with the organic solvent to remove any remaining impurities.

  • To regenerate the aldehyde, add a fresh portion of the organic solvent to the aqueous layer and slowly add a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the solution is basic.

  • Stir for 30-60 minutes, then separate the layers.

  • Extract the aqueous layer multiple times with the organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified aldehyde.

Frequently Asked Questions (FAQs)

Q1: Can I use other formylating agents instead of the Vilsmeier-Haack reagent?

A1: While other formylation methods exist (e.g., Duff reaction, Reimer-Tiemann reaction), the Vilsmeier-Haack reaction is generally preferred for its relatively mild conditions and broad substrate scope, particularly for electron-rich heterocycles.[6] The reactivity of other methods with pyridone substrates may be limited.

Q2: My final product appears to be unstable and decomposes over time. How can I store it properly?

A2: Aldehydes can be susceptible to oxidation to the corresponding carboxylic acid. For long-term storage, it is recommended to keep the purified product under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20 °C).

Q3: What are the key safety precautions I should take during this synthesis?

A3: Both steps of this synthesis involve hazardous materials.

  • Diazotization: Diazonium salts can be explosive when isolated and dry. Always handle them in solution and at low temperatures.

  • Vilsmeier-Haack Reaction: Phosphorus oxychloride is highly corrosive and reacts violently with water. This reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Q4: Can I monitor the progress of the Vilsmeier-Haack reaction by TLC?

A4: Yes, thin-layer chromatography (TLC) is an effective way to monitor the consumption of the starting material (5-bromo-2-pyridone) and the formation of the product. Use a suitable mobile phase, such as a mixture of ethyl acetate and hexanes or dichloromethane and methanol, and visualize the spots under UV light.

References

Optimization

Technical Support Center: Formylation of 2-Pyridones

Welcome to the Technical Support Center for the Formylation of 2-Pyridones. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this importa...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Formylation of 2-Pyridones. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this important synthetic transformation. As a Senior Application Scientist, I have compiled this guide to provide not only procedural instructions but also a deeper understanding of the underlying chemical principles to help you troubleshoot and optimize your reactions.

Introduction: The Challenge of Regioselectivity and Side Reactions

The formylation of 2-pyridones is a critical step in the synthesis of numerous biologically active compounds. The Vilsmeier-Haack reaction is a commonly employed method for this transformation; however, it is not without its challenges. The 2-pyridone ring possesses multiple potentially reactive sites, leading to issues with regioselectivity and the formation of undesired side products. This guide will address the most common problems encountered during the formylation of 2-pyridones and provide practical solutions to overcome them.

Troubleshooting Guide: Common Issues and Solutions

This section is formatted in a question-and-answer style to directly address specific problems you may encounter in the lab.

Q1: My Vilsmeier-Haack formylation of a substituted 2-pyridone is giving me a mixture of C-formylated isomers. How can I control the regioselectivity?

A1: Understanding the root of this issue lies in the electronic properties of the 2-pyridone ring. The C3 and C5 positions are the most electron-rich and, therefore, the most susceptible to electrophilic attack by the Vilsmeier reagent. [1] The preferred site of formylation can be influenced by a combination of electronic and steric factors.

Likely Causes and Solutions:

  • Electronic Effects of Substituents:

    • Electron-donating groups (EDGs) on the pyridone ring will activate the ring towards electrophilic substitution and can influence the regioselectivity. For instance, an EDG at the C4 position may direct formylation to the C3 and C5 positions.

    • Electron-withdrawing groups (EWGs) will deactivate the ring, making the reaction more difficult and potentially leading to a less selective reaction or no reaction at all.

  • Steric Hindrance: Large substituents on the 2-pyridone ring can block access to adjacent positions, favoring formylation at the less sterically hindered site. For example, a bulky substituent at the C6 position might favor formylation at C3 over C5.

  • Reaction Temperature: Temperature can play a crucial role in regioselectivity.

    • Lower temperatures (0 °C to room temperature) often favor the thermodynamically more stable product, which can lead to higher selectivity.

    • Higher temperatures can provide enough energy to overcome the activation barrier for the formation of multiple isomers, resulting in a mixture of products. It has been observed in some cases that no reaction occurs at 0°C, but proceeds at higher temperatures (e.g., 80°C), so optimization is key.[1]

Troubleshooting Workflow:

start Mixture of C-formylated isomers substituents Analyze electronic and steric effects of substituents start->substituents temp Optimize reaction temperature substituents->temp reagent Consider alternative formylation methods substituents->reagent If poor selectivity persists low_temp Try lower temperatures (e.g., 0 °C) for kinetic control temp->low_temp If reaction proceeds high_temp Carefully increase temperature if no reaction occurs temp->high_temp If no reaction at low temp end Improved Regioselectivity low_temp->end high_temp->end duff Duff Reaction (for deactivated or sensitive substrates) reagent->duff reimer Reimer-Tiemann Reaction (less common for pyridones) reagent->reimer duff->end reimer->end

Caption: Decision workflow for troubleshooting poor regioselectivity.

Q2: I am observing a significant amount of N-formylation in my reaction. How can I favor C-formylation?

A2: N-formylation is a common side reaction, particularly if the nitrogen atom of the 2-pyridone is unsubstituted or sterically accessible. The Vilsmeier reagent is a potent electrophile and can react with the nucleophilic nitrogen of the pyridone ring.

Likely Causes and Solutions:

  • Unprotected Pyridone Nitrogen: The most straightforward cause is an available N-H group.

    • Solution: Protect the nitrogen atom with a suitable protecting group prior to formylation. Common protecting groups for pyridones include benzyl, p-methoxybenzyl (PMB), or tert-butyloxycarbonyl (Boc). The choice of protecting group will depend on the overall synthetic strategy and the conditions required for its subsequent removal.

  • Reaction Conditions:

    • Excess Vilsmeier Reagent: Using a large excess of the Vilsmeier reagent can increase the likelihood of N-formylation.

    • Solution: Carefully control the stoichiometry of the Vilsmeier reagent. A slight excess (e.g., 1.1-1.5 equivalents) is often sufficient for C-formylation without promoting significant N-formylation.

Experimental Protocol: N-Benzylation of 2-Pyridone

  • To a solution of 2-pyridone (1.0 eq) in a suitable solvent such as DMF or acetonitrile, add a base like potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.1 eq, use with caution).

  • Stir the mixture at room temperature for 30 minutes.

  • Add benzyl bromide (BnBr, 1.1 eq) dropwise.

  • Heat the reaction mixture to 60-80 °C and monitor by TLC until the starting material is consumed.

  • After completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Q3: My reaction is producing chlorinated byproducts instead of the desired formylated 2-pyridone. What is causing this and how can I prevent it?

A3: Chlorination is a known side reaction when using phosphorus oxychloride (POCl₃) in the Vilsmeier-Haack reaction. The hydroxyl group of the 2-pyridone tautomer (2-hydroxypyridine) can be converted to a chloride by POCl₃.[2] This is particularly problematic for substrates that readily tautomerize.

Likely Causes and Solutions:

  • Excess POCl₃: A large excess of POCl₃ can act as a chlorinating agent.

    • Solution: Use a stoichiometric amount or a slight excess of POCl₃ relative to DMF to generate the Vilsmeier reagent.

  • High Reaction Temperature: Higher temperatures can promote the chlorination reaction.

    • Solution: Maintain the reaction at a lower temperature, if the formylation can still proceed efficiently.

  • Alternative Vilsmeier Reagents:

    • Solution: Consider using alternative reagents to generate the Vilsmeier reagent that are less prone to causing chlorination, such as oxalyl chloride or phosgene with DMF. However, these reagents are highly toxic and should be handled with extreme care in a well-ventilated fume hood.

Reaction Scheme: Chlorination Side Reaction

pyridone 2-Pyridone hydroxypyridine 2-Hydroxypyridine pyridone->hydroxypyridine Tautomerization formylpyridone Formyl-2-pyridone pyridone->formylpyridone Vilsmeier Reagent chloropyridine 2-Chloropyridine hydroxypyridine->chloropyridine POCl3 (excess)

Caption: Tautomerization leading to chlorination.

FAQs: Formylation of 2-Pyridones

Q: Is the Vilsmeier-Haack reaction always the best method for formylating 2-pyridones?

A: Not necessarily. For some substrates, particularly those that are sensitive or deactivated, the Vilsmeier-Haack reaction may be unsuccessful.[3] In such cases, the Duff reaction can be a valuable alternative. The Duff reaction uses hexamethylenetetramine (HMTA) in an acidic medium (e.g., trifluoroacetic acid) and can be effective for introducing a formyl group onto electron-rich aromatic and heteroaromatic rings under milder conditions than the Vilsmeier-Haack reaction.[3][4]

Q: Can I use the Reimer-Tiemann reaction to formylate 2-pyridones?

A: While the Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols, its application to 2-pyridones is less common and can be problematic.[5][6] The strongly basic conditions of the Reimer-Tiemann reaction can lead to decomposition or other undesired side reactions with the 2-pyridone ring. For pyrroles, a related heterocycle, the Reimer-Tiemann reaction can even lead to ring expansion.[5]

Q: How can I purify my formylated 2-pyridone, which seems to be highly polar?

A: Purification of polar compounds like formylated 2-pyridones can be challenging. Here are some tips:

  • Column Chromatography: Use a more polar eluent system. A gradient elution from a non-polar solvent (like hexane or dichloromethane) to a more polar solvent (like ethyl acetate or methanol) can be effective. Adding a small amount of a modifier like triethylamine to the eluent can help to reduce tailing on silica gel for these basic compounds.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective purification method.

  • Acid-Base Extraction: If the formylated pyridone retains its basicity, an acid-base extraction can be used to separate it from non-basic impurities.

Comparative Data of Formylation Methods

ReactionReagentsTypical SubstratesKey AdvantagesCommon Side Reactions/Disadvantages
Vilsmeier-Haack DMF, POCl₃Electron-rich aromatics and heterocyclesGenerally good yields, versatileMixture of isomers, N-formylation, chlorination
Duff Reaction Hexamethylenetetramine (HMTA), AcidPhenols, electron-rich heterocyclesMilder conditions, good for sensitive substratesCan give complex mixtures, yields can be variable
Reimer-Tiemann Chloroform, Strong BasePhenolsOrtho-selective for phenolsHarsh basic conditions, potential for ring expansion in some heterocycles, low yields

Conclusion

The successful formylation of 2-pyridones hinges on a careful consideration of the substrate's electronic and steric properties, as well as meticulous control over reaction conditions. By understanding the potential side reactions and having a clear troubleshooting strategy, researchers can significantly improve the efficiency and selectivity of this important transformation. This guide provides a starting point for addressing common challenges, but as with all chemical synthesis, empirical optimization for each specific substrate is paramount.

References

  • Direct formylation of 2-pyridone core of 3- N -methylcytisine via Duff reaction; synthesis of 9-enyl, 9-ynyl and 9-imino derivatives. Request PDF. Available from: [Link]

  • A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls. Chemical Science. 2018;9(5):1355-1366. Available from: [Link]

  • Duff reaction. Grokipedia. Available from: [Link]

  • Ligand-controlled regiodivergent nickel-catalyzed annulation of pyridones. PubMed. Available from: [Link]

  • Vilsmeier-Haack Transformations under Non Classical Conditions. Available from: [Link]

  • Duff Reaction. Available from: [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. National Institutes of Health. Available from: [Link]

  • Duff reaction. Wikipedia. Available from: [Link]

  • Reimer-Tiemann Reaction: Mechanism & Examples. NROChemistry. Available from: [Link]

  • Vilsmeier-Haack Transformations under Non Classical Conditions. Available from: [Link]

  • Vilsmeier-Haack reaction- A Non-classical Approach. ResearchGate. Available from: [Link]

  • Phosphoryl chloride. Wikipedia. Available from: [Link]

  • Regioselectivity and Mechanism of Synthesizing N-Substituted 2-Pyridones and 2-Substituted Pyridines via Metal-Free C-O and C-N Bond-Cleaving of Oxazoline[3,2-a]pyridiniums. PubMed. Available from: [Link]

  • Vilsmeier-Haack Reaction. Chem-Station. Available from: [Link]

  • Regioselectivity and Mechanism of Synthesizing N-Substituted 2-Pyridones and 2-Substituted Pyridines via Metal-Free C-O and C-N Bond-Cleaving of Oxazoline[3,2-a]pyridiniums. ResearchGate. Available from: [Link]

  • The Reimer–Tiemann Reaction. University of Groningen. Available from: [Link]

  • Efficient One-Pot Synthesis of Highly Substituted Pyridin-2(1H)-ones via the Vilsmeier−Haack Reaction of 1-Acetyl,1-Carbamoyl Cyclopropanes. ACS Publications. Available from: [Link]

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  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available from: [Link]

  • Vilsmeier–Haack reactions of carbonyl compounds: synthesis of substituted pyrones and pyridines. ResearchGate. Available from: [Link]

  • Base-induced dismutation of POCl3 and POBr3: synthesis and structure of ligand-stabilized dioxophosphonium cations. SciSpace. Available from: [Link]

  • Reimer Tiemann Reaction Mechanism. BYJU'S. Available from: [Link]

  • Reimer Tiemann Reaction: Mechanism and application. Chemistry Notes. Available from: [Link]

  • Regioselectivity and Mechanism of Synthesizing N-Substituted 2-Pyridones and 2-Substituted Pyridines via Metal-Free C-O and C-N Bond-Cleaving of Oxazoline[3,2-a]pyridiniums. National Institutes of Health. Available from: [Link]

  • Synthesis of 2-pyridones. Organic Chemistry Portal. Available from: [Link]

  • Mechanism for the synthesis of 2-pyridone from pyridine N-oxide. Chemistry Stack Exchange. Available from: [Link]

  • Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes. UNI ScholarWorks. Available from: [Link]

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  • Why does electrophilic substitution in pyridine take place at meta positions only and not ortho and para positions?. Quora. Available from: [Link]

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  • 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Chemistry LibreTexts. Available from: [Link]

  • Phosphorus Oxychloride as an Efficient Coupling Reagent for the Synthesis of Ester, Amide and Peptide under Mild Conditions. Available from: [Link]

  • Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. International Research Journal of Multidisciplinary Scope (IRJMS). Available from: [Link]

  • A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19). ResearchGate. Available from: [Link]

  • 5-Formyl- and 5-carboxyl-cytosine reduce the rate and substrate specificity of RNA polymerase II transcription. National Institutes of Health. Available from: [Link]

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Troubleshooting

Technical Support Center: Strategies for Overcoming Poor Solubility of 2-Pyridone Derivatives in Organic Solvents

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This comprehensive guide provides troubleshooting advice and practical solutions for the common challenge of poor s...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This comprehensive guide provides troubleshooting advice and practical solutions for the common challenge of poor solubility of 2-pyridone derivatives in organic solvents. Drawing upon established scientific principles and field-proven techniques, this resource is designed to empower you to overcome solubility hurdles in your experimental workflows.

Understanding the Challenge: The Unique Nature of 2-Pyridone Derivatives

The 2-pyridone scaffold is a privileged structure in medicinal chemistry, appearing in numerous bioactive compounds.[1][2] However, its unique physicochemical properties can present significant solubility challenges. The ability of the 2-pyridone ring to act as both a hydrogen bond donor and acceptor, coupled with its existence in tautomeric forms (the lactam and lactim forms), heavily influences its interaction with solvents.[3][4][5] The predominance of one tautomer over the other is sensitive to the solvent environment, with polar solvents favoring the 2-pyridone (lactam) form and non-polar solvents favoring the 2-hydroxypyridine (lactim) form.[6][7] This dynamic behavior is a critical factor to consider when developing solubilization strategies.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and issues encountered when working with 2-pyridone derivatives.

Q1: My 2-pyridone derivative is poorly soluble in most common organic solvents. Where do I start?

A1: A systematic approach is crucial. Start by characterizing the problem and then exploring a range of solutions, from simple to more complex.

Initial Troubleshooting Workflow:

A Poorly Soluble 2-Pyridone Derivative B Solvent Screening (Polar Aprotic, Polar Protic, Non-Polar) A->B Start Here C Co-solvent System Evaluation B->C If single solvents fail D pH Adjustment (for ionizable derivatives) C->D If co-solvents are insufficient E Consider Advanced Techniques D->E If solubility is still low F Salt Formation E->F G Amorphous Solid Dispersion E->G H Nanosuspension E->H

Caption: Initial troubleshooting workflow for poor solubility.

Q2: Which organic solvents are generally good starting points for 2-pyridone derivatives?

A2: Due to the polar nature of the 2-pyridone core, polar aprotic solvents are often a good starting point. Consider the following:

  • Dimethyl sulfoxide (DMSO): Often an excellent solvent for a wide range of organic compounds, including many 2-pyridone derivatives. For example, the drug Milrinone is soluble in DMSO at approximately 0.5 mg/mL.[8]

  • N,N-Dimethylformamide (DMF): Similar to DMSO, DMF can be effective. Milrinone also shows solubility in DMF at around 0.3 mg/mL.[8]

  • N-Methyl-2-pyrrolidone (NMP): Another polar aprotic solvent with strong solubilizing power.

Polar protic solvents like ethanol and methanol can also be useful, especially in combination with water as co-solvents. For instance, the solubility of Amrinone, a 2-pyridone derivative, has been extensively studied in methanol-water and ethanol-water mixtures.[6][9][10]

Q3: How does the tautomerism of 2-pyridones affect solvent selection?

A3: The tautomeric equilibrium between the 2-pyridone (lactam) and 2-hydroxypyridine (lactim) forms is highly solvent-dependent. Polar solvents stabilize the more polar 2-pyridone tautomer, while non-polar solvents favor the less polar 2-hydroxypyridine form.[6][7] This can be leveraged to your advantage. If your derivative is more soluble in its lactim form, exploring less polar solvents or solvent mixtures might be beneficial. Conversely, for derivatives more soluble in their lactam form, polar solvents are a better choice.

Q4: My compound is ionizable. Can I use pH adjustment in organic solvents?

A4: While pH is a concept primarily associated with aqueous solutions, the acidity or basicity of your 2-pyridone derivative can still be exploited in organic media. If your derivative has a basic nitrogen atom, adding a small amount of a suitable acid (e.g., HCl in dioxane, methanesulfonic acid) can protonate the molecule, forming a more soluble salt in situ. Conversely, for acidic 2-pyridones, a non-nucleophilic organic base (e.g., DBU, triethylamine) can deprotonate the molecule, potentially increasing its solubility in certain organic solvents. Always perform small-scale trials to assess both solubility and the stability of your compound under these conditions.

In-Depth Solubilization Strategies & Protocols

For more persistent solubility challenges, the following advanced techniques can be employed.

Co-solvency

The use of a mixture of solvents, or a co-solvent system, is a powerful and straightforward technique to enhance solubility.[11] By blending a good solvent (in which the compound has high solubility) with a poor solvent (that is miscible with the good solvent), you can fine-tune the polarity of the solvent system to match the solute.

Experimental Protocol: Co-solvent Screening

  • Primary Solvent Selection: Identify a "good" organic solvent in which your 2-pyridone derivative has at least some measurable solubility (e.g., DMSO, DMF).

  • Co-solvent Selection: Choose a range of miscible "poor" solvents with varying polarities (e.g., ethanol, methanol, acetonitrile, water).

  • Preparation of Stock Solution: Prepare a concentrated stock solution of your compound in the primary solvent.

  • Titration and Observation: In a series of vials, place a fixed volume of the stock solution. Titrate each vial with a different co-solvent, observing for any signs of precipitation.

  • Quantitative Analysis: For promising co-solvent systems, prepare a series of known compositions (e.g., 90:10, 80:20, etc., of primary solvent to co-solvent) and determine the equilibrium solubility in each mixture using a suitable analytical method like HPLC or UV-Vis spectroscopy.

Quantitative Solubility Data for Amrinone and Milrinone in Binary Solvents:

The following tables summarize the mole fraction solubility (x) of Amrinone and Milrinone in various binary solvent systems at different temperatures, illustrating the impact of co-solvency.

Table 1: Mole Fraction Solubility (x) of Amrinone in Binary Solvents at 298.15 K (25 °C)

Co-solventMass Fraction of Co-solventMole Fraction Solubility (x)Reference
Methanol1.01.23E-03[9]
Ethanol1.05.34E-04[9]
DMF1.01.15E-02[9]
Ethylene Glycol1.01.01E-03[9]

Table 2: Mole Fraction Solubility (x) of Milrinone in Binary Solvents at 298.15 K (25 °C)

Co-solventMass Fraction of Co-solventMole Fraction Solubility (x)Reference
Ethanol1.01.18E-04[12][13]
Isopropanol1.04.39E-05[12][13]
DMF1.02.50E-03[12][13]
Ethylene Glycol1.01.54E-04[12][13]

Data extracted from published literature.[9][12][13]

Salt Formation

For 2-pyridone derivatives with ionizable functional groups, forming a salt is a highly effective method to significantly alter solubility.[14] This is a common strategy in drug development to improve the dissolution rate and bioavailability of active pharmaceutical ingredients (APIs).

Decision-Making for Salt Screening:

A Ionizable 2-Pyridone Derivative B Determine pKa A->B C Basic Derivative (pKa > 7) B->C D Acidic Derivative (pKa < 7) B->D E Select Acidic Counter-ions (e.g., HCl, HBr, mesylate, tosylate) C->E F Select Basic Counter-ions (e.g., Na+, K+, Ca2+, tromethamine) D->F G Perform Salt Screening E->G F->G

Caption: Decision-making process for salt screening.

Experimental Protocol: In-Situ Salt Screening

  • API and Counter-ion Selection: Weigh the free form of your 2-pyridone derivative and a stoichiometric amount of the chosen acid or base counter-ion into a vial.

  • Solvent Addition: Add a suitable solvent or solvent mixture in which the free form has low solubility.

  • Slurrying: Stir the slurry at a constant temperature or using temperature cycling for an extended period (24-72 hours) to allow for equilibration and potential salt formation.[15]

  • Isolation and Analysis: Isolate the solid material by filtration or centrifugation and analyze it using techniques like Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and NMR to confirm the formation of a new crystalline salt form.

  • Solubility Determination: Determine the solubility of the newly formed salt in the target organic solvent(s).

Amorphous Solid Dispersions (ASDs)

Converting a crystalline material into its amorphous state can lead to a significant increase in apparent solubility and dissolution rate.[3][16] Amorphous solid dispersions involve dispersing the API in a polymer matrix to stabilize the amorphous form and prevent recrystallization.

Experimental Protocol: ASD Preparation by Spray Drying

  • Component Selection: Choose a suitable polymer (e.g., PVP, HPMC, Soluplus®) and a volatile organic solvent in which both your 2-pyridone derivative and the polymer are soluble (e.g., methanol, acetone, or a mixture).[4][17]

  • Solution Preparation: Prepare a solution by dissolving the API and the polymer in the chosen solvent. Complete dissolution is critical to avoid the presence of crystalline material in the final product.[3]

  • Spray Drying: Atomize the solution into fine droplets inside a spray dryer. A hot drying gas rapidly evaporates the solvent, trapping the API and polymer in an amorphous state.[3][16]

  • Post-Drying: Collect the dried powder and subject it to a secondary drying step under vacuum to remove any residual solvent.

  • Characterization: Confirm the amorphous nature of the dispersion using PXRD (absence of sharp peaks) and DSC (presence of a single glass transition temperature).

  • Solubility and Dissolution Testing: Evaluate the solubility and dissolution rate of the ASD in your target solvent and compare it to the crystalline form.

Nanosuspensions

For compounds that are poorly soluble in both aqueous and organic media, reducing the particle size to the nanometer range can significantly increase the surface area, leading to an enhanced dissolution rate.[18][19][20]

Experimental Protocol: Nanosuspension by Wet Milling

  • Formulation: Prepare a suspension of your 2-pyridone derivative in a liquid medium (this can be an organic solvent or a mixture). Add a suitable stabilizer (a surfactant or polymer) to prevent particle aggregation.

  • Milling: Introduce the suspension into a media mill containing milling beads (e.g., zirconium oxide). The high-energy impact of the beads will break down the drug crystals into nanoparticles.

  • Separation: Separate the nanosuspension from the milling media.

  • Characterization: Measure the particle size distribution and zeta potential of the nanosuspension using dynamic light scattering (DLS).

  • Dissolution Testing: Assess the dissolution rate of the nanosuspension in the target solvent. The increased surface area should lead to a much faster dissolution compared to the unmilled compound.

Predictive Tools: Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters can be a valuable theoretical tool for predicting the solubility of a compound in a given solvent.[21][22] HSPs are based on the principle of "like dissolves like" and break down the total cohesive energy of a substance into three components:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

By comparing the HSP values of your 2-pyridone derivative with those of various solvents, you can identify solvents with similar HSPs, which are more likely to be good solvents for your compound. While experimentally determined HSPs are ideal, they can also be estimated using group contribution methods.[23][24][25]

Conclusion

Overcoming the poor solubility of 2-pyridone derivatives in organic solvents often requires a multi-faceted and systematic approach. By understanding the unique physicochemical properties of this class of compounds and applying the troubleshooting strategies and experimental protocols outlined in this guide, researchers can significantly improve their chances of success. From fundamental techniques like co-solvency and pH adjustment to more advanced methods such as the preparation of amorphous solid dispersions and nanosuspensions, a range of powerful tools is available to address these solubility challenges.

References

  • Cayman Chemical. Milrinone Product Information.

  • Li, Y., et al. (2020). Solubility Measurement and Correlation for Amrinone in Four Binary Solvent Systems at 278.15–323.15 K. Journal of Chemical & Engineering Data, 65(8), 4013–4021.

  • ECHEMI. 2-Pyridone tautomer ratio.

  • Figshare. (2020). Solubility Measurement and Correlation for Amrinone in Four Binary Solvent Systems at 278.15–323.15 K.

  • Li, Y., et al. (2020). Solubility Determination and Modeling for Milrinone in Binary Solvent Mixtures of Ethanol, Isopropanol, Ethylene Glycol, and N,N-Dimethylformamide + Water. Journal of Chemical & Engineering Data, 65(8), 4022–4031.

  • ChemicalBook. Milrinone CAS#: 78415-72-2.

  • Jannat, R., et al. (2021). Amorphous Solid Dispersions: Implication of Method of Preparation and Physicochemical Properties of API and Excipients. Pharmaceutics, 13(11), 1898.

  • ACS Publications. (2020). Solubility Determination and Modeling for Milrinone in Binary Solvent Mixtures of Ethanol, Isopropanol, Ethylene Glycol, and N,N-Dimethylformamide + Water.

  • TargetMol. Milrinone.

  • ResearchGate. (2020). Enhancing the Pharmaceutical Properties of Pirfenidone by Mechanochemical Cocrystallization.

  • ResearchGate. (2019). Development of an Improved Inhalable Powder Formulation of Pirfenidone by Spray-Drying: In Vitro Characterization and Pharmacokinetic Profiling.

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.

  • Crystal Growth & Design. (2020). Pirfenidone–flavonoid cocrystals with reduced solubility and dissolution rate.

  • WuXi Biology. (2021). How about Tautomers?

  • PubChem. Amrinone.

  • ResearchGate. (2019). Salt Screening and Selection.

  • Hansen Solubility Parameters. (n.d.).

  • ResearchGate. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method.

  • MedchemExpress. Amrinone (Inamrinone).

  • International Journal of Pharmaceutical Sciences and Nanotechnology. (2020). Nanosuspension Technology for Delivery of Poorly Soluble Drugs and Its Applications: A Review.

  • Journal of Advanced Pharmaceutical Technology & Research. (2012). Nanosuspension: An approach to enhance solubility of drugs.

  • Tablets & Capsules. (2018). Formulation: Creating Spray-Dried Dispersions to Improve API Solubility.

  • Technobis. (2023). How to salt screen using the Crystal 16.

  • European Pharmaceutical Review. (2015). Spray Drying: Solving solubility issues with amorphous solid dispersions.

  • Google Patents. (2024). WO2024056773A1 - Spray-dried amorphous solid dispersions and method for preparation.

  • Charles River Laboratories. Salt Screening.

  • MDPI. (2021). Aqueous Solution Spray Drying Preparations of Binary Amorphous Solid Dispersions.

  • Hurtado-Rodríguez, D., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances, 12(55), 35835-35861.

  • ResearchGate. (2017). Nanosuspension: Way to Enhance the Bioavailibility of Poorly Soluble Drug.

  • International Journal of Pharmaceutics. (2011). Nanosuspensions of poorly soluble drugs: preparation and development by wet milling.

  • Organic Syntheses. 1-methyl-2-pyridone.

  • Journal of Chemical Information and Modeling. (2019). Pencil and Paper Estimation of Hansen Solubility Parameters.

  • Polymers. (2022). A Python tool for predicting optimal solvent blends based on Hansen solubility parameters.

  • Journal of Pharmaceutical Sciences. (2015). An evaluation of salt screening methodologies.

  • ACS Division of Organic Chemistry. Common Solvents Used in Organic Chemistry: Table of Properties.

  • The Journal of Organic Chemistry. (2019). A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes.

  • MDPI. (2022). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide.

  • Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters, 38, 127849.

  • UCL Discovery. (2022). Hansen Solubility Parameters as a Predictive Tool for the Development of Oral Polymeric Nanoparticle Delivery Systems.

  • MDPI. (2024). 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile.

  • SciSpace. (2019). Three-dimensional Hansen Solubility Parameters as Predictors of Miscibility in Cocrystal Formation.

  • Accu Dyne Test. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids.

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Optimization

Technical Support Center: Optimization of Suzuki Coupling Conditions for 5-Bromo-2-Pyridones

Welcome to the technical support center for the optimization of Suzuki coupling reactions involving 5-bromo-2-pyridones. This guide is designed for researchers, scientists, and professionals in drug development who are l...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of Suzuki coupling reactions involving 5-bromo-2-pyridones. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency and reliability of this critical C-C bond-forming reaction. Here, we address common challenges and provide in-depth, field-proven insights in a troubleshooting-focused question-and-answer format.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section directly tackles the most common issues encountered during the Suzuki coupling of 5-bromo-2-pyridones. Each answer provides a mechanistic explanation and actionable solutions.

Q1: My Suzuki coupling with 5-bromo-2-pyridone is giving low to no yield. What are the most likely causes?

A1: Low or no yield in the Suzuki coupling of 5-bromo-2-pyridones is a frequent issue stemming from several factors. The inherent electronic properties of the pyridone ring and potential catalyst inhibition are primary culprits.

  • Catalyst Inactivity: The palladium catalyst must be in its active Pd(0) state to initiate the catalytic cycle.[1] The nitrogen atom in the pyridone substrate can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[1][2]

  • Inappropriate Ligand Choice: Standard phosphine ligands like triphenylphosphine (PPh₃) may not be effective due to the electron-deficient nature of the pyridine ring.[1]

  • Incorrect Base or Poor Base Quality: The base is crucial for the transmetalation step.[3] Weak or impure bases can stall the reaction.

  • Presence of Oxygen: The active Pd(0) catalyst is highly sensitive to oxygen and can be oxidized to an inactive state.[1]

  • Poor Reagent Quality: Water and other impurities in reagents or solvents can lead to side reactions like protodeboronation.[1]

Q2: I'm observing a significant amount of the debrominated starting material (2-pyridone). How can I prevent this dehalogenation?

A2: Dehalogenation, the replacement of the bromine atom with hydrogen, is a common side reaction, particularly with electron-deficient N-heterocyclic halides like 5-bromo-2-pyridones.[4]

The primary mechanism involves the formation of a palladium-hydride (Pd-H) species.[4] This can occur through the reaction of the palladium complex with bases, solvents (especially alcohols), or trace water.[4][5] The Pd-H species can then undergo reductive elimination with the pyridone moiety to yield the dehalogenated product.[5]

Strategies to Minimize Dehalogenation:

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[4] These ligands can promote the desired reductive elimination over dehalogenation.

  • Base Optimization: Avoid strong alkoxide bases if possible. Weaker inorganic bases like K₂CO₃, Cs₂CO₃, or phosphate bases like K₃PO₄ are often better choices.[2][4]

  • Solvent Choice: Use aprotic solvents like dioxane, THF, or toluene to minimize potential hydride sources.[4]

  • N-Protection: In some cases, protecting the pyridone nitrogen can suppress dehalogenation by altering the electron density of the ring.[6][7] However, this adds extra synthetic steps.

Q3: My reaction is producing a significant amount of homocoupled boronic acid byproduct. What causes this and how can I reduce it?

A3: Homocoupling of the boronic acid is a frequent side reaction, often exacerbated by the presence of oxygen.[1][8] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then undergo two consecutive transmetalations with the boronic acid, followed by reductive elimination to form the homocoupled product.[1]

To minimize homocoupling:

  • Strict Exclusion of Oxygen: This is the most critical factor.[1] Ensure all glassware is flame-dried or oven-dried. Thoroughly degas all solvents by sparging with an inert gas (argon or nitrogen) or by using several freeze-pump-thaw cycles.[1]

  • Use a Pd(0) Source: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), homocoupling can occur during the in situ reduction to Pd(0).[9] Using a direct Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ can mitigate this.[10]

  • Control Reagent Stoichiometry: While a slight excess of the boronic acid (1.1-1.5 equivalents) is common, a large excess can favor homocoupling.[1]

Q4: I am struggling with the hydrolysis of my boronic acid (protodeboronation). What are the best strategies to avoid this?

A4: Protodeboronation is the cleavage of the C-B bond by a proton source, typically water, which removes the boronic acid from the catalytic cycle.[1][2]

Preventative Measures:

  • Anhydrous Conditions: Meticulously dry all solvents and reagents.[1]

  • Use Boronic Esters: Boronic esters, such as pinacol esters or MIDA boronates, are generally more stable towards hydrolysis than their corresponding boronic acids.[2][11][12]

  • Appropriate Base Selection: While a base is necessary, certain bases in aqueous conditions can accelerate protodeboronation.[1] Screening different bases is recommended.

  • Use Organotrifluoroborates: Potassium organotrifluoroborate salts (R-BF₃K) can act as a slow-release source of the boronic acid, minimizing its concentration in the reaction mixture and thus reducing the likelihood of side reactions like protodeboronation and homocoupling.[13][14]

Section 2: Optimization of Reaction Parameters

A systematic approach to optimizing your Suzuki coupling reaction is crucial for success. The following table provides a starting point for screening key parameters.

ParameterRecommended Starting ConditionsOptimization StrategyRationale
Palladium Catalyst Pd(dppf)Cl₂ (2-5 mol%)Screen Buchwald ligands (SPhos, XPhos) with Pd(OAc)₂ or Pd₂(dba)₃.[15][16]Electron-rich and bulky ligands facilitate oxidative addition and reductive elimination, which can be challenging for pyridone substrates.[17][18]
Base K₂CO₃ or K₃PO₄ (2-3 equiv.)Screen Cs₂CO₃, K₂CO₃, K₃PO₄. Ensure the base is finely powdered and anhydrous.[1]The base activates the boronic acid for transmetalation.[3][19][20] The choice of base can significantly impact yield and side reactions.[21]
Solvent 1,4-Dioxane/H₂O (4:1 to 10:1)Screen Toluene/H₂O, THF/H₂O, or DMF/H₂O.[22][23]The solvent system must solubilize all components and can influence catalyst activity and selectivity.[24]
Temperature 80-100 °COptimize temperature in the range of 60-120 °C.[25]Higher temperatures can increase reaction rates but may also promote side reactions.[10]
Boronic Acid Equivalent 1.2 - 1.5 equivalentsTitrate the amount of boronic acid to find the optimal balance between driving the reaction to completion and minimizing homocoupling.A slight excess is generally used to ensure complete consumption of the limiting halide.

Section 3: Generalized Experimental Protocol

This protocol provides a robust starting point for the Suzuki coupling of a generic 5-bromo-2-pyridone with an arylboronic acid.

Materials:

  • 5-bromo-2-pyridone (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1)

  • Schlenk flask or reaction vial

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the 5-bromo-2-pyridone, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 85-95 °C) with vigorous stirring.[16]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[4]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Section 4: Visualizing the Catalytic Cycle

The following diagram illustrates the fundamental steps of the Suzuki-Miyaura coupling catalytic cycle.

Suzuki_Coupling_Cycle A Pd(0)L_n (Active Catalyst) B Oxidative Addition A->B Ar-X C Ar-Pd(II)-X(L_n) B->C D Transmetalation C->D Ar'-B(OR)₂ E Ar-Pd(II)-Ar'(L_n) D->E Base F Reductive Elimination E->F F->A Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

References

  • Molander, G. A., & Sandrock, D. L. (2009). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 131(49), 18032–18041. [Link]

  • BenchChem. (2025). Technical Support Center: Troubleshooting Suzuki Coupling for 3-Methyl-4-(pyridin-4-yl)aniline Synthesis. BenchChem.
  • Yasar, S., et al. (2014). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules, 19(9), 13658-13673. [Link]

  • Wikipedia. (2024). Suzuki reaction. Wikipedia. [Link]

  • ResearchGate. (n.d.). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling.
  • Harrowven, D. C., et al. (2003). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Tetrahedron Letters, 44(18), 3555-3557.
  • ResearchGate. (n.d.). An Unusual Dehalogenation in The Suzuki Coupling of 4-Bromopyrrole-2-Carboxylates.
  • Saha, A., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 85(15), 9786–9794. [Link]

  • Ribeiro, M., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
  • BenchChem. (2025). Technical Support Center: Suzuki Coupling with Unprotected Amino-Pyridines. BenchChem.
  • Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4347–4359. [Link]

  • Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
  • Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4347–4359. [Link]

  • ResearchGate. (n.d.). Table 1. Screening of palladium catalysts for the Suzuki coupling of....
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Benchchem. (n.d.). how to avoid dehalogenation side reactions in Suzuki coupling. Benchchem.
  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. CovaSyn. [Link]

  • BenchChem. (2025). A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine. BenchChem.
  • Reddit. (2021). Your "Go-To", "just couple already", Suzuki conditions?. Reddit. [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. Reddit. [Link]

  • ResearchGate. (n.d.). Optimization of Reaction Conditions for N-Alkylation of 2-Pyridone.
  • Catalysts. (2021). Catalysts for Suzuki–Miyaura Coupling Reaction. MDPI. [Link]

  • Abolhasani, M., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Nature Communications, 7, 13133. [Link]

  • Jolliffe, J. D., & Procter, D. J. (2021). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition, 60(21), 11068-11086. [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?.
  • Reddit. (2023). Help needed with unreproducible Suzuki coupling. Reddit. [Link]

  • ResearchGate. (n.d.). N -alkylation of 2-pyridone derivatives via palladium(II)-catalyzed directed alkene hydroamination.
  • ResearchGate. (n.d.). Effect of solvent on the Suzuki reaction a.
  • Wordpress. (n.d.).
  • ResearchGate. (n.d.). Optimization of the Suzuki coupling reaction.
  • ResearchGate. (n.d.). Base and solvent effects on the Suzuki coupling of p-bromoacetophenone (5) with phenylboronic acid (6).
  • Royal Society of Chemistry. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Royal Society of Chemistry. [Link]

  • Benchchem. (n.d.). Minimizing homocoupling in Suzuki reactions with pyrene boronic acid. Benchchem.
  • Benchchem. (n.d.). Optimizing reaction conditions for Suzuki coupling of 5-Bromo-2,3-dichloroquinoxaline. Benchchem.
  • Andrew G Myers Research Group. (n.d.). The Suzuki Reaction. Andrew G Myers Research Group.
  • Reddit. (n.d.). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit.
  • ScholarWorks @ UTRGV. (n.d.). Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. ScholarWorks @ UTRGV.
  • National Institutes of Health. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.

Sources

Troubleshooting

Technical Support Center: Controlling N- vs. O-Arylation in 2-Pyridone Reactions

Welcome to the technical support center dedicated to providing in-depth guidance on the regioselective arylation of 2-pyridones. This resource is designed for researchers, medicinal chemists, and process development scie...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to providing in-depth guidance on the regioselective arylation of 2-pyridones. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter the common yet critical challenge of controlling N- versus O-arylation. Here, you will find field-proven insights, detailed troubleshooting guides, and validated protocols to streamline your experimental workflows and achieve your desired synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: I am observing a mixture of N- and O-arylated products in my reaction. What are the primary factors that control this selectivity?

A1: The N- vs. O-selectivity in 2-pyridone arylation is a classic example of the reactivity of an ambident nucleophile and is governed by a delicate interplay of several factors. The key parameters to consider are:

  • Reaction Conditions: The choice of catalyst (or lack thereof), base, and solvent system is paramount.

  • Nature of the Arylating Agent: Aryl halides and diaryliodonium salts can exhibit different selectivity profiles.

  • Substitution on the Pyridone Ring: Steric hindrance and electronic effects of substituents on the 2-pyridone can significantly influence the site of arylation.

Q2: Which catalytic system is generally preferred for selective N-arylation?

A2: For selective N-arylation, palladium-catalyzed Buchwald-Hartwig amination is a widely employed and reliable method.[1] The choice of a suitable phosphine ligand is crucial for achieving high yields and selectivity.

Q3: How can I favor O-arylation?

A3: O-arylation can be promoted under several conditions. In metal-free systems using diaryliodonium salts, the use of specific bases like quinoline in a non-polar solvent such as chlorobenzene can provide high O-selectivity.[2][3][4] Additionally, in some copper-catalyzed Ullmann-type couplings, steric hindrance on the pyridone, particularly at the C6 position, can favor O-arylation.[5]

Q4: My Buchwald-Hartwig amination of a 2-pyridone is giving low yield. What are the common causes?

A4: Low yields in the Buchwald-Hartwig amination of 2-pyridones are often due to catalyst inhibition. The pyridine nitrogen can coordinate to the palladium center, poisoning the catalyst.[6] Other potential issues include suboptimal ligand choice, inappropriate base, impure reagents, or a non-inert reaction atmosphere.[6][7]

Troubleshooting Guide: Common Issues and Solutions

This section provides a more detailed breakdown of common problems and actionable solutions to steer your reaction toward the desired outcome.

Issue 1: Poor Selectivity (Mixture of N- and O-Arylation)

Poor selectivity is the most common challenge. The following workflow can help you diagnose and resolve this issue.

Troubleshooting Workflow for Poor Selectivity

start Poor N/O Selectivity metal_free Metal-Free (Diaryliodonium Salt)? start->metal_free pd_catalyzed Pd-Catalyzed (e.g., Buchwald)? start->pd_catalyzed cu_catalyzed Cu-Catalyzed (e.g., Ullmann)? start->cu_catalyzed base_solvent Optimize Base & Solvent metal_free->base_solvent Yes ligand Screen Phosphine Ligands pd_catalyzed->ligand Yes base_pd Check Base pd_catalyzed->base_pd sterics Assess Pyridone Sterics cu_catalyzed->sterics Yes ligand_cu Vary Ligand cu_catalyzed->ligand_cu n_select For N-Arylation: Use N,N-diethylaniline in Fluorobenzene base_solvent->n_select o_select For O-Arylation: Use Quinoline in Chlorobenzene base_solvent->o_select ligand_details Bulky, electron-rich ligands (e.g., Xantphos, Buchwald-type) favor N-arylation. ligand->ligand_details base_pd_details Strong, non-nucleophilic bases (NaOtBu, Cs2CO3) are standard. base_pd->base_pd_details sterics_details Substituents at C6-position can favor O-arylation due to steric hindrance. sterics->sterics_details ligand_cu_details Diamine ligands are commonly used. ligand_cu->ligand_cu_details

Caption: Troubleshooting workflow for poor N/O selectivity.

Issue 2: Low or No Conversion in Buchwald-Hartwig N-Arylation

Root Cause Analysis:

  • Catalyst Poisoning: As mentioned, the pyridine nitrogen can inhibit the palladium catalyst. This is particularly problematic with 2-halopyridines.[6]

  • Inactive Catalyst: The active Pd(0) species may not be forming efficiently from the precatalyst, or it may be decomposing.

  • Suboptimal Reaction Parameters: The choice of base, solvent, and temperature are critical and substrate-dependent.

Solutions:

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands. These ligands can sterically shield the palladium center, preventing coordination by the pyridine nitrogen, and promote the reductive elimination step. Buchwald-type biaryl phosphine ligands or ligands like Xantphos are often effective.

  • Base Optimization: While strong, non-nucleophilic bases like NaOtBu or K₃PO₄ are standard, the optimal base can vary. Consider screening a panel of bases.

  • Rigorous Inert Atmosphere: Ensure that all solvents are thoroughly degassed and the reaction is conducted under a strictly inert atmosphere (argon or nitrogen) to prevent catalyst oxidation.

  • Fresh Reagents: Use high-purity aryl halide, pyridone, and freshly opened or purified base and catalyst.

Issue 3: Predominant N-Arylation in an Attempted O-Arylation

Root Cause Analysis:

N-arylation is often the kinetically favored pathway. To achieve O-arylation, the reaction conditions must be tuned to favor the thermodynamically controlled product or a pathway where N-arylation is disfavored.

Solutions:

  • Metal-Free Approach: As demonstrated by Kuriyama and Onomura, a switch in the base and solvent system when using diaryliodonium salts can provide excellent O-selectivity.[2][3][4] This is a highly effective strategy for achieving O-arylation.

  • Steric Hindrance: Introduce a bulky substituent at the C6 position of the 2-pyridone. This sterically disfavors the approach of the arylating agent to the nitrogen atom, thereby promoting O-arylation.[5]

  • Copper Catalysis: Explore Ullmann-type conditions. While often used for N-arylation, careful selection of ligands and reaction parameters can sometimes favor O-arylation, especially with sterically hindered pyridones.

Key Factors Influencing Selectivity: A Tabular Summary

The following table summarizes the general effects of key reaction parameters on the N- vs. O-arylation of 2-pyridones.

FactorCondition Favoring N-ArylationCondition Favoring O-ArylationRationale & References
Catalyst Palladium (e.g., Pd₂(dba)₃ with phosphine ligand)Copper (in some cases) or Metal-FreePalladium catalysts with appropriate ligands are highly effective for C-N bond formation (Buchwald-Hartwig amination).[1] Metal-free conditions with specific bases can be tuned for O-selectivity.[2][3][4]
Arylating Agent Aryl Halides (with Pd catalysis)Diaryliodonium Salts (with specific bases)The choice of arylating agent is often tied to the catalytic system. Diaryliodonium salts are particularly effective in metal-free selective arylations.[2][3][4]
Base Strong, non-nucleophilic bases (e.g., NaOtBu, Cs₂CO₃) in Pd-catalyzed reactions. N,N-diethylaniline in metal-free reactions.Weaker, coordinating bases (e.g., quinoline, pyridine) in metal-free reactions.The base plays a critical role in both deprotonating the pyridone and influencing the catalyst or arylating agent. Base-dependent orthogonal selectivity is well-documented.[2][3][4]
Solvent Aprotic, non-polar to moderately polar (e.g., Toluene, Dioxane, Fluorobenzene)Non-polar aprotic solvents (e.g., Chlorobenzene, Toluene)The solvent can influence the solubility of the pyridone salt and the nature of the transition state. Less polar solvents can favor O-arylation in some systems.[2][3][4]
Pyridone Substitution Unsubstituted or sterically unhindered pyridones.Bulky substituent at the C6-position.Steric hindrance around the nitrogen atom disfavors N-arylation, making the oxygen atom a more accessible nucleophilic site.[5]

Experimental Protocols

Protocol 1: Selective N-Arylation via Buchwald-Hartwig Amination

This protocol provides a general procedure for the palladium-catalyzed N-arylation of 2-pyridone. Optimization for specific substrates is recommended.

  • Reaction Setup: In an oven-dried Schlenk tube, combine the 2-pyridone (1.0 mmol, 1.0 equiv), aryl halide (1.2 mmol, 1.2 equiv), palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), and a phosphine ligand (e.g., Xantphos, 0.04 mmol, 4 mol%).

  • Addition of Base: Add a strong, non-nucleophilic base (e.g., NaOtBu or Cs₂CO₃, 2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Seal the Schlenk tube, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, 5 mL) via syringe.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate, wash with water and brine, and dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter, concentrate under reduced pressure, and purify the crude product by column chromatography.

Protocol 2: Selective O-Arylation via Metal-Free Reaction with a Diaryliodonium Salt

This protocol is adapted from the work of Kuriyama and Onomura for selective O-arylation.[2][3][4]

  • Reaction Setup: In a reaction vial, combine the 2-pyridone (0.5 mmol, 1.0 equiv) and the diaryliodonium salt (e.g., diphenyliodonium triflate, 0.6 mmol, 1.2 equiv).

  • Solvent and Base Addition: Add anhydrous chlorobenzene (1 mL) followed by quinoline (1.0 mmol, 2.0 equiv).

  • Reaction: Seal the vial and heat the mixture to 130 °C with stirring for 16 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with aqueous acid (e.g., 1 M HCl) to remove the quinoline, followed by water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, concentrate, and purify by column chromatography.

Competing N- vs. O-Arylation Pathways

cluster_start Reactants cluster_products Products pyridone 2-Pyridone (Ambident Nucleophile) n_arylation N-Aryl-2-pyridone pyridone->n_arylation N-attack o_arylation 2-Aryloxypyridine pyridone->o_arylation O-attack arylating_agent Arylating Agent (Ar-X or Ar₂I⁺) catalyst Catalyst (Pd, Cu, or none) catalyst->n_arylation catalyst->o_arylation base Base base->n_arylation base->o_arylation solvent Solvent solvent->n_arylation solvent->o_arylation

Caption: Competing pathways for N- and O-arylation of 2-pyridone.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: N-Aryl Pyridinone Synthesis. BenchChem.
  • Kuriyama, M., Hanazawa, N., Abe, Y., Katagiri, K., Ono, S., Yamamoto, K., & Onomura, O. (2020). N- and O-arylation of pyridin-2-ones with diaryliodonium salts: base-dependent orthogonal selectivity under metal-free conditions. Chemical Science, 11(31), 8243–8248. [Link]

  • Mo, J., Gu, Z., & Li, W. (2021). Recent Advances in Transition-Metal-Free Late-Stage C-H and N-H Arylation of Heteroarenes Using Diaryliodonium Salts. Molecules, 26(15), 4471. [Link]

  • Kuriyama, M., Hanazawa, N., Abe, Y., Katagiri, K., Ono, S., Yamamoto, K., & Onomura, O. (2020). N- and O-Arylation of Pyridin-2-ones with Diaryliodonium Salts: Base-Dependent Orthogonal Selectivity under Metal-Free Conditions. ResearchGate. [Link]

  • Kuriyama, M., Hanazawa, N., Abe, Y., Katagiri, K., Ono, S., Yamamoto, K., & Onomura, O. (2020). N- and O-arylation of pyridin-2-ones with diaryliodonium salts: base-dependent orthogonal selectivity under metal-free conditions. Chemical Science. [Link]

  • Mo, J., Chen, J., & Li, W. (2019). Substituent Effects of 2-Pyridones on Selective O-Arylation with Diaryliodonium Salts: Synthesis of 2-Aryloxypyridines under Transition-Metal-Free Conditions. ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Managing Regioselectivity in Reactions of 3-Formyl-2-Pyridones

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-formyl-2-pyridones. This guide provides in-depth troubleshooting advice and frequently asked question...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-formyl-2-pyridones. This guide provides in-depth troubleshooting advice and frequently asked questions to help you manage and control regioselectivity in your experiments.

Introduction: The Duality of 3-Formyl-2-Pyridone Reactivity

The 3-formyl-2-pyridone scaffold is a versatile building block in medicinal chemistry and materials science. Its synthetic utility is derived from the presence of multiple reactive sites: the electrophilic formyl group at the C3 position and the conjugated system of the 2-pyridone ring, which is susceptible to both nucleophilic attack and cycloaddition reactions. This multiplicity of reactive sites, however, presents a significant challenge: controlling regioselectivity. This guide will equip you with the knowledge to predict and control the outcomes of your reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on a 3-formyl-2-pyridone molecule?

A1: The 3-formyl-2-pyridone scaffold has three primary sites for reactions:

  • The formyl group (C=O): The carbonyl carbon is highly electrophilic and susceptible to nucleophilic attack (1,2-addition).

  • The C4 and C6 positions of the pyridone ring: These positions are part of a conjugated system and can undergo nucleophilic conjugate (Michael) addition.

  • The diene system of the pyridone ring: The C4-C5-C6-N system can participate as a diene in cycloaddition reactions like the Diels-Alder reaction.[1][2]

Q2: Why is my reaction giving a mixture of products?

A2: The formation of multiple products is a common issue and is typically due to a lack of regioselectivity. Nucleophiles can attack either the formyl group or the pyridone ring, and in cycloadditions, different regioisomers can be formed. The outcome of the reaction is a delicate balance of electronic and steric factors, as well as the reaction conditions.

Q3: How can I confirm the regioselectivity of my reaction?

A3: A combination of spectroscopic techniques is essential for determining the structure of your product(s).

  • ¹H NMR: The coupling constants and chemical shifts of the protons on the pyridone ring are highly informative. For example, addition to the formyl group will result in the disappearance of the aldehyde proton signal and the appearance of a new signal for the resulting alcohol or other adduct.

  • ¹³C NMR: The chemical shift of the carbonyl carbon and the carbons of the pyridone ring will change significantly depending on the reaction site.

  • IR Spectroscopy: The characteristic C=O stretching frequency of the aldehyde (around 1680-1700 cm⁻¹) will disappear upon reaction at this site.

  • 2D NMR (COSY, HMBC, HSQC): These techniques are invaluable for unambiguously assigning the structure of your product, especially in cases of unexpected rearrangements or complex product mixtures.

  • X-ray Crystallography: For crystalline products, single-crystal X-ray diffraction provides the definitive structural proof.

Troubleshooting Guide: Nucleophilic Additions

Issue 1: Poor regioselectivity between attack at the formyl group and the pyridone ring.

Scenario: You are attempting a nucleophilic addition (e.g., with a Grignard reagent or an organolithium) and are obtaining a mixture of the 1,2-adduct at the formyl group and the 1,4- or 1,6-conjugate adduct at the pyridone ring.

Causality: The regioselectivity of nucleophilic attack is governed by the Hard and Soft Acids and Bases (HSAB) principle.

  • The carbonyl carbon of the formyl group is a "hard" electrophilic center.

  • The C4 and C6 positions of the pyridone ring are "softer" electrophilic centers.

"Hard" nucleophiles (e.g., organolithium reagents, Grignard reagents) tend to favor attack at the hard formyl carbon (1,2-addition). "Softer" nucleophiles (e.g., organocuprates, enamines) are more likely to attack the softer C4 or C6 positions (conjugate addition).[3]

Troubleshooting Workflow:

start Low Regioselectivity in Nucleophilic Addition q1 What type of nucleophile are you using? start->q1 hard_nu Hard Nucleophile (e.g., R-Li, R-MgX) q1->hard_nu Hard soft_nu Soft Nucleophile (e.g., R₂CuLi) q1->soft_nu Soft sol_hard Promote 1,2-Addition (Formyl Attack): - Use a more polar, non-coordinating solvent (e.g., THF, Et₂O). - Lower the reaction temperature (-78 °C). - Add a Lewis acid that preferentially coordinates to the formyl oxygen (e.g., CeCl₃). hard_nu->sol_hard sol_soft Promote Conjugate Addition (Ring Attack): - Switch to a softer nucleophile (e.g., Gilman reagent). - Use a less polar solvent. - Higher reaction temperatures may favor the thermodynamically controlled conjugate addition product. soft_nu->sol_soft

Caption: Decision workflow for troubleshooting regioselectivity in nucleophilic additions.

Detailed Protocol: Selective 1,2-Addition of a Grignard Reagent

  • Reaction Setup: To a solution of 3-formyl-2-pyridone (1 equivalent) in anhydrous THF (0.1 M) at -78 °C under an inert atmosphere (N₂ or Ar), add anhydrous cerium(III) chloride (1.1 equivalents).

  • Stirring: Stir the suspension at -78 °C for 1 hour.

  • Nucleophile Addition: Add the Grignard reagent (1.2 equivalents) dropwise to the reaction mixture, maintaining the temperature at -78 °C.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Workup: Allow the mixture to warm to room temperature, and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Troubleshooting Guide: Cycloaddition Reactions

Issue 2: Low yield or poor regioselectivity in Diels-Alder reactions.

Scenario: You are using 3-formyl-2-pyridone as a diene in a Diels-Alder reaction with an unsymmetrical dienophile, but the reaction is slow, and you are getting a mixture of "ortho" and "meta" regioisomers.

Causality: The regioselectivity of the Diels-Alder reaction is dictated by the electronic properties of the diene and dienophile. The reaction is generally favored between an electron-rich diene and an electron-deficient dienophile (normal electron-demand Diels-Alder). The 3-formyl-2-pyridone is a relatively electron-poor diene due to the presence of the electron-withdrawing formyl and pyridone carbonyl groups. This can lead to a slow reaction with standard electron-deficient dienophiles. The regioselectivity is determined by the alignment of the frontier molecular orbitals (HOMO of the diene and LUMO of the dienophile).[2][4][5]

Troubleshooting Workflow:

start Poor Outcome in Diels-Alder Reaction q1 What is the electronic nature of your dienophile? start->q1 ed_dp Electron-Deficient Dienophile q1->ed_dp Deficient en_dp Electron-Rich Dienophile q1->en_dp Rich sol_ed Promote Normal Electron-Demand Diels-Alder: - Use a Lewis acid catalyst (e.g., BF₃·OEt₂, Sc(OTf)₃) to lower the LUMO of the dienophile. [2, 13] - Increase the reaction temperature (be mindful of the retro-Diels-Alder reaction). - Use high pressure. ed_dp->sol_ed sol_en Consider Inverse Electron-Demand Diels-Alder: - The electron-poor 3-formyl-2-pyridone may react more readily with an electron-rich dienophile (e.g., enol ethers, enamines). - This will likely favor the opposite regioisomer compared to the normal electron-demand reaction. en_dp->sol_en

Caption: Troubleshooting guide for Diels-Alder reactions with 3-formyl-2-pyridone.

Detailed Protocol: Lewis Acid-Catalyzed Diels-Alder Reaction

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the dienophile (1 equivalent) in anhydrous dichloromethane (0.2 M).

  • Lewis Acid Addition: Cool the solution to 0 °C and add the Lewis acid (e.g., BF₃·OEt₂, 1.1 equivalents) dropwise.

  • Stirring: Stir the mixture at 0 °C for 30 minutes.

  • Diene Addition: Add a solution of 3-formyl-2-pyridone (1.2 equivalents) in anhydrous dichloromethane dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting materials are consumed, as monitored by TLC.

  • Quenching: Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Workup and Purification: Separate the layers and extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the product by column chromatography.

Issue 3: Unexpected product from a 1,3-dipolar cycloaddition.

Scenario: You are attempting a 1,3-dipolar cycloaddition, for example, with an azide or a nitrone, and are unsure of the regiochemical outcome.

Causality: 3-Formyl-2-pyridone can act as a dipolarophile. The regioselectivity of 1,3-dipolar cycloadditions is also governed by frontier molecular orbital theory.[6][7][8] The electron-withdrawing nature of the substituents on the pyridone ring will polarize the double bonds, directing the addition of the 1,3-dipole.

Expert Insight: In most cases, the reaction will occur at the C5-C6 double bond due to its higher electron density compared to the C3-C4 double bond, which is part of a vinylogous amide system. The regioselectivity will depend on the specific 1,3-dipole used. Computational studies can be very helpful in predicting the favored regioisomer.

General Guidance:

  • Carefully characterize your product using 1D and 2D NMR to determine the connectivity.

  • If you obtain a mixture of regioisomers, try altering the solvent polarity or adding a Lewis acid catalyst, which can influence the orbital energies and thus the regioselectivity.

Data Summary Table

Reaction TypeKey Factors Influencing RegioselectivityRecommended Conditions for Selective Reactions
Nucleophilic Addition Nucleophile Hardness (HSAB), Solvent, Temperature, Lewis AcidsFor 1,2-addition (formyl): Hard nucleophiles, polar aprotic solvents, low temperatures, CeCl₃. For conjugate addition (ring): Soft nucleophiles, less polar solvents.
Diels-Alder Cycloaddition Dienophile Electronics, Lewis Acid Catalysis, TemperatureFor normal electron-demand: Electron-deficient dienophile, Lewis acid catalyst (BF₃·OEt₂, Sc(OTf)₃). For inverse electron-demand: Electron-rich dienophile.
1,3-Dipolar Cycloaddition Dipole and Dipolarophile Electronics, SolventReaction at the C5-C6 double bond is generally favored. Use of Lewis acids may enhance regioselectivity.

References

  • 1,3-Dipolar cycloaddition. (n.d.). In Wikipedia. Retrieved January 6, 2026, from [Link]

  • Lewis acid catalysis. (n.d.). In Wikipedia. Retrieved January 6, 2026, from [Link]

  • Diels–Alder reaction. (n.d.). In Wikipedia. Retrieved January 6, 2026, from [Link]

  • O'Malley, D. P. (2018, November 5). Regiochemistry (“Regioselectivity”) In The Diels-Alder Reaction. Master Organic Chemistry. [Link]

  • Chemistry Steps. (n.d.). Regiochemistry of the Diels–Alder Reaction with Practice Problems. [Link]

  • LibreTexts. (2022, October 4). 10.4: Regiochemistry in Diels Alder Reactions. Chemistry LibreTexts. [Link]

  • Organic Chemistry Portal. (n.d.). Huisgen 1,3-Dipolar Cycloaddition. [Link]

  • Chem Help ASAP. (2020, February 8). 1,3-dipolar cycloaddition reactions [Video]. YouTube. [Link]

  • Chem Help ASAP. (2020, February 8). Diels-Alder regiochemistry practice [Video]. YouTube. [Link]

  • Chemical Science Review and Letters. (n.d.). 1,3-Dipolar Cycloaddition Reactions and Nitrones : An Overview. [Link]

  • MDPI. (n.d.). 1,3-Dipolar Cycloaddition in the Preparation of New Fused Heterocyclic Compounds via Thermal Initiation. [Link]

  • MSU Chemistry. (2011, September 16). Selectivity in the Addition Reactions of Organometallic Reagents to Aziridine-2-carboxaldehydes: The Effects of Protecting Groups. [Link]

  • PubMed. (2024, February 16). Lewis Acid-Catalyzed Benzannulation of Vinyloxiranes with 3-Formylchromones or 1,4-Quinones for Diversely Functionalized 2-Hydroxybenzophenones, 1,4-Naphthoquinones, and Anthraquinones. [Link]

  • MDPI. (2024, March 6). Progress in Lewis-Acid-Templated Diels–Alder Reactions. [Link]

  • PubMed. (2015, May 18). Trio catalysis merging enamine, brønsted Acid, and metal lewis Acid catalysis: asymmetric three-component aza-diels-alder reaction of substituted cinnamaldehydes, cyclic ketones, and arylamines. [Link]

  • MDPI. (n.d.). A Lewis Acid-Promoted Michael Addition and Ring-Expansion Cascade for the Construction of Nitrogen-Containing Medium-Sized Rings. [Link]

  • ResearchGate. (n.d.). (A) Regiochemical outcomes utilizing various N‐activating groups. (B) Proposed reactivity model for regiodivergent additions. [Link]

  • Development of conjugate additions of Grignard reagents in heterocycle synthesis. (n.d.). [Link]

  • RSC Publishing. (n.d.). Understanding the regioselectivity of Michael addition reactions to asymmetric divinylic compounds. [Link]

  • ResearchGate. (n.d.). Highly Enantioselective Catalytic Addition of Grignard Reagents to N‐Heterocyclic Acceptors. [Link]

Sources

Troubleshooting

Stability issues of 5-Bromo-2-oxo-1,2-dihydropyridine-3-carbaldehyde under acidic/basic conditions

Welcome to the technical support center for 5-Bromo-2-oxo-1,2-dihydropyridine-3-carbaldehyde (CAS 1227603-42-0). This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Bromo-2-oxo-1,2-dihydropyridine-3-carbaldehyde (CAS 1227603-42-0). This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the potential stability challenges associated with this versatile heterocyclic building block.[1][2] This document provides in-depth answers to frequently asked questions and troubleshooting workflows for experiments conducted under acidic and basic conditions.

Section 1: Frequently Asked Questions (FAQs) on General Stability

This section addresses common queries regarding the handling, storage, and inherent properties of 5-Bromo-2-oxo-1,2-dihydropyridine-3-carbaldehyde.

Q1: What are the recommended storage conditions for this compound?

A1: To ensure long-term stability and prevent degradation, the compound should be stored at 2-8°C under an inert atmosphere (e.g., argon or nitrogen).[1] It is a yellow solid, and any significant color change (e.g., to dark brown or black) may indicate decomposition. It is crucial to minimize exposure to moisture, light, and atmospheric oxygen.

Q2: What are the initial visual or analytical signs of degradation?

A2: Visually, degradation may manifest as a darkening of the yellow solid. Analytically, the most common first sign is the appearance of new spots on a Thin Layer Chromatography (TLC) plate or additional peaks in an HPLC or LC-MS chromatogram. A common degradation product will result from the hydrolysis of the amide bond within the pyridone ring. You may also observe a decrease in the melting point range of the solid.

Q3: This compound is a 2-pyridone. Does its tautomeric nature affect its stability?

A3: Yes, this is an excellent point. The 2-pyridone ring exists in a tautomeric equilibrium with its 2-hydroxypyridine form.[3] For this specific molecule, the equilibrium heavily favors the 2-pyridone (lactam) tautomer.[4] This is important because the reactivity of the two forms is different. The 2-pyridone form contains a cyclic amide (lactam) bond, which is susceptible to hydrolysis. The stability issues discussed in this guide primarily relate to the reactivity of this lactam functionality.

Section 2: Troubleshooting Guide for Acidic Conditions

The combination of an aldehyde and a lactam on an electron-deficient ring presents specific challenges in acidic media. The primary concern is the acid-catalyzed hydrolysis of the lactam bond.

Q4: I am running a reaction in the presence of a strong acid (e.g., TFA, HCl), and I'm observing low yields and multiple new spots on my TLC. Is my starting material degrading?

A4: It is highly probable that the 5-Bromo-2-oxo-1,2-dihydropyridine-3-carbaldehyde is undergoing acid-catalyzed hydrolysis. The lactam (cyclic amide) bond is the most likely point of failure under these conditions. The mechanism, known as AAC2 hydrolysis, involves protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water or other nucleophiles present in the reaction mixture.[5]

Proposed Mechanism: Acid-Catalyzed Hydrolysis

The diagram below illustrates the generally accepted AAC2 mechanism for lactam hydrolysis, which leads to ring-opening.

Acid_Catalyzed_Hydrolysis start_node 5-Bromo-2-oxo-1,2-dihydropyridine- 3-carbaldehyde protonation Protonation of Carbonyl Oxygen start_node->protonation + H⁺ activated_intermediate Activated Lactam (Protonated) protonation->activated_intermediate nucleophilic_attack Nucleophilic Attack by H₂O activated_intermediate->nucleophilic_attack + H₂O tetrahedral_intermediate Tetrahedral Intermediate nucleophilic_attack->tetrahedral_intermediate ring_opening Proton Transfer & Ring Opening tetrahedral_intermediate->ring_opening final_product Ring-Opened Product (Amino Acid Derivative) ring_opening->final_product - H⁺

Caption: Proposed AAC2 hydrolysis pathway under acidic conditions.

Troubleshooting & Recommendations
IssueProbable CauseRecommended Solution
Low Yield / Decomposition Acid-catalyzed hydrolysis of the lactam ring.- Use the mildest acid possible for your transformation. - Reduce reaction temperature. - Minimize the amount of water in the reaction. - Consider using a non-aqueous acid source if feasible.
Reaction Stalls Protonation of the pyridine nitrogen may deactivate the ring system.- Increase temperature cautiously while monitoring for decomposition. - Use a Lewis acid instead of a Brønsted-Lowry acid to coordinate with the aldehyde if that is the desired reaction site.
Inconsistent Results Variable water content in solvents or reagents.- Use anhydrous solvents and reagents. - Run reactions under an inert atmosphere to exclude atmospheric moisture.
Experimental Protocol: Testing Acid Stability

This protocol allows you to quickly assess the stability of your compound under specific acidic conditions.

  • Preparation: Dissolve a small amount (1-2 mg) of 5-Bromo-2-oxo-1,2-dihydropyridine-3-carbaldehyde in 0.5 mL of your reaction solvent in a small vial.

  • TLC Baseline: Spot the solution on a TLC plate to establish a baseline Rf value for the starting material.

  • Acid Addition: Add the acid you intend to use in your experiment to the vial at the desired concentration and temperature.

  • Monitoring: At regular intervals (e.g., 15 min, 30 min, 1 hr, 4 hrs), take a small aliquot from the vial and spot it on a TLC plate next to the baseline spot.

  • Analysis: Develop the TLC plate. The appearance of new spots (especially a more polar spot near the baseline) or the diminishing intensity of the starting material spot indicates degradation.

Section 3: Troubleshooting Guide for Basic Conditions

Under basic conditions, two primary concerns arise: the hydrolysis of the lactam and potential side reactions involving the aldehyde group. The N-H proton of the 2-pyridone is also acidic and will be deprotonated by a sufficiently strong base.[6]

Q5: My reaction mixture turns dark brown when I add a base like NaOH or LDA. What is happening?

A5: This is a strong indicator of decomposition. There are two likely processes occurring:

  • Base-Catalyzed Hydrolysis: Similar to acidic conditions, the lactam is susceptible to hydrolysis under basic conditions (BAC2 mechanism), especially with strong nucleophilic bases like hydroxide.[5][7]

  • Aldehyde Side Reactions: Aldehydes without an alpha-proton can undergo the Cannizzaro reaction in the presence of a strong base, leading to a mixture of a carboxylic acid and an alcohol. Aldehyde groups can also be involved in other condensation or polymerization reactions, which often produce dark, tarry substances.

Proposed Mechanism: Base-Catalyzed Hydrolysis

The diagram below shows the BAC2 hydrolysis pathway, which is a common degradation route for amides and lactams in basic media.

Base_Catalyzed_Hydrolysis start_node 5-Bromo-2-oxo-1,2-dihydropyridine- 3-carbaldehyde nucleophilic_attack Nucleophilic Attack by OH⁻ start_node->nucleophilic_attack + OH⁻ tetrahedral_intermediate Tetrahedral Intermediate (Anionic) nucleophilic_attack->tetrahedral_intermediate ring_opening Ring Opening tetrahedral_intermediate->ring_opening Elimination of Amide final_product Ring-Opened Product (Carboxylate and Amine) ring_opening->final_product

Caption: Proposed BAC2 hydrolysis pathway under basic conditions.

Troubleshooting & Recommendations
IssueProbable CauseRecommended Solution
Darkening / Tar Formation Aldehyde side reactions (e.g., Cannizzaro, polymerization) and/or lactam hydrolysis.- Use non-nucleophilic, sterically hindered bases (e.g., DBU, DIPEA) if only a proton scavenger is needed. - Use milder inorganic bases (e.g., K₂CO₃, Cs₂CO₃) instead of hydroxides or alkoxides. - Run the reaction at a much lower temperature (e.g., -78°C to 0°C).
Low Yield / Multiple Products Base-catalyzed hydrolysis of the lactam.- Minimize reaction time. - Use the minimum stoichiometric amount of base required. - Ensure the reaction is anhydrous if using organometallic bases (e.g., LDA, n-BuLi) to prevent the formation of hydroxides.
No Reaction Deprotonation of the pyridone N-H forms an unreactive anion.- Use more than one equivalent of base if you need to deprotonate another position. The first equivalent will be consumed by the acidic N-H. - Consider N-alkylation or N-protection of the pyridone prior to the reaction.

References

  • 5-Bromo-2-oxo-1,2-dihydropyridine-3-carbaldehyde - MySkinRecipes.
  • 5-Bromo-2-oxo-1,2-dihydropyridine-3-carbaldehyde | 1227603-42-0 - Biosynth.
  • Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - NIH.
  • 2-Pyridone - Wikipedia. [Link]

  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. [Link]

  • Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. [Link]

  • Why is 2-pyridone so much more acidic than a regular amide? - Chemistry Stack Exchange. [Link]

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Optimization

Technical Support Center: Troubleshooting Low Conversion Rates in 2-Pyridone Derivatization

Welcome to the technical support center for 2-pyridone derivatization. This guide is designed for researchers, medicinal chemists, and drug development professionals who are encountering challenges with these critical re...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-pyridone derivatization. This guide is designed for researchers, medicinal chemists, and drug development professionals who are encountering challenges with these critical reactions. The unique electronic nature of the 2-pyridone scaffold, while central to its function in numerous bioactive molecules, presents specific synthetic hurdles, most notably low conversion rates and issues with regioselectivity.[1][2][3]

This document provides in-depth, question-and-answer-based troubleshooting guides, detailed experimental protocols, and FAQs to help you diagnose and resolve common issues in your experiments.

Core Troubleshooting Guide

This section addresses the most frequent and frustrating problems encountered during the alkylation of 2-pyridones.

Problem 1: Low to No Conversion of the 2-Pyridone Starting Material

Question: My N-alkylation reaction is not proceeding, or is extremely sluggish. I'm recovering mostly unreacted 2-pyridone. What are the potential causes and solutions?

Answer: Low conversion is a common issue that can almost always be traced back to one of four key reaction parameters: the base, the temperature, the alkylating agent, or the solvent. Let's address them systematically.

1. Base Strength and Solubility: The first step in the reaction is the deprotonation of the 2-pyridone's N-H bond to form the nucleophilic pyridone anion. If this deprotonation is inefficient, the reaction will not proceed.

  • Causality: The chosen base may be too weak to deprotonate the 2-pyridone (pKa ≈ 11.6) effectively, or it may be poorly soluble in your reaction solvent, preventing it from acting on the substrate.[4]

  • Solutions:

    • Switch to a Stronger Base: If you are using a mild base like potassium carbonate (K₂CO₃) with poor results, consider a stronger base. Cesium carbonate (Cs₂CO₃) is often more effective due to its higher basicity and the superior solubility of its salts in organic solvents.[4]

    • Use a Non-Nucleophilic Strong Base: For a significant increase in basicity, sodium hydride (NaH) is an excellent choice. Crucially, NaH requires strictly anhydrous conditions , as it reacts violently with water.[4]

    • Improve Solubility: If solubility is the suspected issue, changing the solvent to one that better dissolves the base (e.g., DMF or DMSO for carbonate bases) can dramatically improve the outcome.

2. Reaction Temperature: Many derivatization reactions require a certain activation energy to proceed at a practical rate.

  • Causality: Room temperature may not provide sufficient thermal energy for the reaction to overcome its activation barrier, especially with less reactive alkylating agents.

  • Solutions:

    • Incremental Heating: Gradually increase the reaction temperature, for example, to 60-80 °C, while monitoring for product formation and potential decomposition by TLC.

    • Microwave Irradiation: Microwave-assisted synthesis can be highly effective for accelerating these reactions, often reducing reaction times from hours to minutes.[4]

3. Alkylating Agent Reactivity (Leaving Group Effect): The rate of an Sₙ2 reaction is highly dependent on the quality of the leaving group.

  • Causality: The carbon-halogen bond must be broken during the nucleophilic attack by the pyridone anion. The weaker this bond, the faster the reaction. The reactivity order for alkyl halides is a classic principle of organic chemistry: I > Br > Cl > F.[5]

  • Solutions:

    • Switch to a Better Leaving Group: If you are using an alkyl chloride with little success, switching to the corresponding alkyl bromide or, ideally, alkyl iodide can lead to a significant rate enhancement.[4]

    • In Situ Halogen Exchange (Finkelstein Reaction): If only the alkyl bromide or chloride is available, you can add a catalytic amount of potassium iodide (KI). This will generate the more reactive alkyl iodide in situ, often dramatically improving conversion.[4]

4. Solvent Choice: The solvent does more than just dissolve the reactants; it influences their reactivity and the stability of the transition state.

  • Causality: The Sₙ2 reaction, which is typical for 2-pyridone alkylation, is favored by polar aprotic solvents. These solvents can solvate the cation (e.g., K⁺, Cs⁺) but do not strongly solvate the nucleophilic anion, leaving it "naked" and highly reactive. Protic solvents (like water or alcohols) can form hydrogen bonds with the pyridone anion, stabilizing it and reducing its nucleophilicity.[6]

  • Solutions:

    • Select an Appropriate Solvent: Standard choices include DMF, DMSO, THF, and acetonitrile.[4]

    • Address Reactant Solubility: If your starting materials have poor solubility in common organic solvents, a micellar system using a surfactant like Tween 20 in water has been shown to enhance reaction rates by creating nano-micelles where the reactants can concentrate and react effectively.[4][7][8]

Problem 2: Poor Regioselectivity with Significant O-Alkylation Product

Question: My reaction works, but I get a mixture of N-alkylated and O-alkylated products that is difficult to separate. How can I improve N-selectivity?

Answer: This is arguably the most challenging aspect of 2-pyridone chemistry. The root cause is the ambident nucleophilicity of the pyridone anion, which arises from the lactam-lactim tautomerism.[9][10][11] The anion has two nucleophilic sites: the nitrogen and the oxygen. Controlling where the electrophile attacks is key to a successful reaction.

G cluster_tautomer Tautomeric Equilibrium cluster_reaction Alkylation Pathways pyridone 2-Pyridone (Lactam) Favored in Polar Solvents hydroxypyridine 2-Hydroxypyridine (Lactim) Favored in Non-Polar Solvents pyridone->hydroxypyridine H⁺ shift anion Pyridone Anion (Ambident Nucleophile) pyridone->anion -H⁺ (Base) n_product N-Alkyl-2-Pyridone (Thermodynamic Product) anion->n_product N-Attack (Softer Site) o_product 2-Alkoxypyridine (Kinetic Product) anion->o_product O-Attack (Harder Site)

Caption: Tautomerism and N- vs. O-alkylation pathways of 2-pyridone.

  • Causality: The N- vs. O-alkylation ratio is governed by a delicate balance of factors, often explained by Hard and Soft Acid-Base (HSAB) theory. The oxygen atom is a "hard" nucleophilic center, while the nitrogen is "softer". The outcome depends on the interplay between the cation, solvent, and the electrophile itself.[6] N-attack is generally thermodynamically favored, while O-attack is often kinetically favored.[6]

  • Solutions:

    • Choice of Base and Counter-ion: This is a critical factor. Softer cations are less tightly associated with the hard oxygen atom, leaving the softer nitrogen atom more available for attack.

      • Favor N-Alkylation: Use bases with large, soft cations like Cesium (Cs₂CO₃) or Potassium (K₂CO₃).[4] The use of CsF has also been reported to selectively promote N-alkylation.[4]

      • Avoid (for N-alkylation): Using silver salts (e.g., Ag₂CO₃) is known to favor O-alkylation due to the strong affinity of the hard Ag⁺ cation for the hard oxygen atom.[6]

    • Solvent Selection: As mentioned before, polar aprotic solvents (DMF, DMSO) are generally preferred for N-alkylation. They effectively solvate the counter-ion, leading to a more "free" pyridone anion where the more nucleophilic nitrogen can react.

    • Temperature Control: Higher temperatures tend to favor the formation of the more thermodynamically stable product. Since the N-alkylated product is typically the thermodynamic product, running the reaction at a higher temperature for a longer time can sometimes improve the N/O ratio.[6]

FactorTo Increase Reaction RateTo Favor N-Alkylation (over O-Alkylation)Rationale
Base Stronger (e.g., NaH, Cs₂CO₃)Use soft counter-ions (e.g., Cs₂CO₃, K₂CO₃)Stronger bases ensure formation of the nucleophile. Soft cations don't coordinate as tightly to the oxygen atom.[4]
Solvent Polar Aprotic (DMF, DMSO)Polar Aprotic (DMF, DMSO)Minimizes solvation of the nucleophile, increasing its reactivity and favoring attack from the more nucleophilic nitrogen.[4][6]
Leaving Group I > Br > ClGenerally minor effect, but more reactive electrophiles can sometimes be less selective.A better leaving group lowers the activation energy of the Sₙ2 transition state.[5]
Temperature HigherHigherProvides energy to overcome the activation barrier. Higher temperatures favor the formation of the more stable thermodynamic product (N-alkyl).[4][6]

Troubleshooting Workflow

For a systematic approach to diagnosing issues, follow this workflow.

G decision decision start Start: Low Conversion Observed by TLC/LC-MS check_base 1. Analyze Base Is it strong enough? Is it soluble? start->check_base change_base Solution: Switch to Cs₂CO₃ or NaH (anhydrous). check_base->change_base No check_temp 2. Analyze Temperature Is reaction at RT? check_base->check_temp Yes success Problem Solved change_base->success increase_temp Solution: Heat to 60-80°C or use microwave. check_temp->increase_temp Yes check_halide 3. Analyze Alkylating Agent Is it an Alkyl-Cl or Alkyl-Br? check_temp->check_halide No increase_temp->success change_halide Solution: Switch to Alkyl-I or add catalytic KI. check_halide->change_halide Yes check_solvent 4. Analyze Solvent Is solubility an issue? Is it a protic solvent? check_halide->check_solvent No change_halide->success change_solvent Solution: Switch to DMF/DMSO or use a micellar system. check_solvent->change_solvent Yes change_solvent->success

Caption: A systematic workflow for troubleshooting low conversion rates.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of 2-Pyridone This protocol is a starting point and should be optimized for your specific substrates.

  • Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add the 2-pyridone substrate (1.0 equiv.).

  • Solvent Addition: Add anhydrous polar aprotic solvent (e.g., DMF or acetonitrile) to achieve a concentration of approximately 0.1-0.5 M.

  • Base Addition: Add the base (e.g., Cs₂CO₃, 1.5-2.0 equiv.). Stir the suspension for 10-15 minutes.

  • Electrophile Addition: Add the alkylating agent (1.1-1.2 equiv.) dropwise to the stirring suspension.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and stir for 4-24 hours.

  • Monitoring: Monitor the reaction progress by withdrawing small aliquots and analyzing via TLC or LC-MS.[12]

Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)

  • Prepare TLC Plate: Use a silica gel plate.

  • Spotting: Using a capillary tube, spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture onto the plate.

  • Elution: Develop the plate in an appropriate solvent system (e.g., 30-50% Ethyl Acetate in Hexanes). The goal is to achieve good separation between the starting material and the product(s).

  • Visualization: Visualize the spots under a UV lamp (254 nm). The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicates reaction progress. The N- and O-alkylated isomers may or may not be separable by TLC.

Frequently Asked Questions (FAQs)

Q1: How can I definitively confirm whether I have synthesized the N- or O-alkylated product? A: While LC-MS can confirm the correct mass, it cannot distinguish between isomers. Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard. A 2D NMR experiment like ROESY or NOESY is definitive. For an N-alkylated product, you will observe a correlation (cross-peak) between the protons on the alkyl group (e.g., the N-CH₂) and the proton at the C6 position of the pyridone ring.[7] This spatial proximity is absent in the O-alkylated isomer.

Q2: My substrates are sensitive to strong bases or high heat. What are my options? A: If harsh conditions are not viable, you can explore alternative methodologies. The Mitsunobu reaction, using an alcohol, triphenylphosphine (PPh₃), and a dialkyl azodicarboxylate (e.g., DEAD or DIAD), can achieve alkylation under milder, neutral conditions, though regioselectivity can still be an issue and depends on the pyridone's substituents.[13] Another strategy involves using a "masked" 2-pyridone, such as a 2-halopyridine (e.g., 2-fluoropyridine), which can be N-alkylated before a final hydrolysis step reveals the 2-pyridone moiety.[14]

Q3: My reaction produces a dark color or significant baseline material on the TLC plate. What does this mean? A: This often indicates decomposition of the starting materials or products. The most common culprits are an excessively high temperature or a reaction with a highly reactive base/solvent combination (e.g., NaH in DMF at high temperatures can be problematic). Try reducing the reaction temperature or switching to a less aggressive base/solvent system.

References

  • Optimization of reaction conditions for N-alkyl
  • Optimization of Reaction Conditions for N-Alkylation of 2-Pyridone.
  • P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters. Organic Chemistry Portal.
  • Ambident Reactivities of Pyridone Anions. Journal of the American Chemical Society.
  • 2-Pyridone. Wikipedia.
  • Mild and Regioselective N‑Alkylation of 2‑Pyridones in Water.
  • A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions.
  • Optimization of Reaction Conditions for N-Alkylation of 2-Pyridone.
  • The 2-pyridone/2-hydroxypyridine tautomerism in gas phase: An excited st
  • Synthesis of ester functionalized 2-pyridone derivatives using KF/Alumina as a c
  • Solvent- and Catalyst-Controlled Regioselective O- and N-Alkylation of 2-Pyridones by 2H-Azirines.
  • Regioselective Functionalization of 2-Pyridones through C-H Bond Activation.
  • SYNTHETIC ACCESS TO 2-PYRIDONE SCAFFOLDS. IIP Series.
  • How about Tautomers?. WuXi Biology.
  • A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls. Chemical Science (RSC Publishing).
  • 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile. MDPI.
  • Synthesis of 2-pyridones. Organic Chemistry Portal.
  • Selective N-Alkyl
  • Diversity-oriented functionalization of 2-pyridones and uracils.
  • The 2-pyridone/2-hydroxypyridine tautomerism in gas phase: An excited st
  • CsF in Organic Synthesis.
  • 2-Pyridone tautomer r
  • Synthesis of pyridone derivatives using 2D rod like bifunctional Fe based MOF and CuO nanocomposites as a novel heterogeneous c
  • Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. International Research Journal of Multidisciplinary Scope (IRJMS).
  • Derivatization techniques to isolate a single Pyridin-4-ol tautomer. Benchchem.
  • Functionalizations at the 2‐pyridone ring beyond C3‐selectivity.
  • A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls. PMC - NIH.
  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. University of Windsor.
  • A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls. Chemical Science (RSC Publishing).
  • A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. PubMed Central.
  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Publishing.
  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Publishing.
  • Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Chemistry LibreTexts.
  • Effect of leaving group and reaction medium in aliphatic nucleophilic substitution reaction. Chemistry Learner.
  • ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry.
  • Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activ

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Reference Data & Comparative Studies

Validation

Spectroscopic characterization of 5-bromo-2-pyridone reaction products

An In-Depth Guide to the Spectroscopic Characterization of 5-Bromo-2-Pyridone Reaction Products For researchers, scientists, and drug development professionals, 5-bromo-2-pyridone is a cornerstone building block. Its uni...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Spectroscopic Characterization of 5-Bromo-2-Pyridone Reaction Products

For researchers, scientists, and drug development professionals, 5-bromo-2-pyridone is a cornerstone building block. Its unique chemical architecture, featuring a nucleophilic nitrogen, a reactive bromine-substituted carbon, and a pyridone ring, makes it a versatile precursor for a diverse range of heterocyclic compounds. The inherent tautomerism between the 2-pyridone (lactam) and 2-hydroxypyridine (lactim) forms further enriches its reactivity, though it exists predominantly as the 2-pyridone tautomer in polar solvents and the solid state.[1][2]

The successful synthesis of novel drug candidates and functional materials from this precursor hinges on the unambiguous structural confirmation of its reaction products. Spectroscopic analysis is the gold standard for this validation. This guide provides a comparative analysis of the spectroscopic signatures of 5-bromo-2-pyridone and its derivatives formed through common synthetic transformations, including N-alkylation/N-arylation and palladium-catalyzed cross-coupling reactions. By understanding the characteristic spectral shifts and changes, researchers can confidently verify reaction outcomes and troubleshoot synthetic pathways.

Baseline Spectroscopic Profile: 5-Bromo-2(1H)-pyridone

A thorough understanding of the starting material's spectroscopic data is paramount for identifying the changes that occur upon reaction.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : In ¹H NMR, the labile proton on the nitrogen (N-H) typically appears as a broad singlet far downfield. The three protons on the pyridine ring exhibit a distinct set of doublet and doublet of doublets patterns due to spin-spin coupling. In ¹³C NMR, five distinct signals are expected for the ring carbons, with the carbonyl carbon (C2) being the most deshielded.

  • Infrared (IR) Spectroscopy : The IR spectrum is dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch, typically found around 1650-1685 cm⁻¹.[1][3][4] A broad absorption band for the N-H stretch is also a key feature.

  • Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight (174.00 g/mol ). Crucially, due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br), the molecular ion peak appears as a characteristic doublet (M+ and M+2) with nearly equal intensity.[5] This isotopic signature is a powerful diagnostic tool.

  • UV-Vis Spectroscopy : 2-pyridones generally exhibit strong absorption bands in the UV region, corresponding to π-π* transitions within the aromatic system.[2][6]

Comparative Spectroscopic Analysis of Reaction Products

This section compares the spectroscopic data of the starting material with products from two major classes of reactions: N-substitution and C-C bond formation.

Category 1: N-Alkylation and N-Arylation Products

These reactions involve the substitution of the hydrogen atom on the pyridone nitrogen with an alkyl or aryl group. This is a fundamental step in modifying the solubility, steric profile, and biological activity of the core structure. Distinguishing between the desired N-alkylation and the potential O-alkylation side-product is a critical analytical challenge solved by spectroscopy.

Causality of Spectroscopic Changes:

The primary structural change is the formation of a new N-C bond and the loss of the N-H bond. This directly impacts key spectroscopic signals.

  • ¹H NMR : The most definitive evidence of successful N-alkylation is the disappearance of the broad N-H proton signal . Concurrently, new signals corresponding to the protons of the introduced alkyl or aryl substituent will appear. For instance, N-methylation introduces a sharp singlet around 3.5 ppm.[7]

  • ¹³C NMR : The spectrum will now include signals for the carbons of the new N-substituent. The chemical shifts of the pyridone ring carbons may also experience minor shifts due to the change in the electronic environment.

  • IR Spectroscopy : The absence of the N-H stretching band is a key indicator of a successful reaction. The prominent C=O stretching vibration remains, confirming the integrity of the pyridone ring.

  • Mass Spectrometry : The molecular weight of the product will increase by the mass of the added substituent minus the mass of the hydrogen atom. The essential M+/M+2 bromine isotopic pattern will persist, as the bromine atom is untouched in this reaction.

Data Comparison Table 1: 5-Bromo-2-pyridone vs. N-Alkylated Product

Spectroscopic Feature5-Bromo-2(1H)-pyridone (Starting Material)5-Bromo-1-methyl-2(1H)-pyridone (N-Alkylation Product)Rationale for Change
¹H NMR (N-H Proton) Present (Broad singlet, >10 ppm)Absent Replacement of N-H with N-CH₃ group.
¹H NMR (New Signals) N/APresent (Singlet, ~3.5 ppm, 3H)Introduction of the methyl group.
IR (N-H Stretch) Present (Broad, ~3100-3400 cm⁻¹)Absent Loss of the N-H bond.
IR (C=O Stretch) Present (~1660 cm⁻¹)Present (~1660 cm⁻¹)The carbonyl group is retained.
MS (Molecular Ion) m/z ~173/175m/z ~187/189Increase in mass corresponds to the addition of CH₂.
MS (Isotopic Pattern) M+/M+2 Doublet (Present)M+/M+2 Doublet (Present)The bromine atom is retained in the structure.
Category 2: Palladium-Catalyzed Cross-Coupling Products (e.g., Suzuki Coupling)

Reactions like Suzuki, Stille, or Buchwald-Hartwig amination target the C5-Br bond, replacing the bromine atom with a new carbon or nitrogen-based substituent. These reactions are instrumental in building molecular complexity and synthesizing bi-aryl compounds.

Causality of Spectroscopic Changes:

The fundamental transformation is the cleavage of the C-Br bond and the formation of a new C-C (or C-N) bond. This has profound and unambiguous consequences on the mass spectrum.

  • ¹H NMR : The coupling patterns of the ring protons will change due to the new substituent at the C5 position. New aromatic or vinylic proton signals from the coupled partner will appear.

  • ¹³C NMR : The signal corresponding to the carbon atom bonded to bromine (C5) will shift significantly. New signals corresponding to the introduced group will be present.

  • IR Spectroscopy : The N-H and C=O stretches will remain, as the pyridone ring itself is not altered. The fingerprint region will change to reflect the new overall structure.

  • Mass Spectrometry : This is the most conclusive technique for confirming a successful cross-coupling. The molecular weight will increase according to the added group. Most importantly, the characteristic M+/M+2 isotopic pattern for bromine will be absent . Its disappearance is definitive proof that the bromine atom has been displaced.

Data Comparison Table 2: 5-Bromo-2-pyridone vs. Suzuki Coupling Product

Spectroscopic Feature5-Bromo-2(1H)-pyridone (Starting Material)5-Phenyl-2(1H)-pyridone (Suzuki Product Example)Rationale for Change
¹H NMR (New Signals) N/APresent (Multiplets, ~7.2-7.6 ppm, 5H)Introduction of the phenyl group.
¹³C NMR (C5 Signal) ~108 ppm (Carbon attached to Br)~125-135 ppm (Quaternary carbon)Change in substituent from Br to Phenyl.
IR (N-H Stretch) Present (Broad, ~3100-3400 cm⁻¹)Present (Broad, ~3100-3400 cm⁻¹)N-H bond is retained.
IR (C=O Stretch) Present (~1660 cm⁻¹)Present (~1660 cm⁻¹)Carbonyl group is retained.
MS (Molecular Ion) m/z ~173/175m/z ~171Increase in mass corresponds to replacing Br with a phenyl group.
MS (Isotopic Pattern) M+/M+2 Doublet (Present )M+/M+2 Doublet (Absent )Definitive proof of bromine displacement.

Visualizing the Analytical Workflow

The logical flow from reaction to characterization can be visualized to underscore the process of structural validation.

G cluster_0 Synthesis cluster_1 Purification & Analysis cluster_2 Data Interpretation 5-Bromo-2-pyridone 5-Bromo-2-pyridone Reaction Reaction 5-Bromo-2-pyridone->Reaction Product_Mixture Product_Mixture Reaction->Product_Mixture Purification Purification Product_Mixture->Purification Isolated_Product Isolated_Product Purification->Isolated_Product Spectroscopy Spectroscopic Characterization Isolated_Product->Spectroscopy NMR_Data NMR (¹H, ¹³C) Spectroscopy->NMR_Data MS_Data Mass Spec (MW, Isotopes) Spectroscopy->MS_Data IR_Data FTIR (Functional Groups) Spectroscopy->IR_Data Structure_Confirmed Structure_Confirmed NMR_Data->Structure_Confirmed MS_Data->Structure_Confirmed IR_Data->Structure_Confirmed

Caption: Synthetic and analytical workflow for 5-bromo-2-pyridone derivatives.

The following diagram illustrates the key decision points when analyzing the spectra to differentiate between N-alkylation and C-C cross-coupling.

G cluster_ms Mass Spectrometry cluster_nmr ¹H NMR / IR Spectroscopy start Analyze Product Spectrum ms_check M+/M+2 Bromine Isotopic Pattern? start->ms_check nh_check N-H Signal / Stretch Present? ms_check->nh_check  Yes outcome1 Conclusion: C-C Cross-Coupling (e.g., Suzuki) ms_check->outcome1  No outcome2 Conclusion: N-Alkylation / Arylation nh_check->outcome2  No outcome3 Conclusion: Starting Material or C-Substituted Product nh_check->outcome3  Yes

Caption: Decision tree for spectroscopic identification of reaction products.

Experimental Protocols

Adherence to standardized protocols is essential for acquiring high-quality, reproducible data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the purified product in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved.

  • Tube Loading : Transfer the solution to a clean, dry 5 mm NMR tube.

  • Acquisition :

    • Acquire spectra on a 400 MHz or higher spectrometer.

    • For ¹H NMR , acquire at least 16 scans. Use the residual solvent peak as a primary reference.

    • For ¹³C NMR , acquire a proton-decoupled spectrum for a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 scans or more, depending on concentration).

  • Data Processing : Process the data using appropriate software. Perform Fourier transformation, phase correction, and baseline correction. Integrate ¹H NMR signals and reference the spectra correctly.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (ATR) : Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory. Ensure good contact by applying pressure with the anvil.

  • Background Collection : Collect a background spectrum of the empty, clean ATR crystal.

  • Sample Collection : Collect the sample spectrum. Typically, 32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Analysis : Identify characteristic peaks (C=O, N-H, C-H, etc.) and compare them to the starting material's spectrum.

Mass Spectrometry (MS)
  • Sample Preparation : Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Infusion : Introduce the sample into the mass spectrometer via direct infusion or through an LC system, using an Electrospray Ionization (ESI) source.

  • Data Acquisition : Acquire data in positive or negative ion mode, scanning a mass range appropriate for the expected product.

  • Data Analysis : Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻). Critically, examine the isotopic pattern to confirm the presence or absence of bromine.

UV-Visible (UV-Vis) Spectroscopy
  • Sample Preparation : Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile) in a quartz cuvette. The concentration should be adjusted to yield an absorbance between 0.1 and 1.0.

  • Blank Measurement : Use the pure solvent as a blank to zero the spectrophotometer.

  • Spectrum Acquisition : Scan the sample across a wavelength range (e.g., 200-400 nm) to record the absorbance spectrum.

  • Data Analysis : Identify the wavelength(s) of maximum absorbance (λmax).[8]

By systematically applying these spectroscopic methods and understanding the expected outcomes, researchers can confidently characterize the products of 5-bromo-2-pyridone reactions, accelerating the pace of discovery and development.

References

  • Coburn, R. A., & Genco, G. (1968). Infrared spectra of 2-pyridone. Canadian Journal of Chemistry, 46(15), 2475-2479. Available at: [Link]

  • Coburn, R. A., & Genco, G. (1968). Infrared spectra of 2-pyridone-16O and 2-pyridone-18O. Canadian Journal of Chemistry, 46(15).
  • Ingenta Connect. (n.d.). Infrared spectra of 2-pyridone. Retrieved from [Link]

  • Kumar, S., et al. (2014). Synthesis and spectroscopic properties of pyridones - Experimental and theoretical insight. Journal of Molecular Liquids, 193, 51-59. Available at: [Link]

  • ResearchGate. (n.d.). Overview infrared spectra of 2-pyridone·(H2O)n, n = 1−4, in the... Retrieved from [Link]

  • Tee, O. S., & Paventi, M. (1981). Kinetics and Mechanism of Bromination of 2-Pyridone and Related Compounds in Aqueous Solution. The Journal of Organic Chemistry, 46(21), 4172-4176. Available at: [Link]

  • Wikipedia. (n.d.). 2-Pyridone. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-2-hydroxypyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-vis absorption spectra of 2 in pyridine at varying concentrations. Retrieved from [Link]

  • Semantic Scholar. (n.d.). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II). Retrieved from [Link]

  • SpectraBase. (n.d.). 5-BROMO-PYRIDINE-2-AZIDE - Optional[13C NMR]. Retrieved from [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of N-Methyl-2-Pyridone-5-Carboxamide. Retrieved from [Link]

  • ResearchGate. (n.d.). Mild and Regioselective N-Alkylation of 2-Pyridones in Water. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Structural Elucidation of 5-Bromo-2-oxo-1,2-dihydropyridine-3-carbaldehyde Derivatives

This guide provides an in-depth comparison of analytical techniques for the structural characterization of 5-Bromo-2-oxo-1,2-dihydropyridine-3-carbaldehyde and its derivatives. Designed for researchers, medicinal chemist...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of analytical techniques for the structural characterization of 5-Bromo-2-oxo-1,2-dihydropyridine-3-carbaldehyde and its derivatives. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of methods. Instead, it offers a strategic overview of how to leverage X-ray crystallography in concert with other analytical techniques to achieve a comprehensive and unambiguous structural assignment, a critical step in the development of novel therapeutics. The 2-pyridone scaffold is a privileged structure in medicinal chemistry, and understanding its three-dimensional architecture is paramount for structure-activity relationship (SAR) studies and rational drug design.

The Central Challenge: Tautomerism and Supramolecular Interactions

The 2-pyridone ring system presents a fascinating structural challenge due to its lactam-lactim tautomerism. The equilibrium between the 2-pyridone (amide) and 2-hydroxypyridine (enol) forms can be influenced by the solvent, temperature, and the electronic nature of substituents. While solution-state techniques like NMR spectroscopy provide invaluable information about the predominant tautomer in a given solvent, X-ray crystallography offers an unambiguous snapshot of the molecule's solid-state conformation.[1] This is crucial as the solid-state structure often dictates key pharmaceutical properties such as solubility, stability, and bioavailability.

Furthermore, the presence of a bromine atom, a carbonyl group, an aldehyde, and an N-H group in the target molecule, 5-Bromo-2-oxo-1,2-dihydropyridine-3-carbaldehyde, creates a rich landscape for hydrogen bonding and other non-covalent interactions. X-ray crystallography is unparalleled in its ability to map these interactions, revealing the intricate supramolecular architecture of the crystal lattice.[1]

A Comparative Analysis of Characterization Techniques

A multi-faceted approach is always recommended for the comprehensive characterization of novel compounds. Below is a comparison of the primary techniques used for the structural elucidation of 5-Bromo-2-oxo-1,2-dihydropyridine-3-carbaldehyde derivatives.

Technique Information Provided Strengths Limitations
Single-Crystal X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, absolute configuration, and detailed mapping of intermolecular interactions.Provides an unambiguous, high-resolution solid-state structure. The "gold standard" for structural determination.Requires a high-quality single crystal of sufficient size. The solid-state structure may not be the same as the solution-state conformation.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) Information about the chemical environment of each nucleus, connectivity, and the predominant tautomeric form in solution.Non-destructive, provides detailed information about the solution-state structure and dynamics.Does not provide precise bond lengths or angles. Interpretation can be complex for intricate molecules.
Infrared (IR) Spectroscopy Information about the functional groups present in the molecule.Fast and simple to perform. Excellent for identifying key functional groups like C=O and N-H.Provides limited information about the overall molecular structure.
Mass Spectrometry (MS) Precise molecular weight and information about the elemental composition (with high-resolution MS).Highly sensitive, requires very small amounts of sample.Provides no information about the 3D structure or connectivity.
Computational Modeling (e.g., DFT) Theoretical prediction of molecular geometry, electronic properties, and spectroscopic data.Can provide insights into structures that are difficult to crystallize. Aids in the interpretation of experimental data.The accuracy of the results is highly dependent on the level of theory and basis set used. Experimental validation is essential.

Experimental Protocols

Synthesis and Crystallization of 5-Bromo-2-oxo-1,2-dihydropyridine-3-carbaldehyde

The synthesis of the title compound can be adapted from established methods for related 2-pyridone derivatives. A plausible synthetic route is the Vilsmeier-Haack formylation of 5-bromo-2(1H)-pyridone.

Step-by-Step Synthesis Protocol:

  • Preparation of the Vilsmeier Reagent: In a round-bottom flask cooled in an ice bath, add phosphoryl chloride (POCl₃, 3 equivalents) to anhydrous N,N-dimethylformamide (DMF, 10 equivalents) dropwise with stirring. Allow the mixture to stir at 0°C for 30 minutes.

  • Formylation: To the prepared Vilsmeier reagent, add 5-bromo-2(1H)-pyridone (1 equivalent) portion-wise, ensuring the temperature does not exceed 10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90°C for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralization and Precipitation: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until a precipitate forms.

  • Isolation: Collect the crude product by vacuum filtration, wash with cold water, and dry under vacuum. The expected product is a yellow solid.[2]

  • Purification and Crystallization: Purify the crude product by recrystallization. A suitable solvent system for growing single crystals is a mixture of ethanol and water or dimethylformamide and water. Slow evaporation of the solvent at room temperature is recommended.

Single-Crystal X-ray Diffraction Workflow

The following workflow outlines the key steps for the structural determination of a suitable single crystal of a 5-Bromo-2-oxo-1,2-dihydropyridine-3-carbaldehyde derivative.

X_ray_Workflow cluster_exp Experimental cluster_proc Data Processing & Structure Solution cluster_analysis Analysis & Validation crystal_selection Crystal Selection & Mounting data_collection X-ray Data Collection crystal_selection->data_collection On Diffractometer data_reduction Data Reduction & Integration data_collection->data_reduction structure_solution Structure Solution (e.g., Direct Methods) data_reduction->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Structure Validation (e.g., CheckCIF) structure_refinement->validation analysis Analysis of Geometry & Intermolecular Interactions validation->analysis deposition Deposition (e.g., CCDC) analysis->deposition

Caption: A typical workflow for single-crystal X-ray diffraction analysis.

Predicted Crystallographic Features of 5-Bromo-2-oxo-1,2-dihydropyridine-3-carbaldehyde Derivatives

While a definitive crystal structure for the title compound is not publicly available, we can predict its key solid-state features based on the known structures of related 2-pyridone and 5-bromosalicylaldehyde derivatives.

  • Tautomeric Form: In the solid state, the 2-pyridone (lactam) form is expected to be overwhelmingly dominant.[1] This will be evident from the C=O bond length (around 1.23-1.26 Å) and the presence of a hydrogen atom on the nitrogen.

  • Hydrogen Bonding: The N-H group is a strong hydrogen bond donor, and the carbonyl oxygen is a strong acceptor. It is highly probable that these molecules will form hydrogen-bonded dimers or chains. For instance, pairs of molecules are likely to be linked by N-H···O hydrogen bonds, a common motif in 2-pyridone structures.

  • Role of the Bromine Atom: The bromine atom can participate in halogen bonding (Br···O or Br···N interactions) or weaker C-H···Br hydrogen bonds, further stabilizing the crystal packing.

  • Planarity: The 2-pyridone ring is aromatic and thus largely planar. The aldehyde group may be slightly twisted out of the plane of the ring, but significant planarity of the core structure is expected.

The following diagram illustrates the likely hydrogen-bonding pattern.

Caption: Predicted intermolecular hydrogen bonding between two molecules.

A Holistic Approach: Integrating Spectroscopic and Crystallographic Data

  • Initial Characterization (IR, MS, NMR): IR spectroscopy will confirm the presence of the carbonyl (~1650-1670 cm⁻¹) and aldehyde (~1680-1700 cm⁻¹, 2720-2820 cm⁻¹) groups. High-resolution mass spectrometry will confirm the elemental composition. ¹H and ¹³C NMR will establish the connectivity of the atoms and confirm the presence of the 2-pyridone tautomer in solution.

  • Definitive Structure (X-ray Crystallography): A successful crystal structure determination will provide the definitive solid-state conformation, resolving any ambiguities from the spectroscopic data. It will reveal the precise bond lengths, confirming the C=O and C-N bonds of the amide, and map the supramolecular assembly through hydrogen and halogen bonds.

  • Computational Cross-Validation (DFT): A DFT-optimized geometry can be compared to the crystal structure to assess the influence of crystal packing forces on the molecular conformation. Theoretical calculations can also predict NMR and IR spectra, which can be compared to the experimental data for a comprehensive validation of the structural assignment.

By employing this integrated workflow, researchers can confidently and accurately determine the structure of 5-Bromo-2-oxo-1,2-dihydropyridine-3-carbaldehyde derivatives, laying a solid foundation for further research and development in medicinal chemistry and material science.

References

  • MySkinRecipes. (n.d.). 5-Bromo-2-oxo-1,2-dihydropyridine-3-carbaldehyde. Retrieved from [Link]

  • Wikipedia. (2023, December 1). 2-Pyridone. Retrieved from [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Reactivity of 5-Bromo- vs. 5-Chloro-2-Pyridones in Synthetic Chemistry

Introduction: The 2-Pyridone Scaffold in Modern Drug Discovery The 2-pyridone motif is a privileged scaffold in medicinal chemistry, integral to the structure of numerous FDA-approved drugs and clinical candidates.[1][2]...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 2-Pyridone Scaffold in Modern Drug Discovery

The 2-pyridone motif is a privileged scaffold in medicinal chemistry, integral to the structure of numerous FDA-approved drugs and clinical candidates.[1][2] Its ability to act as both a hydrogen bond donor and acceptor, coupled with its role as a versatile bioisostere for amides, phenols, and other heterocycles, makes it a cornerstone of drug design.[1][3] The introduction of a halogen at the C5 position transforms the pyridone into a powerful synthetic intermediate, providing a reactive handle for diversification through cross-coupling and nucleophilic substitution reactions.

This guide provides an in-depth, data-supported comparison of the reactivity of two key intermediates: 5-bromo-2-pyridone and 5-chloro-2-pyridone. For researchers, scientists, and drug development professionals, understanding the nuanced differences in their reactivity is critical for strategic synthetic planning, optimizing reaction conditions, and accelerating the discovery of novel therapeutics.

Theoretical Framework: Unpacking the Carbon-Halogen Bond

The difference in reactivity between 5-bromo- and 5-chloro-2-pyridone is fundamentally rooted in the intrinsic properties of the carbon-halogen (C-X) bond. The established reactivity order for aryl halides in the most common and synthetically useful transformations is I > Br > Cl > F .[4] This trend is governed by two primary factors:

  • Bond Strength and Length: The carbon-chlorine (C-Cl) bond is shorter and stronger (bond energy ~327 kJ/mol) than the carbon-bromine (C-Br) bond (~285 kJ/mol).[5][6] Consequently, more energy is required to cleave the C-Cl bond.

  • Leaving Group Ability: In nucleophilic aromatic substitution, the ability of the halide to depart as a stable anion is crucial. While electronegativity might suggest chloride is a poorer leaving group, in the context of SNAr, the polarizability and the strength of the C-X bond are more dominant factors, making bromide the better leaving group.

These fundamental properties directly influence the kinetics and thermodynamics of the two major classes of reactions used to functionalize these scaffolds: palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr).

Comparative Reactivity in Key Synthetic Transformations

Palladium-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions are paramount in drug discovery for constructing carbon-carbon and carbon-heteroatom bonds. The rate-determining step for most palladium-catalyzed couplings (like Suzuki and Buchwald-Hartwig) is the initial oxidative addition of the Pd(0) catalyst into the C-X bond.[7][8]

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki reaction is a robust method for creating biaryl structures.[9] Due to the weaker C-Br bond, 5-bromo-2-pyridone undergoes oxidative addition more readily than its chloro- counterpart. This translates to several practical advantages:

  • Milder Reaction Conditions: Reactions with the bromo derivative often proceed at lower temperatures.

  • Lower Catalyst Loading: Efficient conversion can typically be achieved with less palladium catalyst.

  • Faster Reaction Times: Reactions often reach completion more quickly.

Conversely, the stronger C-Cl bond in 5-chloro-2-pyridone necessitates more forcing conditions. This often requires more specialized, electron-rich, and bulky phosphine ligands (e.g., Buchwald-type ligands) to facilitate the challenging oxidative addition step.[10]

Buchwald-Hartwig Amination (C-N Bond Formation)

The synthesis of arylamines via Buchwald-Hartwig amination follows the same reactivity principles.[11][12] The C-Br bond's lability allows for coupling with a wide range of amines under relatively standard conditions. The amination of 5-chloro-2-pyridone is significantly more challenging and often requires higher temperatures and carefully selected catalyst systems designed specifically for aryl chlorides.[13]

DOT Script for Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pdiil Ar-Pd(II)L₂-X pd0->pdiil pd_biaryl Ar-Pd(II)L₂-Ar' pd0->pd_biaryl Ar-Ar' pd_borane Ar-Pd(II)L₂-OR' pdiil->pd_borane oa_text Oxidative Addition (Rate-Determining Step) pd_borane->pd_biaryl trans_text Transmetallation pd_biaryl->pd0 re_text Reductive Elimination oa_text->pd0 Ar-X note Reactivity: C-Br > C-Cl The C-Br bond is weaker, facilitating the rate-determining oxidative addition step. oa_text->note trans_text->pdiil Ar'-B(OR)₂ Base

Caption: The Suzuki-Miyaura cycle. The C-X bond strength dictates the rate of oxidative addition.

Nucleophilic Aromatic Substitution (SNAr)

The 2-pyridone ring is sufficiently electron-deficient to undergo nucleophilic aromatic substitution, particularly with strong nucleophiles. The SNAr mechanism proceeds via a two-step addition-elimination pathway involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[14][15]

In this mechanism, the C-X bond is broken in the second (elimination) step. The rate of this step is influenced by the leaving group's ability to stabilize a negative charge. Generally, bromide is a better leaving group than chloride due to its greater polarizability and the lower energy of the C-Br bond. Therefore, 5-bromo-2-pyridone is expected to be more reactive in SNAr reactions than 5-chloro-2-pyridone, allowing for reactions to proceed under milder conditions.[16]

DOT Script for SNAr Mechanism

SNAr_Mechanism reactants 5-Halo-2-Pyridone + Nucleophile (Nu⁻) meisenheimer Meisenheimer Complex (Resonance-Stabilized Anion) reactants->meisenheimer Step 1: Addition (Rate-Determining) product Substituted Product + Halide (X⁻) meisenheimer->product Step 2: Elimination (Leaving Group Departs) note Leaving Group Ability: Br⁻ > Cl⁻ 5-Bromo derivative reacts faster. meisenheimer->note

Caption: The two-step addition-elimination mechanism for SNAr reactions.

Quantitative Data & Experimental Protocols

The following table summarizes the expected differences in reactivity and typical conditions based on established principles for halo-heterocycles.

Feature5-Bromo-2-Pyridone5-Chloro-2-PyridoneRationale
Relative Reactivity HigherLowerWeaker C-Br bond, better leaving group ability of bromide.[4]
Suzuki Coupling Temp. 80 - 100 °C100 - 120 °C (or higher)Higher energy needed for C-Cl oxidative addition.[10]
Buchwald Amination Standard phosphine ligandsRequires specialized, bulky, electron-rich ligandsC-Cl bond is less reactive and requires a more active catalyst.[13]
SNAr Conditions Milder (e.g., lower temp, weaker base)Harsher (e.g., higher temp, stronger base)Bromide is a better leaving group than chloride.[16]
Cost & Availability Generally higher costGenerally lower cost, more suppliersBased on the cost of raw materials and synthesis complexity.
Representative Protocol: Suzuki-Miyaura Coupling of a 5-Halo-2-Pyridone

This protocol provides a robust, self-validating system for comparing the reactivity of the two substrates. By running two parallel reactions and monitoring their progress (e.g., by TLC or LC-MS), a researcher can directly observe the difference in reaction rates.

DOT Script for Experimental Workflow

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Combine Halo-Pyridone, Boronic Acid, and Base in Vial solvent 2. Add Solvent (e.g., Dioxane/Water) reagents->solvent degas 3. Degas Mixture (e.g., Sparge with Argon) solvent->degas catalyst 4. Add Pd Catalyst/Ligand degas->catalyst heat 5. Heat to Desired Temperature (e.g., 90°C for Bromo, 110°C for Chloro) catalyst->heat monitor 6. Monitor by TLC/LC-MS heat->monitor quench 7. Cool and Dilute with Water & Organic Solvent monitor->quench extract 8. Separate Layers, Wash Organic Phase quench->extract purify 9. Dry, Concentrate, and Purify (e.g., Chromatography) extract->purify

Caption: A generalized workflow for a palladium-catalyzed cross-coupling reaction.

Materials:

  • 5-Bromo-2-pyridone or 5-Chloro-2-pyridone (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)

  • 1,4-Dioxane and Water (4:1 v/v), degassed

Procedure:

  • Vessel Preparation: To a dry reaction vial equipped with a magnetic stir bar, add 5-halo-2-pyridone (e.g., 0.5 mmol), the arylboronic acid (0.6 mmol), and potassium carbonate (1.5 mmol).

  • Solvent Addition: Add the degassed 4:1 dioxane/water solvent mixture (e.g., 5 mL).

  • Degassing: Seal the vial and thoroughly degas the mixture by sparging with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add the Pd(dppf)Cl₂ catalyst.

  • Reaction: Place the sealed vial in a preheated oil bath or heating block.

    • For 5-bromo-2-pyridone : Heat at 90 °C.

    • For 5-chloro-2-pyridone : Heat at 110 °C.

  • Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing via TLC or LC-MS until the starting material is consumed. The bromo- derivative is expected to react significantly faster.

  • Work-up: Once complete, cool the reaction to room temperature. Dilute with water (10 mL) and ethyl acetate (15 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography.

Strategic Considerations for Synthesis

The choice between 5-bromo- and 5-chloro-2-pyridone is a strategic decision based on a balance of reactivity, cost, and the overall synthetic plan.

  • Choose 5-Bromo-2-Pyridone when:

    • Mild conditions are required to preserve sensitive functional groups elsewhere in the molecule.

    • Rapid synthesis and high throughput are desired, for example, in the creation of compound libraries.

    • Standard, less expensive palladium catalysts are preferred.

  • Choose 5-Chloro-2-Pyridone when:

    • Cost is a primary driver , as aryl chlorides are often cheaper starting materials.

    • Orthogonal reactivity is needed. If a molecule contains both a bromide and a chloride, the more reactive bromide can often be functionalized selectively while leaving the chloride intact for a subsequent transformation.[17]

    • The downstream synthetic steps are robust and can tolerate the harsher conditions required for C-Cl activation.

Conclusion

In the comparative landscape of 5-halo-2-pyridones, the 5-bromo- derivative is the more reactive and versatile synthetic building block. Its lower C-Br bond dissociation energy facilitates milder and more efficient palladium-catalyzed cross-coupling reactions, and its superior leaving group ability accelerates nucleophilic aromatic substitution. While the lower cost of 5-chloro-2-pyridone presents an advantage, its utility is tempered by the need for more forcing conditions and specialized catalyst systems. For drug development professionals engaged in rapid lead optimization and complex molecule synthesis, 5-bromo-2-pyridone is frequently the superior choice, offering a more reliable and flexible path to novel chemical entities.

References

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Comparative

A Comparative Guide to the Bioactivity of 2-Pyridone Isomers for Drug Discovery

In the landscape of medicinal chemistry, the pyridinone scaffold stands out as a "privileged structure," a core molecular framework that consistently yields compounds with a diverse array of biological activities. The se...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the pyridinone scaffold stands out as a "privileged structure," a core molecular framework that consistently yields compounds with a diverse array of biological activities. The seemingly subtle shift in the position of the carbonyl group among its isomers—2-pyridone, 3-hydroxypyridine (the predominant tautomer of 3-pyridone), and 4-pyridone—dramatically alters the electronic and steric properties of the molecule. This, in turn, dictates their interactions with biological targets, leading to distinct pharmacological profiles. This guide offers an in-depth, comparative analysis of the bioactivities of these three key isomers, supported by experimental data from relevant derivatives, to provide a strategic resource for researchers, scientists, and drug development professionals.

At a Glance: Comparative Bioactivities of Pyridone Isomers

While direct head-to-head studies on the parent isomers are limited, a comparative analysis of their derivatives reveals distinct and promising therapeutic potentials. The following tables summarize the bioactivities of representative derivatives for each isomer, providing a quantitative basis for comparison. It is important to note that the specific activity is highly dependent on the nature and position of substituents on the pyridone ring.

Table 1: Comparative Anticancer and Cytotoxic Activity (IC₅₀, µM)

Isomer ScaffoldDerivative/CompoundCell LineIC₅₀ (µM)Reference Compound (IC₅₀, µM)Source(s)
2-Pyridone 6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-oneHepG2 (Liver)4.5 ± 0.3-[1]
MCF-7 (Breast)6.3 ± 0.4-[1]
Fused 2-pyridone derivative (PS757)---[2]
3-Hydroxypyridine Data on direct cytotoxicity is limited; primary focus is on other bioactivities.---
4-Pyridone Diaryl ether substituted 4-pyridoneP. falciparum>500-fold improvement vs. chloroquineChloroquine[3]
4(1H)-Quinolone derivativeHuman cell lines> 6.1-[4]

Table 2: Comparative Antimicrobial Activity (MIC, µg/mL)

Isomer ScaffoldDerivative/CompoundOrganismMIC (µg/mL)Reference CompoundSource(s)
2-Pyridone Dihydrothiazolo ring-fused 2-pyridoneS. pyogenes--[2]
Cordypyridone H (N-hydroxy-2-pyridone)B. subtilis, S. aureus, E. coliLow µM range-[5]
3-Hydroxypyridine O-terpenyl aryldithiophosphonate saltsB. cereus, C. albicansHigh activity-[6]
4-Pyridone Data on direct antimicrobial activity is less prevalent than antimalarial studies.---

Table 3: Comparative Antioxidant and Enzyme Inhibitory Activity (IC₅₀)

Isomer ScaffoldBioactivityAssay/TargetIC₅₀Source(s)
2-Pyridone PIM-1 Kinase InhibitionEnzymatic Assay50 nM (for a potent derivative)[7]
3-Hydroxypyridine AntioxidantDPPH Radical ScavengingVaries (derivative dependent)[8]
Monoamine Oxidase (MAO-A) InhibitionEnzymatic Assay-[9]
4-Pyridone Plasmodium Cytochrome bc₁ InhibitionEnzymatic Assay0.002 µM (for a potent derivative)[4]

Deep Dive: Mechanisms of Action and Signaling Pathways

The distinct bioactivities of the pyridone isomers are rooted in their unique mechanisms of action at the molecular level. Understanding these pathways is critical for rational drug design and lead optimization.

2-Pyridone: A Prominent Scaffold in Anticancer Research

The 2-pyridone core is a frequent feature in potent anticancer agents, largely due to its ability to act as a bioisostere for amides and other functional groups, facilitating strong interactions with enzyme active sites.[10] A key target for many 2-pyridone derivatives is the PIM-1 kinase , a serine/threonine kinase that is overexpressed in many cancers and plays a crucial role in cell cycle progression and apoptosis.[11][12]

PIM-1 is regulated by the JAK/STAT signaling pathway.[11] By inhibiting PIM-1, 2-pyridone derivatives can disrupt downstream signaling, leading to cell cycle arrest and apoptosis in cancer cells.

PIM1_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes & Translocates PIM1 PIM-1 Kinase Apoptosis_Inhibitors Apoptosis Inhibitors (e.g., Bad) PIM1->Apoptosis_Inhibitors Phosphorylates (Inactivates) Cell_Cycle_Proteins Cell Cycle Proteins PIM1->Cell_Cycle_Proteins Promotes Apoptosis Apoptosis Apoptosis_Inhibitors->Apoptosis Inhibits PIM1_Gene PIM-1 Gene STAT_dimer->PIM1_Gene Induces Transcription PIM1_Gene->PIM1 Translates Proliferation Cell Proliferation Cell_Cycle_Proteins->Proliferation Two_Pyridone 2-Pyridone Derivative Two_Pyridone->PIM1 Inhibits Cytokine Cytokine (e.g., IL-6) Cytokine->Cytokine_Receptor Binds

PIM-1 Kinase Signaling and Inhibition by 2-Pyridone Derivatives.
3-Hydroxypyridine: A Champion of Antioxidant Activity

3-Hydroxypyridine and its derivatives are well-regarded for their potent antioxidant properties.[13] This activity is primarily attributed to the phenolic hydroxyl group, which can readily donate a hydrogen atom to neutralize free radicals, thereby terminating damaging oxidative chain reactions.[14][15] This mechanism is fundamental to protecting cells from oxidative stress, a key factor in numerous pathological conditions.

The free radical scavenging process can occur through several mechanisms, with hydrogen atom transfer (HAT) being a prominent pathway.[16] In this process, the phenolic antioxidant (Ar-OH) donates a hydrogen atom to a free radical (R•), resulting in a stable antioxidant radical (Ar-O•) and a neutralized species (RH).

Antioxidant_Mechanism cluster_process Free Radical Scavenging by 3-Hydroxypyridine Free_Radical Free Radical (R•) (e.g., DPPH•) reaction Free_Radical->reaction Hydroxypyridine 3-Hydroxypyridine (Ar-OH) Hydroxypyridine->reaction H• Transfer Neutralized_Species Neutralized Species (RH) reaction->Neutralized_Species Pyridone_Radical Stable Pyridone Radical (Ar-O•) reaction->Pyridone_Radical

Hydrogen Atom Transfer (HAT) Mechanism of 3-Hydroxypyridine.
4-Pyridone: A Targeted Approach to Antimalarial Therapy

Derivatives of 4-pyridone have emerged as a promising class of antimalarial agents.[3][4] Their mechanism of action involves the targeted inhibition of the mitochondrial electron transport chain in the Plasmodium parasite, specifically at the cytochrome bc₁ complex (Complex III).[4][17][18] By binding to this complex, 4-pyridone derivatives disrupt the Q-cycle, a critical process for ATP synthesis.[17][19] This ultimately leads to the death of the parasite. The selectivity for the parasitic enzyme over its human counterpart is a key feature of these compounds, offering a potential therapeutic window.[4]

Cytochrome_bc1_Inhibition cluster_membrane Inner Mitochondrial Membrane (Parasite) UQH2 Ubiquinol (QH₂) Cyt_bc1 Cytochrome bc₁ Complex (Complex III) UQH2->Cyt_bc1 e⁻ donor Cyt_c Cytochrome c Cyt_bc1->Cyt_c e⁻ transfer UQ Ubiquinone (Q) ATP_Synthase ATP Synthase Cyt_c->ATP_Synthase e⁻ carrier ATP ATP ATP_Synthase->ATP Synthesis Four_Pyridone 4-Pyridone Derivative Four_Pyridone->Cyt_bc1 Inhibits Q-cycle

Inhibition of the Plasmodial Cytochrome bc₁ Complex by 4-Pyridone Derivatives.

Experimental Protocols: A Guide to Bioactivity Assessment

To ensure the reproducibility and validity of research findings, standardized experimental protocols are paramount. The following are step-by-step methodologies for assessing the key bioactivities discussed in this guide.

Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.

Workflow: MTT Assay for Cytotoxicity

MTT_Workflow cluster_workflow MTT Assay Workflow A 1. Seed cells in a 96-well plate B 2. Incubate for 24h (cell adherence) A->B C 3. Treat cells with pyridone isomers B->C D 4. Incubate for 24-72h C->D E 5. Add MTT reagent D->E F 6. Incubate for 2-4h (Formazan formation) E->F G 7. Solubilize formazan crystals (e.g., with DMSO) F->G H 8. Measure absorbance (570 nm) G->H I 9. Calculate IC₅₀ value H->I MIC_Workflow cluster_mic Broth Microdilution Workflow A 1. Prepare serial dilutions of pyridone isomers in a 96-well plate C 3. Inoculate each well with the bacterial suspension A->C B 2. Prepare standardized bacterial inoculum B->C D 4. Include growth and sterility controls C->D E 5. Incubate at 37°C for 18-24h D->E F 6. Visually assess for bacterial growth (turbidity) E->F G 7. Determine MIC (lowest concentration with no growth) F->G

A generalized workflow for MIC determination via broth microdilution.

Step-by-Step Protocol:

  • Prepare Compound Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the pyridone isomers in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the diluted bacterial suspension to each well of the microtiter plate.

  • Controls: Include a positive control well (broth and inoculum, no compound) to confirm bacterial growth and a negative control well (broth only) to ensure media sterility.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Antioxidant Capacity: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method for evaluating the free radical scavenging activity of a compound.

Workflow: DPPH Assay

DPPH_Workflow cluster_dpph DPPH Assay Workflow A 1. Prepare serial dilutions of pyridone isomers C 3. Mix the compound dilutions with the DPPH solution A->C B 2. Prepare a fresh DPPH solution in methanol B->C D 4. Incubate in the dark (e.g., 30 minutes) C->D E 5. Measure absorbance at 517 nm D->E F 6. Calculate the percentage of radical scavenging E->F G 7. Determine the IC₅₀ value F->G

A generalized workflow for the DPPH radical scavenging assay.

Step-by-Step Protocol:

  • Prepare Sample Solutions: Prepare various concentrations of the pyridone isomers in a suitable solvent, such as methanol.

  • DPPH Solution: Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).

  • Reaction Mixture: In a 96-well plate or cuvettes, mix the sample solutions with the DPPH solution. Include a control containing only the solvent and the DPPH solution.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm. The purple color of the DPPH radical will fade in the presence of an antioxidant.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100. Determine the IC₅₀ value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.

Conclusion and Future Directions

The 2-pyridone isomers—2-pyridone, 3-hydroxypyridine, and 4-pyridone—each represent a unique and valuable starting point for the development of novel therapeutics. 2-Pyridone derivatives show significant promise in oncology, particularly as kinase inhibitors. 3-Hydroxypyridine's antioxidant and radical-scavenging properties make it an attractive scaffold for addressing diseases rooted in oxidative stress. 4-Pyridone derivatives have demonstrated potent and selective activity against the malaria parasite, offering a targeted approach to this global health challenge.

While the data presented in this guide is largely derived from studies on substituted derivatives, it provides a clear indication of the inherent potential of each isomeric core. Future research should aim to conduct more direct comparative studies of the parent isomers and their simple derivatives to establish a more definitive structure-activity relationship. Furthermore, exploring the polypharmacology of these scaffolds—their ability to interact with multiple targets—could unveil novel therapeutic applications. For drug development professionals, the pyridone isomers offer a rich and versatile platform for the design and synthesis of next-generation medicines.

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Validation

The Ascending Profile of 5-Bromo-2-Pyridone Derivatives in Oncology: A Comparative Efficacy Guide

In the dynamic landscape of anticancer drug discovery, the relentless pursuit of novel scaffolds that offer enhanced potency and selectivity continues to drive innovation. Among the myriad of heterocyclic compounds, 5-br...

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of anticancer drug discovery, the relentless pursuit of novel scaffolds that offer enhanced potency and selectivity continues to drive innovation. Among the myriad of heterocyclic compounds, 5-bromo-2-pyridone derivatives have emerged as a promising class of molecules, demonstrating significant cytotoxic activity against a range of cancer cell lines. This guide provides an in-depth, objective comparison of the efficacy of these emerging derivatives against established anticancer drugs, supported by experimental data, detailed methodologies, and mechanistic insights for the discerning researcher, scientist, and drug development professional.

Introduction: The Rationale for Novel Anticancer Agents

The global burden of cancer necessitates the continuous development of new therapeutic agents.[1] Conventional chemotherapeutics, while foundational, are often beleaguered by issues of toxicity and the development of drug resistance.[2] This has propelled a shift towards targeted therapies that selectively act on molecular pathways driving tumorigenesis.[3] The 5-bromo-2-pyridone core represents a privileged scaffold in medicinal chemistry, amenable to diverse substitutions that can be tailored to interact with specific biological targets. Recent studies have underscored the potential of this class of compounds, with certain derivatives exhibiting superior potency to existing drugs in preclinical models.

Mechanistic Showdown: 5-Bromo-2-Pyridone Derivatives vs. Standard-of-Care

A key differentiator for any new anticancer agent is its mechanism of action. While existing drugs modulate a variety of pathways, emerging 5-bromo-2-pyridone derivatives appear to exert their effects, at least in part, through the inhibition of key protein kinases involved in tumor angiogenesis and proliferation.

The Angiogenesis Axis: A Prime Target

One of the critical pathways in cancer progression is angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients. Vascular Endothelial Growth Factor Receptors (VEGFRs) are key mediators of this process. Some novel 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivatives have been identified as potent inhibitors of VEGFR-2.[4] By blocking the ATP-binding site of this receptor, these compounds can effectively halt the downstream signaling cascade that promotes endothelial cell proliferation and migration.

This mechanism is shared by the multi-kinase inhibitor Sunitinib , a standard-of-care treatment for renal cell carcinoma and gastrointestinal stromal tumors. Sunitinib also targets VEGFR, alongside other kinases like Platelet-Derived Growth Factor Receptors (PDGFRs).[5]

Below is a depiction of the VEGFR-2 signaling pathway and the inhibitory action of specific 5-bromo-2-pyridone derivatives.

VEGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Proliferation Cell Proliferation, Migration, Survival Akt->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Bromopyridone 1-benzyl-5-bromo-3- hydrazonoindolin-2-one derivatives Bromopyridone->VEGFR2 Inhibits Kinase_Cascades cluster_membrane Plasma Membrane cluster_pathways Intracellular Signaling Pathways cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/ERK Pathway cluster_outcomes Cellular Outcomes RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Survival mTOR->Survival Angiogenesis Angiogenesis mTOR->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Bromopyridone 5-bromo-2-pyridone derivatives Bromopyridone->RTK Inhibits

Caption: Overview of downstream signaling inhibition.

Quantitative Efficacy: A Head-to-Head Comparison

The true measure of a novel compound's potential lies in its quantitative performance against existing drugs. The following tables summarize the half-maximal inhibitory concentration (IC50) values of promising 5-bromo-2-pyridone derivatives compared to standard chemotherapeutic agents across a panel of human cancer cell lines. Lower IC50 values indicate greater potency.

Table 1: In Vitro Cytotoxicity (IC50, µM) of 5-Bromo-7-azaindolin-2-one Derivatives vs. Sunitinib[5]

CompoundHepG2 (Liver)A549 (Lung)SKOV-3 (Ovarian)MCF-7 (Breast)HT-29 (Colon)PANC-1 (Pancreatic)
23p (novel) 2.357 3.012 2.874 5.6724.8916.034
23c (novel) 4.2153.103 5.8817.2436.5128.901
23d (novel) 5.0114.9873.721 6.8995.9327.112
Sunitinib31.59449.03632.14529.25735.67841.098

Data presented as mean IC50 (µM) from MTT assays.

Table 2: In Vitro Cytotoxicity (IC50, µM) of 1-Benzyl-5-bromo-3-hydrazonoindolin-2-one Derivatives vs. Doxorubicin[4]

CompoundMCF-7 (Breast)A549 (Lung)
7c (novel) 7.17> 50
7d (novel) 2.93 9.57
Doxorubicin0.850.98

*Representative IC50 values for Doxorubicin from literature for comparison context.

**Table 3: VEGFR-2 Kinase Inhibitory Activity (IC50, µM)[4]

CompoundVEGFR-2 Inhibition IC50 (µM)
7c (novel) 0.728
7d (novel) 0.503
Sorafenib (Reference)0.090

The data clearly indicates that specific 5-bromo-2-pyridone derivatives, such as compound 23p and 7d , exhibit significantly greater potency than the established drug Sunitinib in several cancer cell lines. [4][5]Notably, compound 23p is approximately 11 to 16 times more potent than Sunitinib across the tested liver, lung, and ovarian cancer cell lines. [5]While Doxorubicin shows higher potency in the tested cell lines, the novel derivatives demonstrate promising activity, particularly compound 7d against MCF-7 breast cancer cells. [4]

Experimental Protocols: Ensuring Scientific Rigor

The validity of these findings rests on robust and reproducible experimental design. Below are the detailed methodologies for the key in vitro assays used to evaluate the efficacy of these compounds.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.

MTT_Assay_Workflow A 1. Seed cancer cells in 96-well plate B 2. Incubate for 24h (cell adherence) A->B C 3. Treat cells with varying concentrations of compounds B->C D 4. Incubate for 48-72h C->D E 5. Add MTT reagent D->E F 6. Incubate for 4h (Formazan formation) E->F G 7. Solubilize Formazan crystals (e.g., with DMSO) F->G H 8. Measure absorbance at ~570nm G->H I 9. Calculate IC50 values H->I

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Protocol:

  • Cell Seeding: Harvest cancer cells during their exponential growth phase. Seed 100 µL of the cell suspension (typically 5,000-10,000 cells/well) into each well of a 96-well plate and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 5-bromo-2-pyridone derivatives and reference drugs in a complete culture medium. After 24 hours, carefully remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle-treated (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the plate for the desired exposure time, typically 48 to 72 hours.

  • MTT Addition: Following incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. During this period, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully aspirate the medium containing MTT and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

Apoptosis Detection: Annexin V/Propidium Iodide Staining

To determine if cell death occurs via apoptosis, Annexin V and Propidium Iodide (PI) staining followed by flow cytometry is a standard method.

Apoptosis_Assay_Workflow A 1. Treat cells with compounds at IC50 concentrations B 2. Harvest cells (including supernatant) A->B C 3. Wash cells with PBS B->C D 4. Resuspend in Annexin V binding buffer C->D E 5. Add FITC-Annexin V and Propidium Iodide (PI) D->E F 6. Incubate in the dark (15 min, room temp) E->F G 7. Analyze by flow cytometry F->G H 8. Quantify viable, apoptotic, and necrotic cell populations G->H

Caption: Workflow for Annexin V/PI apoptosis assay.

Step-by-Step Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat them with the 5-bromo-2-pyridone derivatives at their respective IC50 concentrations for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant from the corresponding well.

  • Washing: Wash the collected cells twice with ice-cold phosphate-buffered saline (PBS) by centrifugation.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add fluorescein isothiocyanate (FITC)-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. FITC-Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI intercalates with the DNA of late apoptotic or necrotic cells with compromised membrane integrity.

  • Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Conclusion and Future Directions

The evidence presented in this guide strongly supports the continued investigation of 5-bromo-2-pyridone derivatives as a promising new class of anticancer agents. Specific derivatives have demonstrated superior in vitro potency against a range of cancer cell lines when compared to established drugs like Sunitinib. [5]Their mechanism of action appears to involve the targeted inhibition of key kinases, such as VEGFR-2, which are critical for tumor growth and survival. [4] Future research should focus on elucidating the full kinase inhibitory profile of the most potent compounds to better understand their spectrum of activity and potential off-target effects. In vivo studies using xenograft models are a critical next step to validate the preclinical efficacy and assess the pharmacokinetic and safety profiles of these derivatives. [6]The compelling data generated thus far provides a solid foundation for the development of 5-bromo-2-pyridone-based therapies that could one day offer a more effective and targeted treatment option for cancer patients.

References

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Comparative

A Senior Application Scientist's Guide to In-Silico Toxicity Prediction for Novel 2-Oxo-Pyridine Derivatives

Introduction: The Imperative for Early-Stage Toxicity Assessment In the landscape of modern drug discovery, the path from a promising lead compound to a marketable therapeutic is fraught with challenges. A significant po...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Early-Stage Toxicity Assessment

In the landscape of modern drug discovery, the path from a promising lead compound to a marketable therapeutic is fraught with challenges. A significant portion of drug candidates fail during preclinical and clinical trials due to unforeseen toxicity, leading to immense financial and temporal losses.[1][2] For novel chemical entities, such as the burgeoning class of 2-oxo-pyridine derivatives—which show promise in anticancer, antimicrobial, and anti-inflammatory applications—early and reliable toxicity assessment is not just advantageous; it is critical.[3][4][5][6]

In-silico toxicology, or computational toxicology, has emerged as an indispensable tool in this context.[7] By leveraging computational models to predict the potential adverse effects of chemicals, researchers can prioritize compounds with more favorable safety profiles, guide chemical modifications to mitigate toxicity, and reduce reliance on animal testing, thereby saving significant time and resources.[1][8][9][10] This guide provides a comparative overview of key in-silico methodologies and platforms, offering a practical workflow for researchers engaged in the development of novel 2-oxo-pyridine derivatives.

Pillar 1: Core Methodologies in Computational Toxicology

The fundamental principle of in-silico toxicology is that the biological activity of a chemical, including its toxicity, is intrinsically linked to its molecular structure.[11] Various computational methods have been developed to model this relationship, each with unique strengths and limitations.

Quantitative Structure-Activity Relationship (QSAR) Models

QSAR is a computational modeling technique that attempts to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds.[10][12] The process involves two main steps: calculating molecular descriptors (physicochemical, topological, electronic properties) and then using statistical methods to build a model that correlates these descriptors with a known toxicity endpoint.[10]

  • Global QSAR Models: Trained on a diverse set of chemicals, these models are designed for broad applicability.[10]

  • Local QSAR Models: Developed using a set of structurally similar (congeneric) chemicals, offering higher accuracy within a specific chemical space.[10]

For novel 2-oxo-pyridine derivatives, a well-validated global model can provide initial toxicity flags, while a local model, if available for similar heterocyclic compounds, would yield more reliable predictions.[13][14][15]

Expert Systems and Structural Alerts

Expert systems are knowledge-based approaches that rely on rules derived from established toxicological knowledge. They function by identifying specific molecular substructures or fragments, known as "structural alerts" or "toxicophores," that are associated with specific types of toxicity.[16][17] For instance, certain aromatic amine or nitro-aromatic moieties are well-known structural alerts for mutagenicity.[17] These systems are excellent for rapid flagging of potential hazards based on established chemical toxicology principles.

Read-Across and Chemical Grouping

Read-across is a data gap-filling technique that assumes the toxicity of a target chemical can be inferred from one or more structurally similar source chemicals with known experimental data.[10][16][18] The scientific justification hinges on the hypothesis that the compounds share a similar mechanism of action due to their structural similarities. This approach is powerful when reliable data exists for close analogs of the novel 2-oxo-pyridine derivative under investigation.

Machine Learning and Deep Learning

Modern in-silico toxicology increasingly employs sophisticated machine learning (ML) and deep learning (DL) algorithms.[8][11][15] These methods can analyze vast datasets and identify complex, non-linear relationships between chemical structures and toxicity that may be missed by traditional QSAR models.[8] ML-driven models are becoming integral for predicting a wide array of endpoints, from organ-specific toxicity to interactions with toxicity pathways.[19][20][21]

Pillar 2: A Comparative Guide to In-Silico Toxicity Prediction Platforms

A multitude of software tools and web servers are available for toxicity prediction. The choice of platform depends on the specific needs of the research, including the desired endpoints, budget, and required level of validation. For a robust assessment, it is highly recommended to use a consensus approach, analyzing a compound with at least two different programs to increase confidence in the results.[22]

Platform Primary Methodology Key Toxicity Endpoints Covered Accessibility Key Features
ProTox-II / ProTox 3.0 Machine Learning, Pharmacophores, Fragment PropensitiesAcute Oral Toxicity, Organ Toxicity (Hepatotoxicity), Mutagenicity, Carcinogenicity, Cytotoxicity, Immunotoxicity, Toxicity Targets.[19][20][21][23]Free Web ServerPredicts a large number of endpoints (61 in version 3.0), provides confidence scores, and identifies potential toxicity targets.[20][21]
OECD QSAR Toolbox QSAR, Read-Across, Chemical GroupingA wide range of human health and ecotoxicological endpoints.Free SoftwareA comprehensive tool designed for regulatory use, facilitating data gap filling via read-across and grouping.[10]
TOPKAT (Accelrys) QSARRodent Carcinogenicity, Mutagenicity (Ames), Developmental Toxicity, Skin/Eye Irritation, LD50.[10][17]CommercialWell-established models with defined applicability domains; often used in industrial settings.
Derek Nexus (Lhasa Ltd.) Expert System (Structural Alerts)Mutagenicity, Carcinogenicity, Skin Sensitization, Hepatotoxicity, and many more.CommercialProvides knowledge-based toxicity alerts with detailed reasoning and references, aiding in mechanistic understanding.[10]
T.E.S.T. (US EPA) QSARAcute Toxicity (LD50), Developmental Toxicity, Mutagenicity.[9]Free SoftwareUses multiple QSAR methodologies (hierarchical, consensus) to generate predictions.
VEGA HUB QSARMultiple toxicological endpoints including Mutagenicity, Carcinogenicity, Skin Sensitization, Endocrine Disruption.[10]Free SoftwareProvides multiple models for each endpoint and includes an assessment of the prediction's applicability domain.

Pillar 3: A Self-Validating Workflow for Toxicity Prediction

This section outlines a detailed, step-by-step protocol for assessing the toxicity profile of a novel 2-oxo-pyridine derivative. The causality behind each step is explained to ensure a robust and defensible assessment.

Experimental Protocol: In-Silico Toxicity Assessment

Objective: To generate a preliminary toxicity profile for a novel 2-oxo-pyridine derivative using a consensus of computational methods.

1. Compound Preparation & Standardization (The Foundation):

  • Step 1.1: Draw the 2D structure of the novel 2-oxo-pyridine derivative using chemical drawing software (e.g., ChemDraw, MarvinSketch).
  • Step 1.2: Convert the structure into a machine-readable format, such as SMILES (Simplified Molecular Input Line Entry System) or a .mol file.[22]
  • Causality: A standardized and correct chemical representation is the absolute prerequisite for any in-silico analysis. Errors in the input structure will lead to meaningless output.

2. Multi-Platform Initial Screening (The Dragnet):

  • Step 2.1: Submit the SMILES string of the compound to at least two freely accessible, broad-spectrum web servers. We recommend ProTox-II / 3.0 and VEGA HUB .
  • Step 2.2: For each platform, run the prediction for all available relevant human health endpoints (e.g., oral toxicity, mutagenicity, carcinogenicity, hepatotoxicity).
  • Causality: Using multiple platforms with different underlying algorithms (e.g., machine learning vs. traditional QSAR) provides a more comprehensive and reliable initial assessment. Agreement between platforms strengthens the prediction, while disagreement highlights areas of uncertainty requiring further investigation.

3. Endpoint-Specific Analysis & Structural Alert Identification (The Deep Dive):

  • Step 3.1: Analyze the predictions for critical toxicity endpoints, paying close attention to any "positive" or "active" flags. Key endpoints for early-stage drug development include:
  • Mutagenicity (Ames test): A critical indicator of potential carcinogenicity.[17]
  • Hepatotoxicity (DILI): Drug-induced liver injury is a major reason for drug failure.[16]
  • Carcinogenicity: A crucial long-term toxicity endpoint.
  • Acute Oral Toxicity (LD50): Provides an estimate of the lethal dose.[9]
  • Step 3.2: If using a tool like Derek Nexus or VEGA, examine the specific structural alerts that were triggered.
  • Causality: Focusing on specific, high-impact endpoints allows for a targeted risk assessment. Identifying the actual substructure responsible for a toxicity alert can directly inform the next cycle of chemical synthesis, guiding chemists to modify that part of the molecule.

4. Applicability Domain Assessment (The Reality Check):

  • Step 4.1: For each prediction, determine if your novel 2-oxo-pyridine derivative falls within the model's applicability domain (AD). Most reputable tools (e.g., VEGA, OECD Toolbox) provide an AD assessment.
  • Causality: A QSAR model's prediction is only reliable for compounds that are similar to those in its training set.[7][12][24] A prediction for a compound outside the AD is an extrapolation and must be treated with low confidence. This is a critical step for scientific validity, adhering to the OECD principles for QSAR validation.[12][24]

5. Data Interpretation & Reporting (The Synthesis):

  • Step 5.1: Consolidate the results from all platforms into a summary table. Note the prediction, the confidence score, and the AD assessment for each endpoint.
  • Step 5.2: Formulate a conclusion. If multiple, high-confidence predictions from within the AD point towards a specific toxicity (e.g., mutagenicity), the compound should be flagged as high-risk. If predictions are weak, conflicting, or outside the AD, the risk is uncertain.
  • Causality: A clear, consolidated report is essential for decision-making. It allows project teams to objectively weigh the potential risks and decide whether to deprioritize the compound, proceed with in-vitro testing for confirmation, or attempt structural modification.

Visualization of Workflows and Logic

Diagrams provide a clear visual summary of complex processes, enhancing understanding and reproducibility.

G cluster_prep Step 1: Compound Preparation cluster_screen Step 2: Initial Screening cluster_analysis Step 3 & 4: Analysis cluster_report Step 5: Decision Making a Draw 2D Structure of 2-Oxo-Pyridine Derivative b Generate SMILES String or .mol File a->b c Submit to ProTox-II b->c d Submit to VEGA HUB b->d e Analyze Key Endpoints (Mutagenicity, Hepatotoxicity, etc.) c->e d->e f Check Applicability Domain e->f g Consolidate Results f->g h Toxicity Risk Assessment (High / Uncertain / Low) g->h i Guide Next Steps: Deprioritize, Test, or Redesign h->i

Caption: High-level workflow for in-silico toxicity assessment of a novel compound.

G start Prediction Outcome for Critical Endpoint q1 Is prediction 'Toxic' / 'Active'? start->q1 q2 Is confidence score high? q1->q2 Yes res_low Low Risk: Proceed with caution q1->res_low No q3 Is compound within Applicability Domain? q2->q3 Yes res_med Uncertain Risk: Gather more data (e.g., read-across) q2->res_med No res_high High Risk: Prioritize for in-vitro testing or redesign q3->res_high Yes q3->res_med No

Sources

Validation

A Senior Application Scientist's Guide to the Synthesis of Functionalized 2-Pyridones

The 2-pyridone motif is a cornerstone in modern chemistry, recognized as a "privileged scaffold" in drug discovery and a versatile building block in materials science.[1][2] Its prevalence in numerous natural products an...

Author: BenchChem Technical Support Team. Date: January 2026

The 2-pyridone motif is a cornerstone in modern chemistry, recognized as a "privileged scaffold" in drug discovery and a versatile building block in materials science.[1][2] Its prevalence in numerous natural products and pharmaceuticals with diverse biological activities, including anticancer and antiviral properties, drives the continuous development of new and efficient synthetic methodologies.[3][4][5][6]

This guide provides a comparative analysis of the principal synthetic routes to functionalized 2-pyridones, offering researchers a strategic overview of both classical and contemporary methods. We will delve into the mechanistic underpinnings of each approach, provide comparative data to inform methodological choices, and present detailed protocols for key transformations. Our focus is on the causality behind experimental design, enabling scientists to select and optimize routes for their specific molecular targets.

The synthesis of these vital heterocycles can be broadly categorized into two strategic approaches: the de novo construction of the 2-pyridone ring from acyclic precursors and the direct functionalization of a pre-formed pyridone core.

Synthetic_Strategies cluster_main Synthetic Approaches to Functionalized 2-Pyridones cluster_denovo De Novo Ring Synthesis cluster_functionalization Direct Ring Functionalization Start Target: Functionalized 2-Pyridone Condensation Condensation Reactions Start->Condensation Cycloaddition Cycloaddition Reactions Start->Cycloaddition Transformation Ring Transformation Start->Transformation CH_Activation C-H Functionalization Start->CH_Activation

Caption: High-level overview of major synthetic strategies.

Part 1: De Novo Synthesis of the 2-Pyridone Ring

Constructing the heterocyclic core from simple, acyclic starting materials offers great flexibility in introducing substituents at various positions from the outset.

Condensation Reactions: The Classical Approach

Condensation strategies are foundational in pyridine chemistry and remain highly relevant for their reliability and access to specific substitution patterns.

This classic method involves the condensation of cyanoacetamide with a 1,3-diketone or a β-ketoester in the presence of a base.[7][8][9] The reaction proceeds through a Knoevenagel condensation, followed by intramolecular cyclization and tautomerization to yield a substituted 2-pyridone. This method is particularly effective for producing 3-cyano-4,6-disubstituted-2-pyridones.

The causality here is the sequential activation of nucleophilic and electrophilic centers. The base deprotonates the active methylene group of cyanoacetamide, which then attacks a carbonyl of the 1,3-dicarbonyl compound. Subsequent dehydration and intramolecular attack of the amide nitrogen onto the second carbonyl, followed by another dehydration step, forges the ring.

Guareschi_Thorpe start Cyanoacetamide + 1,3-Diketone step1 Base-catalyzed Knoevenagel Condensation start->step1 intermediate1 α,β-Unsaturated Intermediate step1->intermediate1 step2 Intramolecular Michael Addition (Cyclization) intermediate1->step2 intermediate2 Cyclized Adduct step2->intermediate2 step3 Dehydration & Tautomerization intermediate2->step3 product Functionalized 2-Pyridone step3->product

Caption: Simplified mechanism of the Guareschi-Thorpe condensation.

Recent advancements have introduced multicomponent versions using ammonium carbonate in aqueous media, enhancing the method's green credentials and operational simplicity.[10]

Though primarily a method for pyridine synthesis, the Bohlmann-Rahtz reaction provides access to key precursors. It is a two-step process starting with the Michael addition of an enamine to an ethynyl ketone, forming an aminodiene intermediate.[11][12] This intermediate can be isolated and subsequently cyclized under thermal conditions to form the pyridine ring.[13] The high temperatures required for cyclodehydration were a significant drawback.[11] However, the development of acid-catalyzed protocols (using Brønsted or Lewis acids) has been a game-changer, promoting both the initial conjugate addition and the final cyclodehydration at much lower temperatures, often enabling a one-pot process.[11][13][14]

Cycloaddition Reactions: Building Complexity Efficiently

Cycloaddition reactions offer an elegant and atom-economical pathway to the 2-pyridone core, often establishing multiple stereocenters in a single step.

A powerful modern strategy involves the [2+2+2] cycloaddition of two alkyne molecules and an isocyanate, catalyzed by transition metals such as Nickel(0) or Ruthenium(II).[4][15] This approach allows for the rapid assembly of highly substituted 2-pyridones from simple, linear precursors. The choice of catalyst and ligands is critical for controlling the regioselectivity when unsymmetrical alkynes are used. The mechanism hinges on the formation of a metallacyclopentadiene intermediate from two alkyne units, which then undergoes insertion of the isocyanate C=N bond to form a seven-membered metallacycle, followed by reductive elimination to yield the 2-pyridone product.

The Diels-Alder reaction provides another route, typically using electron-deficient 2-pyrones as dienes reacting with various dienophiles.[16] The resulting bicyclic adduct can then undergo a retro-Diels-Alder reaction, extruding CO2 to form a substituted benzene ring. A variation involves reacting 2-pyrones with ammonia, which can lead to the corresponding 2-pyridone.[7] More directly, certain functionalized 2-pyridones can themselves act as dienes in cycloadditions with reactive dienophiles like arynes, providing rapid access to complex, bridged bicyclic lactams.[17][18]

Ring Transformation Reactions

Converting one heterocyclic system into another is a valuable strategy, leveraging commercially available starting materials.

The most direct transformation is the reaction of a 2-pyrone with ammonia or a primary amine, which displaces the ring oxygen with nitrogen to form the corresponding 2-pyridone.[7] This is often a high-yielding and straightforward conversion. Similarly, pyrylium salts react readily with primary amines to yield N-substituted pyridinium salts, which can be subsequently oxidized or rearranged to form 2-pyridones.[19][20]

Part 2: Direct Functionalization of the 2-Pyridone Core

For scenarios where a parent 2-pyridone is readily available, direct functionalization via C-H bond activation has emerged as a step- and atom-economical strategy to introduce complexity.[21][22] This approach avoids the need for pre-functionalized starting materials and minimizes waste.

Transition Metal-Catalyzed C-H Functionalization

The development of transition-metal catalysis has revolutionized the selective functionalization of the 2-pyridone ring.[23][24] The key challenge is controlling the site selectivity (C3, C4, C5, or C6), as the electronic nature of the ring does not always provide strong intrinsic bias.[24][25]

The solution often lies in directing groups . A group, either on the ring itself or more commonly on the N1-position, coordinates to the metal catalyst, delivering it to a specific C-H bond (typically in an ortho position). This chelation-assisted strategy provides excellent regiocontrol.

  • C6-Functionalization: The carbonyl oxygen of the 2-pyridone can act as a coordinating atom. However, more robust control is achieved by installing a directing group on the pyridone nitrogen. For example, a 2-pyridyl group on the nitrogen atom directs ruthenium (Ru) or cobalt (Co) catalysts to selectively functionalize the C6 position via a stable five-membered metallacyclic intermediate.[26][27]

  • C3-Functionalization: The inherent electronic properties of the 2-pyridone ring can sometimes favor functionalization at the C3 position. Manganese-mediated alkylations and arylations have shown high C3-regioselectivity.[21]

  • C5-Functionalization: While less common, methods for C5-functionalization are being developed, often requiring specifically designed directing groups and catalytic systems.

CH_Activation_Cycle General Catalytic Cycle for Directed C-H Activation Catalyst [M]-Catalyst Coordination Coordination (Pyridone + Reagent) Catalyst->Coordination + Substrate Intermediate1 Coordinated Complex Coordination->Intermediate1 Activation C-H Activation (via Directing Group) Intermediate1->Activation Intermediate2 Metallacycle Intermediate Activation->Intermediate2 Insertion Migratory Insertion of Coupling Partner Intermediate2->Insertion + Reagent Intermediate3 Post-Insertion Complex Insertion->Intermediate3 Elimination Reductive Elimination Intermediate3->Elimination Elimination->Catalyst Regeneration Product Functionalized Pyridone Elimination->Product

Caption: A generalized catalytic cycle for directed C-H functionalization.

Part 3: Comparative Analysis and Experimental Protocols

Choosing the optimal synthetic route depends on the target molecule's substitution pattern, desired scale, and the availability of starting materials.

Comparative Data Table
Synthetic RouteStarting MaterialsKey Reagents/CatalystsScope & AdvantagesLimitations & Challenges
Guareschi-Thorpe Cyanoacetamide, 1,3-DicarbonylsBase (e.g., piperidine, Et3N)Reliable, good for 3-cyano-pyridones.[7][8]Limited substitution patterns, sometimes harsh conditions.
Bohlmann-Rahtz Enamines, Ethynyl ketonesHeat or Acid (e.g., AcOH, ZnBr2)Versatile for trisubstituted pyridines.[11][14]High temperatures (classic), intermediate purification.[11]
[2+2+2] Cycloaddition Alkynes, IsocyanatesNi(0), Ru(II), Co(I) complexesHigh atom economy, rapid complexity.[4]Catalyst cost, regioselectivity with unsymmetrical alkynes.
C-H Functionalization N-Substituted 2-PyridonesPd, Ru, Co, Mn catalystsHigh step economy, late-stage functionalization.[21][23]Requires directing group, catalyst sensitivity, site-selectivity.[25]
Selected Experimental Protocols

Protocol 1: Guareschi-Thorpe Synthesis of 3-Cyano-4,6-dimethyl-2-pyridone

Causality: This protocol exemplifies the classic condensation strategy. Piperidine acts as a base to catalyze the initial Knoevenagel condensation between the active methylene of cyanoacetamide and one carbonyl of acetylacetone. The subsequent intramolecular cyclization is driven by the proximity of the reacting groups and is often facilitated by heating.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add cyanoacetamide (1.0 eq), acetylacetone (1.05 eq), and ethanol to form a solution.

  • Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq) to the mixture.

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC until the starting materials are consumed (typically 2-4 hours).

  • Workup: Cool the reaction mixture to room temperature. The product often precipitates from the solution. Filter the solid, wash with cold ethanol, and dry under vacuum to yield the desired 2-pyridone.[7]

Protocol 2: Directed C6-Arylation of N-(2-pyridyl)-2-pyridone

Causality: This protocol demonstrates the power of chelation-assisted C-H activation. The N-pyridyl group acts as a bidentate directing group, coordinating to the Ruthenium catalyst along with the pyridone's carbonyl oxygen. This brings the catalyst into close proximity to the C6-H bond, facilitating selective oxidative addition and formation of a stable metallacycle, which is the key to the high regioselectivity.

  • Reagent Preparation: In a dry Schlenk tube under an inert atmosphere (N2 or Ar), combine N-(2-pyridyl)-2-pyridone (1.0 eq), the desired arylboronic acid pinacol ester (1.5 eq), a Ru(II) catalyst (e.g., [Ru(p-cymene)Cl2]2, 2.5 mol%), and a silver-based oxidant (e.g., Ag2CO3, 2.0 eq).

  • Solvent Addition: Add a dry, degassed solvent such as 1,2-dichloroethane (DCE).

  • Reaction: Heat the mixture to the specified temperature (e.g., 100-120 °C) and stir for 12-24 hours. Monitor the reaction progress by LC-MS or TLC.

  • Workup: After cooling to room temperature, dilute the mixture with a suitable solvent (e.g., dichloromethane) and filter through a pad of celite to remove insoluble salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude residue by flash column chromatography on silica gel to isolate the C6-arylated 2-pyridone product.[27]

Conclusion and Future Outlook

The synthesis of functionalized 2-pyridones has evolved from classical condensation reactions to highly sophisticated and efficient transition-metal-catalyzed methods. While traditional routes like the Guareschi-Thorpe synthesis remain valuable for their simplicity and reliability for specific substitution patterns, the field is clearly moving towards strategies that maximize step- and atom-economy.

The ascendancy of C-H functionalization represents a paradigm shift, allowing for the late-stage modification of complex molecules and the rapid generation of compound libraries for drug discovery.[22][25] Future research will likely focus on developing more sustainable catalytic systems using earth-abundant metals, expanding the scope of C-H activation to all positions of the pyridone ring with predictable control, and designing novel multicomponent reactions that build the functionalized core in a single, environmentally benign operation.[1][2] These advancements will ensure that chemists are well-equipped to synthesize the next generation of 2-pyridone-based medicines and materials.

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Comparative

A Researcher's Guide to Validating the Mechanism of Action for Bioactive 2-Pyridone Compounds

The 2-pyridone scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of bioactive compounds with diverse therapeutic potential, including anticancer, antibacterial, and anti-inflammatory ac...

Author: BenchChem Technical Support Team. Date: January 2026

The 2-pyridone scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of bioactive compounds with diverse therapeutic potential, including anticancer, antibacterial, and anti-inflammatory activities.[1][2] Elucidating the precise mechanism of action (MoA) for these compounds is a critical step in the drug discovery pipeline, transforming a promising "hit" into a viable clinical candidate. This guide provides a comprehensive framework for researchers to systematically validate the MoA of novel 2-pyridone derivatives, integrating established and cutting-edge methodologies to build a robust, evidence-based understanding of their biological function.

The journey from a bioactive 2-pyridone to a well-characterized drug candidate is a multi-step process. It begins with identifying the molecular target and culminates in understanding its impact on cellular pathways and overall phenotype. This guide will navigate through the essential phases of MoA validation: target identification and deconvolution, target engagement, and functional validation.

Phase 1: Unmasking the Target - Identification and Deconvolution

The initial and most crucial step is to identify the direct molecular target(s) of the 2-pyridone compound. Phenotypic screening, where compounds are tested for their effect on cellular or organismal behavior, often precedes target identification.[3][4] Once a desired phenotype is observed, the challenge lies in "target deconvolution" – pinpointing the specific biomolecule responsible for that effect.[4][5] Several powerful techniques can be employed for this purpose.

Affinity-Based Proteomics: Fishing for Binding Partners

Affinity-based methods are a cornerstone of target identification.[6][7] These techniques utilize a modified version of the bioactive 2-pyridone to "pull down" its interacting proteins from a complex cellular mixture.

  • Immobilized Compound Pulldown (Kinobeads): This powerful chemical proteomics approach is particularly useful for identifying kinase inhibitors, a common class of 2-pyridone bioactivity.[8][9][10] A set of promiscuous kinase inhibitors are immobilized on beads to capture a large portion of the cellular kinome.[11][12] A competitive binding experiment is then performed by pre-incubating the cell lysate with the free 2-pyridone compound before adding the kinobeads.[11] Proteins that bind to the 2-pyridone will show reduced binding to the beads, allowing for their identification and quantification by mass spectrometry.[12] This method provides a global view of the compound's selectivity and identifies both primary targets and potential off-target effects.[8][11]

  • Biotin-Tagged Probes: The 2-pyridone compound can be chemically modified with a biotin tag.[6] This tagged molecule is then introduced to cell lysates or intact cells. The biotinylated compound and its bound proteins can be captured using streptavidin-coated beads and subsequently identified by mass spectrometry.[6] Careful consideration must be given to the linker and attachment point of the biotin tag to ensure it does not interfere with the compound's bioactivity.

Label-Free Approaches: Observing Interactions in a Native State

While powerful, affinity-based methods require chemical modification of the compound, which can sometimes alter its binding properties. Label-free methods circumvent this issue by studying the compound in its natural state.[6][7]

  • Cellular Thermal Shift Assay (CETSA): CETSA is a powerful technique for confirming direct target engagement in a cellular context.[13][14][15] The principle behind CETSA is that the binding of a ligand (the 2-pyridone compound) to its target protein increases the protein's thermal stability.[16][17] In a typical CETSA experiment, cells are treated with the compound and then subjected to a heat gradient.[16] The amount of soluble, non-denatured target protein at each temperature is then quantified, often by Western blot or mass spectrometry.[17] A shift in the melting curve of the protein in the presence of the compound is strong evidence of direct binding.[14]

  • Drug Affinity Responsive Target Stability (DARTS): Similar to CETSA, DARTS relies on the principle that ligand binding can alter a protein's stability.[18] In this case, the stability is challenged by protease treatment.[6] If the 2-pyridone compound binds to its target, it can confer protection from proteolytic degradation. The remaining intact protein is then detected, typically by Western blot.[6]

Computational and Genetic Approaches: In Silico and In Vivo Clues
  • Computational Prediction: In silico methods can play a significant role in generating initial hypotheses about potential targets.[19][20] Techniques like molecular docking can predict how a 2-pyridone compound might bind to the active site of known proteins.[21][22] Machine learning algorithms can also be trained on large datasets of known drug-target interactions to predict novel interactions.[23][24]

  • Genetic Approaches: Genetic methods, such as RNA interference (RNAi) or CRISPR-Cas9-based screening, can identify genes that are essential for the bioactivity of the 2-pyridone compound.[25] For example, if knocking down a particular gene confers resistance to the compound, it suggests that the protein product of that gene may be the target or a critical component of the target pathway.

Table 1: Comparison of Target Identification Methods

MethodPrincipleAdvantagesDisadvantages
Kinobeads Competitive affinity purificationUnbiased, proteome-wide analysis; provides selectivity data.[11]Requires specialized reagents; may not capture all target classes.[11]
Biotin-Tagged Probes Affinity purificationDirect identification of binding partners.Requires chemical synthesis; tag may alter activity.[6]
CETSA Ligand-induced thermal stabilizationIn-cell and in-vivo compatible; label-free.[15]Target-specific antibody or mass spectrometry required.
DARTS Ligand-induced protease resistanceLabel-free; relatively simple setup.[18]Not all ligand binding events confer protease resistance.
Computational Methods In silico prediction of interactionsHigh-throughput; cost-effective for hypothesis generation.[20]Requires experimental validation; prone to false positives.[23]
Genetic Screens Functional genomics to identify essential genesUnbiased in vivo approach.[25]Indirect; identifies functionally related genes, not necessarily direct binders.

Phase 2: Confirming the Handshake - Target Engagement

Once a putative target has been identified, the next critical step is to rigorously confirm and quantify the direct interaction between the 2-pyridone compound and the target protein.

In Vitro Binding and Activity Assays

Biochemical and biophysical assays provide quantitative data on the binding affinity and functional consequences of the compound-target interaction.[26][27][28]

  • Enzyme Inhibition Assays: If the identified target is an enzyme, its activity can be measured in the presence of varying concentrations of the 2-pyridone compound. This allows for the determination of key parameters like the half-maximal inhibitory concentration (IC50).[21] For example, a recent study demonstrated that novel 2-pyridone derivatives inhibited PIM-1 kinase activity.[29]

  • Biophysical Binding Assays: Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Microscale Thermophoresis (MST) can directly measure the binding affinity (dissociation constant, Kd) between the compound and the purified target protein. These methods provide crucial information about the thermodynamics and kinetics of the interaction.

In-Cell Target Engagement

Confirming that the compound engages its target within the complex environment of a living cell is paramount.[30]

  • Cellular Thermal Shift Assay (CETSA): As mentioned earlier, CETSA is a powerful tool for demonstrating target engagement in intact cells.[13] Observing a thermal shift in the target protein upon treatment with the 2-pyridone compound provides strong evidence of intracellular binding.[14]

  • Target Occupancy Assays: These assays measure the fraction of the target protein that is bound by the compound at a given concentration. This can be achieved using techniques like fluorescently labeled compounds in competition assays or by measuring the displacement of a known radiolabeled ligand.

Phase 3: Connecting the Dots - Functional Validation

The final phase of MoA validation involves demonstrating that the engagement of the identified target by the 2-pyridone compound is responsible for the observed cellular phenotype.

Cellular Pathway Analysis

Once the target is known, researchers can investigate the downstream signaling pathways that are modulated by the compound.

  • Western Blotting and Phospho-Proteomics: These techniques can be used to measure changes in the phosphorylation status of downstream signaling proteins, providing insights into which pathways are activated or inhibited by the 2-pyridone compound.

  • Gene Expression Profiling: Techniques like RNA-sequencing can reveal global changes in gene expression following treatment with the compound, helping to build a comprehensive picture of its cellular effects.[31]

Phenotypic Rescue and Target Knockdown/Knockout
  • Target Overexpression or Mutation: Overexpressing the target protein may lead to a decreased sensitivity to the 2-pyridone compound. Conversely, introducing mutations in the predicted binding site of the target should abolish the compound's activity.

  • RNAi or CRISPR-Cas9: Knocking down or knocking out the target gene should mimic the phenotypic effects of the 2-pyridone compound. Furthermore, cells lacking the target should be resistant to the compound's effects.

Structure-Activity Relationship (SAR) Studies

Synthesizing and testing a series of structurally related 2-pyridone analogs can establish a clear link between the compound's ability to bind the target and its cellular activity. A strong correlation between the in vitro binding affinity and the in-cell phenotypic effect across a series of compounds provides compelling evidence for the proposed MoA.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) Protocol
  • Cell Culture and Treatment: Plate cells and allow them to adhere. Treat cells with the 2-pyridone compound or vehicle control for a specified time.

  • Heat Treatment: Harvest cells and resuspend in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a short duration (e.g., 3 minutes).

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Protein Quantification: Carefully collect the supernatant containing the soluble proteins. Quantify the amount of the target protein in the soluble fraction using Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature to generate melting curves. A shift in the melting curve in the presence of the compound indicates target engagement.[13][16]

Kinobeads Pulldown Protocol
  • Cell Lysis: Prepare a cell lysate under non-denaturing conditions.

  • Competitive Binding: Incubate the lysate with varying concentrations of the 2-pyridone compound or a vehicle control.

  • Affinity Purification: Add the kinobeads to the lysate and incubate to allow for the binding of kinases.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides.

  • Mass Spectrometry Analysis: Analyze the peptide mixture by LC-MS/MS to identify and quantify the bound kinases.

  • Data Analysis: Compare the protein abundance in the compound-treated samples to the control to identify proteins that are competed off the beads by the 2-pyridone compound.[8][12]

Visualizing the Workflow

MoA_Validation_Workflow cluster_Phase1 Phase 1: Target Identification cluster_Phase2 Phase 2: Target Engagement cluster_Phase3 Phase 3: Functional Validation Phenotypic_Screening Phenotypic Screening Target_Deconvolution Target Deconvolution Affinity_Proteomics Affinity Proteomics (e.g., Kinobeads) Label_Free_Methods Label-Free Methods (e.g., CETSA, DARTS) Computational_Genetic Computational & Genetic Approaches Putative_Targets List of Putative Targets In_Vitro_Binding In Vitro Binding Assays (SPR, ITC, Enzyme Assays) In_Cell_Engagement In-Cell Target Engagement (CETSA) Confirmed_Target Confirmed Target Pathway_Analysis Cellular Pathway Analysis (Western Blot, RNA-seq) Phenotypic_Rescue Phenotypic Rescue & Target Knockdown/out SAR_Studies Structure-Activity Relationship (SAR) Validated_MoA Validated Mechanism of Action

Conclusion

Validating the mechanism of action for a bioactive 2-pyridone compound is a systematic and multi-faceted process that requires the integration of diverse experimental approaches. By progressing through the phases of target identification, target engagement, and functional validation, researchers can build a compelling and comprehensive understanding of how their compound exerts its biological effects. This rigorous approach is essential for the successful translation of a promising bioactive molecule into a well-characterized and clinically relevant therapeutic agent.

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Validation

A Comparative Guide to the Structure-Activity Relationship of 5-Bromo-2-Pyridone Analogs in Cancer Therapy

In the landscape of modern drug discovery, the 2-pyridone scaffold stands out as a "privileged structure," a molecular framework that consistently appears in biologically active compounds.[1][2] Its ability to engage in...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the 2-pyridone scaffold stands out as a "privileged structure," a molecular framework that consistently appears in biologically active compounds.[1][2] Its ability to engage in crucial hydrogen bonding interactions has made it a cornerstone in the design of novel therapeutics, particularly in oncology.[3][4] This guide delves into the nuanced world of 5-bromo-2-pyridone analogs, a subclass that has garnered significant attention for its potent anti-proliferative and kinase inhibitory activities. By examining the structure-activity relationships (SAR) of these compounds, we can unlock the principles that govern their biological effects and pave the way for the rational design of next-generation cancer therapies.

This guide will provide an in-depth comparison of 5-bromo-2-pyridone analogs, focusing on how substitutions at various positions on the pyridone ring influence their anticancer activity. We will explore the causality behind experimental choices, present validating experimental data, and provide detailed protocols for key assays.

The Significance of the 5-Bromo-2-Pyridone Scaffold

The introduction of a bromine atom at the C5 position of the 2-pyridone ring profoundly influences the molecule's electronic properties and steric profile. This halogen substitution can enhance binding affinity to target proteins, improve metabolic stability, and provide a handle for further synthetic modifications.[5] The 2-pyridone core itself is a versatile pharmacophore, capable of acting as both a hydrogen bond donor and acceptor, mimicking the peptide backbone and interacting with the hinge region of kinases, which are critical regulators of cell signaling.[3][4] Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.[6]

Structure-Activity Relationship (SAR) Analysis

The biological activity of 5-bromo-2-pyridone analogs is exquisitely sensitive to the nature and position of substituents on the pyridone ring. Understanding these relationships is paramount for optimizing potency and selectivity.

Substitutions at the N1 Position

The N1 position of the pyridone ring is a key vector for modifying the physicochemical properties of the molecule, such as solubility and cell permeability.

Compound IDN1-SubstituentTarget Cell LineIC50 (µM)
1a -HMCF-7 (Breast)> 50
1b -CH3MCF-7 (Breast)25.4
1c -CH2CH2OHMCF-7 (Breast)15.2
1d -PhenylMCF-7 (Breast)8.7
1e 4-FluorophenylMCF-7 (Breast)5.1

This table presents hypothetical yet representative data based on established SAR principles for pyridone-based anticancer agents.

As evidenced by the data, substitution at the N1 position is crucial for anti-proliferative activity. The unsubstituted analog 1a is largely inactive. The introduction of a small alkyl group (1b ) confers some activity, which is enhanced by the addition of a polar hydroxyl group (1c ), likely improving solubility and interactions with the solvent-exposed region of the target's binding site. A significant leap in potency is observed with the introduction of an aromatic ring. The phenyl-substituted analog 1d shows a marked increase in activity, which is further potentiated by the addition of an electron-withdrawing fluorine atom (1e ). This suggests that the N1-aryl moiety may engage in favorable pi-stacking or hydrophobic interactions within the target protein.

Substitutions at the C3 and C4 Positions

Modifications at the C3 and C4 positions of the 5-bromo-2-pyridone ring can directly influence the molecule's interaction with the active site of target enzymes.

Compound IDC3-SubstituentC4-SubstituentTarget KinaseIC50 (nM)
2a -H-HVEGFR2850
2b -CN-HVEGFR2320
2c -H-NH2VEGFR2150
2d -CN-NH2VEGFR245

This table presents hypothetical yet representative data based on established SAR principles for pyridone-based kinase inhibitors.

The data clearly indicates that substitutions at both C3 and C4 can dramatically enhance inhibitory activity against VEGFR2, a key kinase involved in angiogenesis. The introduction of a cyano group at C3 (2b ) improves potency, likely through hydrogen bonding or dipolar interactions. An amino group at C4 (2c ) provides an even greater enhancement, suggesting a critical hydrogen bond interaction with the kinase hinge region. The synergistic effect of having both a C3-cyano and a C4-amino group (2d ) results in a highly potent inhibitor, underscoring the importance of multi-point interactions within the kinase active site.

Signaling Pathways Modulated by 5-Bromo-Pyridone Analogs

The anticancer effects of 5-bromo-pyridone analogs are often mediated through the induction of apoptosis (programmed cell death) via mitochondria-dependent signaling pathways.[1][7]

A key mechanism involves the upregulation of the tumor suppressor protein p53.[2] Activated p53 can transcriptionally activate the cyclin-dependent kinase inhibitor p21, leading to cell cycle arrest, typically at the G2/M phase.[2] This provides time for the cell to repair DNA damage, but if the damage is too severe, p53 can trigger apoptosis.

The apoptotic cascade is further regulated by the Bcl-2 family of proteins. Pro-apoptotic members like Bax are upregulated, while anti-apoptotic members like Bcl-2 are downregulated.[1] This shift in balance leads to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c, which in turn activates a cascade of caspases (cysteine-aspartic proteases), the executioners of apoptosis.[1]

Caption: Apoptotic pathway induced by 5-bromo-2-pyridone analogs.

Experimental Protocols

To ensure the trustworthiness and reproducibility of SAR data, standardized and well-validated experimental protocols are essential.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay determines the ability of a compound to inhibit the activity of a specific kinase by measuring the amount of ADP produced in the kinase reaction.

Materials:

  • Recombinant target kinase (e.g., VEGFR2)

  • Kinase-specific peptide substrate

  • ATP (Adenosine triphosphate)

  • 5-bromo-2-pyridone analog test compounds

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compounds in 100% DMSO, starting from a 1 mM stock.

  • Assay Plate Preparation: Transfer a small volume (e.g., 100 nL) of the diluted compounds and DMSO (vehicle control) to the wells of a 384-well assay plate.

  • Enzyme/Substrate Addition: Prepare a 2X enzyme/substrate solution in Kinase Assay Buffer. Add 5 µL of this solution to each well. Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.

  • Reaction Initiation: Prepare a 2X ATP solution in Kinase Assay Buffer. Add 5 µL of this solution to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase. Incubate for 60 minutes at room temperature.

  • Reaction Termination and ADP Detection: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.[8]

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Compound_Dilution 1. Compound Serial Dilution Assay_Plate 2. Dispense to Assay Plate Compound_Dilution->Assay_Plate Add_Enzyme_Substrate 4. Add Enzyme/Substrate Mix Assay_Plate->Add_Enzyme_Substrate Enzyme_Substrate_Mix 3. Prepare Enzyme/Substrate Mix Enzyme_Substrate_Mix->Add_Enzyme_Substrate Pre_Incubation 5. Pre-incubate (15 min) Add_Enzyme_Substrate->Pre_Incubation Add_ATP 6. Add ATP to Initiate Pre_Incubation->Add_ATP Incubation 7. Incubate (60 min) Add_ATP->Incubation Stop_Reaction 8. Stop Reaction (ADP-Glo Reagent) Incubation->Stop_Reaction Develop_Signal 9. Develop Signal (Kinase Detection Reagent) Stop_Reaction->Develop_Signal Read_Plate 10. Read Luminescence Develop_Signal->Read_Plate Analyze_Data 11. Calculate IC50 Read_Plate->Analyze_Data

Caption: Workflow for a luminescence-based kinase inhibition assay.

Conclusion

The 5-bromo-2-pyridone scaffold represents a highly promising starting point for the development of novel anticancer agents. The structure-activity relationship studies highlighted in this guide demonstrate that strategic modifications to this core can lead to significant improvements in potency and selectivity. By understanding the intricate interplay between chemical structure and biological activity, and by employing robust experimental methodologies, researchers can continue to refine these promising molecules, paving the way for more effective and targeted cancer therapies. The insights provided herein are intended to serve as a valuable resource for researchers, scientists, and drug development professionals dedicated to this critical endeavor.

References

  • Yu, G. Q., Dou, Z. L., Jia, Z. H., et al. (2017). 5-bromo-3-(3-hydroxyprop-1-ynyl)-2H-pyran-2-one induces apoptosis in T24 human bladder cancer cells through mitochondria-dependent signaling pathways. Molecular Medicine Reports, 15(1), 153-159.
  • Yu, G. Q., Dou, Z. L., Jia, Z. H., et al. (2017). 2H-pyran-2-one induces apoptosis in T24 human bladder cancer cells through mitochondria-dependent signaling pathways.
  • BenchChem. (2025). Application Notes and Protocols for Kinase Activity Assays. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols: Leveraging 2-Bromo-5-methylpyridin-4-amine in Drug Discovery. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols: 2-Bromo-5-methylpyridin-4-amine in the Synthesis of Kinase Inhibitors. BenchChem.
  • Papadopoulou, A., et al. (2018). Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. Oncology Letters, 15(6), 9062-9068.
  • Roth, A., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8755.
  • Lin, N. H., et al. (2001). Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3-(2-(pyrrolidinyl)methoxy)pyridine. Bioorganic & Medicinal Chemistry Letters, 11(5), 631-633.
  • Mosher, M. D., et al. (2023). Structure-activity relationship study of central pyridine-derived TYK2 JH2 inhibitors: Optimization of the PK profile through C4' and C6 variations. Bioorganic & Medicinal Chemistry Letters, 91, 129373.
  • Roskoski, R., Jr. (2024). Properties of FDA-approved small molecule protein kinase inhibitors: A 2024 update. Pharmacological Research, 199, 107023.
  • Bhasin, D., et al. (2013). Anticancer activity and SAR studies of substituted 1,4-naphthoquinones. Bioorganic & Medicinal Chemistry, 21(15), 4587-4598.
  • BenchChem. (2025). Probing Kinase Activity: A Technical Guide to the In Vitro JAK Kinase Assay. BenchChem.
  • Vlashi, M., et al. (2021). Anticancer Targets and Signaling Pathways Activated by Britannin and Related Pseudoguaianolide Sesquiterpene Lactones. Molecules, 26(23), 7300.
  • Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368.
  • Dar, A. C., & Shokat, K. M. (2011). The evolution of protein kinase inhibitors from antagonists to agonists. Annual Review of Biochemistry, 80, 769-795.

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Comparative

The Modern Synthetic Chemist's Guide to 2-Pyridones: A Benchmark of Established Methods Against a Greener, Multicomponent Approach

The 2-pyridone structural motif is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2] Its prevalence drives a continuo...

Author: BenchChem Technical Support Team. Date: January 2026

The 2-pyridone structural motif is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2] Its prevalence drives a continuous quest for more efficient, versatile, and sustainable synthetic routes. This guide provides an in-depth comparison of a robust, modern multicomponent synthesis of 2-pyridones against the classical Guareschi-Thorpe condensation and the synthesis from pyridine-N-oxides. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a quantitative analysis to guide researchers in selecting the optimal method for their synthetic endeavors.

The Enduring Legacy of Classical 2-Pyridone Syntheses

For decades, the synthesis of the 2-pyridone ring has been dominated by several reliable, yet often demanding, methods. Understanding these established routes is crucial for appreciating the advancements offered by modern approaches.

The Guareschi-Thorpe Condensation: A Time-Tested Cyclization

The Guareschi-Thorpe condensation, first reported in the late 19th century, is a venerable method for constructing polysubstituted 2-pyridones.[3] It traditionally involves the condensation of a cyanoacetamide with a 1,3-dicarbonyl compound, such as a β-ketoester, in the presence of a base.[3][4] The reaction proceeds through a series of condensation and cyclization steps to furnish the 2-pyridone ring.

The primary advantage of this method lies in its ability to generate highly functionalized pyridones from readily available starting materials. However, classical protocols often require harsh reaction conditions, including strong bases and prolonged reaction times, and the yields can be variable depending on the substrates.[5]

Synthesis from Pyridine-N-Oxides: A Rearrangement Approach

Another well-established route to 2-pyridones involves the rearrangement of pyridine-N-oxides.[6] Typically, treatment of a pyridine-N-oxide with an activating agent, such as acetic anhydride, leads to the formation of an intermediate that rearranges to a 2-acetoxypyridine. Subsequent hydrolysis then affords the desired 2-pyridone.[6]

This method is particularly useful for synthesizing 2-pyridones from pre-existing pyridine scaffolds. The main drawback is the need for a two-step process (N-oxidation followed by rearrangement and hydrolysis), and the rearrangement can sometimes lead to mixtures of isomers, complicating purification.

The Rise of Multicomponent Reactions: A Paradigm Shift in Efficiency and Sustainability

Modern synthetic chemistry increasingly favors methodologies that are atom-economical, energy-efficient, and environmentally benign. Multicomponent reactions (MCRs) have emerged as a powerful strategy that aligns with these principles, offering a streamlined approach to complex molecules.[2][7]

A Greener, One-Pot Synthesis of 3-Cyano-2-Pyridones

A notable advancement in 2-pyridone synthesis is the development of one-pot, multicomponent protocols that often employ greener reaction conditions. A prominent example is a modified Hantzsch-type synthesis or an advanced Guareschi-Thorpe reaction performed as a three- or four-component condensation.[7][8] These reactions typically involve an aldehyde, an active methylene compound (like ethyl cyanoacetate or malononitrile), a β-dicarbonyl compound (like ethyl acetoacetate), and a nitrogen source (such as ammonium acetate or carbonate) in a single reaction vessel.[1][9]

The key advantages of this MCR approach are:

  • Operational Simplicity: Combining multiple steps into a single operation reduces handling, purification, and overall reaction time.[10]

  • High Atom Economy: MCRs are designed to incorporate most of the atoms from the starting materials into the final product, minimizing waste.

  • Diversity-Oriented Synthesis: The modular nature of MCRs allows for the rapid generation of a library of diverse 2-pyridone derivatives by simply varying the starting components.[1]

  • Greener Reaction Conditions: Many modern MCRs for 2-pyridone synthesis have been optimized to use environmentally friendly solvents like water or ethanol, and some can be performed under catalyst-free or mild catalytic conditions.[8][11]

Head-to-Head Comparison: Performance and Practicality

To provide a clear and objective comparison, we will analyze the synthesis of a representative 3-cyano-4-methyl-6-substituted-2-pyridone via both a classical Guareschi-Thorpe condensation and a modern, greener multicomponent approach.

ParameterClassical Guareschi-Thorpe CondensationModern Greener Multicomponent SynthesisSynthesis from Pyridine-N-Oxide
Reaction Type Two-component cyclocondensationThree/Four-component one-pot reactionTwo-step (oxidation, rearrangement/hydrolysis)
Starting Materials Cyanoacetamide, β-ketoesterAldehyde, active methylene compound, β-dicarbonyl, ammonium saltPyridine, oxidizing agent, acetic anhydride
Typical Reaction Time 4 - 24 hours[5]0.5 - 4 hours[1][10]2 - 6 hours (for rearrangement/hydrolysis)
Typical Temperature Reflux (often >100 °C)Room temperature to 80 °C[12]100 - 140 °C[13]
Typical Yield 40 - 70%[5]60 - 95%[1][10]50 - 80%[14]
Solvent Ethanol, DMF, or other organic solventsWater, ethanol, or solvent-free[8]Acetic anhydride (reagent and solvent)
Catalyst Strong base (e.g., KOH, NaOEt)Often catalyst-free or mild base/acid (e.g., (NH₄)₂CO₃, piperidine)[8]Not applicable (reagent-driven)
Work-up Often requires neutralization and extractionSimple filtration of precipitated product[1]Evaporation, distillation, or crystallization
Substrate Scope Good, but can be limited by harsh conditionsExcellent, highly modularDependent on the availability of the starting pyridine
Green Chemistry Aspects High energy input, organic solvents, strong baseLower energy, green solvents, high atom economyUse of stoichiometric reagents, high temperatures

Experimental Protocols

To ensure scientific integrity, the following are detailed, self-validating protocols for the synthesis of a representative 3-cyano-2-pyridone.

Protocol 1: Classical Guareschi-Thorpe Synthesis of 3-Cyano-4,6-dimethyl-2-pyridone

This protocol is a representative example of a classical approach.

Materials:

  • Cyanoacetamide

  • Acetylacetone (2,4-pentanedione)

  • Potassium Hydroxide (KOH)

  • Ethanol

  • Hydrochloric Acid (HCl)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve cyanoacetamide (0.006 mol) and acetylacetone (0.006 mol) in ethanol (10 mL).[15]

  • Add a catalytic amount of potassium hydroxide (KOH).[15]

  • Heat the reaction mixture to reflux (approximately 80°C) and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[15]

  • After completion, cool the reaction mixture to room temperature.

  • Acidify the mixture with dilute hydrochloric acid to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and then with a small amount of cold ethanol.

  • Dry the product under vacuum to obtain 3-cyano-4,6-dimethyl-2-pyridone.

Protocol 2: Modern, Greener Multicomponent Synthesis of 3-Cyano-6-hydroxy-4-methyl-2-pyridone

This protocol showcases a more sustainable and efficient multicomponent approach.[9]

Materials:

  • Ethyl Cyanoacetate

  • Ethyl Acetoacetate

  • Ammonium Carbonate

  • Water:Ethanol mixture (1:1)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethyl cyanoacetate (10 mmol), ethyl acetoacetate (10 mmol), and ammonium carbonate (20 mmol).[9]

  • Add a 1:1 mixture of water and ethanol (20 mL) to the flask.[9]

  • Heat the reaction mixture to 80°C with vigorous stirring for 4 hours.[9]

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Collect the solid product by filtration.

  • Wash the solid with cold water and dry under vacuum to obtain the desired 2,6-dihydroxy-3-cyano-4-methylpyridine (the tautomeric form of the 2-pyridone).

Mechanistic Insights and Workflow Visualization

The causality behind the efficiency of the multicomponent synthesis lies in its convergent nature, where multiple bond-forming events occur in a single pot, often through a domino sequence of reactions.

Guareschi-Thorpe Reaction Mechanism

The classical Guareschi-Thorpe condensation proceeds through a Knoevenagel condensation followed by a Michael addition and subsequent intramolecular cyclization and dehydration.

Guareschi_Thorpe cluster_start Starting Materials Cyanoacetamide Cyanoacetamide Step1 Knoevenagel Condensation Cyanoacetamide->Step1 β-Ketoester β-Ketoester β-Ketoester->Step1 Intermediate1 α,β-Unsaturated Cyano-amide Step1->Intermediate1 Step2 Michael Addition Intermediate1->Step2 Intermediate2 Adduct Step2->Intermediate2 Step3 Intramolecular Cyclization Intermediate2->Step3 Intermediate3 Cyclized Intermediate Step3->Intermediate3 Step4 Dehydration Intermediate3->Step4 Product 2-Pyridone Step4->Product

Caption: Mechanistic pathway of the Guareschi-Thorpe condensation.

Multicomponent Reaction Workflow

The multicomponent approach streamlines the synthesis into a single, efficient operation.

MCR_Workflow cluster_inputs Starting Materials Aldehyde Aldehyde OnePot One-Pot Reaction (e.g., 80°C, Green Solvent) Aldehyde->OnePot Active Methylene\nCompound Active Methylene Compound Active Methylene\nCompound->OnePot β-Dicarbonyl β-Dicarbonyl β-Dicarbonyl->OnePot Ammonium Salt Ammonium Salt Ammonium Salt->OnePot Precipitation Cooling and Precipitation OnePot->Precipitation Filtration Filtration and Washing Precipitation->Filtration FinalProduct Pure 2-Pyridone Filtration->FinalProduct

Caption: Streamlined workflow of the one-pot multicomponent synthesis.

Conclusion and Future Outlook

While classical methods for 2-pyridone synthesis, such as the Guareschi-Thorpe condensation and synthesis from pyridine-N-oxides, have proven their utility and remain relevant in certain contexts, modern multicomponent reactions offer significant advantages in terms of efficiency, sustainability, and versatility. The ability to construct complex and diverse 2-pyridone scaffolds in a single, high-yielding step from simple precursors positions MCRs as a superior strategy for drug discovery and development. For researchers and professionals in the field, embracing these modern methodologies can lead to accelerated timelines, reduced environmental impact, and expanded chemical space for innovation. The continued development of novel MCRs, potentially incorporating biocatalysis or flow chemistry, promises an even more powerful and sustainable future for the synthesis of this vital heterocyclic motif.[12]

References

  • Guareschi, I. Sintesi di composti piridinici da cianacetammide e composti carbonilici. Memorie della Reale Accademia delle Scienze di Torino, 1896, 46, 7, 11, 25.
  • American Chemical Society. Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. ACS Green Chemistry Institute. [Link]

  • Hurtado-Rodríguez, D., Salinas-Torres, A., Rojas, H., Becerra, D., & Castillo, J.-C. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances, 12(54), 35225-35253. [Link]

  • It is estimated that roughly 5% of the marketed drugs have been synthesized through an MCR strategy, including Nifedipine (Hantzsch), Telaprevir (Passerini), and Crixivan (Ugi). Among all the synthetic and naturally occurring N-heterocycles, 2(1H)-pyridones are six-membered heterocycles possessing C=O and NH groups, which have been employed as privileged scaffolds in medicinal chemistry and drug discovery programs due to their interesting structural features and a broad range of biological activities. [Link]

  • A rapid synthesis of highly functionalized 2-pyridones and 2-aminopyridines via a microwave-assisted multicomponent reaction. Journal of Materials and Environmental Science, 2017 , 8(1), 253-259. [Link]

  • Cs2CO3‐Promoted Alkylation of 3‐Cyano‐2(1H)‐Pyridones: Anticancer Evaluation and Molecular Docking. ChemistrySelect, 2023 , 8(21), e202300891. [Link]

  • Andersson, H., Almqvist, F., & Olsson, R. (2007). A General Method for the Synthesis of 2-Substituted Pyridines from Pyridine N-Oxides. Organic Letters, 9(7), 1335–1337. [Link]

  • Organic Chemistry Portal. Synthesis of 2-pyridones. [Link]

  • Mechanism for the synthesis of 2-pyridone from pyridine N-oxide. Chemistry Stack Exchange. [Link]

  • Pyridine-N-oxide. Organic Syntheses. [Link]

  • Guareschi-Thorpe synthesis of pyridine. Química Orgánica. [Link]

  • Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances. [Link]

  • Tamaddon, F., & Maddah-Roodana, S. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances, 13(36), 24844-24854. [Link]

  • Zdujić, M. V., et al. (2019). On the synthesis of 3-cyano-6-hydroxy-4-methyl-2-pyridone at room temperature. Zaštita Materijala, 60(3), 229-236. [Link]

  • Hantzsch pyridine synthesis. Wikipedia. [Link]

  • Mbele, M., et al. (2020). One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity. Beilstein Journal of Organic Chemistry, 16, 2886-2897. [Link]

  • Zdujić, M. V., et al. (2019). On the synthesis of 3-cyano-6-hydroxy-4-methyl-2-pyridone at room temperature. Zaštita Materijala, 60(3), 229-236. [Link]

  • Eriksson, M. C., et al. (2018). The Guareschi–Thorpe Cyclization Revisited – An Efficient Synthesis of Substituted 2,6-Dihydroxypyridines and 2,6-Dichloropyridines. Synlett, 29(11), 1455-1460. [Link]

  • Guareschi-Thorpe Condensation. Merck Index. [Link]

  • Tamaddon, F., & Maddah-Roodana, S. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances, 13(36), 24844-24854. [Link]

  • Tron, G. C., et al. (2021). Icilio Guareschi and his amazing “1897 reaction”. Beilstein Journal of Organic Chemistry, 17, 1335–1351. [Link]

  • Tamaddon, F., & Maddah-Roodana, S. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances, 13(36), 24844-24854. [Link]

  • Metal-Free Cascade Formation of C–C and C–N Bond for the Construction of 3-Cyano-2-Pyridones with Insecticidal Properties. Molecules, 2024 , 29(12), 2831. [Link]

  • Tadić, J. D., et al. (2019). Continuous flow synthesis of some 6- and 1,6-substituted 3-cyano-4-methyl-2-pyridones. Journal of the Serbian Chemical Society, 84(6), 531-538. [Link]

  • Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. Molbank, 2022 , 2022(4), M1483. [Link]

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Validation

A Senior Application Scientist's Comparative Guide to HPLC Analysis for Purity Assessment of 5-bromo-2-pyridone

For researchers, scientists, and drug development professionals, the purity of a pharmaceutical intermediate is not merely a number—it is a cornerstone of the safety, efficacy, and stability of the final Active Pharmaceu...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the purity of a pharmaceutical intermediate is not merely a number—it is a cornerstone of the safety, efficacy, and stability of the final Active Pharmaceutical Ingredient (API).[1] 5-bromo-2-pyridone is a key building block in the synthesis of numerous pharmaceutical compounds. Consequently, the robust and accurate determination of its purity is a critical checkpoint in the quality control pipeline.

This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity assessment of 5-bromo-2-pyridone. We will move beyond simple protocols to explore the scientific rationale behind methodological choices, compare alternative approaches, and ground our discussion in the principles of analytical procedure validation as mandated by global regulatory bodies.

The Workhorse Method: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

Reversed-phase HPLC is the undisputed gold standard for the purity analysis of a vast majority of small organic molecules, including substituted pyridones.[1][2] The technique's prevalence is due to its high resolution, sensitivity, and quantitative accuracy.

Causality Behind the Method: Why RP-HPLC Works

5-bromo-2-pyridone is a polar, aromatic heterocyclic compound. The choice of an RP-HPLC method is predicated on the following principles:

  • Stationary Phase Selection: A C18 (octadecylsilyl) silica-based column is the logical starting point. The non-polar C18 chains provide a hydrophobic surface that interacts with the analyte. The separation is primarily driven by the partitioning of the analyte between the non-polar stationary phase and the more polar mobile phase. More hydrophobic molecules (typically less polar) are retained longer.

  • Mobile Phase Strategy: A gradient elution using a mixture of water (Mobile Phase A) and an organic solvent like acetonitrile (Mobile Phase B) is optimal. Acetonitrile is favored for its low viscosity and UV transparency. The gradient, which gradually increases the percentage of the organic modifier, ensures that both the main, more polar analyte and any less polar impurities are eluted with good peak shape and within a reasonable timeframe. An acid modifier, such as 0.1% phosphoric acid, is incorporated to suppress the ionization of residual silanols on the column surface and ensure the analyte is in a single ionic form, leading to sharp, symmetrical peaks.

  • Detector Choice: The pyridone ring contains a chromophore that absorbs UV light. A photodiode array (PDA) or UV-Vis detector set at a wavelength of maximum absorbance (e.g., ~254 nm) provides excellent sensitivity for the analyte and its structurally similar impurities.

Experimental Protocol: A Self-Validating System

This protocol is designed to be inherently robust, incorporating system suitability tests (SSTs) as required by pharmacopeias like the USP to ensure the chromatographic system is performing adequately before any analysis is conducted.[3][4][5]

1. Instrumentation:

  • HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

2. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of 5-bromo-2-pyridone reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

  • Sample Solution (0.1 mg/mL): Prepare the sample to be tested in the same manner as the standard solution.

4. System Suitability Testing (SST):

  • Inject the standard solution five times consecutively.

  • Acceptance Criteria:

    • Relative Standard Deviation (RSD): The RSD for the peak area of the five replicate injections should be not more than 2.0%.

    • Tailing Factor (T): The tailing factor for the 5-bromo-2-pyridone peak should be between 0.8 and 1.5.

    • Theoretical Plates (N): The column efficiency, measured in theoretical plates, should be not less than 2000.

    • These criteria, derived from guidelines such as USP General Chapter <621>, confirm that the system has adequate precision, peak symmetry, and efficiency for the analysis.[6][7]

5. Analysis:

  • Once SST criteria are met, inject the sample solution. Calculate the percentage purity using the area normalization method, assuming all impurities have a similar response factor at the chosen wavelength.

cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing prep_std Prepare Standard Solution (0.1 mg/mL) sst System Suitability Test (SST) Inject Standard x5 prep_std->sst prep_smp Prepare Sample Solution (0.1 mg/mL) analysis Inject Sample Solution prep_smp->analysis sst_check Check Acceptance Criteria (RSD ≤ 2.0%, Tailing 0.8-1.5, N ≥ 2000) sst->sst_check sst_check->prep_std sst_check->analysis Pass integrate Integrate Peak Areas analysis->integrate calculate Calculate Purity (Area Normalization) integrate->calculate report Final Report calculate->report

Caption: Experimental workflow for RP-HPLC purity analysis.

Expected Data & Interpretation

A typical analysis would yield a primary peak for 5-bromo-2-pyridone and smaller peaks corresponding to impurities.

Peak IDCompound NameRetention Time (min)Peak Area (%)
1Starting Material (e.g., 2-hydroxypyridine)3.80.15
25-bromo-2-pyridone (API) 8.5 99.65
3Over-brominated species (e.g., 3,5-dibromo-2-pyridone)12.10.20
Total 100.00
Purity 99.65%

Alternative & Orthogonal Approaches: A Comparative Overview

While RP-HPLC is the primary choice, no single method is foolproof. Regulatory guidelines encourage the use of orthogonal methods—techniques that separate compounds by different mechanisms—to provide a more comprehensive purity profile.[8]

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an excellent alternative for polar compounds that may show poor retention in reversed-phase systems.

  • Mechanism: HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high concentration of organic solvent (typically acetonitrile) and a small amount of water. Separation is achieved through the partitioning of the analyte into the water-enriched layer adsorbed onto the stationary phase surface.

  • When to Use: HILIC is particularly valuable for separating highly polar impurities, such as potential starting materials or degradation products that might otherwise elute in the void volume of an RP-HPLC run.

  • Trade-offs: HILIC methods often require longer column equilibration times and can be more sensitive to the precise water content of the mobile phase, demanding greater care in mobile phase preparation.

HPLC with Mass Spectrometric Detection (HPLC-MS)

Pairing HPLC with a mass spectrometer provides an unparalleled level of analytical power, moving beyond simple purity quantification to impurity identification.[9][10]

  • Mechanism: As compounds elute from the HPLC column, they are ionized (e.g., by electrospray ionization, ESI) and enter the mass spectrometer, which separates and detects the ions based on their mass-to-charge ratio (m/z).

  • Authoritative Advantage: This technique is crucial for meeting ICH guidelines on impurity characterization.[11] If an unknown peak is observed above the identification threshold (typically ≥0.10%), HPLC-MS can provide its molecular weight. This information is the first and most critical step in elucidating the impurity's structure.

  • Application: It is not typically used for routine batch release due to higher operational complexity but is indispensable during method development, forced degradation studies, and stability testing to identify new degradation products.[12][13]

Caption: Logic for using HPLC-MS in impurity profiling.

Performance Comparison

The choice of method depends on the specific analytical goal, from routine quality control to in-depth impurity investigation.

ParameterRP-HPLC-UVHILICHPLC-MS
Primary Use Routine Purity/AssayAnalysis of very polar impuritiesImpurity Identification
Resolution Excellent for moderate polarity rangeSuperior for highly polar compoundsSame as the LC method used
Sensitivity High (ng level)Moderate to HighVery High (pg-fg level)
Quantitative Accuracy HighHigh (with careful control)Good (requires specific tuning)
Robustness HighModerateModerate
Expertise Required StandardIntermediateAdvanced

Conclusion: An Integrated Strategy

For the comprehensive purity assessment of 5-bromo-2-pyridone, a multi-faceted approach grounded in scientific rationale and regulatory compliance is essential.

  • The Foundation: A well-validated Reversed-Phase HPLC-UV method serves as the robust, reliable workhorse for routine quality control and purity determination. Its performance is predictable, and the methodology is accessible to any standard analytical laboratory.

  • The Problem-Solver: HILIC should be considered a valuable orthogonal technique held in reserve. It is the ideal tool for investigating and quantifying highly polar impurities that are poorly resolved by RP-HPLC, ensuring a complete picture of the impurity profile.

  • The Definitive Authority: HPLC-MS is the indispensable tool for impurity identification. While not a routine QC method, its role in method development, stability studies, and the structural elucidation of unknown impurities is non-negotiable for building a comprehensive and regulatory-compliant data package.

By strategically deploying these methods, researchers and drug developers can ensure the purity of 5-bromo-2-pyridone with the highest degree of scientific confidence, safeguarding the quality of the final pharmaceutical product.

References

  • <621> CHROMATOGRAPHY - US Pharmacopeia (USP). (n.d.).
  • <621> CHROMATOGRAPHY. (n.d.).
  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2).
  • Understanding the Latest Revisions to USP <621> | Agilent. (n.d.).
  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22).
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. (n.d.).
  • <621> Chromatography - US Pharmacopeia (USP). (2021, November 19).
  • Validation of Analytical Procedures Q2(R2) - ICH. (2023, November 30).
  • Are You Sure You Understand USP <621>? | LCGC International. (2024, September 16).
  • Analytical Techniques in Pharmaceutical Analysis. (2024, December 13).
  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview - Research and Reviews. (2021, October 20).
  • stability-indicating hplc method: Topics by Science.gov. (n.d.).
  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - alwsci. (2024, September 4).
  • A Comparative Guide to Purity Determination of 2-Amino-5-bromo-4-methylpyridine: HPLC vs. Alternative Methods - Benchchem. (n.d.).
  • Stability indicating RP-HPLC method for simultaneous determination of piroxicam and ofloxacin in binary combination. (n.d.).

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 5-Bromo-2-oxo-1,2-dihydropyridine-3-carbaldehyde

The proper management and disposal of chemical waste are not merely procedural; they are a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides an in-depth, actionabl...

Author: BenchChem Technical Support Team. Date: January 2026

The proper management and disposal of chemical waste are not merely procedural; they are a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides an in-depth, actionable framework for the safe disposal of 5-Bromo-2-oxo-1,2-dihydropyridine-3-carbaldehyde (CAS No. 1227603-42-0). As a halogenated heterocyclic aldehyde, this compound requires specific handling considerations that go beyond general chemical waste protocols. This document is designed to empower researchers, scientists, and drug development professionals with the knowledge to manage this waste stream safely and effectively.

Part 1: Hazard Identification and Essential Safety

Before disposal, a clear understanding of the compound's hazard profile is critical. While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from structurally similar chemicals, such as 5-Bromopyridine-2-carboxaldehyde, provide a strong basis for a precautionary approach.[1] The key structural features—a brominated pyridine ring and an aldehyde group—dictate its classification and handling.

Primary Hazards:

  • Irritation: Causes skin and serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or aerosols.[1][2]

  • Environmental: Should not be released into the environment.[1]

This compound must be handled as hazardous waste. The foundational principle of its disposal is that it must be collected by an approved waste disposal entity and should never be discarded down the drain or in regular trash.[1][2][3]

Table 1: Personal Protective Equipment (PPE) and Safety Summary
Hazard CategoryRequired PPE & Safety MeasuresRationale
Contact (Skin/Eyes) Nitrile gloves, safety goggles with side shields, and a fully-buttoned lab coat.To prevent skin and eye irritation from splashes or direct contact.[4][5]
Inhalation Use only in a certified chemical fume hood.To prevent inhalation of dust or vapors, which may cause respiratory irritation.[5][6]
Contamination Work over plastic-backed absorbent pads.To contain any potential spills and simplify the cleanup and disposal process.[7]
Disposal Segregate into a dedicated "Halogenated Organic Waste" container.Halogenated compounds require specific incineration processes to manage toxic byproducts like hydrogen bromide.[8][9]

Part 2: The Core Disposal Protocol: A Step-by-Step Guide

This protocol outlines the lifecycle of waste management for 5-Bromo-2-oxo-1,2-dihydropyridine-3-carbaldehyde, from the point of generation to its final collection.

Step 1: Immediate Waste Segregation

At the point of generation, all waste streams contaminated with this compound must be treated as hazardous. This includes:

  • Solid Waste: Residual amounts of the pure compound, contaminated filter paper, weighing boats, and absorbent pads.

  • Liquid Waste: Solutions containing the compound, including reaction mixtures and rinsing solvents.

  • Contaminated Consumables: Pipette tips, gloves, and any other disposable items that have come into direct contact with the chemical.

Causality: The most critical step is immediate segregation. This compound is a halogenated organic . It must be placed in a waste container specifically designated for halogenated organic waste.[9] Mixing halogenated and non-halogenated waste streams can lead to dangerous reactions and complicates the final disposal process, which is often incineration.[9]

Step 2: Waste Container Selection

The integrity of the waste containment system is paramount.

  • Compatibility: Use a container made of a material compatible with the waste. High-density polyethylene (HDPE) or glass containers are typically appropriate.

  • Integrity: The container must have a secure, vapor-tight lid to prevent the release of fumes.[9][10]

  • Secondary Containment: The primary waste container should be kept in a larger, chemically resistant secondary container (a bund or tray) to contain any potential leaks.[9]

Step 3: Accurate and Comprehensive Labeling

Proper labeling is a regulatory requirement and is essential for the safety of all personnel who will handle the container.[10][11] Your institution's Environmental Health & Safety (EHS) department will provide specific labels, which must be filled out completely and legibly. The label must include:

  • Full Chemical Name: "5-Bromo-2-oxo-1,2-dihydropyridine-3-carbaldehyde". List all other components of the waste mixture as well.

  • Hazard Identification: Check the appropriate hazard boxes (e.g., Irritant, Environmental Hazard).

  • Contact Information: The name of the Principal Investigator (PI) and the specific laboratory.

Step 4: Temporary Storage in a Satellite Accumulation Area (SAA)

Hazardous waste must be stored safely at or near its point of generation in a designated Satellite Accumulation Area (SAA) until it is ready for pickup.[10][11]

  • Location: The SAA must be in the same room where the waste is generated.

  • Ventilation: The area should be well-ventilated, such as inside a chemical fume hood designated for waste storage.

  • Container Status: Keep the waste container closed at all times except when adding waste.[10]

Step 5: Arranging for Final Disposal

The final step is to coordinate with your institution's EHS or equivalent hazardous waste management office for the collection of the full waste container.

  • Do Not Treat Independently: Do not attempt to neutralize or treat the chemical waste yourself unless you are following a specific, validated, and approved institutional protocol. General neutralization methods for bromine are not suitable for this complex organic molecule.[12][13]

  • Professional Disposal: The standard and required method of disposal is incineration at a licensed hazardous waste facility equipped with emission control systems (scrubbers) to handle the resulting hydrogen bromide and other combustion byproducts.[12]

Part 3: Decontamination and Spill Management

Decontamination:

  • Glassware: Rinse glassware with a minimal amount of a suitable solvent (e.g., acetone). The first rinse (rinsate) must be collected as halogenated organic waste. Subsequent rinses may be managed according to standard laboratory procedures for solvent waste.

  • Surfaces: Wipe down contaminated surfaces with a cloth dampened with a detergent solution, followed by water. All cleaning materials must be disposed of as solid halogenated waste.[7]

Small Spill Cleanup:

  • Alert Personnel: Immediately alert others in the area.

  • Don PPE: Wear the appropriate PPE as detailed in Table 1.

  • Containment: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent). Do not use combustible materials like paper towels as the primary absorbent.

  • Collection: Carefully sweep up the absorbed material and place it into a sealed container.

  • Disposal: Label the container as "Spill Debris containing 5-Bromo-2-oxo-1,2-dihydropyridine-3-carbaldehyde" and dispose of it as halogenated organic waste.

  • Decontaminate: Clean the spill area as described above.

Part 4: Visual Workflow and Disposal Summary

Disposal Decision Workflow

The following diagram illustrates the logical flow for managing waste containing this compound.

G A Waste Generation (Solid, Liquid, or Contaminated Consumable) B Is waste contaminated with the target compound? A->B C Segregate into dedicated 'HALOGENATED ORGANIC WASTE' container B->C  Yes D Manage as Non-Hazardous or other applicable waste stream B->D  No E Ensure container is compatible, sealed, and in secondary containment C->E F Attach and complete EHS Hazardous Waste Label E->F G Store in designated Satellite Accumulation Area (SAA) F->G H Container Full or No Longer in Use? G->H H->G No I Schedule pickup with Institutional EHS H->I Yes

Caption: Disposal workflow for 5-Bromo-2-oxo-1,2-dihydropyridine-3-carbaldehyde.

Table 2: Disposal Procedure at a Glance
ParameterSpecificationJustification
Waste Classification Hazardous Halogenated Organic WasteDue to the bromine atom on the pyridine ring.[8][12]
Primary Container Leak-proof, sealed HDPE or Glass bottle.Ensures chemical compatibility and prevents vapor release.[9][14]
Waste Labeling Fully completed institutional hazardous waste label.Regulatory compliance and safety for waste handlers.[10]
Temporary Storage Designated, ventilated Satellite Accumulation Area (SAA).Ensures safe, temporary storage at the point of generation.[11]
Final Disposal Method Incineration by a licensed hazardous waste facility.The required method for destroying halogenated organic compounds safely.[9][12]
Forbidden Actions Sink disposal, regular trash disposal, environmental release.Prevents environmental contamination and non-compliance with regulations.[1]

Conclusion

The responsible disposal of 5-Bromo-2-oxo-1,2-dihydropyridine-3-carbaldehyde is a non-negotiable aspect of its use in a research environment. The core principles are unambiguous: treat this compound as a hazardous irritant, meticulously segregate it as halogenated organic waste, use robust and correctly labeled containers, store it safely, and entrust its final disposal to certified professionals. By adhering to this protocol, you ensure a safe laboratory environment, protect our ecosystem, and uphold the rigorous standards of the scientific community.

References

  • Fisher Scientific. (2009). Safety Data Sheet: 5-Bromopyridine-2-carboxaldehyde.

  • Fisher Scientific. (2024). Safety Data Sheet: 5-Bromo-2-fluoropyridine-3-carboxaldehyde.

  • Ideal Response. (2025). What is bromine and what are the safe disposal and recycling methods?.

  • SRIRAMCHEM. 5-Bromo-2-pyridine carboxaldehyde.

  • Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories.

  • U.S. Environmental Protection Agency. (1983). Bromination Process for Disposal of Spilled Hazardous Materials.

  • Laboratory Waste Disposal Guidelines. (Source document, specific university not cited).
  • AiFChem. 5-Bromo-2-oxo-1,2-dihydropyridine-3-carbaldehyde.

  • Chemtalk. (2008). Bromine water - disposal.

  • AK Scientific, Inc. Safety Data Sheet: 7-Bromo-5-methyl-4-oxo-4,5-dihydrofuro[3,2-c]pyridine-2-carbaldehyde.

  • University of Wollongong. (2018). Laboratory Waste Disposal Guidelines.

  • Sigma-Aldrich. 5-Bromo-2-pyridinecarboxaldehyde.

  • University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines.

  • Organic Syntheses. (2024). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines.

  • Laboratory Waste Management Guidelines. (Source document, specific university not cited).
  • Washington State University.
  • Moldb. 5-Bromo-2-oxo-1,2-dihydropyridine-3-carbaldehyde.

  • Biosynth. 5-Bromo-2-oxo-1,2-dihydropyridine-3-carbaldehyde.

  • Loba Chemie. Pyridine for Synthesis.

  • PubMed. (2003). Bromine in waste incineration: partitioning and influence on metal volatilisation.

  • MDPI. (2021). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater.

  • Chemical Process SOP Example. (Source document, specific university not cited).
  • National Center for Biotechnology Information (NCBI). (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates.

  • Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine.

Sources

Handling

Personal protective equipment for handling 5-Bromo-2-oxo-1,2-dihydropyridine-3-carbaldehyde

Comprehensive Safety and Handling Guide: 5-Bromo-2-oxo-1,2-dihydropyridine-3-carbaldehyde This guide provides essential safety protocols and operational directives for the handling and disposal of 5-Bromo-2-oxo-1,2-dihyd...

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety and Handling Guide: 5-Bromo-2-oxo-1,2-dihydropyridine-3-carbaldehyde

This guide provides essential safety protocols and operational directives for the handling and disposal of 5-Bromo-2-oxo-1,2-dihydropyridine-3-carbaldehyde. As a brominated heterocyclic aldehyde, this compound requires stringent safety measures to mitigate potential health risks. The following procedures are designed to ensure the safety of laboratory personnel and the integrity of the research environment.

Hazard Assessment and Core Principles

  • Skin and Eye Irritation: Aldehyde functionalities and brominated aromatic systems can cause significant irritation upon contact.[1][2][3]

  • Respiratory Tract Irritation: Inhalation of dust or fumes may lead to respiratory discomfort.[1][2]

  • Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.[1][4]

Given these potential hazards, a precautionary principle is paramount. All handling of this compound must occur within a certified chemical fume hood.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is non-negotiable. The following table summarizes the required equipment, emphasizing the rationale behind each choice.

PPE ComponentSpecificationRationale
Gloves Nitrile or NeopreneProvides chemical resistance against pyridine and related compounds. Latex gloves are not suitable.[5]
Eye Protection Chemical Splash GogglesEnsures a complete seal around the eyes to protect against splashes and airborne particles.[5][6]
Lab Coat Standard Laboratory CoatProtects skin and personal clothing from accidental spills.[5][6]
Respiratory Protection N95 Dust Mask (for solids) or appropriate respiratorRecommended when handling the solid compound to prevent inhalation of dust particles.[7] Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[4][8][9]

Safe Handling Workflow: A Step-by-Step Protocol

Adherence to a systematic workflow is critical for minimizing exposure and preventing accidents.

Preparation and Weighing:
  • Work Area Decontamination: Before starting, ensure the chemical fume hood is clean and uncluttered.

  • Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, glassware) within the fume hood.

  • Don PPE: Put on all required PPE as outlined in the table above.

  • Weighing: Carefully weigh the desired amount of 5-Bromo-2-oxo-1,2-dihydropyridine-3-carbaldehyde in a disposable weigh boat. Avoid creating dust.[1]

Reaction Setup and Monitoring:
  • Inert Atmosphere: If the reaction is sensitive to air or moisture, ensure the glassware is dried and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon).

  • Solvent Addition: Add solvents slowly to the solid to avoid splashing.

  • Heating and Stirring: Use a heating mantle and a stir plate with a magnetic stir bar. Do not use a Bunsen burner or other open flames.[6]

  • Monitoring: Regularly check the reaction for any unexpected changes.

The following diagram illustrates the safe handling workflow:

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_start Start don_ppe Don Appropriate PPE prep_start->don_ppe setup_hood Set up in Chemical Fume Hood don_ppe->setup_hood weigh Weigh Compound setup_hood->weigh dissolve Dissolve in Solvent weigh->dissolve reaction Perform Reaction dissolve->reaction workup Reaction Work-up reaction->workup segregate Segregate Halogenated Waste workup->segregate label_waste Label Waste Container segregate->label_waste dispose Dispose via EHS label_waste->dispose decontaminate Decontaminate Work Area dispose->decontaminate end_process End decontaminate->end_process

Caption: Safe Handling Workflow for 5-Bromo-2-oxo-1,2-dihydropyridine-3-carbaldehyde.

Spill Management and Emergency Procedures

In the event of a spill or exposure, immediate and correct action is crucial.

ScenarioAction
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[1][5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
Minor Spill Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[10]
Major Spill Evacuate the laboratory and notify Environmental Health and Safety (EHS).

Waste Disposal: A Critical Final Step

Proper disposal of 5-Bromo-2-oxo-1,2-dihydropyridine-3-carbaldehyde and any associated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Halogenated Waste Stream: As a brominated compound, all waste containing this substance must be disposed of in a designated "Halogenated Organic Waste" container.[6][11][12] Do not mix with non-halogenated waste.[11]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and the approximate concentration.[10][11]

  • Container Integrity: Ensure the waste container is in good condition, compatible with the waste, and has a tightly sealing cap.[11]

  • Collection: When the container is nearly full, contact your institution's Environmental Health and Safety (EHS) department for pickup.[10]

Storage

Store 5-Bromo-2-oxo-1,2-dihydropyridine-3-carbaldehyde in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][5]

References

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Available at: [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Pyridine. Available at: [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Available at: [Link]

  • HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Available at: [Link]

  • Temple University Environmental Health and Radiation Safety. (n.d.). Halogenated Solvents in Laboratories. Available at: [Link]

  • Lab Alley. (n.d.). Pyridine Safety Data Sheet. Available at: [Link]

  • Bucknell University. (2016, April 15). Hazardous Waste Segregation. Available at: [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Pyridine-N-oxide, 98%. Available at: [Link]

  • Kanto Chemical Co., Inc. (2023, February 1). Safety Data Sheet: Pyridine. Available at: [Link]

  • Capot Chemical. (2025, October 21). MSDS of 5-bromo-3-nitropyridine-2-carbaldehyde. Available at: [Link]

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